molecular formula C8H5BrFN B1289064 2-(Bromomethyl)-5-fluorobenzonitrile CAS No. 217661-27-3

2-(Bromomethyl)-5-fluorobenzonitrile

Cat. No.: B1289064
CAS No.: 217661-27-3
M. Wt: 214.03 g/mol
InChI Key: SROUFENEQQOQIW-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-fluorobenzonitrile is a useful research compound. Its molecular formula is C8H5BrFN and its molecular weight is 214.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-4-6-1-2-8(10)3-7(6)5-11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROUFENEQQOQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621523
Record name 2-(Bromomethyl)-5-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217661-27-3
Record name 2-(Bromomethyl)-5-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 2-(Bromomethyl)-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical examination of 2-(Bromomethyl)-5-fluorobenzonitrile (CAS No. 217661-27-3), a key fluorinated building block in modern organic synthesis. Beyond a simple datasheet, this guide elucidates the compound's core chemical properties, reactivity, and synthetic utility from a practical, application-focused perspective. We will explore its synthesis, characteristic reactions, spectroscopic identity, and critical role as a precursor in the development of high-value molecules, including active pharmaceutical ingredients (APIs). The content is structured to provide not just data, but actionable insights into why this reagent is selected and how it performs in complex synthetic workflows.

Core Physicochemical & Structural Properties

This compound is a trifunctional aromatic compound, featuring a reactive bromomethyl group, an electron-withdrawing nitrile moiety, and a fluorine substituent. This specific arrangement of functional groups dictates its unique reactivity and utility as a molecular scaffold. The fluorine atom and nitrile group significantly influence the electrophilicity of the benzylic carbon, enhancing its susceptibility to nucleophilic attack, while also providing handles for subsequent chemical transformations.

Table 1: Physicochemical Data Summary

Property Value Source(s)
CAS Number 217661-27-3 [1][2][3][4]
Molecular Formula C₈H₅BrFN [1][2][4]
Molecular Weight 214.03 - 214.04 g/mol [1][2][3][4]
Appearance Solid (likely white to off-white powder/crystals) [5][6]
Density 1.591 g/cm³ [1]
Boiling Point 263.576 °C at 760 mmHg [1]
Flash Point 113.207 °C [1]
Refractive Index 1.564 [1]
Purity Typically ≥95-98% [2][5]
Solubility Low solubility in water; Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate).[6] [6]
SMILES N#CC1=CC(F)=CC=C1CBr [2][3]

| InChI Key | SROUFENEQQOQIW-UHFFFAOYSA-N |[1][5] |

Synthesis Pathway: Radical Bromination

A robust and scalable synthesis for this class of compounds often involves the selective bromination of the corresponding methyl-substituted precursor, 3-fluoro-4-methylbenzonitrile. The method of choice is a radical substitution reaction, which specifically targets the benzylic protons due to the stability of the resulting benzylic radical intermediate.

Expertise in Action: The choice of a radical initiator like azobisisobutyronitrile (AIBN) and a bromine source such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is deliberate.[7] AIBN is favored for its predictable decomposition kinetics at moderate temperatures (60-80 °C), minimizing side reactions. NBS and DBDMH are crystalline solids, which are safer and easier to handle than liquid bromine, and they provide a low, steady concentration of bromine in the reaction mixture, which is crucial for selectivity. Controlling the water content of the solvent (e.g., acetonitrile) is critical, as moisture can interfere with the radical chain reaction.[7]

Experimental Protocol: Synthesis via Photobromination

The following is a representative protocol adapted from established process chemistry literature for analogous compounds.[7]

  • Reactor Setup: A reactor is charged with acetonitrile (11.8 w/w relative to the starting material) under a nitrogen atmosphere.

  • Reagent Charging: 3-Fluoro-4-methylbenzonitrile (1.0 equiv) and DBDMH (0.8 equiv) are charged into the reactor. The mixture is stirred until a homogenous solution is achieved.

  • Initiation & Reaction: The solution is pumped through a plug flow reactor (PFR) equipped with a suitable light source (photobromination) or heated to 60–80 °C if using a thermal initiator like AIBN.

  • Work-up: Upon reaction completion (monitored by HPLC or TLC), the mixture is quenched. Water (5.0 w/w) is added slowly, causing the product to precipitate.

  • Isolation: The resulting slurry is stirred, cooled to 5–15 °C, and then filtered. The filter cake is washed with an acetonitrile/water mixture and then with water to remove impurities. The wet cake is then dried under vacuum.

Synthesis_Workflow cluster_synthesis Synthesis of this compound SM 3-Fluoro-4-methylbenzonitrile Product This compound SM->Product Radical Bromination Reagents DBDMH or NBS Radical Initiator (AIBN or Light) Acetonitrile Reagents->Product

Note: The DOT script above is a conceptual representation. A chemical structure image would be used in a real implementation.

Caption: General Sₙ2 nucleophilic substitution mechanism.

Spectroscopic Signature

For a researcher, unequivocally identifying this compound in a reaction mixture is paramount. This is achieved through a combination of spectroscopic techniques. While actual spectra are instrument- and solvent-dependent, the expected characteristic signals can be reliably predicted.

  • ¹H NMR: The most diagnostic signals are the benzylic protons (-CH₂Br), which are expected to appear as a singlet at approximately 4.5-4.8 ppm . The aromatic region will show complex multiplets for the three aromatic protons, with their chemical shifts and coupling patterns influenced by the cyano, fluoro, and bromomethyl substituents. [8]* ¹³C NMR: Key signals would include the benzylic carbon (-CH₂Br) around 30-35 ppm , the nitrile carbon (-C≡N) near 115-120 ppm , and multiple signals in the aromatic region (approx. 110-140 ppm ), including two carbons directly bonded to fluorine exhibiting large C-F coupling constants. [9]* IR Spectroscopy: The infrared spectrum provides clear functional group identification. A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹ . Other significant absorptions would include C-H stretches from the aromatic ring and methylene group, C-F stretching, and a C-Br stretch in the fingerprint region. [9]* Mass Spectrometry (MS): In electron impact mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed. Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the molecular ion will appear as a characteristic doublet (M⁺ and M+2⁺) of nearly equal intensity, confirming the presence of a single bromine atom. [9]

Applications in Research and Drug Development

This reagent is not an end-product but a critical starting point for high-value chemical entities. Its trifunctional nature allows for sequential, regioselective reactions, making it a powerful tool for building molecular complexity.

  • Pharmaceutical Intermediates: The compound is a documented precursor in the synthesis of various APIs. Its structure is incorporated into molecules targeting a range of diseases. For example, related structures are key starting materials for manufacturing novel therapeutics like the GLP-1 receptor agonist Danuglipron. [7]It is also used in building scaffolds for kinase inhibitors and other targeted cancer therapies. [10][11]The fluorine atom is often incorporated to improve metabolic stability and binding affinity of the final drug molecule. [12]* Agrochemicals: It serves as an intermediate in the synthesis of advanced pesticides and herbicides, where the specific toxiphore can be attached via substitution at the benzylic position. [10][13]* Materials Science: The benzonitrile framework is a component in the synthesis of advanced materials, such as Thermally Activated Delayed Fluorescence (TADF) dyes used in high-efficiency Organic Light-Emitting Diodes (OLEDs). [14]

Applications_Flow cluster_apps Role in R&D Pipeline cluster_endpoints Final Application Areas Start Simple Precursors (e.g., 3-fluoro-4-methylbenzonitrile) Intermediate Key Building Block: This compound Start->Intermediate Synthesis Synth Multi-step Synthesis (e.g., Nucleophilic Substitution, Coupling Reactions) Intermediate->Synth Pharma Pharmaceuticals (APIs) Synth->Pharma Agro Agrochemicals Synth->Agro Materials Advanced Materials (OLEDs) Synth->Materials

Caption: Workflow from precursor to application.

Safety, Handling, and Storage

Trustworthiness through Safety: A protocol's validity is contingent on its safe execution. This compound, like most benzyl bromides, is a hazardous chemical that requires stringent safety protocols.

  • Primary Hazards: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. [15]Benzyl bromides are often lachrymators (tear-producing agents).

  • Handling: All manipulations must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. [16][17]Avoid creating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible substances such as strong bases and oxidizing agents. [18]* Emergency Procedures:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. * Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [16] * Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell. * Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [15]

Safety_Protocol cluster_safety Standard Operating Procedure Assess Assess Hazards (Read SDS) Protect Wear Full PPE (Gloves, Goggles, Lab Coat) Assess->Protect Handle Handle in Fume Hood (Avoid Inhalation/Contact) Protect->Handle Dispose Dispose as Hazardous Waste (Follow Regulations) Handle->Dispose

Caption: A four-step safety and handling workflow.

Conclusion

This compound is more than a catalog chemical; it is a purpose-designed building block for modern synthetic challenges. Its value lies in the predictable and potent reactivity of its benzylic bromide group, modulated by the electronic effects of the fluoro and nitrile substituents. For researchers in drug discovery and materials science, understanding its properties, synthesis, and handling is key to leveraging its full potential in creating novel and complex molecules. This guide provides the foundational knowledge to use this reagent effectively, efficiently, and, most importantly, safely.

References

  • Nanjing Finechem Holding Co.,Limited. (n.d.). Benzonitrile, 5-(Bromomethyl)-2-Fluoro. Methylamine Supplier. [Link]

  • Ningbo Innopharmchem Co.,Ltd. (n.d.). Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. [Link]

  • Google Patents. (2014). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]

  • PubChemLite. (n.d.). 5-(bromomethyl)-2-fluorobenzonitrile (C8H5BrFN). [Link]

  • ACS Publications. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. [Link]

  • Der Pharma Chemica. (n.d.). Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of 2-amino-5-fluorobenzonitrile by Ab Initio Methods. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2024). 23.5: Common Classes of Organic Reactions. [Link]

  • National Institutes of Health (NIH). (n.d.). Target-based drug discovery: Applications of fluorescence techniques in high throughput and fragment-based screening. [Link]

  • Semantic Scholar. (n.d.). Organic mechanisms : reactions, stereochemistry and synthesis. [Link]

  • Esselman, B. J., & Hill, N. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. UW-Madison Chemistry. [Link]

Sources

2-(Bromomethyl)-5-fluorobenzonitrile CAS number 217661-27-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Bromomethyl)-5-fluorobenzonitrile (CAS: 217661-27-3)

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of this compound, a pivotal reagent in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond simple data recitation. It delves into the causality behind its synthesis, the logic of its reactivity, and its strategic application in constructing complex molecular architectures. Herein, we synthesize field-proven insights with established chemical principles to create a self-validating resource for laboratory and process development applications.

Molecular Profile and Physicochemical Properties

This compound is a trifunctional aromatic building block. Its utility stems from the orthogonal reactivity of its three key functional groups: the highly reactive benzylic bromide , the versatile nitrile , and the modulating fluoro substituent. This combination makes it an exceptionally valuable intermediate for introducing a 2-cyano-4-fluorobenzyl moiety into target molecules, a common structural motif in contemporary drug discovery.[1][2]

The benzylic bromide is a potent electrophile, primed for nucleophilic substitution. The nitrile group can serve as a hydrogen bond acceptor, a precursor to amines or carboxylic acids, or a component of various heterocycles. The fluorine atom, a bioisostere of hydrogen, can significantly enhance metabolic stability, membrane permeability, and binding affinity by altering the molecule's electronic properties and pKa.[1]

Table 1: Key Physicochemical and Identification Data [3][4][5][6][7][8]

PropertyValue
CAS Number 217661-27-3
Molecular Formula C₈H₅BrFN
Molecular Weight 214.03 g/mol
IUPAC Name This compound
Synonyms 2-cyano-4-fluorobenzyl bromide, 3-Fluoro-6-bromomethylbenzonitrile
Appearance Solid
Boiling Point 263.6 °C at 760 mmHg
Density 1.591 g/cm³
Flash Point 113.2 °C
InChIKey SROUFENEQQOQIW-UHFFFAOYSA-N
SMILES N#CC1=C(CBr)C=CC(F)=C1

Core Synthesis Pathway: Free-Radical Bromination

The most direct and industrially scalable method for preparing this compound is through the free-radical bromination of its methyl precursor, 2-methyl-5-fluorobenzonitrile. This reaction selectively targets the benzylic protons due to the resonance stabilization of the resulting benzylic radical intermediate.

Mechanism and Rationale

The reaction proceeds via a classic free-radical chain mechanism, which is intentionally initiated by either light (photobromination) or a radical initiator like 2,2'-azobis(2-methylpropionitrile) (AIBN).[9][10]

  • Initiation: The initiator (e.g., AIBN) decomposes upon heating to form primary radicals, which then abstract a bromine atom from a source like N-Bromosuccinimide (NBS) to generate the crucial bromine radical (Br•).

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from the methyl group of 2-methyl-5-fluorobenzonitrile. This is the rate-determining step and is highly selective for the benzylic position due to the stability of the formed benzyl radical.

    • The resulting 2-(radicalomethyl)-5-fluorobenzonitrile then reacts with another molecule of the bromine source (e.g., NBS) to yield the desired product, this compound, and a new succinimidyl radical, which continues the chain.

  • Termination: The reaction ceases when two radicals combine.

Causality in Reagent Selection:

  • Bromine Source: N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are preferred over molecular bromine (Br₂).[9] They maintain a low, steady concentration of Br• and HBr in the reaction mixture, which suppresses competing electrophilic aromatic substitution on the electron-rich ring.

  • Solvent: A non-polar, inert solvent such as acetonitrile or carbon tetrachloride is typically used to prevent side reactions with the solvent itself.[9]

  • Initiator: AIBN is a common choice due to its predictable decomposition rate at moderate temperatures (60-80 °C), allowing for controlled initiation.[10] Photochemical initiation offers an alternative, often cleaner, pathway.[9]

G cluster_synthesis Synthesis Workflow Start 2-Methyl-5-fluorobenzonitrile Reagents NBS or DBDMH AIBN (Initiator) Acetonitrile (Solvent) Reaction Free-Radical Bromination (60-80 °C or hv) Start->Reaction Reagents->Reaction Workup Cooling & Filtration Reaction->Workup Product This compound Workup->Product

Caption: High-level workflow for the synthesis of this compound.

Protocol: Synthesis via NBS Bromination

This protocol is an illustrative example based on established procedures for analogous compounds and must be adapted and optimized for specific laboratory conditions.[9][10]

  • Inerting the Reactor: Charge a suitable reaction vessel with 2-methyl-5-fluorobenzonitrile (1.0 equiv.) and acetonitrile (10-12 volumes). Purge the vessel with nitrogen for 15-20 minutes.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05-1.1 equiv.) and AIBN (0.02-0.05 equiv.) to the solution under a nitrogen blanket.

  • Reaction Execution: Heat the mixture to 70-80 °C. Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 2-4 hours). The reaction is exothermic and may require controlled heating.

  • Quenching and Isolation: Once complete, cool the reaction mixture to room temperature, then further to 0-5 °C. The succinimide byproduct will precipitate.

  • Filtration: Filter the slurry and wash the cake with cold acetonitrile to remove any trapped product.

  • Purification: The filtrate, containing the product, can be concentrated under reduced pressure. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., isopropanol/water) to yield pure this compound.

Reactivity and Strategic Applications in Synthesis

The synthetic utility of this reagent is dominated by the reactivity of the benzylic bromide, which readily undergoes S_N2 reactions with a wide range of nucleophiles. This allows for the direct and efficient installation of the 2-cyano-4-fluorobenzyl group.

G cluster_reactivity Key Synthetic Transformations cluster_products Products cluster_nucleophiles Nucleophiles Reagent 2-(Bromomethyl)- 5-fluorobenzonitrile Ether Ethers Reagent->Ether Sₙ2 Amine Secondary/Tertiary Amines Reagent->Amine Sₙ2 Thioether Thioethers Reagent->Thioether Sₙ2 Ester Esters Reagent->Ester Sₙ2 ROH Alcohols/Phenols (R-OH) ROH->Ether RNH2 Amines (R-NH₂) RNH2->Amine RSH Thiols (R-SH) RSH->Thioether RCOOH Carboxylates (R-COO⁻) RCOOH->Ester

Caption: Common S_N2 reactions involving this compound.

Protocol: General Procedure for N-Alkylation

This protocol provides a general framework for the alkylation of a primary or secondary amine, a cornerstone reaction in the synthesis of many pharmaceutical agents.

  • Setup: To a solution of the amine (1.0 equiv.) in a polar aprotic solvent like DMF or acetonitrile, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5-2.0 equiv.) or diisopropylethylamine (DIPEA, 1.5 equiv.).

  • Reagent Addition: Stir the suspension at room temperature and add a solution of this compound (1.05 equiv.) in the same solvent dropwise over 15 minutes.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete as monitored by TLC/LCMS.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Trustworthiness through Self-Validation: The progress of these reactions can be easily monitored. The disappearance of the starting material and the appearance of a new, more polar spot (by TLC) or peak (by LCMS) with the expected mass validates the transformation. The liberation of bromide ions can also be qualitatively tested.

Role in Drug Discovery and Development

The 2-cyano-4-fluorobenzyl moiety is a privileged fragment in modern medicinal chemistry. Its inclusion in a drug candidate is a deliberate design choice aimed at optimizing its pharmacokinetic and pharmacodynamic profile.

  • Metabolic Blocking: The fluorine atom can block sites of oxidative metabolism (cytochrome P450), increasing the drug's half-life.[1]

  • Enhanced Binding: The strong C-F bond and the electron-withdrawing nature of fluorine can lead to more favorable interactions with protein targets.

  • Bioavailability: Fluorine substitution can increase lipophilicity, which may enhance membrane permeability and oral absorption.[1]

A prominent example where a similar core is used is in the development of Hypoxia-Inducible Factor-2α (HIF-2α) inhibitors like Belzutifan (PT2977), which are used to treat certain types of cancer.[10] While not the exact isomer, the synthesis of these complex molecules often relies on the coupling of a functionalized benzyl halide with a nucleophilic core, illustrating the critical role of building blocks like this compound.

G cluster_drug_discovery Logic in Drug Discovery BuildingBlock Building Block (e.g., 2-(Bromomethyl)- 5-fluorobenzonitrile) Coupling Key Coupling Reaction (e.g., Alkylation) BuildingBlock->Coupling Scaffold Core Scaffold (Nucleophilic) Scaffold->Coupling Lead Lead Compound Coupling->Lead Optimization Lead Optimization (SAR Studies) Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Role of building blocks in the drug discovery pipeline.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions. It is classified as a lachrymator and is corrosive.[11][12]

Table 2: GHS Hazard and Precautionary Information [11][12]

CategoryCodeStatement
Hazard H302+H312+H332Harmful if swallowed, in contact with skin or if inhaled.
H314Causes severe skin burns and eye damage.
H335May cause respiratory irritation.
Precaution P260Do not breathe dust/fume/gas/mist/vapors/spray.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Standard Operating Procedure for Safe Handling
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.[5][11]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile, inspected before use), and chemical safety goggles or a face shield.[5][11]

  • Dispensing: When weighing or transferring the solid, use spark-proof tools and techniques that minimize dust generation.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents, acids, and bases.[5][11] Some suppliers recommend refrigerated storage to ensure long-term stability.[12]

  • Disposal: Dispose of waste material and empty containers through a licensed chemical waste disposal company. Do not allow the material to enter drains or sewer systems.[5][11]

References

  • Globyal VX. (n.d.). SAFETY DATA SHEETS. Retrieved from [Link]

  • Synthonix, Inc. (n.d.). This compound. Retrieved from [Link]

  • Arctom. (n.d.). This compound. Retrieved from [Link]

  • Gesher. (n.d.). Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. Retrieved from [Link]

  • Google Patents. (2014). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • PubChemLite. (n.d.). This compound (C8H5BrFN). Retrieved from [Link]

  • ACS Publications. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination. Organic Process Research & Development. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, ... (PT2977, Belzutifan). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Target-based drug discovery: Applications of fluorescence techniques.... Retrieved from [Link]

  • Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges.... Retrieved from [Link]

Sources

2-(Bromomethyl)-5-fluorobenzonitrile structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Bromomethyl)-5-fluorobenzonitrile: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in modern organic synthesis and pharmaceutical development. The document delineates its chemical structure, systematic IUPAC nomenclature, and key physicochemical properties. A detailed examination of its synthesis is presented, including a step-by-step laboratory protocol and a discussion of the underlying chemical principles. The guide further explores the compound's versatile applications, particularly its role as a reactive building block in the creation of complex, high-value molecules for the drug discovery sector. Finally, essential safety, handling, and storage protocols are outlined to ensure its proper use in a research and development setting. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who utilize advanced synthetic intermediates.

Chemical Identity and Properties

This compound is an aromatic organic compound characterized by a benzonitrile core substituted with both a bromomethyl group and a fluorine atom. This specific arrangement of functional groups imparts a high degree of reactivity, making it a valuable precursor in multi-step organic synthesis.

1.1. Structure and IUPAC Name

  • IUPAC Name: this compound[1]

  • Synonyms: 2-Cyano-4-fluorobenzyl bromide, 3-Fluoro-6-bromomethylbenzonitrile[2]

  • Chemical Structure: Chemical structure of this compound (Note: This is a placeholder for the actual chemical structure diagram.)

1.2. Physicochemical Properties

The key properties of this compound are summarized in the table below. These characteristics are critical for determining appropriate reaction conditions, purification methods, and storage requirements.

PropertyValueReference(s)
CAS Number 217661-27-3[1][3]
Molecular Formula C₈H₅BrFN[1][2]
Molecular Weight 214.04 g/mol [1][2]
Appearance White to off-white powder or solid[3][4]
Purity Typically ≥95-99%[1][3]
Boiling Point 263.58 °C at 760 mmHg[2]
Flash Point 113.21 °C[2]
Density 1.591 g/cm³[2]
Storage Temperature 2-8°C[3]

Synthesis and Mechanistic Insights

The synthesis of halogenated benzonitriles is a cornerstone of pharmaceutical intermediate manufacturing. While various synthetic routes exist, a common and effective method for producing compounds like this compound involves the radical bromination of a substituted toluene precursor. This approach is favored for its scalability and efficiency.

2.1. Synthetic Pathway: Radical Bromination

The most direct route involves the side-chain bromination of 2-methyl-5-fluorobenzonitrile. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a bromine source like N-Bromosuccinimide (NBS).

  • Causality of Reagent Choice:

    • N-Bromosuccinimide (NBS): NBS is selected as the brominating agent because it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which is crucial for selective benzylic bromination over aromatic ring bromination.

    • Azobisisobutyronitrile (AIBN): AIBN is a common radical initiator. Upon gentle heating, it decomposes to form nitrogen gas and two cyanoisopropyl radicals, which then initiate the chain reaction by abstracting a hydrogen atom from the methyl group of the starting material. This process is highly sensitive to moisture, which can quench the radical reaction; therefore, control of the solvent's water content is key to achieving a consistent yield.[5]

    • Solvent: A non-polar, inert solvent like acetonitrile is often used to facilitate the reaction without interfering with the radical mechanism.[5]

2.2. Experimental Protocol: Synthesis of this compound

The following protocol is a representative example for the laboratory-scale synthesis.

  • Reactor Setup: Charge a dry, nitrogen-purged reactor with the starting material, 2-methyl-5-fluorobenzonitrile, and a suitable solvent such as acetonitrile.

  • Reagent Addition: Add the radical initiator (e.g., AIBN) to the mixture. Begin the portion-wise addition of N-Bromosuccinimide (NBS). This controlled addition is critical to manage the exothermic nature of the reaction and maintain selectivity.[5]

  • Reaction Conditions: Heat the mixture to reflux (approximately 60-80 °C) and maintain for several hours until analysis (e.g., by TLC or GC-MS) indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

  • Purification: The crude product in the filtrate is then concentrated under reduced pressure. The resulting residue can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the final product as a white solid.

  • Characterization: Confirm the identity and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

2.3. Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactor 1. Charge Reactor (2-methyl-5-fluorobenzonitrile, Acetonitrile) add_reagents 2. Add AIBN & NBS (Portion-wise) prep_reactor->add_reagents N2 Atmosphere reflux 3. Heat to Reflux (60-80°C, monitor) add_reagents->reflux Initiate Reaction cool_filter 4. Cool & Filter (Remove Succinimide) reflux->cool_filter Reaction Complete concentrate 5. Concentrate Filtrate cool_filter->concentrate purify 6. Purify Product (Recrystallization) concentrate->purify Crude Product characterize 7. Characterize (NMR, MS) purify->characterize Pure Product

Caption: A workflow diagram for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The utility of this compound stems from the orthogonal reactivity of its functional groups. The bromomethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions, while the nitrile and fluoro groups can be used for further transformations or to modulate the electronic properties of a target molecule.

  • Versatile Chemical Reactivity: The presence of the bromomethyl group allows for straightforward alkylation of various nucleophiles (e.g., amines, phenols, thiols), enabling the construction of more complex molecular scaffolds.[6] This makes it an indispensable building block in medicinal chemistry.[6][7]

  • Pharmaceutical Intermediate: This compound is a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[6] For instance, related halogenated benzonitriles are crucial for creating kinase inhibitors for targeted cancer therapies and drugs targeting the central nervous system.[8] The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.

  • Agrochemicals and Material Science: Beyond pharmaceuticals, this intermediate is used in the synthesis of modern agrochemicals such as pesticides and herbicides.[7] It also serves as a precursor in material science for developing novel polymers and dyes with specialized properties.[7]

3.1. Reaction Pathway Example: Synthesis of a Substituted Amine

The diagram below illustrates a typical nucleophilic substitution reaction where this compound is used to alkylate a primary amine, a common step in building pharmaceutical candidates.

G start 2-(Bromomethyl)- 5-fluorobenzonitrile product N-Substituted Benzylamine Derivative start->product amine Primary Amine (R-NH2) amine->product reagents Base (e.g., K2CO3) Solvent (e.g., DMF) reagents->product

Caption: Nucleophilic substitution using this compound.

Safety, Handling, and Storage

Due to its reactive nature, proper handling of this compound is imperative. It is classified as a hazardous substance.

  • Hazards:

    • Harmful if swallowed, in contact with skin, or if inhaled.[9][10]

    • Causes skin irritation and serious eye irritation.[9][10]

    • May cause respiratory irritation.[9][10]

    • It is a lachrymator (causes tearing).

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[10]

    • Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat and other protective clothing to prevent skin exposure.[10]

    • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[9][10]

  • Handling and Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][10] Recommended storage is between 2-8°C.[3]

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10][11]

    • Wash hands thoroughly after handling.[9]

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9][12]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its unique structural features, particularly the reactive bromomethyl group, make it an essential building block for the synthesis of a wide range of complex organic molecules. Its primary applications lie in the pharmaceutical industry, where it facilitates the construction of novel drug candidates. A thorough understanding of its properties, synthetic methods, and safety protocols is essential for its effective and safe utilization in research and manufacturing.

References

  • LookChem. Synthesis and Applications of 2-(Bromomethyl)benzonitrile. [Link]

  • Methylamine Supplier. Benzonitrile, 5-(Bromomethyl)-2-Fluoro. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. [Link]

  • ACS Publications. Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. [Link]

Sources

2-(Bromomethyl)-5-fluorobenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Bromomethyl)-5-fluorobenzonitrile for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

This compound is a halogenated aromatic nitrile that has emerged as a critical building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive benzylic bromide, an electron-withdrawing nitrile group, and a modulating fluorine atom, provides a versatile scaffold for the construction of complex molecular architectures. This guide offers an in-depth exploration of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for researchers and professionals in drug development.

Physicochemical and Structural Properties

The utility of this compound in synthetic applications is underpinned by its distinct physicochemical properties. These properties influence its reactivity, solubility, and handling characteristics.

PropertyValueSource(s)
Molecular Formula C₈H₅BrFN[1][2]
Molecular Weight 214.04 g/mol [1]
Exact Mass 212.95894 u
CAS Number 217661-27-3[1]
Appearance Solid[3]
Boiling Point 263.576 °C at 760 mmHg[4]
Flash Point 113.207 °C[4]
Density 1.591 g/cm³[4]
Refractive Index 1.564[4]
IUPAC Name This compound[1]
Synonyms 2-cyano-4-fluorobenzyl bromide, 3-Fluoro-6-bromomethylbenzonitrile

Synthesis and Purification

The regioselective synthesis of this compound is crucial for its application. A common and effective method involves the radical bromination of the corresponding methyl-substituted precursor, 5-fluoro-2-methylbenzonitrile. This transformation is typically achieved using a brominating agent such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a radical initiator.

A generalized synthetic pathway is illustrated below:

Synthesis of this compound Figure 1: Common synthetic route to this compound. 5-fluoro-2-methylbenzonitrile 5-Fluoro-2-methylbenzonitrile Product This compound 5-fluoro-2-methylbenzonitrile->Product Radical Bromination Reagents NBS or DBDMH, Radical Initiator (e.g., AIBN), Solvent (e.g., Acetonitrile) Reagents->Product

Caption: A typical synthetic pathway for this compound.

Causality in Experimental Choices

The choice of a radical bromination pathway is dictated by the desired regioselectivity. The benzylic position of 5-fluoro-2-methylbenzonitrile is activated towards radical abstraction, allowing for selective bromination of the methyl group while leaving the aromatic ring intact. The use of a radical initiator, such as azobisisobutyronitrile (AIBN), at elevated temperatures ensures the efficient generation of bromine radicals to propagate the chain reaction. Acetonitrile is often selected as the solvent due to its ability to dissolve the starting materials and its relative inertness under radical conditions.[5]

Purification is typically achieved through recrystallization or column chromatography, yielding a product with a purity of 95% or higher, suitable for subsequent synthetic applications.[1]

Chemical Reactivity and Mechanistic Insights

The synthetic versatility of this compound stems from the orthogonal reactivity of its functional groups.

  • Benzylic Bromide: The C-Br bond is the primary site of reactivity, readily participating in nucleophilic substitution reactions (Sₙ2). This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to build molecular complexity.

  • Fluorine Atom: The fluorine substituent at the 5-position influences the electronic properties of the aromatic ring through its inductive electron-withdrawing effect. This can impact the reactivity of the ring in aromatic substitution reactions and modulate the physicochemical properties (e.g., lipophilicity, metabolic stability) of derivative molecules. The incorporation of fluorine is a well-established strategy in drug design to enhance pharmacokinetic and pharmacodynamic profiles.[6]

  • Nitrile Group: The cyano group is a strong electron-withdrawing group, further deactivating the aromatic ring towards electrophilic substitution. It can also serve as a synthetic handle for transformation into other functional groups, such as carboxylic acids, amines, or tetrazoles, which are valuable in medicinal chemistry.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules and advanced materials.

Pharmaceutical Intermediates

Its structure is frequently incorporated into scaffolds for targeted therapies. The reactive bromomethyl group allows for its attachment to a core molecule, while the fluorobenzonitrile moiety can serve as a key pharmacophore that interacts with biological targets or fine-tunes the properties of the drug candidate. For instance, it is used in the synthesis of thrombin inhibitors and as a precursor for quinoxaline derivatives being investigated as potential PET imaging agents for the NMDA receptor.[7]

Building Block for Chemical Libraries

In drug discovery, the generation of compound libraries with diverse functionalities is essential for identifying new hits. The predictable reactivity of this compound makes it an ideal building block for combinatorial chemistry and parallel synthesis, enabling the rapid production of a wide array of analogs for structure-activity relationship (SAR) studies.

Materials Science

Beyond pharmaceuticals, this compound is utilized in the development of novel polymers and advanced materials where its incorporation can enhance thermal stability and chemical resistance.[8]

Experimental Protocol: A Representative Alkylation Reaction

This protocol details a general procedure for the N-alkylation of a primary amine using this compound.

Materials and Reagents
  • This compound (1.0 eq)

  • Primary amine (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask, add the primary amine (1.1 eq) and the chosen solvent (e.g., acetonitrile).

  • Base Addition: Add the base (e.g., K₂CO₃, 2.0 eq) to the solution.

  • Substrate Addition: While stirring, add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid base like K₂CO₃ was used, filter the mixture.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-alkylated product.

Alkylation Workflow Figure 2: General workflow for a representative alkylation reaction. Setup Reaction Setup: Amine, Base, Solvent Addition Add 2-(Bromomethyl)-5- fluorobenzonitrile Setup->Addition Reaction Stir and Monitor (TLC or LC-MS) Addition->Reaction Workup Aqueous Workup: Extraction and Washing Reaction->Workup Purification Drying, Concentration, and Purification Workup->Purification Product Final Product Purification->Product

Caption: A generalized workflow for the alkylation of an amine.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification
  • Harmful: Harmful if swallowed, in contact with skin, or if inhaled.

  • Irritant: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[9]

Safe Handling and Personal Protective Equipment (PPE)
  • Handle in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Avoid breathing dust, fumes, or vapors.

  • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][10]

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

  • Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures
  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9]

  • In case of skin contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[9]

  • If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

  • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[9]

References

  • Oakwood Products. (2014). Safety Data Sheet: 4-Bromomethyl-3-fluorobenzonitrile. Retrieved from [Link]

  • Angene. (n.d.). Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. Retrieved from [Link]

  • Google Patents. (2014). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • ACS Publications. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-(Bromomethyl)-4-fluorobenzonitrile. Retrieved from [Link]

  • MDPI. (2021). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved from [Link]

  • Google Patents. (2020). CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • NIH National Library of Medicine. (2023). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Retrieved from [Link]

Sources

physical and chemical properties of 2-(Bromomethyl)-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Bromomethyl)-5-fluorobenzonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a critical building block in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, reactivity, synthetic applications, and safety protocols associated with this versatile compound. The insights provided herein are grounded in established chemical principles and supported by reliable data to facilitate its effective and safe utilization in research and development.

Introduction: A Versatile Fluorinated Intermediate

This compound is a halogenated aromatic compound distinguished by three key functional groups: a reactive bromomethyl group, an electron-withdrawing nitrile group, and a fluorine atom attached to the benzene ring. This unique combination of functionalities makes it a highly valuable intermediate for introducing the 2-cyano-4-fluorobenzyl moiety into more complex molecular architectures. Its primary utility is found in the synthesis of biologically active compounds, particularly within the pharmaceutical and agrochemical sectors.[1][2] The presence of fluorine is especially significant, as its incorporation into drug candidates can favorably modulate properties such as metabolic stability, lipophilicity, and binding affinity.[3]

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is fundamental for any scientific application.

  • IUPAC Name : this compound[4]

  • CAS Number : 217661-27-3[4][5]

  • Molecular Formula : C₈H₅BrFN[5][6]

  • Synonyms : 2-Cyano-4-fluorobenzyl bromide, 3-Fluoro-6-bromomethylbenzonitrile[5][6]

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its behavior in various experimental conditions, including solubility, reaction kinetics, and storage requirements.

PropertyValueSource(s)
Molecular Weight 214.034 g/mol [5][6][7]
Appearance White powder or solid[8][9]
Purity Typically ≥95% - 99%[4][7][8]
Boiling Point 263.576 °C at 760 mmHg[5]
Density 1.591 g/cm³[5]
Flash Point 113.207 °C[5]
Vapor Pressure 0.01 mmHg at 25 °C[5]
Refractive Index 1.564[5]
Solubility Low in water; Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.[10]
XLogP3 2.3 - 2.59[5][7]

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively to build complex molecules.

  • The Bromomethyl Group (-CH₂Br) : This is the most reactive site on the molecule. As a benzylic bromide, it is an excellent electrophile and readily participates in nucleophilic substitution (S_N2) reactions. This allows for the straightforward attachment of a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, making it a cornerstone for elaborating the molecular structure.

  • The Nitrile Group (-C≡N) : The nitrile group is a versatile functional handle. While less reactive than the bromomethyl group, it can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. This functionality provides a secondary point for diversification in a multi-step synthesis.

  • The Fluorinated Aromatic Ring : The fluorine atom and the nitrile group are both electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution (S_NAr) under specific conditions.[11] The fluorine atom also enhances the metabolic stability of resulting drug molecules by blocking potential sites of oxidative metabolism.[3]

Its primary application is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1]

G cluster_0 Core Reagent cluster_1 Reaction Pathways cluster_2 Resulting Scaffolds A 2-(Bromomethyl)-5- fluorobenzonitrile B Nucleophilic Substitution (at -CH₂Br) A->B + Nucleophile C Nitrile Hydrolysis (at -CN) A->C H₂O, H⁺/OH⁻ D Nitrile Reduction (at -CN) A->D Reducing Agent (e.g., LiAlH₄) E Substituted Benzyl Ethers, Amines, Thioethers, etc. B->E F Fluorinated Benzoic Acid or Amide Derivatives C->F G Fluorinated Benzylamine Derivatives D->G synthesis_workflow start 2-Methyl-5-fluorobenzonitrile process Radical Bromination start->process reagents Brominating Agent (e.g., NBS) Radical Initiator (e.g., AIBN) Solvent (e.g., CCl₄) reagents->process product This compound process->product purify Workup & Purification product->purify final_product Pure Product purify->final_product

Sources

An In-depth Technical Guide to the Spectral Data of 2-(Bromomethyl)-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-5-fluorobenzonitrile is a key building block in organic synthesis, particularly valued in the development of pharmaceutical agents and other complex organic molecules. Its trifunctional nature, featuring a reactive bromomethyl group, a cyano moiety, and a fluorine-substituted aromatic ring, makes it a versatile intermediate for introducing a fluorinated benzyl cyanide motif. Accurate structural elucidation and purity assessment of this compound are paramount for its effective use in multi-step syntheses. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral characteristics.

Due to the limited availability of public domain experimental spectra for this specific compound, this guide will utilize high-quality predicted spectral data, corroborated with experimental data from structurally analogous compounds, to provide a robust and instructive overview.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The structure of this compound is presented below, with numbering for the aromatic carbons to facilitate the discussion of NMR data.

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is expected to show distinct signals for the benzylic protons and the aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the cyano and fluoro groups, as well as the bromine atom.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.6s2H-CH₂Br
~7.4-7.6m3HAr-H

Interpretation:

  • Benzylic Protons (-CH₂Br): The two protons of the bromomethyl group are expected to appear as a singlet around δ 4.6 ppm . This downfield shift is a result of the deshielding effect of the adjacent bromine atom and the aromatic ring. In many substituted benzyl bromides, this signal typically appears in the range of δ 4.4-4.7 ppm.[1] The absence of coupling indicates no adjacent protons.

  • Aromatic Protons (Ar-H): The three protons on the aromatic ring will give rise to a more complex multiplet pattern in the region of δ 7.4-7.6 ppm . The fluorine atom at the C5 position will introduce additional complexity through ¹H-¹⁹F coupling. The proton at C6 will likely be a doublet of doublets due to coupling with the proton at C4 and the fluorine at C5. The proton at C4 is expected to be a triplet of doublets (or a complex multiplet) due to coupling with the protons at C3 and C6, and the fluorine at C5. The proton at C3 will likely appear as a doublet of doublets, coupling with the proton at C4 and the fluorine at C5.

Caption: Key correlations in the predicted ¹H NMR spectrum.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts are significantly influenced by the nature of the substituents on the aromatic ring. The presence of fluorine will also lead to C-F coupling, which can be observed in the spectrum.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~30-CH₂Br
~115 (d)C4
~117 (s)C≡N
~118 (d)C6
~128 (s)C2
~132 (d)C3
~135 (s)C1
~162 (d)C5

(d) indicates a doublet due to C-F coupling.

Interpretation:

  • Benzylic Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to resonate at approximately δ 30 ppm .

  • Aromatic and Nitrile Carbons:

    • The carbon attached to the fluorine atom (C5) will be significantly deshielded and is predicted to appear at the lowest field in the aromatic region, around δ 162 ppm . This signal will appear as a doublet due to a large one-bond C-F coupling constant.[2][3]

    • The carbons ortho (C4, C6) and meta (C1, C3) to the fluorine atom will also exhibit C-F coupling, but with smaller coupling constants, resulting in doublet signals.

    • The nitrile carbon (C≡N) is expected to have a chemical shift around δ 117 ppm .

    • The quaternary carbon attached to the bromomethyl group (C2) and the carbon attached to the nitrile group (C1) will appear as singlets (or with very small, unresolved couplings).

Mass Spectrometry (MS) Analysis

Electron ionization mass spectrometry (EI-MS) of this compound is expected to produce a characteristic fragmentation pattern that can be used for its identification. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in characteristic M and M+2 isotopic peaks for bromine-containing fragments.[4]

Key Predicted Fragmentation Pathways:

  • Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 213 and 215, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

  • Loss of Bromine Radical (M⁺˙ - •Br): The most favorable fragmentation is the loss of a bromine radical to form a stable benzyl cation. This will result in a base peak at m/z 134 . This fragment is stabilized by the delocalization of the positive charge into the aromatic ring. The loss of a bromine atom is a characteristic fragmentation for benzyl bromides.

  • Formation of Tropylium Ion: The resulting benzyl cation at m/z 134 can rearrange to a more stable tropylium-like ion.

  • Loss of HCN: The fragment at m/z 134 could further lose a molecule of hydrogen cyanide (HCN) to give a fragment at m/z 107 .

  • Loss of HF: Another possible fragmentation pathway from the m/z 134 ion is the loss of a molecule of hydrogen fluoride (HF) to yield a fragment at m/z 114 .

MS_Fragmentation M [C₈H₅BrFN]⁺˙ m/z 213/215 F1 [C₈H₅FN]⁺ m/z 134 M->F1 - •Br F2 [C₇H₄F]⁺ m/z 107 F1->F2 - HCN F3 [C₈H₄N]⁺ m/z 114 F1->F3 - HF

Caption: Proposed mass spectral fragmentation pathway.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~16 ppm.

    • Acquisition time: ~3 seconds.

    • Relaxation delay: 2 seconds.

    • Number of scans: 16.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: ~250 ppm.

    • Acquisition time: ~1 second.

    • Relaxation delay: 2 seconds.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC) or liquid chromatograph (LC) system.

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

  • Data Acquisition: Scan a mass range of m/z 50-300 to capture the molecular ion and key fragment ions.

Conclusion

The spectral data of this compound, while not widely available in the public domain, can be reliably predicted and interpreted based on fundamental principles of NMR and mass spectrometry, and by comparison with structurally related compounds. The ¹H NMR spectrum is characterized by a benzylic singlet and a complex aromatic multiplet. The ¹³C NMR spectrum is distinguished by the significant downfield shift and C-F coupling of the carbon attached to the fluorine atom. The mass spectrum is expected to be dominated by the loss of the bromine atom to form a stable benzyl cation. This in-depth guide provides researchers, scientists, and drug development professionals with a solid framework for the identification and characterization of this important synthetic intermediate.

References

  • Royal Society of Chemistry. Supplementary Information for: Continuous Flow Benzylic Bromination using NaBr/H₂O₂/H⁺. [Link]

  • T3DB. Benzyl bromide (T3D1776). [Link]

  • ResearchGate. Calculated and experimental 13C NMR chemical shifts. [Link]

  • Royal Society of Chemistry. Supporting Information for: A general method for the synthesis of phosphonium-boronates. [Link]

  • Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

  • University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. [Link]

  • ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

  • Google Patents. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • ResearchGate. 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine. [Link]

  • PubChem. 5-(bromomethyl)-2-fluorobenzonitrile. [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • NC State University Libraries. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. [Link]

  • National Institutes of Health. Recent Advances in NMR-Based Metabolomics. [Link]

  • Chemistry LibreTexts. Mass Spectrometry. [Link]

  • YouTube. Explanation of Mass spectrometry( Instrumentation, Working and How to read the mass spectrum)9701. [Link]

  • YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link]

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A Senior Application Scientist's Guide to the Solubility of 2-(Bromomethyl)-5-fluorobenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Advancing Pharmaceutical and Agrochemical Research

In the landscape of modern drug discovery and agrochemical development, the journey from a promising molecule to a viable product is fraught with challenges. Among the most fundamental of these is the characterization of a compound's physicochemical properties, with solubility standing as a cornerstone of process development, formulation, and biological activity. 2-(Bromomethyl)-5-fluorobenzonitrile, a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and specialized chemicals, is no exception.[1][2] Its utility as a reactive intermediate means that a thorough understanding of its behavior in different solvent systems is not merely academic—it is a prerequisite for efficient reaction kinetics, effective purification, and ultimately, successful synthesis campaigns.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a framework for understanding and predicting the solubility of this compound. We will delve into the molecular characteristics that govern its solubility, provide a predictive solubility profile in common organic solvents, and offer a detailed protocol for experimental determination. Furthermore, we will explore the practical implications of solubility in key applications such as reaction optimization and recrystallization. As a Senior Application Scientist, my aim is to equip you not just with data, but with the causal understanding and methodological rigor required to confidently work with this versatile intermediate.

Molecular Profile and Physicochemical Properties

To predict how this compound will behave in a given solvent, we must first understand its inherent structural and electronic characteristics. The molecule consists of a benzene ring substituted with three key functional groups: a bromomethyl group (-CH2Br), a fluorine atom (-F), and a nitrile group (-C≡N).

Each of these groups contributes to the overall polarity and intermolecular forces the molecule can engage in:

  • Benzene Ring: The aromatic ring itself is largely non-polar and will interact favorably with other aromatic or non-polar solvents through π-stacking and van der Waals forces.

  • Nitrile Group (-C≡N): This group is highly polar due to the significant electronegativity difference between carbon and nitrogen, creating a strong dipole moment. The lone pair on the nitrogen can also act as a hydrogen bond acceptor.

  • Fluorine Atom (-F): As the most electronegative element, fluorine introduces polarity to the C-F bond.

  • Bromomethyl Group (-CH2Br): The C-Br bond is polarizable, and the bromomethyl group is a reactive site, but its primary contribution to solubility is through dipole-dipole interactions.

The combination of a large non-polar aromatic core with highly polar nitrile and fluorine substituents gives this compound a nuanced solubility profile. The presence of both polar and non-polar regions suggests that it will not be readily soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will likely find optimal solubility in solvents of intermediate polarity.[3][4]

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C8H5BrFN[5][6]
Molecular Weight 214.04 g/mol [5][6]
Appearance White powder[7]
Boiling Point 263.576°C at 760 mmHg[5]
Density 1.591 g/cm³[5]
XLogP3 2.59[5]

The XLogP3 value of 2.59 indicates a moderate degree of lipophilicity, supporting the prediction that the compound will favor organic solvents over water.

Predictive Solubility Analysis

The foundational principle governing solubility is "like dissolves like."[3][8] This means that substances with similar polarities and intermolecular forces will be more soluble in one another. Based on the molecular structure of this compound, we can predict its qualitative solubility in a range of common laboratory solvents.

The diagram below illustrates the logical framework for this prediction.

Caption: Predictive framework for solubility based on solute and solvent properties.

The following table provides a more detailed predictive solubility profile.

SolventClassPredicted SolubilityRationale
Water (H₂O) Polar ProticInsolubleThe large, non-polar aromatic ring dominates, making the molecule too hydrophobic to dissolve in water despite the presence of polar groups.[4]
Methanol (CH₃OH) Polar ProticSparingly SolubleCan act as a hydrogen bond acceptor with the nitrile group, but the overall polarity mismatch with the aromatic core limits high solubility.
Ethanol (C₂H₅OH) Polar ProticSparingly to Moderately SolubleSimilar to methanol, but the slightly larger alkyl chain may improve interaction with the aromatic ring.
Acetone (CH₃COCH₃) Polar AproticSolubleA good balance of polarity to interact with the nitrile and halo-substituents without being too polar to solubilize the aromatic ring. A common solvent for similar aromatic compounds.[6]
Acetonitrile (CH₃CN) Polar AproticSolubleThe nitrile group on the solvent aligns well with the nitrile group on the solute. It is a common solvent for reactions involving this type of intermediate.
Dimethyl Sulfoxide (DMSO) Polar AproticHighly SolubleA very strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[4]
Dichloromethane (CH₂Cl₂) Polar AproticSolubleIts intermediate polarity and ability to engage in dipole-dipole interactions make it a suitable solvent.
Ethyl Acetate (CH₃COOC₂H₅) Polar AproticSolubleOften a good choice for compounds with moderate polarity.
Tetrahydrofuran (THF) Polar AproticSolubleA good general-purpose solvent for a wide range of organic molecules.
Toluene Non-Polar (Aromatic)Sparingly SolubleThe aromatic nature of toluene will have favorable π-stacking interactions with the benzonitrile ring, but the polar functional groups will disfavor dissolution.
Hexane Non-Polar (Aliphatic)InsolubleThe significant polarity mismatch between the polar functional groups of the solute and the non-polar nature of hexane will prevent dissolution.[4]

Experimental Protocol for Quantitative Solubility Determination

While predictions are a valuable starting point, empirical determination is essential for precise process development. The following protocol outlines a standard method for determining the solubility of this compound. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Experimental_Workflow start Start step1 Step 1: Preparation Add excess solid to a known volume of solvent in a sealed vial. start->step1 step2 Step 2: Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation. step1->step2 step3 Step 3: Phase Separation Allow solid to settle. Centrifuge if necessary. step2->step3 step4 Step 4: Sampling Carefully withdraw a known volume of the supernatant. step3->step4 step5 Step 5: Dilution Dilute the supernatant with a suitable solvent to a concentration within the analytical range. step4->step5 step6 Step 6: Quantification Analyze the concentration using a calibrated analytical method (e.g., HPLC-UV, NMR). step5->step6 step7 Step 7: Calculation Calculate the original concentration in the saturated solution (e.g., in mg/mL or mol/L). step6->step7 end End step7->end

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • To a series of 4 mL glass vials, add approximately 100 mg of this compound. The key is to add an amount that is in clear excess of what is expected to dissolve.

    • Pipette 2.0 mL of the chosen organic solvent into each vial.

    • Seal the vials tightly with screw caps containing a chemically resistant septum (e.g., PTFE-lined).

  • Equilibration:

    • Place the vials on a rotator or shaker in a temperature-controlled environment (e.g., an incubator set to 25°C).

    • Allow the mixtures to equilibrate for at least 24 hours.[9] A longer period (e.g., 48 hours) is recommended to ensure equilibrium is reached, especially for sparingly soluble systems.

  • Phase Separation:

    • Remove the vials from the shaker and let them stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • For finely suspended solids, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 10-15 minutes.

  • Sampling and Dilution:

    • Carefully open a vial and, using a calibrated micropipette, withdraw a precise volume (e.g., 100 µL) of the clear supernatant. Be cautious not to disturb the solid at the bottom.

    • Transfer the aliquot to a volumetric flask (e.g., 10 mL) and dilute to the mark with a suitable solvent (often acetonitrile or methanol for HPLC analysis). This dilution factor must be recorded accurately.

  • Quantification:

    • Analyze the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography with a UV detector (HPLC-UV).

    • A calibration curve must be prepared beforehand using standard solutions of this compound of known concentrations.

    • The peak area of the sample is then used to determine its concentration from the calibration curve.

  • Calculation:

    • The solubility (S) is calculated using the following formula: S (mg/mL) = Concentration from calibration curve (mg/mL) × Dilution Factor

    • The dilution factor is the final volume divided by the initial aliquot volume (e.g., 10 mL / 0.1 mL = 100).

Field-Proven Insights: Solubility in Practical Applications

A. Reaction Kinetics and Solvent Choice

The rate and outcome of a chemical reaction are profoundly influenced by the solvent.[10][11] For syntheses involving this compound, which is often a reactant in nucleophilic substitution reactions, the solvent's ability to dissolve the reactants and stabilize transition states is critical.

  • For SN2-type reactions: Polar aprotic solvents like acetonitrile, acetone, or DMF are generally preferred. They can dissolve the polar organic substrate and the (often ionic) nucleophile while not overly solvating the nucleophile, which would blunt its reactivity. The good solubility of this compound in these solvents ensures a homogeneous reaction mixture, leading to more predictable and faster reaction rates.[10]

  • Impact of Poor Solubility: Attempting a reaction in a solvent where the starting material has poor solubility (e.g., toluene or hexane) would result in a heterogeneous mixture. This leads to slow and often incomplete reactions, as the reaction can only occur at the surface of the undissolved solid.

B. Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, and its success is entirely dependent on the choice of a suitable solvent system.[2][12] An ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at room temperature or below.[12]

  • Solvent Screening for Recrystallization:

    • Ideal Single Solvent: Based on our predictive table, a solvent like ethanol or a mixture containing it could be a good starting point. The compound is likely to be significantly more soluble in hot ethanol than in cold ethanol.

    • Solvent/Anti-Solvent System: A highly effective technique involves dissolving the compound in a small amount of a "good" solvent (one in which it is highly soluble, e.g., acetone or dichloromethane) at room temperature. Then, a "poor" or "anti-solvent" (one in which it is insoluble, e.g., hexane) is added dropwise until the solution becomes cloudy (the point of saturation).[7] Gentle heating to redissolve the solid, followed by slow cooling, will often yield high-purity crystals. The acetone/hexane or dichloromethane/hexane systems would be prime candidates for this compound.

Conclusion

This compound is a molecule of significant synthetic utility, and a comprehensive grasp of its solubility is fundamental to leveraging its full potential. This guide has established a framework for understanding its solubility based on its molecular structure, offering a predictive profile across a range of common organic solvents. The "like dissolves like" principle, combined with an appreciation for the molecule's blend of polar and non-polar characteristics, points towards optimal solubility in polar aprotic solvents such as acetone, acetonitrile, and dichloromethane.

For applications demanding precision, the provided experimental protocol offers a robust and reliable method for quantitative solubility determination. Ultimately, the insights provided herein—from predicting solubility to applying that knowledge in reaction optimization and purification—are intended to empower researchers to make informed decisions, streamline their experimental workflows, and accelerate their research and development objectives.

References

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stability and storage conditions for 2-(Bromomethyl)-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 2-(Bromomethyl)-5-fluorobenzonitrile

Abstract

This compound is a critical building block in the synthesis of advanced pharmaceuticals and functional materials. Its utility is intrinsically linked to its high reactivity, which also presents significant challenges regarding its stability and storage. This guide provides a comprehensive analysis of the chemical properties that govern the stability of this compound. We will explore its inherent reactivity, delineate primary degradation pathways, and establish field-proven protocols for optimal storage and handling. This document is intended for researchers, scientists, and drug development professionals who rely on the integrity of this versatile reagent for successful and reproducible outcomes.

Introduction: The Double-Edged Sword of Reactivity

This compound, identified by CAS number 217661-27-3, is a bifunctional aromatic compound.[1] Its structure features a benzonitrile core substituted with a highly reactive bromomethyl group and an electron-withdrawing fluorine atom. This combination makes it an exceptionally useful intermediate, particularly in medicinal chemistry where the bromomethyl group serves as a reactive handle for nucleophilic substitution, allowing for the facile introduction of the cyanofluorobenzyl moiety into larger molecules.[2][3]

However, the very feature that makes this compound synthetically valuable—the lability of the benzylic bromide—is also the source of its instability. Understanding the delicate balance between required reactivity and undesirable degradation is paramount for any scientist utilizing this reagent. This guide will deconstruct the factors influencing its stability and provide a framework for maintaining its purity and efficacy from procurement to reaction.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 217661-27-3[1]
Molecular Formula C₈H₅BrFN[1][4]
Molecular Weight 214.04 g/mol [1]
Appearance Solid (likely white to off-white powder or crystals)[5]
Solubility Low in water; Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate)[5]

The Heart of the Matter: Chemical Reactivity and Degradation Pathways

The stability of this compound is fundamentally dictated by the chemistry of the benzylic bromide functional group. Unlike alkyl or aryl bromides, benzylic halides exhibit heightened reactivity due to the ability of the benzene ring to stabilize the transition states of both Sₙ1 and Sₙ2 reactions.[6][7]

Inherent Reactivity of the Benzylic Bromide

The C-Br bond in the bromomethyl group is polarized and relatively weak, making the bromide ion an excellent leaving group. The benzylic carbon is therefore highly electrophilic and susceptible to attack by nucleophiles. This reactivity is a key asset in planned synthetic transformations but becomes a liability when exposed to unintended nucleophiles, such as water.[8][9]

The Primary Degradation Pathway: Hydrolysis

The most common and significant degradation pathway for this compound is hydrolysis. Even trace amounts of moisture present in the atmosphere or adsorbed onto container surfaces can lead to the nucleophilic substitution of the bromide with a hydroxyl group. This process yields the corresponding benzyl alcohol, 2-(hydroxymethyl)-5-fluorobenzonitrile, and hydrobromic acid (HBr).

This reaction can proceed even under seemingly dry conditions and is often the primary cause of purity loss during storage. The generated HBr can further catalyze the degradation of the starting material or participate in side reactions with other sensitive functional groups. A recent study on the synthesis of a related compound, 3-fluoro-4-(hydroxymethyl)benzonitrile, highlights that the conversion from the bromomethyl intermediate requires specific hydrolytic conditions (e.g., heating in water with a base like calcium carbonate), underscoring the potential for this reaction to occur under improper storage.[10]

G cluster_main Hydrolytic Degradation Pathway SM This compound (C₈H₅BrFN) Degradant 2-(Hydroxymethyl)-5-fluorobenzonitrile (Primary Degradant) SM->Degradant Sₙ reaction H2O Water (H₂O) (from ambient moisture) H2O->Degradant HBr Hydrobromic Acid (Byproduct) Degradant->HBr releases caption Fig 1. Primary hydrolytic degradation of this compound.

Fig 1. Primary hydrolytic degradation of this compound.
Other Potential Stability Risks
  • Thermal Stability: Most suppliers indicate the compound is stable at room or refrigerated temperatures. However, like many organic molecules, elevated temperatures can accelerate degradation rates, primarily hydrolysis.[13] At very high temperatures, thermal decomposition would lead to the breakdown of the molecule, potentially releasing hazardous gases such as hydrogen bromide, hydrogen fluoride, and nitrogen oxides.[14]

  • Incompatible Materials: Due to its electrophilic nature, this compound is incompatible with a range of chemicals. Contact with strong bases, amines, alcohols, and strong oxidizing agents should be strictly avoided as they can react violently or cause rapid decomposition.[15][16]

Best Practices: Recommended Storage and Handling Protocols

To preserve the integrity and purity of this compound, a stringent set of storage and handling protocols must be implemented. The primary objective is to minimize exposure to moisture, light, and incompatible substances.

Optimal Storage Conditions

Different suppliers provide slightly varied storage advice, ranging from "Room Temperature" to "refrigerated."[1][17] For maximal long-term stability, a more conservative approach is warranted, especially after the manufacturer's seal has been broken.

Table 2: Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of all potential degradation reactions, especially hydrolysis.[18]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, directly inhibiting hydrolysis and potential oxidative degradation.
Container Tightly sealed, amber glass bottlePrevents moisture ingress and protects the compound from light exposure.[14][17]
Location Dry, well-ventilated, designated chemical storage areaEnsures a low-humidity environment and prevents accidental contact with incompatible materials.[14][15]
Standard Operating Procedure for Handling

Adherence to a strict handling protocol is crucial to prevent contamination and degradation each time the container is opened.

G cluster_workflow Handling and Storage Workflow start Start: Retrieve from 2-8°C storage equilibrate Equilibrate container to room temperature (in desiccator if possible) start->equilibrate Prevents moisture condensation inert_atm Move to inert atmosphere (glove box or N₂/Ar line) equilibrate->inert_atm open_dispense Open container and dispense required amount quickly inert_atm->open_dispense purge Backfill headspace with inert gas open_dispense->purge reseal Tightly reseal container under inert atmosphere return_storage Return to 2-8°C storage immediately reseal->return_storage purge->reseal end End return_storage->end caption Fig 2. Workflow for minimizing degradation during handling.

Fig 2. Workflow for minimizing degradation during handling.

Protocol 1: Step-by-Step Handling Procedure

  • Preparation: Before retrieval from cold storage, prepare a dry, inert workspace (e.g., a glove box or a Schlenk line).

  • Equilibration: Remove the sealed container from the 2-8°C storage. Allow it to warm to ambient temperature for at least 30-60 minutes before opening. This critical step prevents atmospheric moisture from condensing on the cold solid.

  • Inert Dispensing: Transfer the container to the inert atmosphere environment.

  • Weighing: Quickly weigh the desired amount of the compound into a separate, dry, tared vessel. Minimize the time the primary container is open.

  • Resealing: Tightly cap the primary container. If possible, use paraffin film to further secure the seal.

  • Inert Purge: Before returning to storage, gently flush the headspace of the container with dry argon or nitrogen.

  • Storage: Immediately return the sealed container to refrigerated (2-8°C) storage.

Quality Control: Assessing Purity and Degradation

Regularly assessing the purity of this compound is essential, particularly for long-stored batches or when initiating a sensitive synthesis.

Analytical Methodologies
  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative purity assessment. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase gradient is typically effective. The primary degradant, 2-(hydroxymethyl)-5-fluorobenzonitrile, is more polar and will have a shorter retention time than the parent compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides a clear diagnostic for degradation. The benzylic protons (-CH₂Br) of the starting material typically appear as a singlet around 4.5-4.7 ppm. The corresponding protons of the hydrolyzed alcohol product (-CH₂OH) will appear at a slightly different chemical shift, also as a singlet. Integration of these two peaks allows for a straightforward estimation of the relative amounts of each species.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used to assess purity and identify volatile impurities, though care must be taken to use a method that does not cause on-column degradation.

Protocol 2: Illustrative HPLC Method for Purity Assessment

This protocol is a representative method and may require optimization for specific equipment and columns.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water (0.1% Formic Acid).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of acetonitrile to create a 0.5 mg/mL solution.

Conclusion

The chemical integrity of this compound is a direct function of rigorous and informed storage and handling practices. Its inherent reactivity towards nucleophiles, most notably water, defines its primary degradation pathway. By implementing a multi-faceted strategy of refrigerated storage, inert atmosphere protection, and careful handling protocols, researchers can significantly mitigate the risk of degradation. This ensures that the high reactivity of this valuable reagent is harnessed for productive synthesis rather than lost to undesirable decomposition, ultimately safeguarding the reliability and success of the research and development process.

References

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Core Topic: Hazards and Handling Precautions for 2-(Bromomethyl)-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to the Safe Utilization of 2-(Bromomethyl)-5-fluorobenzonitrile

As a key intermediate in the synthesis of advanced pharmaceutical agents and materials, this compound (CAS No. 217661-27-3) is a compound of significant interest.[1][2][3] Its utility, however, is matched by a considerable hazard profile that demands a rigorous and informed approach to its handling. This guide moves beyond a simple recitation of safety data sheet (SDS) points to provide a deeper, mechanistic understanding of the risks involved and to establish robust, self-validating protocols for its safe use in a professional laboratory setting.

The core of the hazard associated with this molecule lies in its structure: it is a benzylic bromide. The bromomethyl group is an effective leaving group, making the compound a potent alkylating agent and a lachrymator. This reactivity is the mechanistic basis for its severe corrosive and irritant properties. Understanding this is fundamental to appreciating the why behind the stringent handling protocols that follow.

Section 1: Chemical & Physical Identity

A precise understanding of a compound's physical properties is the foundation of safe handling, influencing everything from storage conditions to spill response.

PropertyValueSource(s)
CAS Number 217661-27-3[1][2][4]
Molecular Formula C₈H₅BrFN[1][2]
Molecular Weight 214.03 g/mol [1]
Appearance Solid (likely white to off-white powder or crystals)[4][5]
Boiling Point 263.58 °C at 760 mmHg[1]
Flash Point 113.21 °C[1]
Density 1.591 g/cm³[1]
Vapor Pressure 0.01 mmHg at 25°C[1]
Solubility Low solubility in water; Soluble in common organic solvents.[5]

Section 2: Comprehensive Hazard Analysis

This compound is classified as hazardous under multiple categories.[6][7][8] The following analysis breaks down the specific risks to personnel.

Health Hazards: A Multi-Route Threat

This compound is harmful if swallowed, in contact with skin, or if inhaled.[7][8] It is crucial to recognize that this is not merely a contact hazard; systemic effects are possible.

  • Skin Corrosion/Irritation: Classified as causing severe skin burns.[7][9] The alkylating nature of the benzylic bromide can lead to rapid tissue damage. Prolonged or repeated contact can cause severe irritation or chemical burns.

  • Serious Eye Damage/Irritation: The compound causes serious, and potentially irreversible, eye damage.[7][9] As a lachrymator, even vapor exposure can cause intense tearing and pain. Direct contact is a medical emergency.

  • Acute Toxicity (Oral, Dermal, Inhalation): It is classified as acutely toxic via all primary routes of exposure.[6][7][8] Inhalation may cause severe respiratory irritation.[10]

  • Respiratory Sensitization: While not definitively classified, the potential for respiratory irritation is high, and repeated exposure should be avoided to prevent sensitization.[10]

Physicochemical & Reactivity Hazards
  • Hazardous Decomposition Products: Under fire conditions, this compound will decompose to release highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), hydrogen fluoride (HF), and hydrogen cyanide (HCN).[9][10] The formation of HCN is a particularly insidious risk in fire scenarios.

  • Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[5][6][9] These materials can catalyze rapid and potentially violent decomposition.

GHS Hazard Classification Summary
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[6][8][10]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[6][8][10]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[6][8][10]
Skin Corrosion/IrritationCategory 1B/1CH314: Causes severe skin burns and eye damage.[7][8][9]
Serious Eye DamageCategory 1H318: Causes serious eye damage.[7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[6][10]

Section 3: Risk Mitigation & Safe Handling Protocols

A multi-layered approach is essential for mitigating the risks associated with this compound. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

The Primacy of Engineering Controls

The first line of defense is always to engineer the hazard away from the user.

  • Chemical Fume Hood: All work involving this compound, from weighing to reaction quenching, must be performed inside a properly functioning and certified chemical fume hood.[11] This is non-negotiable. The hood contains vapors and protects the user from inhalation exposure and accidental splashes.

  • Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.[12]

  • Safety Equipment: An operational safety shower and eyewash station must be located in immediate proximity to the workstation.[9][13] Test these facilities regularly.

Caption: Hierarchy of controls for mitigating chemical hazards.

Personal Protective Equipment (PPE) - The Last Line of Defense

PPE does not eliminate the hazard; it provides a barrier. Its selection and use must be meticulous.

  • Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended, but it is critical to always check the manufacturer's glove compatibility chart for the specific glove and chemical .[11] Inspect gloves for any signs of degradation or puncture before each use. Remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after removal.[14]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[9] Given the severe corrosive nature and splash hazard, a full-face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during transfers.[11]

  • Skin and Body Protection: A fully buttoned, long-sleeved laboratory coat is required.[11] Consider a chemically resistant apron for additional protection during transfers. Do not wear shorts or open-toed shoes in the laboratory.[14]

  • Respiratory Protection: Under normal use conditions within a fume hood, respiratory protection is not typically required.[9] However, if there is a potential for exposure outside of a hood (e.g., major spill), a NIOSH-approved respirator with appropriate cartridges must be used by trained and fit-tested personnel.[11]

Caption: PPE selection based on potential routes of exposure.

Protocol: Safe Weighing and Handling Workflow

This protocol is a self-validating system designed to ensure safety at each step.

  • Preparation:

    • Don all required PPE (lab coat, safety goggles, face shield, appropriate gloves).

    • Confirm the chemical fume hood is operational (check airflow monitor).

    • Place a disposable plastic-backed absorbent pad on the work surface inside the hood.[15]

    • Assemble all necessary equipment (spatulas, weigh paper, receiving flask, solvent) within the hood.

  • Weighing:

    • Tare the balance with the receiving flask or weigh paper.

    • Carefully open the reagent container, pointing the opening away from your face.

    • Using a clean spatula, transfer the solid slowly and carefully to avoid creating dust.

    • Seal the reagent container immediately after dispensing.

    • Record the final weight.

  • Dissolution/Reaction Setup:

    • If dissolving, add the solvent to the flask containing the solid slowly while still inside the hood.

    • Ensure the reaction vessel is properly secured.

  • Cleanup:

    • Carefully wipe down the spatula with a solvent-dampened cloth (dispose of as hazardous waste).

    • Fold the absorbent pad inward and place it in a designated solid hazardous waste container.

    • Wipe down the work surface within the fume hood.

    • Remove PPE in the correct order (gloves first), and wash hands thoroughly.

Section 4: Emergency Procedures - Plan for the Unexpected

Rapid and correct response during an emergency is critical to minimizing harm.

Accidental Exposure Response

The immediate priority is decontamination. Time is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[9][11][13] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention regardless of the severity of symptoms.

  • Skin Contact: Immediately flush the affected skin with large amounts of water for at least 15 minutes.[11][16] Remove all contaminated clothing and shoes while under the safety shower.[11] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air immediately.[11][16] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water.[9] Seek immediate medical attention.

Spill Response Protocol
  • Small Spill (Contained within a fume hood):

    • Ensure you have the appropriate PPE and are trained for cleanup.

    • Absorb the spill with an inert, dry material (e.g., vermiculite, sand, or commercial sorbent). Do not use combustible materials like paper towels.

    • Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.[11]

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

    • Report the incident to your supervisor.

  • Large Spill (Outside of a fume hood):

    • EVACUATE IMMEDIATELY. Alert all personnel in the vicinity.

    • Secure the area and prevent entry.

    • If safe to do so, increase ventilation to the room (from outside the room).

    • Call your institution's emergency response team or 911.[11] Do not attempt to clean up a large spill yourself unless you are part of a trained emergency response team.

Emergency_Spill_Response cluster_response Response Actions Spill Spill Occurs Assess Assess Size & Location Spill->Assess Location Inside or Outside Fume Hood? Assess->Location Size Small or Large? Location->Size Inside Hood Evacuate Evacuate Area Alert Others Call Emergency Response Location->Evacuate Outside Hood Cleanup Trained Personnel Cleans Up with Proper PPE & Materials Size->Cleanup Small Size->Evacuate Large Report Report Incident to Supervisor Cleanup->Report

Caption: Decision-making flowchart for spill response.

Section 5: Storage and Disposal

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[5][6] The container must be kept tightly closed.[9][12] Store in a locked cabinet or area accessible only to authorized personnel.[9]

  • Disposal: All waste containing this compound (including empty containers, contaminated absorbents, and PPE) must be disposed of as hazardous waste.[11] Follow all local, state, and federal regulations. Do not dispose of down the drain.

References

  • Washington State University, Office of Research Assurances. Standard Operating Procedure for: Bromine and Bromine Containing Compounds.[Link]

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  • Alfa Aesar. Safety Data Sheet: 4-Bromomethyl-3-fluorobenzonitrile.[Link]

  • University of California, Santa Cruz. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.[Link]

  • Enzo Life Sciences. Safety First: Essential Guidelines for Handling Research Reagents and Equipment.[Link]

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The Synthetic Versatility of a Fluorinated Building Block: An In-depth Technical Guide to the Reactivity Profile of 2-(Bromomethyl)-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Asset in Medicinal Chemistry and Materials Science

In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of designing next-generation pharmaceuticals and advanced materials. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Within the arsenal of fluorinated building blocks, 2-(Bromomethyl)-5-fluorobenzonitrile stands out as a particularly versatile reagent. Its trifunctional nature—a reactive benzylic bromide, an electron-withdrawing nitrile group, and a strategically placed fluorine atom—offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the reactivity profile of this compound, offering field-proven insights and detailed methodologies for its effective utilization in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 217661-27-3[2][3]
Molecular Formula C₈H₅BrFN[2][3]
Molecular Weight 214.04 g/mol [2]
Appearance White to off-white crystalline solid
Boiling Point 263.576 °C at 760 mmHg[4]
Density 1.591 g/cm³[4]

Core Reactivity Principles: The Interplay of Inductive and Resonance Effects

The reactivity of this compound is fundamentally governed by the electronic interplay of its functional groups. The benzylic bromide is the primary site of reactivity, readily participating in nucleophilic substitution reactions. The rate and mechanism of these substitutions (SN1 versus SN2) are significantly modulated by the electron-withdrawing nature of the ortho-cyano (C≡N) and meta-fluoro (-F) substituents.

Both the cyano and fluoro groups exert a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-Br bond, increasing the electrophilicity of the benzylic carbon and making it more susceptible to nucleophilic attack. This generally accelerates SN2 reactions.

Conversely, the formation of a benzylic carbocation, the rate-determining step in an SN1 reaction, would be destabilized by these electron-withdrawing groups. Therefore, SN1 pathways are generally disfavored for this molecule, and reactions with nucleophiles can be expected to proceed predominantly through an SN2 mechanism, leading to a clean inversion of stereochemistry if a chiral nucleophile is employed.

G reagent 2-(Bromomethyl)-5- fluorobenzonitrile sn2 SN2 Pathway (Favored) reagent->sn2 Increased electrophilicity at benzylic carbon sn1 SN1 Pathway (Disfavored) reagent->sn1 Electron-withdrawing groups destabilize carbocation transition_state Pentavalent Transition State reagent->transition_state carbocation Benzylic Carbocation (Destabilized) sn1->carbocation nucleophile Nucleophile (e.g., RO⁻, R₂NH, N₃⁻) nucleophile->transition_state product Substitution Product transition_state->product

Caption: Dominant SN2 reaction pathway for this compound.

Synthetic Applications and Methodologies

The predictable SN2 reactivity of this compound makes it an ideal substrate for introducing the 2-cyano-4-fluorobenzyl moiety into a wide range of molecules. Below are detailed protocols for key transformations, providing a practical guide for researchers.

Williamson Ether Synthesis: O-Alkylation of Phenols

The Williamson ether synthesis is a classic and reliable method for the preparation of ethers. With this compound, this reaction allows for the facile synthesis of aryl benzyl ethers, which are common motifs in pharmaceuticals and natural products.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used to deprotonate the phenol, forming the more nucleophilic phenoxide. This avoids competition with the primary alkylating agent.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction by solvating the cation of the base, leaving the anion more reactive.

  • Temperature: Gentle heating is often employed to increase the reaction rate without promoting side reactions.

Experimental Protocol: Synthesis of 2-((4-methoxyphenoxy)methyl)-5-fluorobenzonitrile

  • To a stirred solution of 4-methoxyphenol (1.24 g, 10 mmol) in anhydrous acetonitrile (50 mL) is added potassium carbonate (2.76 g, 20 mmol).

  • The mixture is stirred at room temperature for 15 minutes.

  • This compound (2.14 g, 10 mmol) is then added, and the reaction mixture is heated to 60 °C.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically 4-6 hours), the mixture is cooled to room temperature.

  • The inorganic salts are removed by filtration, and the filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate (50 mL) and washed with water (2 x 25 mL) and brine (25 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by column chromatography on silica gel.

N-Alkylation of Amines and Heterocycles

The introduction of the 2-cyano-4-fluorobenzyl group onto nitrogen-containing molecules is a common strategy in drug discovery to modulate their pharmacological properties.

Causality Behind Experimental Choices:

  • Primary and Secondary Amines: For the alkylation of primary and secondary amines, a base such as potassium carbonate or triethylamine is used to scavenge the HBr formed during the reaction, driving the equilibrium towards the product. Over-alkylation can be an issue with primary amines, but can often be controlled by stoichiometry.[5]

  • Indoles: The N-alkylation of indoles typically requires a stronger base, such as sodium hydride (NaH), to deprotonate the indole nitrogen, which is less acidic than an amine.[6]

Experimental Protocol: N-Alkylation of Morpholine

  • In a round-bottom flask, dissolve morpholine (0.87 g, 10 mmol) and this compound (2.14 g, 10 mmol) in acetonitrile (40 mL).

  • Add potassium carbonate (2.76 g, 20 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 3-5 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, filter the mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated morpholine derivative.

Synthesis of Azides: Precursors for "Click" Chemistry

The reaction with sodium azide provides a straightforward route to 2-(azidomethyl)-5-fluorobenzonitrile. This azide is a valuable intermediate, particularly for the synthesis of triazoles via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click" chemistry), a powerful tool for bioconjugation and drug discovery.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF or DMSO is ideal for dissolving the ionic sodium azide and facilitating the SN2 reaction.

  • Work-up: The work-up procedure is designed to remove the polar solvent and any unreacted sodium azide. It is crucial to handle azides with care as they can be energetic compounds.

Experimental Protocol: Synthesis of 2-(azidomethyl)-5-fluorobenzonitrile

  • Dissolve this compound (2.14 g, 10 mmol) in DMSO (20 mL).

  • Add sodium azide (0.975 g, 15 mmol) in one portion.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water (100 mL) and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product as an oil.

G cluster_0 Nucleophilic Substitution (SN2) start This compound phenol Phenol / K₂CO₃ start->phenol amine Amine / K₂CO₃ start->amine azide NaN₃ start->azide ether Aryl Benzyl Ether phenol->ether O-Alkylation alkylated_amine N-Benzylated Amine amine->alkylated_amine N-Alkylation benzyl_azide Benzyl Azide azide->benzyl_azide Azide Synthesis

Caption: Key nucleophilic substitution reactions of this compound.

Synthesis of this compound

The most common and scalable synthesis of this compound involves the radical bromination of the corresponding methyl precursor, 5-fluoro-2-methylbenzonitrile.

Causality Behind Experimental Choices:

  • Brominating Agent: N-Bromosuccinimide (NBS) is a convenient and safe source of bromine radicals.[7]

  • Radical Initiator: Azobisisobutyronitrile (AIBN) is a standard thermal radical initiator that decomposes at a convenient rate upon heating to initiate the reaction.[7]

  • Solvent: An inert solvent such as carbon tetrachloride (CCl₄) or acetonitrile is used, which does not readily react with radicals.[8]

  • Light/Heat: The reaction is initiated by heat or light to promote the homolytic cleavage of the initiator and the N-Br bond in NBS.

Experimental Protocol: Synthesis of this compound [8]

  • A mixture of 5-fluoro-2-methylbenzonitrile (211 mmol), N-bromosuccinimide (NBS, 232 mmol), and azobisisobutyronitrile (AIBN, 15 mmol) in carbon tetrachloride (845 mL) is sparged with nitrogen for 10 minutes.[8]

  • The reaction mixture is heated at reflux for 8 hours.[8]

  • After cooling to room temperature, the succinimide byproduct is filtered off, and the filter cake is washed with CCl₄.[8]

  • The filtrate is concentrated under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford this compound.[8]

Safety and Handling

This compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its reactivity is dominated by the benzylic bromide, which undergoes predictable SN2 reactions with a wide range of nucleophiles. The presence of the electron-withdrawing cyano and fluoro groups enhances the electrophilicity of the benzylic carbon, facilitating these transformations. By understanding the core reactivity principles and employing the robust methodologies outlined in this guide, researchers can effectively leverage this reagent to construct complex molecular architectures for applications in drug discovery and materials science.

References

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Harnessing the Potential of 2-(Bromomethyl)-5-fluorobenzonitrile Derivatives: A Guide to Exploring Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The 2-(Bromomethyl)-5-fluorobenzonitrile scaffold represents a versatile and highly reactive building block in medicinal chemistry and drug discovery.[1][2][3] Its unique structure, featuring a reactive bromomethyl group for facile derivatization and a fluorinated benzonitrile moiety known to enhance metabolic stability and binding interactions, makes it an attractive starting point for the synthesis of novel bioactive molecules.[1][4] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to explore the potential biological activities of derivatives synthesized from this core. We delve into the rationale behind investigating its anticancer and antimicrobial potential, provide detailed, field-proven experimental protocols for in vitro and in vivo evaluation, and offer insights into establishing a preliminary structure-activity relationship (SAR). The methodologies are presented as self-validating systems, designed to ensure robust and reproducible results in the early stages of drug discovery.

The Strategic Value of the this compound Scaffold

The promise of this compound as a precursor for drug candidates stems from the distinct properties of its functional groups:

  • The Bromomethyl Group : This is an excellent electrophilic site, highly susceptible to nucleophilic substitution. This reactivity allows for the straightforward introduction of a wide array of functional groups and molecular scaffolds, enabling the rapid generation of diverse chemical libraries.[1]

  • The Fluorobenzonitrile Moiety : The presence of a fluorine atom can significantly enhance the pharmacokinetic properties of a molecule, improving metabolic stability, membrane permeability, and binding affinity to target proteins.[4] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to target engagement. The combination of these features makes derivatives of this scaffold promising candidates for various therapeutic applications, particularly in oncology and infectious diseases.[3][5]

The general approach to creating a library of derivatives is through nucleophilic substitution, where a chosen nucleophile (Nu-H) displaces the bromide ion.

G cluster_0 Synthesis of Derivatives Core 2-(Bromomethyl)- 5-fluorobenzonitrile Derivative Novel Derivative Core->Derivative + Nucleophile (Base, Solvent) Nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-NH2, R-SH) Byproduct HBr

Caption: General synthetic scheme for derivatization.

Investigating Anticancer Potential: A Primary Focus

The structural motifs present in this compound derivatives are common in known anticancer agents.[3][4] Therefore, a primary avenue of investigation is their potential to inhibit cancer cell growth and proliferation. The initial and most critical step in this evaluation is to determine the cytotoxic potential of newly synthesized compounds.[6][7]

In Vitro Cytotoxicity Screening Workflow

A systematic workflow is essential for efficiently screening a library of compounds and identifying promising hits. The process begins with broad-spectrum cytotoxicity assays against a panel of cancer cell lines, followed by determination of the half-maximal inhibitory concentration (IC₅₀) for active compounds.

G node_synthesis Compound Synthesis Library of 2-(Bromomethyl)-5- fluorobenzonitrile Derivatives node_prep Stock Solution Preparation Dissolve compounds in DMSO to a high concentration (e.g., 10 mM) node_synthesis->node_prep node_treatment Compound Treatment Apply serial dilutions of compounds to cells. Include vehicle control. node_prep->node_treatment node_seeding Cancer Cell Seeding Plate selected cancer cell lines (e.g., MCF-7, HCT-116, A549) in 96-well plates node_seeding->node_treatment node_incubation Incubation 24, 48, or 72 hours at 37°C, 5% CO2 node_treatment->node_incubation node_assay Cytotoxicity Assay Perform MTT or SRB assay to measure cell viability node_incubation->node_assay node_analysis Data Analysis Calculate % Cell Viability. Determine IC₅₀ values. node_assay->node_analysis node_hit Hit Identification Select compounds with potent and selective activity for further study node_analysis->node_hit

Caption: General workflow for in vitro cytotoxicity testing.[6]

Detailed Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[5][8] It measures the metabolic activity of mitochondrial dehydrogenase enzymes, which reflects the number of viable cells.[5]

I. Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon).

  • Complete culture medium (e.g., DMEM or RPMI 1640 with 10% FBS, 1% Penicillin-Streptomycin).

  • Test compounds dissolved in DMSO (10 mM stock).

  • MTT solution (5 mg/mL in sterile PBS).[9]

  • DMSO (cell culture grade).

  • Sterile 96-well plates.

II. Step-by-Step Procedure:

  • Cell Seeding : Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5][6]

  • Compound Treatment : Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same final concentration of DMSO, typically <0.5%) and a positive control (e.g., Doxorubicin).[6]

  • Incubation : Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.[6]

  • MTT Addition : After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization : Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete solubilization.[9]

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability using the formula: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100. Plot the % viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.[6]

Data Presentation: Cytotoxicity

IC₅₀ values are crucial for comparing the potency of different derivatives. Data should be presented clearly in a tabular format.

Compound IDDerivative Structure (R-group)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT-116Selectivity Index
Control DoxorubicinValueValueValue
Cmpd-01 e.g., -OCH₃ValueValueValue
Cmpd-02 e.g., -NH-PhenylValueValueValue
Cmpd-03 e.g., -S-CH₂-PyridineValueValueValue
Selectivity Index (SI) can be calculated as IC₅₀ in a non-cancerous cell line (e.g., HEK293) / IC₅₀ in a cancer cell line.[8]

Exploring Mechanism of Action: Enzyme Inhibition

Many successful anticancer drugs function by inhibiting specific enzymes that are critical for cancer cell survival and proliferation, such as kinases or proteases.[10][11][12] Derivatives that show significant cytotoxicity should be evaluated for their potential to inhibit relevant enzymatic targets. An enzyme inhibition assay is a laboratory test used to determine if a compound affects the activity of an enzyme.[10]

G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition E1 Enzyme (E) ES1 ES Complex E1->ES1 + S EI1 EI Complex E1->EI1 + I S1 Substrate (S) I1 Inhibitor (I) P1 Product (P) ES1->P1 → E + P E2 Enzyme (E) ES2 ES Complex E2->ES2 + S EI2 EI Complex E2->EI2 + I S2 Substrate (S) I2 Inhibitor (I) ESI2 ESI Complex ES2->ESI2 + I P2 Product (P) ES2->P2 → E + P EI2->ESI2 + S G node_select Select Lead Compound Based on potent in vitro activity and favorable initial toxicity profile node_implant Tumor Cell Implantation Inject human cancer cells (e.g., HCT-116) subcutaneously into immunodeficient mice node_select->node_implant node_growth Tumor Growth Allow tumors to grow to a palpable size (e.g., 100-150 mm³) node_implant->node_growth node_random Randomization Randomize mice into treatment and vehicle control groups node_growth->node_random node_treat Treatment Administration Administer test compound and vehicle (e.g., daily, via oral gavage or IP injection) for a set period (e.g., 21 days) node_random->node_treat node_monitor Monitoring Measure tumor volume and body weight 2-3 times per week node_treat->node_monitor node_endpoint Study Endpoint Sacrifice mice when tumors reach pre-defined size or at study end. Collect tumors for analysis. node_monitor->node_endpoint node_analyze Efficacy Analysis Compare tumor growth inhibition (TGI) between treated and control groups node_endpoint->node_analyze

Caption: Workflow for a preclinical xenograft efficacy study.

Conclusion and Future Directions

The this compound scaffold provides a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the favorable properties conferred by its functional groups make it a high-value starting point for generating diverse chemical libraries. By employing the systematic screening funnels outlined in this guide—from broad in vitro cytotoxicity and antimicrobial assays to more focused mechanism-of-action and in vivo efficacy studies—researchers can efficiently identify and advance promising lead candidates. Future work should focus on expanding the diversity of the synthesized derivatives, elucidating the specific molecular targets of the most active compounds, and optimizing their pharmacological profiles through iterative structure-activity relationship studies.

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The Strategic Role of Fluorine in the Bioactivity of Molecules Derived from 2-(Bromomethyl)-5-fluorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Bromomethyl)-5-fluorobenzonitrile is a highly versatile synthetic intermediate, prized in medicinal chemistry for its dual reactive centers: the electrophilic bromomethyl group and the electronically tuned fluorobenzonitrile scaffold. This guide provides an in-depth technical analysis of the pivotal role the fluorine atom plays in this molecule. We will dissect how this single, strategic substitution profoundly influences the physicochemical properties, metabolic stability, and target-binding interactions of active pharmaceutical ingredients (APIs) synthesized from this building block. By examining its effects on lipophilicity, pKa modulation, and conformational preferences, this paper aims to equip researchers, scientists, and drug development professionals with a deeper understanding of how to leverage the "fluorine advantage" in rational drug design. The discussion is supported by structure-activity relationship (SAR) insights, detailed experimental protocols for activity validation, and safety considerations for handling this reactive intermediate.

Chapter 1: The Foundation - this compound and the Power of Fluorine

Profile of a Versatile Intermediate: this compound

This compound, with CAS Number 217661-27-3, is a bifunctional organic compound.[1] Its structure features a benzene ring substituted with a reactive bromomethyl group, a nitrile group, and a fluorine atom. The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, which makes it an ideal handle for covalently linking the fluorobenzonitrile moiety to a larger molecular scaffold. The nitrile and fluorine substituents, in turn, act as key modulators of the electronic and physical properties of the final molecule.

The Fluorine Advantage in Modern Drug Discovery

The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[2][3] Approximately 20% of all pharmaceuticals on the market are fluorinated compounds.[4] This prevalence is due to fluorine's unique combination of properties:

  • High Electronegativity: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect, which can alter the acidity and basicity of nearby functional groups.[5]

  • Small Atomic Radius: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to act as a bioisostere for hydrogen with minimal steric penalty.[2]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol), making it resistant to cleavage by metabolic enzymes like cytochrome P450.[5][6] This property is often exploited to block metabolically vulnerable positions on a drug molecule.[4]

These attributes allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced potency, improved metabolic stability, and better bioavailability.[3][7]

Chapter 2: How Fluorine Governs the Physicochemical Landscape

The fluorine atom in the 5-position of the benzonitrile ring exerts a profound, multifaceted influence on the properties of any API derived from this intermediate.

Lipophilicity and Membrane Passage: A Balancing Act

Lipophilicity, often measured as the partition coefficient (LogP), is critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A single fluorine substitution typically increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes.[4][5] However, this effect is highly context-dependent.[8] The strategic placement of fluorine in the 5-position influences the overall electronic distribution of the aromatic ring, which can modulate interactions with both lipidic and aqueous environments. This balance is crucial for achieving sufficient membrane permeability without compromising aqueous solubility.[2]

Metabolic Fortification: Blocking Metabolic Soft Spots

Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The position occupied by the fluorine atom in this compound would otherwise be a C-H bond, a potential site for hydroxylation. By replacing this hydrogen with a fluorine atom, the strong C-F bond effectively "shields" that position from metabolic attack, a common strategy to increase a drug's half-life and reduce the formation of unwanted metabolites.[5][6]

Electronic Tuning: Modulating Acidity and Reactivity

Fluorine's potent electron-withdrawing effect significantly lowers the electron density of the aromatic ring. This has two key consequences:

  • pKa Modulation: If the final API contains a basic group (e.g., an amine) attached to or near the fluorobenzonitrile ring, the fluorine atom will decrease its basicity (lower the pKa of its conjugate acid).[5][7] This can be advantageous for reducing unwanted ionization at physiological pH, potentially improving oral absorption and cell penetration.

  • Reactivity of the Bromomethyl Group: The electron-withdrawing nature of the fluorine and nitrile groups enhances the electrophilicity of the benzylic carbon in the bromomethyl group, making it more susceptible to nucleophilic attack during synthesis. This can improve reaction kinetics when constructing the final API.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: "Fluorine's influence on API properties."

Chapter 3: From Intermediate to Active Molecule: Fluorine's Impact on Target Engagement

While this compound is an intermediate, the properties endowed by its fluorine atom are carried through to the final active molecule, directly impacting its interaction with biological targets.

Case Study: A Generic Kinase Inhibitor

Many kinase inhibitors utilize a substituted aromatic core to occupy the ATP-binding site of the enzyme. Let's consider a hypothetical kinase inhibitor synthesized using our intermediate. The this compound moiety is reacted with a nucleophilic hinge-binding motif to form the core of the inhibitor.

The Fluorine Effect on Binding Affinity

The fluorine atom can enhance binding affinity through several mechanisms:

  • Hydrogen Bond Acceptor: The fluorine atom is a weak hydrogen bond acceptor and can form favorable interactions with hydrogen bond donors (e.g., backbone N-H groups) in a protein's binding pocket.[5]

  • Orthogonal Dipole Interactions: The C-F bond possesses a strong dipole moment that can engage in favorable dipole-dipole or multipolar interactions with polar residues in the active site, contributing to binding enthalpy.

  • Conformational Control: Fluorine substitution can influence the preferred conformation of the molecule, potentially "pre-organizing" it into a bioactive conformation that fits more snugly into the target's binding site.[7][8]

Structure-Activity Relationship (SAR) Analysis

To quantify the impact of the fluorine atom, one would compare the biological activity of the final fluorinated compound with its direct non-fluorinated (des-fluoro) analog.

CompoundFluorine at C5?Target IC50 (nM)Microsomal T½ (min)
Molecule AYes1595
Molecule BNo7520
Table 1: Hypothetical SAR data comparing a fluorinated API (Molecule A) with its non-fluorinated analog (Molecule B). The data illustrates a typical outcome where fluorination improves both potency (lower IC50) and metabolic stability (longer half-life).

The data in Table 1 would suggest that the fluorine atom contributes significantly to both target potency and metabolic stability, making it a critical component of the molecule's design.[9]

Chapter 4: Experimental Validation Protocols

Workflow for Assessing Target Inhibition (IC50 Determination)

This protocol outlines a standard in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a compound synthesized from this compound.

Objective: To measure the potency of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Promega)

  • 384-well white assay plates

  • Plate reader with luminescence detection

Methodology:

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is created. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate. Include DMSO-only wells as a "no inhibition" control (0% inhibition) and wells with a known potent inhibitor or no enzyme as a "full inhibition" control (100% inhibition).

  • Enzyme Addition: Dilute the kinase enzyme to the desired concentration in kinase buffer and add to all wells except the "full inhibition" control.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Prepare a solution of the peptide substrate and ATP in kinase buffer. Add this solution to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Stop the reaction and detect the amount of product (ADP) formed by adding the detection reagent according to the manufacturer's instructions. This typically involves a two-step process to deplete remaining ATP and then convert ADP to ATP, which drives a luciferase reaction.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

dot graph G { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} caption: "Workflow for IC50 determination."

Protocol for In Vitro Metabolic Stability Assessment

Objective: To determine the rate of metabolic degradation of a test compound in the presence of liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound (10 mM stock in DMSO)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard (for quenching)

  • LC-MS/MS system

Methodology:

  • Preparation: Thaw HLM on ice. Prepare a working solution of the test compound at 1 µM in phosphate buffer.

  • Incubation Mixture: In a microcentrifuge tube, combine the HLM (final concentration 0.5 mg/mL) and the test compound solution. Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (T½) using the formula: T½ = 0.693 / k.

Chapter 5: Synthesis, Reactivity, and Safety

Synthetic Considerations

This compound is typically used in S_N2 reactions where a nucleophile (e.g., an amine, thiol, or alcohol from another part of the target molecule) displaces the bromide. Reactions are generally conducted in a polar aprotic solvent like DMF or acetonitrile in the presence of a non-nucleophilic base (e.g., K2CO3 or DIPEA) to neutralize the HBr byproduct.

Handling Protocols for Electrophilic Benzylic Bromides

CAUTION: this compound is a reactive benzylic bromide and should be handled with care. It is classified as a lachrymator and is harmful if swallowed, inhaled, or in contact with skin.[10]

  • Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood while wearing safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

  • Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.

Conclusion: The 5-Fluoro Substituent as a Strategic Design Element

The fluorine atom in this compound is far more than a simple substituent; it is a strategic design element that profoundly enhances the potential of this building block in drug discovery. Its ability to simultaneously modulate lipophilicity, block metabolic pathways, and create favorable binding interactions makes it a powerful tool for medicinal chemists.[2][8] By understanding the underlying principles of its influence, researchers can more effectively leverage this intermediate to design and synthesize next-generation therapeutics with optimized potency, selectivity, and pharmacokinetic properties.

References

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An In-depth Technical Guide to 2-(Bromomethyl)-5-fluorobenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)-5-fluorobenzonitrile, a halogenated aromatic nitrile, has emerged as a pivotal building block in contemporary organic synthesis, particularly within the pharmaceutical industry. Its unique trifunctional molecular architecture—comprising a reactive benzylic bromide, a synthetically versatile nitrile group, and a metabolically influential fluorine atom—renders it an invaluable intermediate for the construction of complex molecular scaffolds. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and notable applications, with a particular focus on its crucial role in the development of targeted cancer therapies such as Poly(ADP-ribose) polymerase (PARP) inhibitors.

Introduction: A Molecule of Strategic Importance

The landscape of modern drug discovery is characterized by the pursuit of highly specific and potent therapeutic agents. This necessitates the availability of versatile and strategically functionalized chemical intermediates. This compound (CAS No. 217661-27-3) has garnered significant attention in this regard. While its precise initial synthesis is not prominently documented in seminal literature, its utility has become increasingly apparent in patent literature and process chemistry, coinciding with the rise of targeted therapies.

The strategic importance of this molecule lies in the orthogonal reactivity of its functional groups. The bromomethyl group serves as a potent electrophile, ideal for introducing the cyanofluorobenzyl moiety via nucleophilic substitution reactions. The nitrile group can be elaborated into a variety of other functionalities, such as amines or carboxylic acids, or it can act as a key pharmacophoric element. The fluorine atom, a common feature in modern pharmaceuticals, can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule. This guide will delve into the practical aspects of its synthesis, its key chemical characteristics, and its application in the synthesis of life-saving medicines.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis.

Physical Properties
PropertyValueReference(s)
CAS Number 217661-27-3[1]
Molecular Formula C₈H₅BrFN[1]
Molecular Weight 214.04 g/mol [1]
Appearance White to off-white solid/powder
Boiling Point 263.576 °C at 760 mmHg[2]
Density 1.591 g/cm³[2]
Flash Point 113.207 °C[2]
Spectroscopic Characterization

While a publicly available, peer-reviewed full spectroscopic dataset is not readily found, typical spectral characteristics can be predicted based on its structure. This information is crucial for reaction monitoring and quality control.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent, and a singlet for the benzylic protons of the bromomethyl group, typically in the range of 4.5-4.8 ppm.

  • ¹³C NMR: The carbon NMR would display distinct signals for the aromatic carbons, the nitrile carbon (typically downfield), and the benzylic carbon of the bromomethyl group.

  • IR Spectroscopy: Key infrared absorption bands would include those for the C≡N stretch of the nitrile group (around 2220-2240 cm⁻¹), C-Br stretching, C-F stretching, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Synthesis of this compound: A Mechanistic Approach

The most common and industrially viable method for the synthesis of this compound is the radical bromination of its precursor, 2-fluoro-5-methylbenzonitrile.

The Wohl-Ziegler Bromination: A Trusted Methodology

This reaction is a classic example of a Wohl-Ziegler bromination, which selectively targets the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.[3]

Reaction Scheme:

Synthesis of this compound start 2-Fluoro-5-methylbenzonitrile reagents N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) Solvent (e.g., CCl₄) start->reagents Reaction Conditions product This compound reagents->product Yields Target Compound

Caption: General scheme for the synthesis of this compound.

Causality Behind Experimental Choices
  • N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for this transformation over molecular bromine (Br₂).[4] The key advantage of NBS is that it provides a low, constant concentration of Br₂ in the reaction mixture, which is crucial for favoring the radical substitution pathway over competing electrophilic aromatic substitution on the electron-rich benzene ring.[5]

  • Radical Initiator (AIBN or Benzoyl Peroxide): The reaction is not spontaneous and requires an initiator to generate the initial bromine radicals. Azobisisobutyronitrile (AIBN) is a common choice.[6] Upon heating, AIBN decomposes, eliminating stable nitrogen gas and generating two cyanopropyl radicals.[7] These radicals then abstract a bromine atom from NBS to produce the bromine radical that propagates the chain reaction.[8] The thermodynamic driving force of forming N₂ gas makes this an efficient initiation process.

  • Solvent: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane is typically used to prevent side reactions.

Reaction Mechanism

The reaction proceeds via a free-radical chain mechanism:

  • Initiation: AIBN decomposes upon heating to form cyanopropyl radicals, which then react with NBS to generate a bromine radical.

  • Propagation:

    • A bromine radical abstracts a benzylic hydrogen from 2-fluoro-5-methylbenzonitrile to form a resonance-stabilized benzylic radical and HBr.

    • The benzylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the desired product, this compound, and a new bromine radical, which continues the chain reaction.

  • Termination: The reaction is terminated by the combination of any two radical species.

Wohl-Ziegler Bromination Mechanism Initiation Initiation: AIBN → 2 R• + N₂ R• + NBS → R-Br + Succinimidyl• Propagation1 Propagation Step 1: Ar-CH₃ + Br• → Ar-CH₂• + HBr Initiation->Propagation1 HBr_NBS HBr + NBS → Succinimide + Br₂ Propagation1->HBr_NBS Generates HBr Propagation2 Propagation Step 2: Ar-CH₂• + Br₂ → Ar-CH₂Br + Br• Propagation2->Propagation1 Propagates Chain HBr_NBS->Propagation2 Generates Br₂

Caption: Simplified mechanism of the Wohl-Ziegler benzylic bromination.

Detailed Experimental Protocol

The following protocol is adapted from patent literature describing the synthesis of intermediates for PARP inhibitors and represents a typical laboratory-scale preparation.

Materials:

  • 2-Fluoro-5-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-5-methylbenzonitrile (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Applications in Drug Discovery and Development

This compound is a highly valued intermediate in the synthesis of complex pharmaceutical agents, most notably in the field of oncology.

Key Intermediate in the Synthesis of PARP Inhibitors

The most prominent application of this compound is as a key starting material in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[9] PARP inhibitors are particularly effective in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations.[7]

Olaparib Intermediate Synthesis:

This compound is a precursor to a key intermediate in some synthetic routes to Olaparib, a pioneering PARP inhibitor.[9][10][11] The synthesis involves the coupling of the cyanofluorobenzyl moiety to the phthalazinone core of the drug.

PARP_Inhibitor_Synthesis Start 2-(Bromomethyl)-5- fluorobenzonitrile Coupling Coupling Reaction (e.g., Negishi) Start->Coupling Phthalazinone Phthalazinone Core Phthalazinone->Coupling Intermediate Key Olaparib Intermediate Coupling->Intermediate Olaparib Olaparib Intermediate->Olaparib Further Synthetic Steps

Caption: Role of this compound in Olaparib synthesis.

The benzylic bromide functionality allows for a facile C-C bond formation with a suitably functionalized phthalazinone precursor, often via organometallic coupling reactions like the Negishi coupling.[10] This strategy highlights the importance of having a reactive handle like the bromomethyl group for the convergent assembly of complex drug molecules.

A Versatile Building Block for Other Therapeutic Agents

The utility of this compound and structurally similar compounds extends beyond PARP inhibitors. Halogenated benzonitriles are common intermediates in the synthesis of various kinase inhibitors and other targeted therapies.[5][12] The specific substitution pattern of this molecule makes it an attractive starting point for library synthesis in lead discovery campaigns.

Safety and Handling

As with all reactive chemical intermediates, proper safety precautions must be observed when handling this compound.

  • Hazards: It is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. It is harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound stands as a testament to the enabling power of well-designed chemical building blocks in modern drug discovery. Its synthesis via a robust and scalable radical bromination reaction, coupled with the versatile reactivity of its functional groups, has solidified its importance as a key intermediate. Its role in the synthesis of PARP inhibitors like Olaparib underscores its contribution to the development of targeted cancer therapies. For researchers and drug development professionals, a thorough understanding of the synthesis, properties, and applications of this molecule is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

  • Study.com. (n.d.). AIBN Overview, Structure & Initiators. [Link]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. [Link]

  • Wang, Y., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega, 7(7), 6035-6043. [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Wikipedia. (2023, December 27). Azobisisobutyronitrile. [Link]

  • Suru Chemical. (2025, November 11). Selective Benzylic Bromination Using N-Bromosuccinimide. [Link]

  • Wang, Y., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). What is the role of AIBN(Azobisisobutyronitrile) in a reaction? Can we replace it with any other reagent?. [Link]

  • Rosales, M., et al. (2022). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1047-1131. [Link]

  • Google Patents. (n.d.).
  • WIPO Patentscope. (n.d.). 20170233351 Process for the Preparation of Olaparib and Intermediates Thereof. [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches. [Link]

  • Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
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  • Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
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  • Khan Academy. (n.d.). Reactions at the benzylic position. [Link]

  • Googleapis. (n.d.). PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS - European Patent Office - EP 3404032 B1. [Link]

  • ResearchGate. (n.d.). Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells. [Link]

  • PubChemLite. (n.d.). 5-(bromomethyl)-2-fluorobenzonitrile (C8H5BrFN). [Link]

  • Google Patents. (n.d.). CN105152853A - Method for preparing 2-bromine-5-fluorobenzotrifluoride.
  • Der Pharma Chemica. (n.d.). Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of 2-amino-5-fluorobenzonitrile by Ab Initio Methods. [Link]

  • Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • PubMed. (2021, January 1). Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Oxidized mC modulates synthetic lethality to PARP inhibitors for the treatment of leukemia. [Link]

  • Google Patents. (n.d.).

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Methodological & Application

synthesis of 2-(Bromomethyl)-5-fluorobenzonitrile from 2-methyl-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of 2-(Bromomethyl)-5-fluorobenzonitrile

A Detailed Guide to the Selective Free-Radical Bromination of 2-methyl-5-fluorobenzonitrile

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable intermediate in pharmaceutical and agrochemical research. The protocol details a selective and efficient free-radical bromination of the benzylic methyl group of 2-methyl-5-fluorobenzonitrile. The method employs N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as a radical initiator in an acetonitrile solvent system. This application note elaborates on the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, outlines critical safety precautions, and includes troubleshooting guidance to ensure reliable and reproducible results for researchers and process chemists.

Reaction Scheme

Reaction of 2-methyl-5-fluorobenzonitrile with NBS and AIBN to yield this compound and succinimide.

Figure 1: General reaction scheme for the benzylic bromination of 2-methyl-5-fluorobenzonitrile.

Scientific Rationale and Mechanism

The conversion of 2-methyl-5-fluorobenzonitrile to this compound is achieved via a free-radical substitution reaction known as the Wohl-Ziegler reaction.[1][2] This method is highly selective for the benzylic position due to the unique stability of the resulting benzylic radical intermediate.

3.1 The Free-Radical Chain Mechanism The reaction proceeds through a classic three-stage radical chain mechanism: initiation, propagation, and termination.[3][4]

  • Initiation: The reaction is initiated by the thermal decomposition of a radical initiator, such as AIBN, which breaks down into two cyanopropyl radicals and a stable nitrogen gas molecule upon heating.[5][6] This cyanopropyl radical is not directly involved in the main reaction but serves to generate the key bromine radical by reacting with trace amounts of HBr or Br₂. The primary initiation step, however, involves the homolytic cleavage of the N-Br bond in NBS, triggered by heat or light, to form a bromine radical.[4][7]

  • Propagation: This is a self-sustaining cycle where the desired product is formed, and the radical species is regenerated.

    • A bromine radical (Br•) abstracts a hydrogen atom from the benzylic methyl group of 2-methyl-5-fluorobenzonitrile. This step is highly regioselective because the C-H bonds at the benzylic position are significantly weaker (bond dissociation energy of ~90 kcal/mol) than other alkyl C-H bonds.[3] The abstraction forms a resonance-stabilized benzylic radical and hydrogen bromide (HBr).[1][7]

    • The newly formed benzylic radical reacts with a molecule of molecular bromine (Br₂), which is present at a very low concentration, to yield the final product, this compound, and a new bromine radical (Br•).[4] This new bromine radical can then participate in another cycle of propagation.

  • Termination: The reaction ceases when two radical species combine to form a non-radical molecule. This can occur in various ways, such as two bromine radicals combining to form Br₂ or a bromine radical combining with a benzylic radical.

3.2 Causality of Reagent Selection

  • N-Bromosuccinimide (NBS): The choice of NBS over molecular bromine (Br₂) is critical for the success of this reaction.[2] Using Br₂ directly would likely lead to undesirable side reactions, such as electrophilic aromatic substitution on the electron-rich benzene ring. NBS serves as a source that maintains a constant, low concentration of Br₂.[8] This is achieved through the reaction of NBS with the HBr generated during the first propagation step.[4] This low concentration ensures that the radical pathway is favored over ionic pathways.

  • Azobisisobutyronitrile (AIBN): AIBN is a preferred radical initiator because it provides a reliable source of radicals at a predictable rate upon thermal decomposition and is considered safer to handle than peroxides like benzoyl peroxide, which can be shock-sensitive.[5]

  • Acetonitrile (Solvent): While historically, chlorinated solvents like carbon tetrachloride (CCl₄) were used, they are now largely phased out due to toxicity concerns.[9] Acetonitrile is an effective polar aprotic solvent for this reaction, as demonstrated in analogous syntheses.[10] It effectively dissolves the starting material and NBS without interfering with the radical mechanism.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and should be performed in a well-ventilated fume hood.

4.1 Materials and Equipment

Reagent/MaterialGradeSupplier
2-methyl-5-fluorobenzonitrile≥98%Commercial Source
N-Bromosuccinimide (NBS)≥99%Commercial Source
Azobisisobutyronitrile (AIBN)≥98%Commercial Source
Acetonitrile (ACN)Anhydrous, ≥99.8%Commercial Source
Dichloromethane (DCM)ACS GradeCommercial Source
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradePrepared in-house
Brine (Saturated NaCl)ACS GradePrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercial Source
  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, thermometer, separatory funnel, rotary evaporator, and standard laboratory glassware.

4.2 Step-by-Step Procedure

  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-methyl-5-fluorobenzonitrile (10.0 g, 74.0 mmol, 1.0 equiv.).

    • Add anhydrous acetonitrile (120 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Reagents:

    • To the solution, add N-Bromosuccinimide (NBS) (13.8 g, 77.7 mmol, 1.05 equiv.).

    • Next, add Azobisisobutyronitrile (AIBN) (0.61 g, 3.7 mmol, 0.05 equiv.).

  • Reaction Execution:

    • Begin vigorous stirring and heat the reaction mixture to reflux (approximately 80-85°C) using an oil bath.

    • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the consumption of the starting material.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature. A precipitate of succinimide will be visible.

    • Filter the reaction mixture through a Büchner funnel to remove the succinimide precipitate. Wash the solid with a small amount of cold acetonitrile.

    • Transfer the filtrate to a rotary evaporator and remove the acetonitrile under reduced pressure.

    • Dissolve the resulting crude oil/solid in dichloromethane (150 mL).

    • Transfer the DCM solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure product as a solid.

Data Presentation

Table 1: Reagent Stoichiometry and Reaction Parameters

Parameter Value Notes
Starting Material 10.0 g (74.0 mmol) 2-methyl-5-fluorobenzonitrile
NBS 1.05 equivalents Slight excess to ensure full conversion
AIBN 0.05 equivalents Catalytic amount
Solvent Acetonitrile (120 mL) Anhydrous grade is recommended
Temperature 80-85°C (Reflux)
Reaction Time 4-6 hours Monitor for completion
Expected Yield 70-85% Based on analogous procedures[10]
Product Purity >95% (after purification) [11]
Molecular Formula C₈H₅BrFN [12]

| Molecular Weight | 214.04 g/mol |[11][12] |

Visualized Workflow and Mechanism

G Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup (Flask, Condenser, N2) dissolve 2. Dissolve Starting Material in Acetonitrile setup->dissolve add_reagents 3. Add NBS and AIBN dissolve->add_reagents reflux 4. Heat to Reflux (80-85°C, 4-6h) add_reagents->reflux monitor 5. Monitor Progress (TLC / HPLC) reflux->monitor cool 6. Cool and Filter (Remove Succinimide) monitor->cool concentrate 7. Concentrate Filtrate cool->concentrate extract 8. Extraction with DCM & Aqueous Wash concentrate->extract dry 9. Dry and Concentrate extract->dry purify 10. Purify (Recrystallization or Chromatography) dry->purify final_product final_product purify->final_product Final Product: 2-(Bromomethyl)-5- fluorobenzonitrile

Caption: A workflow diagram of the synthesis process.

G Simplified Free-Radical Mechanism Initiation 1. Initiation AIBN (heat) -> R• R• + NBS -> Br• Propagation1 2. Propagation (a) Ar-CH3 + Br• -> Ar-CH2• + HBr Initiation->Propagation1 Generates Br• Propagation2 3. Propagation (b) Ar-CH2• + Br2 -> Ar-CH2Br + Br• Propagation1->Propagation2 Forms benzylic radical NBS_regen NBS + HBr -> Succinimide + Br2 (Maintains low [Br2]) Propagation1->NBS_regen Produces HBr Propagation2->Propagation1 Regenerates Br• for chain Termination 4. Termination Br• + Br• -> Br2 (or other radical combinations) Propagation2->Termination Chain ends NBS_regen->Propagation2 Supplies Br2

Caption: Key steps in the free-radical chain mechanism.

Safety and Handling

All operations should be conducted by trained personnel in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • N-Bromosuccinimide (NBS): Harmful if swallowed and causes severe skin burns and eye damage.[13] It is an oxidizing agent and should be kept away from combustible materials.[14][15] Avoid creating dust. In case of contact, rinse the affected area immediately with copious amounts of water.[16]

  • Azobisisobutyronitrile (AIBN): This compound is flammable and can decompose exothermically when heated, releasing toxic fumes and nitrogen gas. Store in a cool, well-ventilated area away from heat sources.[5]

  • Acetonitrile (ACN): Flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It is metabolized in the body to produce cyanide; therefore, exposure should be minimized.

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation. Avoid inhaling vapors.

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction - Insufficient heating (temperature too low).- AIBN initiator is old or degraded.- Presence of radical inhibitors (e.g., oxygen, impurities).- Ensure the reaction mixture is at a vigorous reflux.- Use a fresh batch of AIBN.- Ensure the reaction is performed under an inert (N₂) atmosphere.
Formation of Dibrominated Product - Use of excess NBS.- Prolonged reaction time after starting material is consumed.- Use a stoichiometric amount or slight excess (1.0-1.1 equiv.) of NBS.- Carefully monitor the reaction by TLC/HPLC and stop it upon completion.
Low Isolated Yield - Incomplete reaction.- Product loss during aqueous work-up or purification.- Confirm reaction completion before work-up.- Be careful during extractions to avoid emulsions. Ensure efficient extraction from the aqueous layer.

References

  • Master Organic Chemistry. (2013). Allylic Bromination. [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. [Link]

  • Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. [Link]

  • ChemScience. (2024). Safety Data Sheet: N-Bromosuccinimide. [Link]

  • Newera-spectro. (2020). Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing. [Link]

  • Chad's Prep on YouTube. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS. [Link]

  • Carreno, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent. J. Org. Chem.[Link]

  • ResearchGate. (2018). What is the role of AIBN(Azobisisobutyronitrile) in a reaction?[Link]

  • University of California, Irvine. (n.d.). Radicals. [Link]

  • Google Patents. (2014). 5-bromo-2-fluorobenzonitrile synthesis method.
  • ACS Publications. (2024). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination. Org. Process Res. Dev.[Link]

  • ResearchGate. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • James Ashenhurst. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • National Institutes of Health. (2024). A rapid and scalable method for visible light induced bromination of uracil derivatives. [Link]

  • Google Patents. (2016).

Sources

using 2-(Bromomethyl)-5-fluorobenzonitrile in nucleophilic substitution reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Substitution Reactions Using 2-(Bromomethyl)-5-fluorobenzonitrile

Introduction: The Strategic Utility of a Versatile Electrophile

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound (CAS No. 217661-27-3) has emerged as a highly valuable and reactive electrophile.[1][2][3] Its utility stems from the unique convergence of three distinct chemical functionalities within a single, stable scaffold: a highly reactive benzylic bromide, a synthetically versatile nitrile group, and a fluorinated aromatic ring.

This combination makes it an ideal substrate for introducing the 2-cyano-4-fluorobenzyl moiety into a wide range of molecules. The benzylic bromide is the most labile site, primed for nucleophilic substitution, while the electron-withdrawing nature of the nitrile and fluorine substituents enhances the electrophilicity of the benzylic carbon.[4] This guide provides an in-depth exploration of the mechanistic principles, practical considerations, and detailed protocols for effectively utilizing this compound in nucleophilic substitution reactions with a focus on O-, N-, and S-nucleophiles.

Mechanistic Insights and Reactivity Profile

The exceptional reactivity of this compound is rooted in its identity as a benzylic halide. Such compounds are proficient substrates for both Sₙ1 and Sₙ2 reaction pathways.

  • Sₙ2 Pathway Dominance: For most applications involving common nucleophiles under neutral or basic conditions, the Sₙ2 mechanism is the predominant pathway.[5] The reaction proceeds via a backside attack on the electrophilic methylene carbon by the nucleophile, leading to a concerted displacement of the bromide leaving group. The transition state of this reaction is significantly stabilized by the adjacent π-system of the benzene ring, which allows for favorable orbital overlap, thereby lowering the activation energy and accelerating the reaction rate compared to non-benzylic alkyl halides.[6]

  • Potential for Sₙ1 Pathway: Under conditions that favor carbocation formation (e.g., polar protic solvents, non-basic conditions), an Sₙ1 mechanism is possible. The departure of the bromide ion would generate a secondary benzylic carbocation, which is highly stabilized by resonance with the aromatic ring.[5][7] However, for controlled synthetic outcomes, conditions are typically chosen to favor the Sₙ2 pathway.

Caption: Generalized Sₙ2 mechanism for this compound.

Safety and Handling Precautions

As a class, benzylic bromides are potent lachrymators and irritants. This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and causes serious skin and eye irritation.[8][9] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often suitable, but check compatibility), and splash-proof safety goggles or a face shield.[10]

  • Handling: Avoid creating dust or aerosols. Do not breathe vapors. After handling, wash hands and any exposed skin thoroughly.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

General Considerations for Protocol Design

The success of a nucleophilic substitution reaction with this reagent hinges on the judicious selection of reaction parameters. The primary goal is to facilitate the desired Sₙ2 reaction at the benzylic position while preserving the integrity of the nitrile and aromatic system.[4]

  • Nucleophile Choice: The reagent reacts readily with a broad range of soft and hard nucleophiles, including alcohols, phenols, amines, and thiols. The nucleophilicity of the chosen reactant will dictate the required reaction conditions.

  • Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (ACN), and Tetrahydrofuran (THF) are ideal for Sₙ2 reactions. They effectively solvate the cation of any base used but do not strongly solvate the nucleophile, leaving it "bare" and highly reactive.

  • Base Selection: A base is often required to deprotonate the nucleophile (e.g., alcohols, thiols) or to act as a scavenger for the HBr generated during the reaction (e.g., with amines).

    • Strong, Non-nucleophilic Bases (e.g., NaH): Used for deprotonating less acidic nucleophiles like alcohols. Requires an inert atmosphere (N₂ or Ar).

    • Weaker, Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): Excellent choices for phenols, thiols, and as acid scavengers in reactions with amines. They are often easier to handle than hydrides.[4]

    • Organic Amine Bases (e.g., Et₃N, DIPEA): Used exclusively as acid scavengers.

  • Temperature Control: Most reactions proceed efficiently at room temperature. Gentle heating (40-60 °C) may be required for less reactive nucleophiles, but excessive heat should be avoided to minimize side reactions.

Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve Nucleophile & Base in Solvent B Add 2-(Bromomethyl)-5- fluorobenzonitrile Solution A->B Under N₂ if needed C Stir at RT or Heat B->C D Monitor by TLC/LC-MS C->D E Quench Reaction D->E Upon Completion F Aqueous Extraction E->F G Dry & Concentrate F->G H Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: General experimental workflow for nucleophilic substitution.

Detailed Experimental Protocols

The following protocols are representative examples and may require optimization based on the specific substrate.

Protocol 4.1: O-Alkylation of a Phenolic Nucleophile

This protocol describes the formation of an aryl ether, a common structural motif in drug candidates.

Reaction: Phenol + this compound → 2-((Phenoxymethyl)-5-fluorobenzonitrile

ParameterRecommended Value/ReagentRationale
Nucleophile Substituted Phenol1.0 equivalent
Electrophile This compound1.05 - 1.2 equivalents
Base Potassium Carbonate (K₂CO₃)2.0 - 3.0 equivalents
Solvent Acetonitrile (ACN) or DMFPolar aprotic, facilitates Sₙ2
Temperature Room Temperature to 50 °CMild conditions are usually sufficient
Time 4 - 18 hoursMonitor by TLC for completion

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq.) and potassium carbonate (2.0 eq.).

  • Add acetonitrile to form a stirrable suspension (approx. 0.1-0.2 M concentration relative to the phenol).

  • Add this compound (1.1 eq.) to the mixture.

  • Stir the reaction at room temperature, monitoring its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Upon completion, filter off the inorganic solids and rinse with a small amount of solvent.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ether.

Protocol 4.2: N-Alkylation of a Secondary Amine

This protocol details the synthesis of a tertiary amine, a crucial functional group in many biologically active compounds.

Reaction: Secondary Amine + this compound → Tertiary Amine

ParameterRecommended Value/ReagentRationale
Nucleophile Secondary Amine (e.g., Morpholine)1.0 equivalent
Electrophile This compound1.0 - 1.1 equivalents
Base Potassium Carbonate (K₂CO₃) or Et₃N2.0 - 2.5 equivalents (Acid Scavenger)
Solvent Acetonitrile (ACN) or THFGood solubility for reagents
Temperature Room TemperatureN-alkylation is typically fast
Time 2 - 12 hoursMonitor by TLC for completion

Step-by-Step Methodology:

  • Dissolve the secondary amine (1.0 eq.) and potassium carbonate (2.0 eq.) in acetonitrile in a round-bottom flask.[12]

  • Add a solution of this compound (1.05 eq.) in acetonitrile dropwise at room temperature.

  • Stir the mixture vigorously. The reaction is often complete within a few hours but can be left overnight. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3x).[12]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[12]

  • Purify the resulting crude tertiary amine by flash column chromatography.

Protocol 4.3: S-Alkylation of a Thiol Nucleophile

This protocol outlines the formation of a thioether (sulfide), leveraging the high nucleophilicity of sulfur.[13]

Reaction: Thiol + this compound → Thioether

ParameterRecommended Value/ReagentRationale
Nucleophile Thiol (e.g., Thiophenol)1.0 equivalent
Electrophile This compound1.05 equivalents
Base Potassium Carbonate (K₂CO₃)1.5 - 2.0 equivalents (Forms thiolate)
Solvent DMFExcellent solvent for S-alkylation
Temperature 0 °C to Room TemperatureThiolates are highly reactive
Time 1 - 6 hoursReactions are generally rapid[12]

Step-by-Step Methodology:

  • In a flask under an inert atmosphere (N₂), dissolve the thiol (1.0 eq.) in DMF.

  • Add potassium carbonate (1.5 eq.) and stir the mixture for 15-20 minutes at room temperature to generate the thiolate anion.[12]

  • Add a solution of this compound (1.05 eq.) in a small amount of DMF dropwise.

  • Stir the reaction at room temperature, monitoring by TLC. The reaction is typically fast.

  • Once the starting material is consumed, carefully pour the reaction mixture into ice-water.

  • Extract the aqueous mixture with ethyl acetate or diethyl ether (3x).

  • Combine the organic extracts, wash thoroughly with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude thioether via flash column chromatography.

Troubleshooting and Key Insights

  • Side Reactions: The primary side reaction is hydrolysis of the bromomethyl group to the corresponding benzyl alcohol if water is present, especially under basic conditions. Ensure anhydrous solvents are used where necessary. For primary amines, dialkylation can be an issue; using a slight excess of the amine can sometimes mitigate this.

  • Reaction Monitoring: TLC is an indispensable tool. A typical mobile phase for these compounds is a mixture of hexanes and ethyl acetate. The product, being more polar than the starting bromide but often less polar than the nucleophile, should have a distinct Rf value.

  • Purification: The nitrile group provides a useful handle for visualization on TLC plates (UV active). Silica gel chromatography is the standard method for purification. The polarity of the eluent system should be adjusted to achieve good separation.

Conclusion

This compound is a powerful and versatile electrophile for forging new carbon-heteroatom bonds. Its enhanced reactivity, governed by its benzylic nature, allows for efficient nucleophilic substitution reactions under mild and predictable conditions. By understanding the underlying mechanistic principles and carefully controlling reaction parameters such as solvent, base, and temperature, researchers can effectively employ this reagent to synthesize a diverse array of functionalized molecules, accelerating progress in drug discovery and chemical science.

References

  • LACK OF ENHANCED REACTIVITY OF α-NUCLEOPHILES In THE SN2 REACTIONS OF BENZYL BROMIDES AND SMALL α-EFFEC. (n.d.). Journal of the Korean Chemical Society. [Link]

  • Why does benzyl bromide react under both SN1 and SN2 conditions? (2023). Brainly.com. [Link]

  • What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? (2022). Quora. [Link]

  • Comparison of S N 2 reaction of 2 with benzyl bromide (BnBr) in different reaction conditions. (n.d.). ResearchGate. [Link]

  • reactive SN2 alkyl groups - benzyl and allyl groups. (2019). YouTube. [Link]

  • Safety Data Sheet - 4-Bromomethyl-3-fluorobenzonitrile. (2014). Alfa Aesar. [Link]

  • Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. (n.d.). Medium. [Link]

  • Facile Synthesis of 2-Bromo-3-fluorobenzonitrile: An Application and Study of the Halodeboronation of Aryl Boronic Acids. (2003). Sci-Hub. [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (n.d.). RSC Publishing. [Link]

  • The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2024). PubMed Central. [Link]

  • 5-bromo-2-fluorobenzonitrile synthesis method. (n.d.).
  • Thiol Reactive Probes and Chemosensors. (n.d.). PubMed Central. [Link]

  • The Discovery of Nucleophilic Substitution Reactions. (2023). Chemistry LibreTexts. [Link]

  • Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. (2024). ACS Publications. [Link]

  • Cs₂CO₃-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF: a novel approach to α-phenoxyketones. (2022). Beilstein Journals. [Link]

  • Reactions of thiols. (2019). YouTube. [Link]

  • Thiol-thiol cross-clicking using bromo-ynone reagents. (2025). PubMed Central. [Link]

  • Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with F NMR. (2024). ResearchGate. [Link]

  • Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry). (2022). YouTube. [Link]

  • Nucleophilic Substitution | AQA A-Level Chemistry. (n.d.). Revisely. [Link]

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  • Reaction of Amines with Nitrous Acid. (2023). Chemistry LibreTexts. [Link]

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The Versatile Synthon: 2-(Bromomethyl)-5-fluorobenzonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity

In the landscape of contemporary organic synthesis, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 2-(bromomethyl)-5-fluorobenzonitrile has emerged as a cornerstone synthon, particularly in the realm of medicinal chemistry and drug development. Its unique trifunctional nature—a reactive benzylic bromide, an electron-withdrawing nitrile group, and a strategically placed fluorine atom—provides a versatile handle for a multitude of chemical transformations. This guide offers an in-depth exploration of the applications of this compound, complete with detailed, field-proven protocols to empower researchers in their synthetic endeavors. The causality behind experimental choices is elucidated, ensuring a deep understanding of the underlying chemical principles.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory.

PropertyValueReference(s)
CAS Number 217661-27-3[1]
Molecular Formula C₈H₅BrFN[1]
Molecular Weight 214.04 g/mol [1]
Appearance White to off-white solid[2]
Boiling Point 263.576 °C at 760 mmHg[3]
Density 1.591 g/cm³[3]
Flash Point 113.207 °C[3]

Safety and Handling:

This compound is a potent lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, within a well-ventilated fume hood. It is classified as a corrosive substance that can cause severe skin burns and eye damage. Inhalation and ingestion are also harmful. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Application Notes and Protocols: A Gateway to Diverse Scaffolds

The reactivity of the benzylic bromide in this compound makes it an excellent electrophile for a variety of nucleophilic substitution reactions. This section provides detailed protocols for key transformations, including N-alkylation, O-alkylation, and C-alkylation, which are foundational for the synthesis of a wide range of bioactive molecules.

N-Alkylation: Crafting Nitrogen-Containing Heterocycles

The introduction of the 2-cyano-4-fluorobenzyl moiety onto nitrogen-containing heterocycles is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. Indazoles, for instance, are a class of privileged scaffolds found in numerous therapeutic agents. The regioselective alkylation of indazoles can be challenging, often yielding a mixture of N1 and N2 isomers.[4][5] The following protocol details a method for the N-alkylation of a substituted indazole, a crucial step in the synthesis of various kinase inhibitors.

Protocol: N-Alkylation of a Substituted Indazole

This protocol is adapted from established procedures for the N-alkylation of indazoles.[6][7]

Materials:

  • Substituted 1H-indazole (e.g., methyl 5-bromo-1H-indazole-3-carboxylate)

  • This compound

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dioxane

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a solution of the substituted 1H-indazole (1.0 equivalent) in anhydrous dioxane (approximately 0.1 M), add cesium carbonate (2.0 equivalents).

  • To this suspension, add this compound (1.2 equivalents).

  • Heat the reaction mixture to 90 °C and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated indazole.

Experimental Logic: The choice of a strong, non-nucleophilic base like cesium carbonate is crucial for the deprotonation of the indazole NH, forming the indazolide anion. Dioxane is an effective solvent for this transformation. The reaction temperature is elevated to ensure a reasonable reaction rate. The regioselectivity of the alkylation (N1 vs. N2) is influenced by both electronic and steric factors of the indazole substrate and the reaction conditions.[4][5]

Workflow for N-Alkylation of a Substituted Indazole

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification Indazole Substituted 1H-Indazole Mix1 Indazole Suspension Indazole->Mix1 Dissolve Solvent_Base Dioxane, Cs₂CO₃ Solvent_Base->Mix1 Add Reaction Stir for 2-4h (Monitor by TLC) Mix1->Reaction Heat to 90°C Alkylating_Agent 2-(Bromomethyl)-5- fluorobenzonitrile Alkylating_Agent->Reaction Add Cooled_Mixture Cooled_Mixture Reaction->Cooled_Mixture Cool to RT Extraction Extraction Cooled_Mixture->Extraction Add EtOAc, Wash Drying Drying Extraction->Drying Dry over Na₂SO₄ Concentration Concentration Drying->Concentration Concentrate Purification Purification Concentration->Purification Column Chromatography Final_Product N-Alkylated Indazole Purification->Final_Product Isolate

Caption: Workflow for the N-alkylation of a substituted indazole.

O-Alkylation: Synthesis of Aryl Ethers

The Williamson ether synthesis is a classic and reliable method for the preparation of ethers. This compound can serve as the electrophile in this reaction, allowing for the synthesis of various aryl ethers. This is particularly useful for introducing the 2-cyano-4-fluorobenzyl group as a linker or as part of a larger pharmacophore.

Protocol: O-Alkylation of a Phenol

This protocol is based on established Williamson ether synthesis procedures.

Materials:

  • Substituted Phenol

  • This compound

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a solution of the substituted phenol (1.0 equivalent) in anhydrous DMF (approximately 0.2 M), add potassium carbonate (1.5 equivalents).

  • Add this compound (1.1 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C to accelerate the reaction. Monitor the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aryl ether.

Experimental Logic: The basic potassium carbonate deprotonates the phenol to form the more nucleophilic phenoxide. DMF is an excellent polar aprotic solvent that facilitates Sₙ2 reactions by solvating the cation and leaving the anion more reactive.

C-Alkylation: Formation of Carbon-Carbon Bonds

The formation of new carbon-carbon bonds is a central theme in organic synthesis. This compound can be used to alkylate carbanions generated from active methylene compounds, such as diethyl malonate. This reaction is valuable for constructing more complex carbon skeletons.

Protocol: C-Alkylation of Diethyl Malonate

This protocol is adapted from general procedures for the alkylation of active methylene compounds.

Materials:

  • Diethyl Malonate

  • This compound

  • Sodium Ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Diethyl Ether

  • Dilute Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol (e.g., from sodium metal and ethanol).

  • To the stirred sodium ethoxide solution (1.1 equivalents), add diethyl malonate (1.0 equivalent) dropwise at room temperature.

  • After the addition is complete, add a solution of this compound (1.0 equivalent) in anhydrous ethanol dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • To the residue, add water and extract with diethyl ether.

  • Wash the combined organic layers with dilute HCl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield the C-alkylated product.

Experimental Logic: Sodium ethoxide is a strong base that deprotonates the acidic α-hydrogen of diethyl malonate to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound in an Sₙ2 reaction.

Application in the Synthesis of PARP Inhibitors: The Case of Olaparib

A prominent application of this compound is as a key building block in the synthesis of the poly(ADP-ribose) polymerase (PARP) inhibitor, Olaparib.[8][9] PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in certain tumors. In the synthesis of Olaparib, this compound is used to introduce the fluorobenzonitrile moiety onto a piperazine ring.

Illustrative Reaction Scheme in Olaparib Synthesis

Olaparib_Synthesis cluster_reactants Reactants cluster_reaction N-Alkylation cluster_product Product Piperazine Protected Piperazine Derivative Alkylation Alkylation Reaction Piperazine->Alkylation BMFBN This compound BMFBN->Alkylation Base_Solvent Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Base_Solvent->Alkylation Olaparib_Intermediate Olaparib Intermediate Alkylation->Olaparib_Intermediate

Caption: N-Alkylation step in the synthesis of an Olaparib intermediate.

This N-alkylation reaction is a critical step that covalently links the two key fragments of the Olaparib molecule.[10] The reaction conditions are typically mild, employing a base such as potassium carbonate in a polar aprotic solvent like acetonitrile.

Conclusion: A Versatile Tool for Chemical Innovation

This compound has proven to be an invaluable building block in organic synthesis, offering a reliable and versatile platform for the construction of complex molecules. Its predictable reactivity and the ability to participate in a range of bond-forming reactions have solidified its importance, particularly in the synthesis of pharmaceutical agents. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to leverage the full potential of this powerful synthon in their pursuit of new chemical entities with significant biological and material applications.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22015770, Olaparib. Retrieved from [Link]

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel, potent, and orally active poly(ADP-ribose) polymerase-1/2 inhibitor for the treatment of cancer. Journal of medicinal chemistry, 51(20), 6581–6591.
  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein journal of organic chemistry, 17, 1939–1955.
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Retrieved from [Link]

  • Beilstein Journals (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

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The Strategic Application of 2-(Bromomethyl)-5-fluorobenzonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of Fluorinated Scaffolds in Drug Discovery

In the landscape of contemporary medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] Among the vast array of fluorinated building blocks, 2-(Bromomethyl)-5-fluorobenzonitrile has emerged as a particularly valuable intermediate, primarily due to its utility in the synthesis of potent enzyme inhibitors. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications of this versatile reagent, with a focus on its role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents.

Core Application: A Cornerstone in the Synthesis of PARP Inhibitors

The most prominent application of this compound in medicinal chemistry is as a key building block in the synthesis of PARP inhibitors.[4][5] PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to a synthetic lethality, making PARP inhibitors a highly effective targeted therapy.[6][7]

One of the most notable PARP inhibitors synthesized using this building block is Niraparib .[8][9][10][11] The chemical structure of Niraparib features a 2-phenyl-2H-indazole-7-carboxamide core, where the phenyl group is substituted with a piperidine moiety. The critical step in the assembly of this core structure involves the N-alkylation of an indazole precursor with a benzyl bromide derivative. This compound serves as the electrophilic partner in this key bond-forming reaction.

Logical Workflow for Niraparib Precursor Synthesis

The synthesis of the core structure of Niraparib from this compound follows a logical progression involving the regioselective alkylation of an appropriately functionalized indazole. The general workflow is depicted below:

G A This compound C N-Alkylation Reaction A->C B 2H-Indazole-7-carboxamide (or protected derivative) B->C D Niraparib Precursor: 2-(2-cyano-4-fluorobenzyl)-2H- indazole-7-carboxamide C->D Regioselective N2-alkylation E Further Synthetic Steps (e.g., piperidine coupling, deprotection) D->E F Niraparib E->F

Caption: General workflow for the synthesis of Niraparib utilizing this compound.

Experimental Protocol: N-Alkylation of 2H-Indazole-7-carboxamide

This protocol details a representative procedure for the N-alkylation of 2H-indazole-7-carboxamide with this compound. The regioselectivity of indazole alkylation (N1 vs. N2) is a critical consideration and is influenced by factors such as the base, solvent, and the nature of the substituents on the indazole ring.[4][10][12][13][14] For the synthesis of Niraparib, N2-alkylation is desired.[6]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier
This compound217661-27-3214.04Various commercial suppliers
2H-Indazole-7-carboxamide885311-57-9161.15Various commercial suppliers
Cesium Carbonate (Cs₂CO₃)534-17-8325.82Sigma-Aldrich, etc.
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09Sigma-Aldrich, etc.
Ethyl acetate (EtOAc)141-78-688.11Fisher Scientific, etc.
Brine (saturated aqueous NaCl solution)N/AN/AIn-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Fisher Scientific, etc.
Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2H-indazole-7-carboxamide (1.0 equivalent).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the indazole derivative (concentration typically 0.1-0.5 M). To this solution, add cesium carbonate (Cs₂CO₃, 1.5-2.0 equivalents).

  • Addition of Alkylating Agent: While stirring vigorously, add a solution of this compound (1.1 equivalents) in a minimal amount of anhydrous DMF dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous phase).

  • Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N2-alkylated product, 2-((4-fluoro-2-cyanobenzyl)-2H-indazole-7-carboxamide).

Causality Behind Experimental Choices
  • Base and Solvent System: The choice of cesium carbonate as the base in a polar aprotic solvent like DMF is crucial for promoting the N-alkylation reaction. While other base/solvent combinations can be used, this system often provides good yields for this type of transformation. The regioselectivity towards N2 can be influenced by the reaction conditions, and empirical optimization may be necessary.[12][15]

  • Inert Atmosphere: The use of an inert atmosphere is good practice to prevent the introduction of moisture, which could quench the base and affect the reaction efficiency.

  • Stoichiometry: A slight excess of the alkylating agent is used to ensure complete consumption of the more valuable indazole starting material.

Visualization of the Key Synthetic Step

Caption: Key N-alkylation reaction in the synthesis of a Niraparib precursor.

Broader Applications and Future Perspectives

While the synthesis of PARP inhibitors is the most prominent application, the reactivity of this compound makes it a potentially valuable intermediate for the synthesis of other classes of bioactive molecules. The bromomethyl group is a versatile handle for introducing the fluorobenzonitrile moiety into various scaffolds through nucleophilic substitution reactions.

  • Kinase Inhibitors: The fluorobenzonitrile motif is present in some kinase inhibitors, where it can engage in favorable interactions within the ATP-binding pocket of the enzyme.[9][16] Although specific examples utilizing this compound are not as widely reported as for PARP inhibitors, its potential as a building block in this area remains significant.

  • Other Enzyme Inhibitors: The nitrile group can act as a hydrogen bond acceptor or be further transformed into other functional groups, such as amides or tetrazoles, which are common in various enzyme inhibitors.

The strategic placement of the fluorine atom and the reactive bromomethyl group makes this compound a powerful tool in the medicinal chemist's arsenal for lead optimization and the development of novel therapeutics.

Conclusion

This compound is a high-value intermediate in medicinal chemistry, with its primary and most well-documented application being in the synthesis of the PARP inhibitor Niraparib. The protocols and principles outlined in this document provide a framework for its effective utilization in the laboratory. As the demand for targeted therapeutics continues to grow, the importance of such versatile, fluorinated building blocks in accelerating drug discovery and development is undeniable.

References

  • Vertex AI Search. (n.d.). Key Applications of Fluorinated Benzonitriles in Modern Chemistry.
  • Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
  • Benchchem. (2025). Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates.
  • Vertex AI Search. (n.d.). Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry.
  • PubMed. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Organic Chemistry Portal. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
  • ChemicalBook. (n.d.). Niraparib synthesis.
  • Google Patents. (n.d.). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation.
  • ResearchGate. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • PubMed. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • PubMed Central. (2024). Development of a selective and scalable N1-indazole alkylation.
  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
  • PubMed. (2004). Fluorine in medicinal chemistry.
  • PubMed. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors.
  • PubMed. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors.
  • ResearchGate. (2025). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors.

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Application Notes & Protocols: Synthesis of HIF-2α Inhibitors Utilizing 2-(Bromomethyl)-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of HIF-2α Inhibition

Hypoxia, or low oxygen tension, is a hallmark of the tumor microenvironment. Cancer cells adapt to this stress by activating a class of transcription factors known as Hypoxia-Inducible Factors (HIFs).[1] Of these, HIF-2α has emerged as a critical oncogenic driver in various malignancies, most notably in clear cell renal cell carcinoma (ccRCC), where its stabilization is often a consequence of mutations in the von Hippel-Lindau (VHL) tumor suppressor gene.[1][2][3]

Under normal oxygen levels (normoxia), the HIF-2α subunit is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the VHL E3 ubiquitin ligase complex and subsequent proteasomal degradation.[4][5] In hypoxic or VHL-deficient "pseudohypoxic" states, HIF-2α is stabilized. It then translocates to the nucleus and forms a heterodimer with its partner, HIF-1β (also known as ARNT).[6][7] This active complex binds to hypoxia-response elements (HREs) on DNA, driving the transcription of a suite of genes responsible for angiogenesis (e.g., VEGF), metabolic reprogramming, and cell proliferation, which collectively promote tumor growth and survival.[2][6]

Small-molecule inhibitors that disrupt the HIF-2α/HIF-1β dimerization are a groundbreaking therapeutic strategy. By binding to a pocket within the HIF-2α PAS-B domain, these inhibitors allosterically prevent the formation of the active transcriptional complex.[2][7] This mechanism is exemplified by Belzutifan (MK-6482), the first-in-class HIF-2α inhibitor to receive FDA approval, validating this pathway as a druggable target.[1][8][9]

This document provides a detailed guide on the application of 2-(Bromomethyl)-5-fluorobenzonitrile , a key reactive intermediate, in the synthesis of novel HIF-2α inhibitor scaffolds. We will explore the underlying chemical principles, provide a robust experimental protocol, and contextualize the synthesis within the broader drug discovery workflow.

Part 1: The HIF-2α Signaling Cascade & Point of Intervention

To appreciate the synthetic chemistry, one must first understand the biological target. The diagram below illustrates the HIF-2α pathway and the precise mechanism of therapeutic intervention.

HIF2a_Pathway cluster_0 Normoxia (High O2) cluster_1 Hypoxia (Low O2) / VHL Deficiency HIF2a_normoxia HIF-2α PHD PHD Enzymes (+ O2, Fe2+) HIF2a_normoxia->PHD Hydroxylation HIF2a_OH Hydroxylated HIF-2α PHD->HIF2a_OH VHL VHL E3 Ligase Complex HIF2a_OH->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF2a_hypoxia HIF-2α (Stabilized) Dimer HIF-2α / HIF-1β Heterodimer HIF2a_hypoxia->Dimer HIF1b HIF-1β (ARNT) HIF1b->Dimer HRE HRE Binding Site (DNA) Dimer->HRE Translocation Nucleus Nucleus Transcription Gene Transcription (VEGF, etc.) HRE->Transcription Inhibitor HIF-2α Inhibitor Inhibitor->HIF2a_hypoxia Blocks Dimerization

Caption: The HIF-2α signaling pathway in normoxia vs. hypoxia and the inhibitor's point of action.

Part 2: Synthetic Strategy - Building the Inhibitor Scaffold

The molecular architecture of many HIF-2α inhibitors consists of a complex, often chiral, core structure responsible for key hydrogen bonding and hydrophobic interactions within the protein's binding pocket, linked to a substituted benzonitrile moiety. The benzonitrile group frequently occupies a specific region of the pocket, and its electronic properties are critical for potency.

This compound is an ideal reagent for introducing the (2-cyano-4-fluorophenyl)methyl group onto a nucleophilic core. Its primary utility lies in the high reactivity of the benzylic bromide, which makes it an excellent electrophile for Williamson ether synthesis .

In this representative synthesis, we will couple this reagent with a generic "Core Phenolic Intermediate" (CPI-OH), which stands in for the more complex, multi-step heterocyclic systems found in patented inhibitors. This focuses the protocol on the specific application of the title reagent.

Chemical Reaction Scheme

Reaction_Scheme CPI CPI-OH (Core Phenolic Intermediate) CPI_struct plus1 + Reagent_struct Reagent This compound arrow -> Conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Room Temp. Product_struct Product Final Inhibitor Scaffold plus2 + Byproduct HBr (neutralized) Workflow cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation Start Starting Materials (CPI-OH, Bromobenzonitrile) Reaction Williamson Ether Synthesis (Protocol Described) Start->Reaction Workup Extraction & Work-up Reaction->Workup Purify Flash Chromatography Workup->Purify Characterize Structural Validation (NMR, LC-MS) Purify->Characterize Biochem Biochemical Assay (e.g., HTRF for Dimerization) Characterize->Biochem Characterize->Biochem Cell Cell-Based Assay (HRE-luciferase reporter) Biochem->Cell Target Target Gene Expression (qPCR for VEGFA) Cell->Target ADME ADME/Tox Profiling Target->ADME

Sources

Application Notes and Protocols: The Strategic Role of Benzylic Bromination in the Synthesis of Belzutifan (PT2977)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Belzutifan (PT2977), a first-in-class hypoxia-inducible factor-2α (HIF-2α) inhibitor, represents a significant advancement in the treatment of certain cancers associated with von Hippel-Lindau (VHL) disease.[1][2] Its complex molecular architecture necessitates a sophisticated, multi-step synthetic strategy. A pivotal transformation within this synthesis is a benzylic bromination of a key indanone intermediate. This step is critical for introducing a reactive handle that enables the subsequent construction of the intricate stereochemistry of the final drug molecule. This document provides a detailed examination of the synthetic route to Belzutifan, with a specific focus on the mechanistic underpinnings and practical execution of the benzylic bromination step, a process that is central to the successful production of this innovative therapeutic agent.

Introduction to Belzutifan and its Synthetic Strategy

Belzutifan (marketed as Welireg™) is an orally bioavailable small molecule inhibitor of HIF-2α.[1] The accumulation of HIF-2α is a key driver in the development of tumors associated with VHL disease, including renal cell carcinoma (RCC).[1] By blocking the activity of HIF-2α, Belzutifan effectively inhibits tumor growth.

The synthesis of Belzutifan is a convergent and highly stereoselective process. The core of the molecule is a densely functionalized indanone ring system bearing three contiguous stereocenters. The manufacturing process for Belzutifan has been meticulously developed to ensure efficiency, safety, and scalability.[3][4] A key feature of the synthesis is the strategic benzylic bromination of an advanced intermediate, which sets the stage for the crucial stereochemical manipulations that follow.[5][6][7]

The Overall Synthetic Pathway of Belzutifan

The synthesis of Belzutifan can be conceptually divided into two main stages: the construction of the indanone core and the subsequent stereoselective functionalization of this core. The initial starting material for the indanone core synthesis is a readily available commodity chemical, 3,4-dihydrocoumarin.[8][9][10][11][12]

A representative synthetic scheme is outlined below:

Belzutifan_Synthesis_Overview Start 3,4-Dihydrocoumarin Indanone_Core Substituted Indanone Core Start->Indanone_Core Multiple Steps Ketal_Protection Ketal Protection Indanone_Core->Ketal_Protection Benzylic_Bromination Benzylic Bromination Ketal_Protection->Benzylic_Bromination Brominated_Intermediate Brominated Indanone Ketal Benzylic_Bromination->Brominated_Intermediate Oxidation Oxidation Brominated_Intermediate->Oxidation Stereoselective_Reduction Stereoselective Reduction & Fluorination Oxidation->Stereoselective_Reduction Multiple Steps Belzutifan Belzutifan (PT2977) Stereoselective_Reduction->Belzutifan

Figure 1: High-level overview of the Belzutifan synthetic strategy.

The initial steps involve the construction of the substituted indanone core from 3,4-dihydrocoumarin through a sequence of reactions including bromination, ring-opening, SNAr reaction with 3,5-difluorobenzonitrile, Friedel-Crafts acylation, and sulfone installation.[8][9][10][11][12] The resulting indanone is then protected as a ketal before undergoing the critical benzylic bromination.

The Pivotal Role of Benzylic Bromination

The benzylic position of the protected indanone intermediate is strategically chosen for functionalization. Bromination at this position introduces a good leaving group, which is essential for the subsequent oxidation and stereoselective reduction steps that ultimately lead to the desired alcohol and fluorine substitutions with precise stereocontrol.

Mechanistic Insights

The benzylic bromination is a radical chain reaction.[7] Historically, this transformation was carried out using thermal radical initiators like azobisisobutyronitrile (AIBN).[7] However, this method suffered from drawbacks related to temperature sensitivity and the formation of impurities.[7]

To overcome these challenges, a more robust and safer photochemical approach has been developed and implemented for the commercial manufacturing of Belzutifan.[5][6][7][13] This process utilizes visible light to initiate the radical bromination, allowing the reaction to proceed at ambient temperature and with greater control.[7][13]

The key steps in the photochemical benzylic bromination are:

  • Initiation: Visible light promotes the homolytic cleavage of a bromine source, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), to generate bromine radicals (Br•).

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from the benzylic position of the indanone ketal, forming a resonance-stabilized benzylic radical and HBr.

    • The benzylic radical then reacts with a bromine source (e.g., Br2 generated in situ from DBDMH) to form the desired brominated product and a new bromine radical, which continues the chain reaction.

  • Termination: The reaction is terminated by the combination of any two radical species.

The use of a continuous flow photochemical reactor provides precise control over irradiation time and reaction temperature, minimizing the formation of over-brominated and other byproducts.[7][13]

Benzylic_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2 Br2 2 Br• 2 Br• Br2->2 Br• Visible Light Indanone-H + Br• Indanone-H + Br• Indanone• + HBr Indanone• + HBr Indanone-H + Br•->Indanone• + HBr Indanone• + Br2 Indanone• + Br2 Indanone-Br + Br• Indanone-Br + Br• Indanone• + Br2->Indanone-Br + Br• Br• + Br• Br• + Br• Br• + Br•->Br2 Indanone• + Br• Indanone• + Br• Indanone-Br Indanone-Br Indanone• + Br•->Indanone-Br Indanone• + Indanone• Indanone• + Indanone• Dimer Dimer Indanone• + Indanone•->Dimer

Figure 2: Simplified radical chain mechanism for benzylic bromination.

Detailed Experimental Protocol: Photochemical Benzylic Bromination

This protocol describes the continuous flow photochemical benzylic bromination of the indanone ketal intermediate.

Materials and Equipment
Reagent/EquipmentSupplierGrade
Indanone Ketal IntermediateIn-house synthesis>98%
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Sigma-AldrichReagent Grade
Acetonitrile (MeCN)Fisher ScientificAnhydrous
Continuous Flow PhotoreactorVapourtec, Uniqsis, or similar-
Peristaltic Pump--
Back Pressure Regulator--
Collection Vessel--
Procedure
  • Solution Preparation: Prepare a solution of the indanone ketal intermediate and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in anhydrous acetonitrile. The exact concentrations should be optimized based on the specific reactor setup and desired throughput.

  • System Setup:

    • Assemble the continuous flow photoreactor according to the manufacturer's instructions.

    • Ensure the reactor tubing is chemically compatible with the reagents and solvent.

    • Set the desired reaction temperature (typically ambient).

    • Set the appropriate back pressure to maintain the solvent in the liquid phase.

  • Reaction Execution:

    • Pump the reagent solution through the photoreactor at a controlled flow rate. The flow rate will determine the residence time in the irradiated zone.

    • Irradiate the reactor coils with the visible light source.

    • The output from the reactor, containing the brominated product, is collected in a suitable vessel.

  • Work-up and Isolation:

    • The reaction mixture is typically quenched to remove any unreacted bromine species.

    • The solvent is removed under reduced pressure.

    • The crude product can be purified by crystallization or chromatography to yield the pure brominated indanone ketal.

Subsequent Transformations to Belzutifan

Following the benzylic bromination, the resulting intermediate undergoes a series of critical transformations to complete the synthesis of Belzutifan.

  • Oxidation: The brominated intermediate is oxidized to the corresponding ketone.

  • Stereoselective Reduction and Fluorination: A sequence of stereoselective reductions and fluorinations are performed to install the three contiguous stereocenters on the indanone ring with the correct absolute and relative configurations. This often involves dynamic kinetic resolution to achieve high diastereoselectivity.[8]

Conclusion

While 2-(Bromomethyl)-5-fluorobenzonitrile is not a direct starting material for the synthesis of Belzutifan, the formation of a bromomethyl group via a strategically implemented benzylic bromination is a cornerstone of the manufacturing process. The transition from a thermal to a photochemical radical initiation for this key step exemplifies the continuous improvement in synthetic methodology within the pharmaceutical industry, leading to safer, more efficient, and greener processes. A thorough understanding of this critical transformation is essential for any scientist involved in the research and development of Belzutifan and related complex molecules.

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Application Notes and Protocols for the Utilization of 2-(Bromomethyl)-5-fluorobenzonitrile in the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Abstract: This document provides a comprehensive technical guide on the strategic use of 2-(bromomethyl)-5-fluorobenzonitrile as a versatile starting material for the synthesis of innovative small molecule anticancer agents. We delve into the rationale behind its selection as a key building block, outlining detailed synthetic protocols, and robust methodologies for the biological evaluation of its derivatives. The narrative emphasizes the causality behind experimental choices, ensuring a deep, actionable understanding for researchers aiming to leverage this compound in their drug discovery programs.

Part 1: The Strategic Importance of this compound in Oncology Drug Discovery

This compound is a bifunctional aromatic compound featuring a reactive bromomethyl group and a cyano group, with a fluorine substituent providing unique electronic properties.[1][2][3] This specific arrangement of functional groups makes it an exceptionally valuable scaffold for the construction of diverse heterocyclic systems, many of which are privileged structures in medicinal chemistry.

The rationale for its application in anticancer drug development is multifaceted:

  • Reactive Handle for Derivatization: The benzylic bromide is a potent electrophile, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of a wide array of nitrogen, oxygen, and sulfur-containing nucleophiles, enabling the rapid generation of compound libraries with diverse pharmacophoric features.

  • Pharmacophore Element: The benzonitrile moiety itself is a key structural feature in numerous approved drugs and clinical candidates. The cyano group can act as a hydrogen bond acceptor, and its rigid, planar structure can facilitate π-π stacking interactions within protein binding pockets.

  • Metabolic Stability: The fluorine atom can enhance metabolic stability by blocking potential sites of oxidative metabolism. It can also modulate the pKa of nearby functional groups and influence binding affinity through specific fluorine-protein interactions.

  • Proven Precursor for Targeted Therapies: This scaffold is a known intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically validated class of anticancer agents.[4][5] This established utility underscores its potential for generating molecules that target specific cancer-related pathways.

Logical Relationship: From Starting Material to Anticancer Candidate

The following diagram illustrates the logical progression from the selection of this compound to the identification of a potential anticancer drug candidate.

logical_flow A 2-(Bromomethyl)-5- fluorobenzonitrile (Starting Material) B Chemical Synthesis & Library Generation A->B Versatile Scaffold C In Vitro Biological Screening B->C Diverse Derivatives D Hit Identification & Lead Optimization C->D Active Compounds E Preclinical Candidate D->E Improved Potency & Selectivity

Caption: Logical workflow from starting material to preclinical candidate.

Part 2: Synthetic Protocols for Anticancer Agent Development

The primary synthetic strategy involves the nucleophilic displacement of the bromide from this compound. The choice of nucleophile is critical as it will define the core structure and potential biological activity of the resulting compound.

General Protocol for the Synthesis of N-Substituted Derivatives

This protocol describes a general method for reacting this compound with a primary or secondary amine to generate a diverse library of derivatives.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., piperidine, morpholine, aniline derivatives)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add the desired amine (1.1 eq) and potassium carbonate (1.5 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired N-substituted 2-((substituted-amino)methyl)-5-fluorobenzonitrile derivative.

  • Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous polar aprotic solvents like DMF or ACN are chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

  • Base: A mild inorganic base like K₂CO₃ or an organic base like DIPEA is used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

  • Monitoring: TLC is a crucial and rapid technique to monitor the consumption of starting materials and the formation of the product, preventing unnecessary reaction time and potential side product formation.[6]

Synthetic Workflow Diagram

synthetic_workflow cluster_synthesis Synthetic Protocol A Reactants: This compound Amine Nucleophile Base (K₂CO₃) C Reaction at RT (4-12h) A->C B Solvent: Anhydrous DMF B->C D TLC Monitoring C->D Monitor Progress E Aqueous Work-up & Extraction (EtOAc) D->E Upon Completion F Purification: Silica Gel Chromatography E->F G Characterization: NMR, MS F->G H Pure Derivative G->H

Caption: Step-by-step workflow for the synthesis of novel derivatives.

Part 3: Biological Evaluation Protocols

Once a library of compounds has been synthesized, a systematic biological evaluation is necessary to identify promising anticancer agents.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)[9][10]

  • RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (for formazan dissolution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 or 72 hours.[7][10]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.[9]

Data Presentation: Summarizing Cytotoxic Activity

Compound IDTarget Cancer Cell LineIncubation Time (h)IC₅₀ (µM) ± SD
Derivative 1MCF-7 (Breast Cancer)48[Insert Value]
Derivative 1HCT-116 (Colon Cancer)48[Insert Value]
Derivative 2MCF-7 (Breast Cancer)48[Insert Value]
Derivative 2HCT-116 (Colon Cancer)48[Insert Value]
DoxorubicinMCF-7 (Breast Cancer)48[Insert Value]
Protocol 2: Elucidation of Mechanism of Action - Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • Cancer cells

  • 6-well plates

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound of interest at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[7]

  • Flow Cytometry: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, late apoptotic/necrotic cells are Annexin V+ and PI+.

Biological Evaluation Workflow Diagram

biological_workflow cluster_bio Biological Evaluation A Synthesized Compound Library B In Vitro Cytotoxicity Screening (MTT Assay) A->B C Determine IC₅₀ Values B->C D Identify 'Hit' Compounds (Potent & Selective) C->D E Mechanism of Action Studies D->E H Structure-Activity Relationship (SAR) Analysis D->H F Apoptosis Assay (Annexin V/PI) E->F G Cell Cycle Analysis E->G I Lead Optimization H->I

Caption: Workflow for the biological evaluation of synthesized compounds.

Part 4: Understanding the Target - A Potential Signaling Pathway

Derivatives of this compound can be designed to inhibit various cancer-related signaling pathways. As this scaffold is a known precursor for PARP inhibitors, we will illustrate the PARP signaling pathway in the context of synthetic lethality.

PARP Inhibition and Synthetic Lethality in BRCA-Mutant Cancers

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks (SSBs). In cells with a deficient homologous recombination (HR) pathway, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of SSBs, which are converted to double-strand breaks (DSBs) during replication. The inability to repair these DSBs through the faulty HR pathway results in cell death. This concept is known as synthetic lethality.

Signaling Pathway Diagram: PARP Inhibition

parp_pathway cluster_pathway PARP Inhibition Pathway cluster_hr Homologous Recombination (HR) Repair DNA_damage DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_damage->PARP Recruits Replication DNA Replication DNA_damage->Replication BER Base Excision Repair (BER) PARP->BER Activates SSB_repaired Repaired DNA BER->SSB_repaired PARP_inhibitor PARP Inhibitor (Derived from Scaffold) PARP_inhibitor->PARP Inhibits DSB DNA Double-Strand Break (DSB) Replication->DSB Converts SSB to DSB HR_proficient Functional HR (e.g., BRCA wild-type) DSB->HR_proficient Repaired by HR_deficient Deficient HR (e.g., BRCA mutant) DSB->HR_deficient Cannot be repaired by Cell_survival Cell Survival HR_proficient->Cell_survival Apoptosis Apoptosis (Synthetic Lethality) HR_deficient->Apoptosis

Caption: The mechanism of synthetic lethality via PARP inhibition.

Part 5: Structure-Activity Relationship (SAR) and Lead Optimization

The data gathered from the biological evaluation of the initial compound library will be crucial for establishing a structure-activity relationship (SAR).[11][12] SAR studies aim to identify the chemical features that are essential for the desired biological activity and to guide the design of more potent and selective analogs.

Key Considerations for SAR:

  • Nature of the Nucleophile: How does the size, lipophilicity, and electronic properties of the amine (or other nucleophile) affect cytotoxicity?

  • Substitution on the Nucleophile: Can the introduction of substituents on the nucleophilic moiety enhance potency or selectivity?

  • Role of the Fluorine and Cyano Groups: Are these groups essential for activity? Can their positions be altered to improve the therapeutic index?

By systematically modifying the "hit" compounds based on SAR insights, researchers can engage in lead optimization to develop a preclinical candidate with improved efficacy, selectivity, and pharmacokinetic properties.

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Application Notes & Protocols for 2-(Bromomethyl)-5-fluorobenzonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Electrophile for Modern Chemistry

2-(Bromomethyl)-5-fluorobenzonitrile is a substituted benzyl bromide that has emerged as a valuable and versatile building block in the fields of medicinal chemistry and advanced material synthesis.[1][2][3] Its utility stems from a unique combination of three key functional groups integrated into a single, stable scaffold. The primary reactive site is the benzylic bromide, which is an excellent electrophile for nucleophilic substitution (SN2) reactions.[2] The molecule is further functionalized with a nitrile group and a fluorine atom. The fluorine substituent is of particular interest in drug development, as its incorporation can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[4][5] The nitrile group provides a handle for further chemical transformations or can act as a key interacting moiety in a final target molecule.

This guide provides a comprehensive overview of the handling, reactivity, and detailed experimental protocols for the application of this compound, with a focus on enabling researchers to confidently and safely incorporate this reagent into their synthetic workflows.

Critical Safety & Handling Protocols

Scientific integrity begins with safety. This compound is a reactive compound and must be handled with appropriate precautions.

2.1. Hazard Identification & Personal Protective Equipment (PPE)

  • Primary Hazards : This compound is classified as harmful if swallowed, inhaled, or in contact with skin. It is corrosive and can cause severe skin burns and serious eye damage.[6][7] It may also cause respiratory irritation and allergic skin reactions.[6]

  • Mandatory PPE : Always handle this reagent inside a certified chemical fume hood. Standard personal protective equipment includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • A properly buttoned laboratory coat.

    • Chemical safety goggles and a face shield.

2.2. Storage & Handling

  • Storage : Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area.[6] For long-term stability, refrigeration is recommended.[4][6]

  • Handling : Avoid breathing dust or vapors.[6] Ensure all transfers are performed in a fume hood. After handling, wash hands and any exposed skin thoroughly.[7]

2.3. Emergency & First Aid Procedures

  • Inhalation : Immediately move the affected person to fresh air and keep them in a position comfortable for breathing. Seek immediate medical attention.[6][7]

  • Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][7]

  • Eye Contact : Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Seek immediate medical attention.[6][7]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6][7]

The Chemistry of this compound: SN2 Reactivity

The core utility of this reagent lies in its function as a potent electrophile in nucleophilic substitution reactions. The benzylic carbon is activated towards nucleophilic attack by the adjacent electron-withdrawing aromatic ring and the good leaving group potential of the bromide ion. These reactions typically proceed via a concerted SN2 mechanism, which involves the backside attack of a nucleophile, leading to an inversion of configuration if the carbon were chiral (a concept known as Walden inversion).[8]

A wide range of nucleophiles can be effectively alkylated using this reagent, making it a powerful tool for building molecular complexity.

Caption: General SN2 reaction pathway.

Detailed Experimental Protocol: O-Alkylation of a Phenolic Substrate

This protocol provides a detailed, self-validating procedure for a representative O-alkylation reaction using phenol as the nucleophile. This method is robust and can be adapted for a wide range of phenolic compounds. The Williamson ether synthesis is a classic and reliable method for such transformations.[9]

Objective: To synthesize 2-((phenoxy)methyl)-5-fluorobenzonitrile.

4.1. Materials & Equipment

  • Reagents :

    • This compound (1.0 eq)

    • Phenol (1.1 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (1.5 - 2.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl Acetate (EtOAc)

    • Deionized Water

    • Brine (saturated aq. NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Equipment :

    • Round-bottom flask

    • Magnetic stir plate and stir bar

    • Inert gas supply (Nitrogen or Argon) with manifold

    • Septa and needles

    • Separatory funnel

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates and chamber

4.2. Step-by-Step Procedure

  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere of nitrogen, add phenol (1.1 eq) and anhydrous K₂CO₃ (2.0 eq).

    • Causality: An inert atmosphere prevents unwanted side reactions with atmospheric moisture and oxygen. K₂CO₃ is a mild base used to deprotonate the phenol, generating the phenoxide nucleophile in situ.[10][11]

  • Solvent Addition : Add anhydrous DMF via syringe to the flask (approx. 0.1 M concentration relative to the limiting reagent). Stir the resulting suspension at room temperature for 15-20 minutes.

    • Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation but poorly solvates the phenoxide anion, leaving it "naked" and highly nucleophilic, which is ideal for accelerating SN2 reactions.[12]

  • Addition of Electrophile : Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirring suspension.

  • Reaction Monitoring : Stir the reaction at room temperature. The progress can be monitored by TLC by observing the consumption of the starting material. If the reaction is sluggish, it can be gently heated to 40-50°C.

  • Work-up & Extraction : Upon completion, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF). Extract the aqueous phase three times with ethyl acetate.

    • Causality: This step quenches the reaction and removes the highly polar DMF and inorganic salts (K₂CO₃, KBr) into the aqueous phase, transferring the desired organic product into the ethyl acetate layer.[13][14]

  • Washing : Combine the organic extracts and wash sequentially with deionized water and then with brine.

    • Causality: The water wash removes residual DMF, while the brine wash removes the bulk of the dissolved water from the organic layer.

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford the pure 2-((phenoxy)methyl)-5-fluorobenzonitrile.

Data Presentation & Workflow Visualization

5.1. General Reaction Parameters

The following table summarizes typical conditions for the alkylation of various nucleophiles with benzyl bromide derivatives, providing a predictive framework for adapting the protocol.[10][11]

Nucleophile ClassExample NucleophileTypical BaseSolventTemperature (°C)Typical Time (h)
Phenols (O-Alkylation) 4-MethoxyphenolK₂CO₃, Cs₂CO₃DMF, Acetonitrile25 - 603 - 12
Amines (N-Alkylation) AnilineK₂CO₃, DIPEADMF, Acetonitrile25 - 804 - 18
Thiols (S-Alkylation) ThiophenolK₂CO₃, NaHDMF, THF0 - 251 - 6
Carboxylates Sodium Benzoate(None needed)DMF50 - 802 - 8

5.2. Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification setup 1. Reaction Setup (Phenol, K2CO3, N2 atm) addition 2. Reagent Addition (DMF, Electrophile) setup->addition monitor 3. Reaction (Stir at RT, Monitor by TLC) addition->monitor quench 4. Quench & Extract (H2O, EtOAc) monitor->quench Reaction Complete wash 5. Wash & Dry (Brine, Na2SO4) quench->wash concentrate 6. Concentrate (Rotary Evaporator) wash->concentrate purify 7. Purify (Column Chromatography) concentrate->purify product Pure Product purify->product Final Product

Sources

Application Note: Comprehensive Analytical Characterization of 2-(Bromomethyl)-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 2-(Bromomethyl)-5-fluorobenzonitrile (CAS No. 217661-27-3), a critical fluorinated building block in medicinal chemistry and drug development. Ensuring the structural integrity, identity, and purity of this intermediate is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document outlines detailed protocols for structural elucidation and purity assessment using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to provide researchers with a robust framework for quality control and characterization.

Introduction and Significance

This compound is a substituted aromatic compound featuring three key functional groups: a nitrile, a benzyl bromide, and a fluorine atom.[1][2] This unique combination makes it a versatile reagent for introducing a fluorinated cyanobenzyl moiety into larger molecules. The benzylic bromide is highly reactive and serves as an excellent electrophile for nucleophilic substitution reactions, while the nitrile and fluorine groups modulate the electronic properties, metabolic stability, and binding interactions of derivative compounds. Given its role as a key starting material, a multi-faceted analytical approach is essential to confirm its identity and quantify its purity, thereby preventing the introduction of impurities into the drug development pipeline.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecule's physical and chemical properties is the foundation of any analytical strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 217661-27-3[1][2]
Molecular Formula C₈H₅BrFN[1][2]
Molecular Weight 214.04 g/mol [2]
Monoisotopic Mass 212.95894 Da[1][3]
Appearance Solid[4]
Purity (Typical) ≥95%[2]

Integrated Analytical Workflow

A sequential and integrated analytical workflow ensures comprehensive characterization. The identity is first established by spectroscopic methods (NMR, MS, FTIR), followed by a quantitative assessment of purity using chromatography (HPLC).

Analytical Workflow Figure 1: Integrated Analytical Workflow cluster_0 Structural Elucidation (Identity) cluster_1 Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Data_Analysis Comprehensive Data Analysis & Interpretation NMR->Data_Analysis MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) MS->Data_Analysis FTIR FTIR Spectroscopy (Functional Group ID) FTIR->Data_Analysis HPLC HPLC (Purity & Impurity Profiling) HPLC->Data_Analysis Sample Sample of This compound Sample->NMR Sample->MS Sample->FTIR Sample->HPLC Report Certificate of Analysis (CoA) Data_Analysis->Report

Sources

Application Note & Protocol: A Robust and Scalable Synthesis of 2-(Bromomethyl)-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 2-(bromomethyl)-5-fluorobenzonitrile, a critical building block in the development of advanced pharmaceutical intermediates. The protocol detailed herein is designed for scalability, safety, and high-yield production, addressing the common challenges encountered in benzylic bromination reactions. We will explore the underlying chemical principles, provide a detailed step-by-step protocol, and outline essential safety and analytical procedures for researchers, chemists, and process development professionals.

Introduction and Strategic Importance

This compound (CAS No: 217661-27-3) is a key synthetic intermediate whose structural motifs are integral to a variety of active pharmaceutical ingredients (APIs).[1][2] Its utility is prominently highlighted in the synthesis of novel therapeutics, including the hypoxia-inducible factor-2α (HIF-2α) inhibitor Belzutifan (PT2977) and the oral GLP-1 receptor agonist Danuglipron.[3][4] The efficient and large-scale production of this intermediate is therefore a critical step in the drug development pipeline.

This guide moves beyond a simple recitation of steps to explain the causality behind the chosen methodology. The presented protocol is based on a free-radical bromination of the precursor 5-fluoro-2-methylbenzonitrile, a reaction that, while conceptually straightforward, presents significant challenges in a scale-up scenario, including thermal control, impurity profiling, and moisture sensitivity.[3]

Reaction Principle: Free-Radical Benzylic Bromination

The synthesis proceeds via a well-established free-radical chain reaction. The benzylic position of 5-fluoro-2-methylbenzonitrile is selectively brominated due to the resonance stabilization of the resulting benzylic radical.

The process involves three key stages:

  • Initiation: A radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN), is thermally decomposed to generate initial radicals. Alternatively, photochemical initiation can be employed to mitigate the risks associated with chemical initiators.[3]

  • Propagation: A bromine radical, generated from a brominating agent like N-Bromosuccinimide (NBS), abstracts a hydrogen atom from the methyl group of the starting material. The resulting benzylic radical then reacts with another molecule of NBS to form the desired product and a new bromine radical, continuing the chain.

  • Termination: The reaction concludes when two radicals combine.

Overall Reaction Scheme

cluster_reagents Conditions SM 5-Fluoro-2-methylbenzonitrile PROD This compound SM->PROD dummy1 NBS N-Bromosuccinimide (NBS) SUCC Succinimide NBS->SUCC INIT AIBN (Initiator) SOLV Acetonitrile (Solvent) HEAT Heat (Δ) dummy2 dummy2->dummy1 AIBN, Acetonitrile, Δ

Caption: Overall reaction for the synthesis of this compound.

Scale-Up Protocol and Experimental Details

This protocol is optimized for a laboratory scale of ~135 g of starting material and is designed for safe and efficient execution.

Materials and Reagents
ReagentCAS No.Mol. Wt. ( g/mol )QuantityMolar Equiv.Purity
5-Fluoro-2-methylbenzonitrile77532-79-7135.14135.0 g1.0>98%[5][6]
N-Bromosuccinimide (NBS)128-08-5177.98186.9 g1.05>99%[7]
Azobisisobutyronitrile (AIBN)78-67-1164.218.2 g0.05>98%
Acetonitrile (ACN)75-05-841.051.35 L-Anhydrous
Deionized Water7732-18-518.02As needed--
Sodium Thiosulfate7772-98-7158.11As needed-Reagent Grade
Equipment
  • 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet.

  • Solid addition funnel or powder dispenser for controlled addition of NBS.

  • Heating/cooling circulator connected to the reactor jacket.

  • Filtration apparatus (e.g., Büchner funnel).

  • Rotary evaporator.

  • Drying oven (vacuum or convection).

Experimental Workflow Diagram

G start Start charge_reactor 1. Charge Reactor - 5-Fluoro-2-methylbenzonitrile - Acetonitrile start->charge_reactor heat_slurry 2. Heat to 75-80°C - Under N₂ atmosphere charge_reactor->heat_slurry add_initiator 3. Add AIBN - Small portion to initiate heat_slurry->add_initiator add_nbs 4. Controlled Addition of NBS - Portion-wise over 2-3 hours - Maintain T < 85°C add_initiator->add_nbs monitor 5. Monitor Reaction - HPLC or TLC until SM < 2% add_nbs->monitor cool 6. Cool Down - Cool reactor to 20-25°C monitor->cool quench 7. Quench Reaction - Add water to precipitate - Optional: Add Na₂S₂O₃ soln. cool->quench filter_succ 8. Filter Succinimide - Isolate crude product filtrate quench->filter_succ concentrate 9. Concentrate Filtrate - Remove ACN via distillation filter_succ->concentrate crystallize 10. Crystallize Product - Cool mixture to 0-5°C - Hold for 2-4 hours concentrate->crystallize isolate_prod 11. Isolate Final Product - Filter the solid product crystallize->isolate_prod wash_dry 12. Wash and Dry - Wash with cold water - Dry under vacuum at 40-45°C isolate_prod->wash_dry end End wash_dry->end

Caption: Step-by-step workflow for the scale-up synthesis process.

Step-by-Step Synthesis Protocol
  • Reactor Charging: Charge the 5 L jacketed reactor with 5-fluoro-2-methylbenzonitrile (135.0 g) and anhydrous acetonitrile (1.35 L). Begin stirring to form a solution or slurry.

  • Inerting and Heating: Purge the reactor with nitrogen. Set the circulator to heat the reactor contents to 75-80°C.

  • Initiation: Once the temperature is stable, add a small portion of the AIBN (approx. 1 g). Rationale: This initiates the radical chain reaction in a controlled manner.

  • NBS Addition: Begin the portion-wise addition of N-Bromosuccinimide (186.9 g) over 2-3 hours using the solid addition funnel. Concurrently, add the remaining AIBN in small portions along with the NBS. Crucially, monitor the internal temperature and the reflux rate. The reaction is exothermic; adjust the addition rate to maintain the temperature below 85°C.[3] Rationale: Portion-wise addition prevents a dangerous thermal runaway and minimizes the formation of the dibrominated byproduct.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 75-80°C. Monitor the reaction progress every hour using HPLC or TLC until the consumption of the starting material is greater than 98%.

  • Cooling and Work-up: Once the reaction is complete, cool the mixture to ambient temperature (20-25°C).

  • Quenching and Precipitation: Slowly add deionized water (approx. 1.0 L) to the reaction mixture. This will precipitate the succinimide byproduct and may begin to crystallize the product. If any orange/bromine color persists, add a small amount of saturated sodium thiosulfate solution until the color dissipates.

  • Filtration and Concentration: Filter the slurry to remove the precipitated succinimide. Wash the filter cake with a small amount of acetonitrile. Transfer the filtrate to a suitable vessel and concentrate under reduced pressure to remove most of the acetonitrile.

  • Crystallization: As the acetonitrile is removed, the product will begin to crystallize. Cool the resulting aqueous slurry to 0-5°C and hold for at least 2 hours to maximize product precipitation.

  • Isolation and Drying: Filter the solid product and wash the cake with cold deionized water (2 x 250 mL). Dry the product in a vacuum oven at 40-45°C to a constant weight. A typical yield is 75-85%.

Safety and Hazard Analysis

Safe handling of all reagents is paramount. This reaction involves hazardous materials and an exothermic process.[8][9][10]

SubstanceGHS PictogramsHazard Statements (H-Codes)Key Safety Precautions
N-Bromosuccinimide (NBS) Oxidizer, Corrosive, Acute ToxicH272, H302, H314Keep away from heat and combustible materials. Causes severe skin burns and eye damage.[8] Wear appropriate PPE (gloves, goggles, lab coat).[7][8][9]
Azobisisobutyronitrile (AIBN) Flammable, Acute Toxic, Health HazardH242, H302, H332, H373Heating may cause a fire. Self-reactive. Store in a cool, well-ventilated place away from heat sources. Handle in a fume hood.
Acetonitrile (ACN) Flammable, Acute Toxic, IrritantH225, H302, H312, H332, H319Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Keep away from ignition sources.
This compound Corrosive, IrritantH314 (Assumed)Lachrymator. Causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood with full personal protective equipment.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[8] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

  • Spills: Absorb spills with an inert, non-combustible material like vermiculite or sand.[8] Dispose of as hazardous waste.

Analytical Quality Control

Confirming the identity and purity of the final product is essential.

AnalysisPurposeExpected Results
HPLC Purity assessment and reaction monitoringPurity > 95%.[1] Retention time distinct from starting material and impurities.
¹H NMR Structural ConfirmationAppearance of a singlet for the -CH₂Br protons (approx. 4.5-4.8 ppm). Disappearance of the singlet for the -CH₃ protons of the starting material (approx. 2.4-2.6 ppm).
¹⁹F NMR Structural ConfirmationA single resonance confirming the presence of the fluorine atom.
Mass Spec (MS) Molecular Weight Confirmation[M+H]⁺ peak corresponding to the product's molecular weight (214.04 g/mol ).[1][2]
Melting Point Purity IndicationA sharp melting point consistent with literature values.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound. By understanding the reaction mechanism and implementing strict controls over temperature, reagent addition, and safety protocols, researchers and drug development professionals can confidently produce this vital intermediate with high yield and purity. The emphasis on process safety and analytical validation ensures that the final product meets the stringent quality standards required for pharmaceutical development.

References

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: N-bromosuccinimide.
  • Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS.
  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide.
  • ChemScience. (2024). Safety Data Sheet: N-Bromosuccinimide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Fluoro-2-Methylbenzonitrile in Organic Synthesis and Material Science.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: N-Bromosuccinimide.
  • ACS Publications. (2024). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development.
  • Google Patents. (2014). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • Advanced ChemBlocks. (n.d.). This compound.
  • PubMed Central (PMC). (n.d.). Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-2-methylbenzonitrile 98%.
  • NIST. (n.d.). 5-Fluoro-2-methylbenzonitrile. NIST Chemistry WebBook.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-fluorobenzonitrile 97%.
  • ECHEMI. (n.d.). Buy this compound from JHECHEM CO LTD.
  • Dabos. (n.d.). This compound 5G - PC500527-5G.
  • Santa Cruz Biotechnology. (n.d.). 5-Fluoro-2-methylbenzonitrile.
  • TCI AMERICA. (n.d.). 5-Fluoro-2-methylbenzonitrile.
  • Sigma-Aldrich. (n.d.). This compound.

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Application Note & Protocols: Strategic Derivatization of 2-(Bromomethyl)-5-fluorobenzonitrile for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern drug discovery, the efficiency of synthesizing diverse and potent molecular entities is paramount. 2-(Bromomethyl)-5-fluorobenzonitrile (CAS: 217661-27-3) has emerged as a cornerstone building block, particularly in the development of targeted therapies.[1][2] Its value lies in a unique combination of structural features: a highly reactive benzylic bromide, a metabolically stable fluorine substituent, and a versatile nitrile group. The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, which is a foundational transformation in organic chemistry.[3] This allows for the covalent attachment of this fluorinated benzyl scaffold to a wide array of molecular cores. The strategic placement of the fluorine atom can enhance metabolic stability, improve membrane permeability, and modulate pKa, while the nitrile group can act as a hydrogen bond acceptor or be further transformed into other functional groups.

This combination makes this compound a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[4] Its most notable application is in the construction of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.[5][6] Specifically, it is a crucial precursor in several patented synthetic routes to Olaparib (Lynparza), a first-in-class PARP inhibitor approved for various cancers with BRCA mutations.[7][8][9][10] This guide provides a detailed exploration of the derivatization chemistry of this scaffold, offering robust protocols and expert insights for its effective application in drug discovery programs.

Part 1: Core Chemistry & Mechanistic Rationale

The primary utility of this compound stems from its susceptibility to nucleophilic substitution, typically proceeding through an SN2 mechanism. The benzylic carbon is electron-deficient due to the inductive effect of the adjacent bromine atom, making it an excellent electrophilic site.

Key Mechanistic Considerations:

  • The Electrophile: The C-Br bond is polarized, and bromide is an excellent leaving group. The benzylic position stabilizes the transition state, accelerating the reaction rate compared to a simple alkyl bromide.

  • The Nucleophile: A wide range of nucleophiles can be employed, enabling vast chemical diversity. Common nucleophiles in drug discovery contexts include:

    • Nitrogen Nucleophiles: Primary and secondary amines (aliphatic and aromatic), azoles (e.g., imidazole, triazole), and amides.

    • Oxygen Nucleophiles: Phenols, alcohols, and carboxylic acids.

    • Sulfur Nucleophiles: Thiols and thiophenols.

  • Reaction Conditions: The choice of base and solvent is critical for success.

    • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or diisopropylethylamine (DIPEA), is typically used to deprotonate the nucleophile without competing in the substitution reaction.

    • Solvent: Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal as they solvate the cation of the base while leaving the nucleophile relatively "bare" and highly reactive.

G reagents This compound (Electrophile) product Derivatized Product (Nu-CH₂-Ar-F/CN) reagents->product Sₙ2 Attack nucleophile Nucleophile (Nu-H) (e.g., R₂NH, ArOH, RSH) nucleophile->reagents Deprotonated by Base base Base (e.g., K₂CO₃, DIPEA) base->nucleophile solvent Polar Aprotic Solvent (e.g., ACN, DMF)

Caption: General SN2 Derivatization Scheme.

Part 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of this compound with a representative amine nucleophile.

Protocol 1: N-Alkylation with a Secondary Amine (e.g., Piperazine Derivative)

This protocol is analogous to steps used in the synthesis of Olaparib and its derivatives, where a piperazine moiety is coupled to the fluorobenzyl group.[11]

Materials & Equipment:

  • Reagents: this compound (1.0 eq), Boc-piperazine (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetonitrile (ACN, HPLC grade).

  • Glassware: Round-bottom flask, condenser, magnetic stir bar, dropping funnel.

  • Equipment: Magnetic stirrer/hotplate, inert atmosphere setup (Nitrogen or Argon), Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), rotary evaporator, column chromatography setup.

Safety Precautions: ⚠️ This compound is a lachrymator and a potent alkylating agent. Always handle it inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add Boc-piperazine (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add dry acetonitrile to the flask to create a slurry (approx. 0.1 M concentration relative to the limiting reagent).

  • Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of dry acetonitrile and add it dropwise to the stirring slurry at room temperature over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The starting bromobenzonitrile is UV active. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete (disappearance of the starting bromide by TLC), filter the reaction mixture through a pad of celite to remove the inorganic base.

    • Rinse the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction:

    • Dissolve the resulting residue in ethyl acetate.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 30% ethyl acetate in hexanes) to afford the pure N-alkylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Data Presentation: Expected Analytical Characterization
Technique Observation for Successful Derivatization
¹H NMR Disappearance of the benzylic bromide singlet (δ ≈ 4.7 ppm). Appearance of a new benzylic singlet (δ ≈ 3.6-3.8 ppm) corresponding to the -CH₂-N protons. Signals corresponding to the piperazine protons will also be present.
¹³C NMR Shift of the benzylic carbon signal from ~31 ppm (-CH₂Br) to ~55-60 ppm (-CH₂N).
LC-MS (ESI+) Observation of the correct [M+H]⁺ ion for the expected product, confirming the molecular weight. High purity (>95%) as determined by the peak area in the chromatogram.

Caption: Experimental Workflow for N-Alkylation.

Part 3: Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficiently active nucleophile. 2. Base is too weak or not fully anhydrous. 3. Steric hindrance around the nucleophilic center.1. Gently heat the reaction (e.g., to 40-50 °C). 2. Use a stronger base like Cesium Carbonate (Cs₂CO₃). 3. Ensure all reagents and solvents are anhydrous. 4. Increase reaction time.
Formation of Byproducts 1. Di-alkylation: If the nucleophile has multiple reactive sites. 2. Quaternization: For tertiary amine products reacting further. 3. Degradation: If the product is sensitive to the base or prolonged heating.1. Use a slight excess of the nucleophile (1.1-1.2 eq). 2. Avoid high temperatures and prolonged reaction times if possible. 3. Purify carefully by column chromatography to isolate the desired product.
Low Yield After Work-up 1. Product is partially water-soluble. 2. Emulsion during extraction. 3. Product loss during chromatography.1. Back-extract the aqueous layers with the organic solvent. 2. Add brine to break up emulsions. 3. Choose an appropriate solvent system for chromatography to ensure good separation and recovery.

References

  • Vertex AI Search. (2025).
  • Vertex AI Search. (N.D.). Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry.
  • ResearchGate. (2013).
  • Google Patents. (N.D.). CN105820126A - Preparing method for Olaparib.
  • Advanced ChemBlocks. (N.D.). This compound.
  • PubMed. (2022).
  • PubMed Central. (2018). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors.
  • Royal Society of Chemistry. (N.D.). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib.
  • National Institutes of Health. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.
  • Vertex AI Search. (N.D.).
  • Royal Society of Chemistry. (N.D.). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
  • BenchChem. (N.D.). A Comparative Guide to Alternatives for 2-Azepan-1-yl-5-nitrobenzonitrile in the Synthesis of PARP Inhibitors.
  • PubMed Central. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
  • A2B Chem. (N.D.). 217661-27-3 | MFCD09261046 | this compound.
  • PubMed. (1998).
  • ECHEMI. (N.D.). Buy 2-(bromomethyl)
  • NC State University Libraries. (N.D.). 7.1 The Discovery of Nucleophilic Substitution Reactions.
  • ResearchGate. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
  • PubMed. (2022).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Bromomethyl)-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Bromomethyl)-5-fluorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve yields in this critical synthetic transformation. As a key building block in medicinal chemistry, particularly for compounds like the HIF-2α inhibitor Belzutifan, robust and high-yielding synthesis is paramount.[1] This guide provides in-depth troubleshooting, answers to frequently asked questions, and optimized protocols grounded in established chemical principles.

Section 1: Synthetic Overview & General Workflow

The synthesis of this compound is typically achieved via a free-radical bromination of the benzylic position of 2-methyl-5-fluorobenzonitrile.[2][3] The reaction leverages the inherent stability of the intermediate benzylic radical, which is resonance-stabilized by the adjacent aromatic ring.[3][4] The most common and effective method for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator.[2][5]

The general workflow for this synthesis is outlined below.

Synthetic_Workflow SM Starting Material (2-Methyl-5-fluorobenzonitrile) Reaction Benzylic Bromination (NBS, Initiator, Solvent) SM->Reaction 1. Reagents Workup Aqueous Workup (Quench Excess Reagents) Reaction->Workup 2. Quenching Purification Purification (Crystallization / Chromatography) Workup->Purification 3. Isolation FP Final Product (this compound) Purification->FP 4. Purity

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems encountered during the synthesis.

Q1: My reaction yield is consistently low, with a significant amount of unreacted 2-methyl-5-fluorobenzonitrile remaining. What are the likely causes and solutions?

This is a classic problem of poor reaction initiation or propagation. Several factors can contribute:

  • Cause 1: Ineffective Radical Initiation. The free-radical chain reaction must be properly initiated. If you are using a chemical initiator like AIBN (2,2'-azobis(2-methylpropionitrile)), it may have degraded during storage. For photochemical reactions, the light source may be of insufficient intensity or the wrong wavelength.

    • Solution:

      • Chemical Initiation: Use freshly purchased or recrystallized AIBN. Ensure the reaction temperature is appropriate for the chosen initiator's half-life (for AIBN, this is typically 65-85 °C).

      • Photochemical Initiation: Ensure your reaction vessel is transparent to the wavelength of your light source (e.g., standard borosilicate glass for visible light, quartz for UV). Increase the intensity of the light source or move it closer to the reactor.[6] Visible light-induced reactions are often efficient and offer an alternative to using CCl4, which was traditionally used in Wohl-Ziegler brominations.[7]

  • Cause 2: Presence of Radical Scavengers. Molecular oxygen is an efficient radical scavenger that can inhibit the chain reaction. Impurities in the starting material or solvent can also act as inhibitors.

    • Solution: Degas your solvent before use by sparging with an inert gas (Nitrogen or Argon) for 15-30 minutes. Run the reaction under a positive pressure of an inert gas to prevent atmospheric oxygen from entering the system.

  • Cause 3: Insufficient Reagent Stoichiometry or Purity. The purity of your NBS is critical. Over time, it can hydrolyze or degrade.

    • Solution: Use a fresh bottle of NBS or recrystallize it from water before use. Ensure you are using at least 1.0-1.1 equivalents of NBS relative to the starting material.

  • Cause 4: Moisture. The radical bromination can be sensitive to moisture, which can affect reaction consistency.[8]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Q2: I'm observing a significant amount of a dibrominated byproduct, 2-(dibromomethyl)-5-fluorobenzonitrile. How can I improve the selectivity for the desired monobrominated product?

The formation of the dibrominated species is a common side reaction resulting from the desired product competing with the starting material for the brominating agent.

  • Cause: Over-bromination. This typically occurs when the local concentration of the brominating agent is too high or when the reaction is run for an extended period after the starting material is consumed. The electron-withdrawing nature of the nitrile and fluorine groups on the starting material deactivates the benzylic position slightly, but once the first bromine is added, the product is still susceptible to further radical abstraction and bromination.[9]

    • Solution 1: Control Reagent Stoichiometry. Limit the amount of NBS to 1.0-1.05 equivalents. While a slight excess is needed to drive the reaction to completion, a large excess will promote dibromination.

    • Solution 2: Slow Addition of NBS. Instead of adding all the NBS at once, add it portion-wise over the course of the reaction. This maintains a low concentration of the brominating agent, favoring the reaction with the more abundant starting material over the monobrominated product. This also helps control the reaction exotherm.[8]

    • Solution 3: Monitor the Reaction. Closely monitor the reaction progress by TLC, GC, or LC-MS. Stop the reaction as soon as the starting material has been consumed to prevent the accumulation of the dibrominated byproduct.

Q3: My product is contaminated with impurities that are difficult to remove. What are these and how can I prevent their formation?

Besides the dibrominated product, other impurities can arise from side reactions or the reagents themselves.

  • Impurity 1: Ring-Brominated Isomers. This occurs when electrophilic aromatic substitution competes with the desired radical pathway.

    • Cause: A high concentration of molecular bromine (Br₂). While NBS is used to maintain a low Br₂ concentration, certain conditions can lead to its buildup.[2][10]

    • Prevention: Avoid using Lewis acid catalysts. Ensure the reaction is run under strict radical conditions (light or heat initiation). The use of NBS is specifically designed to prevent this by generating Br₂ in situ at a slow, controlled rate from the reaction of HBr (a byproduct) with NBS.[3]

  • Impurity 2: Succinimide. This is the main byproduct from the use of NBS.

    • Removal: Succinimide is sparingly soluble in many organic solvents like acetonitrile at cooler temperatures but has some solubility in hot solvent.[8] It is also water-soluble. During workup, a simple filtration can often remove the bulk of it. An aqueous wash of the organic layer can also help remove residual amounts.

  • Impurity 3: AIBN Byproducts. If using AIBN, its decomposition products can contaminate the final product.

    • Prevention/Removal: Consider using photochemical initiation to avoid chemical initiators altogether.[8] If using AIBN, these byproducts can often be removed during crystallization or column chromatography.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this benzylic bromination, and why is it selective for the methyl group?

The reaction proceeds via a free-radical chain mechanism, which consists of three main stages: initiation, propagation, and termination.

Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator -> 2 R• Initiator -> 2 R• R• + NBS -> R-Br + Succinimidyl• R• + NBS -> R-Br + Succinimidyl• Succinimidyl• -> Br• Succinimidyl• -> Br• Start Ar-CH3 Radical Ar-CH2• (Resonance Stabilized) Start->Radical + Br• - HBr Product Ar-CH2Br Radical->Product + Br2 Br• + Br• -> Br2 Br• + Br• -> Br2 Ar-CH2• + Br• -> Ar-CH2Br Ar-CH2• + Br• -> Ar-CH2Br

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-(Bromomethyl)-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support guide for the synthesis and optimization of 2-(Bromomethyl)-5-fluorobenzonitrile. This critical intermediate is frequently used in the development of pharmaceutical agents and advanced materials. Its synthesis, typically achieved via radical bromination of 2-methyl-5-fluorobenzonitrile, is a powerful transformation but one that presents several challenges, including selectivity control, prevention of side reactions, and product stability.

This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and solutions to common problems encountered during this reaction. We will delve into the mechanistic rationale behind procedural choices to empower you to not only follow protocols but to troubleshoot and optimize them effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategic choices for the benzylic bromination of 2-methyl-5-fluorobenzonitrile.

Q1: Why is N-Bromosuccinimide (NBS) the preferred brominating agent for this transformation?

A1: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic brominations, a reaction known as the Wohl-Ziegler reaction.[1][2] Its primary advantage is its ability to provide a constant, low concentration of elemental bromine (Br₂) throughout the reaction.[3][4] This is crucial for favoring the desired radical substitution pathway at the benzylic position over competing ionic reactions, such as electrophilic aromatic substitution on the electron-rich ring, which would be more prevalent with a high concentration of Br₂.[5][6] The cyano (-CN) and fluoro (-F) groups on the aromatic ring are deactivating, which helps prevent aromatic bromination, but using NBS provides an essential layer of control.

Q2: What is the role of a radical initiator and which one should I choose?

A2: A radical initiator is necessary to start the radical chain reaction.[3] It does this by generating an initial population of radicals upon decomposition. The most common initiators are azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO).[7]

  • AIBN is often preferred due to its predictable, first-order decomposition kinetics and because it does not generate acidic byproducts.

  • Benzoyl Peroxide (BPO) is also effective but can produce benzoic acid upon decomposition, which could potentially catalyze side reactions.

  • Photo-initiation (UV light) is another effective method that avoids chemical initiator residues but requires specialized equipment.[8]

The choice between AIBN and BPO often comes down to the specific solvent and temperature conditions, as their decomposition rates are temperature-dependent.

Q3: How critical is the choice of solvent for this reaction?

A3: Solvent selection is critical for both yield and purity. The ideal solvent should be:

  • Anhydrous: Water must be rigorously excluded as it can hydrolyze both NBS and the desired this compound product, leading to the formation of the corresponding benzyl alcohol and reducing yield.[1]

  • Inert: The solvent should not react with the radical species.

  • Capable of sustaining the reaction temperature: The reaction is typically run at the reflux temperature of the solvent to ensure thermal decomposition of the initiator.[7]

Historically, carbon tetrachloride (CCl₄) was the solvent of choice.[2] However, due to its toxicity and environmental impact, it has been largely replaced.[4] Acetonitrile (ACN) and halogenated hydrocarbons like trifluorotoluene are excellent, modern alternatives.[2][9] ACN is particularly suitable for substrates containing polar groups like nitriles.

Q4: My starting material, 2-methyl-5-fluorobenzonitrile, seems to react slowly. Why is that?

A4: The rate of benzylic bromination is influenced by the stability of the benzylic radical intermediate.[10] The electron-withdrawing nature of the cyano (-CN) and fluoro (-F) groups on the aromatic ring destabilizes the benzylic radical intermediate, which can retard the reaction rate compared to electron-neutral or electron-rich substrates like toluene.[11] Overcoming this may require slightly longer reaction times or ensuring the initiator is active and present in a sufficient catalytic amount.

Part 2: Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Issue Potential Cause(s) Recommended Solution(s)
1. Low or No Conversion of Starting Material A. Ineffective Initiation: The radical initiator (AIBN/BPO) has degraded or the reaction temperature is too low for its efficient decomposition. B. Impure NBS: Old or impure NBS may contain excess succinimide or moisture, inhibiting the reaction.[1] C. Presence of Inhibitors: Adventitious oxygen or other radical scavengers in the solvent or on the glassware can quench the chain reaction.A. Verify Initiator Quality & Temperature: Use a fresh bottle of initiator. Ensure the reaction is maintained at a temperature appropriate for the chosen initiator's half-life (e.g., refluxing ACN for AIBN). B. Recrystallize NBS: If purity is suspect, NBS can be recrystallized from hot water.[1] Use freshly opened or recrystallized NBS for best results. C. Degas Solvent: Degas the solvent by sparging with nitrogen or argon for 15-30 minutes before adding reagents. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).
2. Formation of Significant Dibrominated Side Product A. Over-bromination: The desired monobrominated product is also a substrate for radical bromination, leading to the formation of 2-(dibromomethyl)-5-fluorobenzonitrile.[12][13] B. High Local Concentration of NBS: Adding all the NBS at once can lead to an uncontrolled reaction.A. Control Stoichiometry: Use a precise stoichiometry, typically 1.0-1.1 equivalents of NBS. Monitor the reaction closely by TLC or GC/LC-MS and stop it as soon as the starting material is consumed. B. Portion-wise Addition: Add the NBS in several small portions over the course of the reaction to maintain a steady, low concentration.[9]
3. Product Decomposes During Workup or Purification A. Hydrolysis: The benzyl bromide product is a lachrymator and is highly susceptible to hydrolysis by water, especially under basic or neutral pH conditions.[1][14] B. Thermal Instability: Prolonged heating during solvent removal or purification can cause decomposition.A. Use Anhydrous/Acidic Conditions: Conduct the aqueous workup quickly with chilled, slightly acidic water to minimize hydrolysis. Avoid basic washes (e.g., sodium bicarbonate) if possible, or perform them rapidly at low temperatures.[15][16] B. Minimize Heat Exposure: Concentrate the product solution under reduced pressure at a low temperature (<40°C). If performing column chromatography, do not let the product sit on the column for an extended period.
4. Difficult Removal of Succinimide Byproduct A. Co-precipitation/Co-crystallization: Succinimide can sometimes be difficult to separate from the product, especially if the product is also a solid. B. Insufficient Washing: Succinimide is water-soluble, but may require thorough washing to be fully removed.[17]A. Filtration & Washing: After the reaction, cool the mixture (sometimes to 0°C) to precipitate the succinimide. Filter the mixture and wash the collected solid (succinimide) with a small amount of cold solvent to recover any trapped product.[18] B. Aqueous Workup: During the workup, wash the organic layer thoroughly with multiple portions of water or brine to extract the succinimide.[17]
Part 3: Experimental Protocols & Visualizations
Workflow for Benzylic Bromination

The following diagram outlines the general workflow for the synthesis of this compound.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Isolation cluster_3 Purification Setup 1. Assemble oven-dried glassware under N2. 2. Add 2-methyl-5-fluorobenzonitrile and anhydrous solvent (e.g., ACN). 3. Degas solvent. React 4. Add NBS (1.05 eq) and AIBN (0.05 eq). 5. Heat to reflux (e.g., ~82°C for ACN). 6. Monitor by TLC/LC-MS until SM is consumed. Setup->React Initiate Heating Workup 7. Cool to RT, then filter off succinimide. 8. Wash organic phase with aq. Na2S2O3, then brine. 9. Dry over Na2SO4. React->Workup Reaction Complete Purify 10. Concentrate in vacuo (<40°C). 11. Purify by recrystallization (e.g., from hexanes/EtOAc) or flash chromatography. Workup->Purify Crude Product

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 2-methyl-5-fluorobenzonitrile (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Anhydrous acetonitrile (ACN) (approx. 0.1 M concentration of substrate)

  • 10% (w/v) aqueous sodium thiosulfate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-methyl-5-fluorobenzonitrile (1.0 eq) and anhydrous acetonitrile.

  • Stir the solution and sparge with nitrogen for 15 minutes to degas the solvent.

  • Add N-Bromosuccinimide (1.05 eq) and AIBN (0.05 eq) to the flask.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS. Upon consumption of the starting material, remove the heat source and allow the mixture to cool to room temperature.

  • Cool the mixture further in an ice bath for 30 minutes to precipitate the succinimide byproduct.

  • Filter the mixture through a Büchner funnel, washing the collected solid with a small amount of cold acetonitrile.

  • Combine the filtrates and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution (to quench any remaining bromine species), water, and finally, brine.[16]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 40°C.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.

Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing and resolving common experimental failures.

G Start Reaction Outcome Unsatisfactory Conv Is conversion low? Start->Conv Select Is selectivity poor? (e.g., high dibromide) Conv->Select No Init Check Initiator: - Fresh? Correct temp? - Degas solvent? Conv->Init Yes Yield Is isolated yield low? Select->Yield No Stoich Control Reaction: - Use 1.0-1.05 eq NBS. - Add NBS portion-wise. - Monitor closely. Select->Stoich Yes Workup Review Workup/Purification: - Was workup fast and cold? - Avoid high temperatures? - Product hydrolysis? Yield->Workup Yes Success Reaction Optimized Init->Success Stoich->Success Workup->Success

Caption: Decision tree for troubleshooting the benzylic bromination reaction.

Part 4: References
  • Wikipedia. N-Bromosuccinimide. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. [Link]

  • Nanjing Suru Chemical Co., Ltd. Radical Initiation Pathways with N-Bromosuccinimide. [Link]

  • YouTube. 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. [Link]

  • Chemistry Steps. Benzylic Bromination. [Link]

  • Scientific Update. Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Master Organic Chemistry. What is Allylic Bromination?. [Link]

  • Chemia. Allylic position and benzylic position bromination. [Link]

  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • ResearchGate. Optimization of reaction conditions for the benzylic bromination of 1.... [Link]

  • ResearchGate. How to do workup after doing bromination with NBS?. [Link]

  • ResearchGate. Initial optimized reaction conditions for benzylic bromination of. [Link]

  • Eureka. Normal-temperature catalyzed synthesis of 2-bromo-5-fluorobenzotrifluoride. [Link]

  • ACS Publications. Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination. [Link]

  • Google Patents. 5-bromo-2-fluorobenzonitrile synthesis method.

  • Scribd. Chemists' Guide to Wohl-Ziegler Reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable. Bromination. [Link]

  • Organic Chemistry Portal. Wohl-Ziegler Reaction. [Link]

  • Fiveable. Wohl-Ziegler Reaction Definition. [Link]

  • Wikipedia. Wohl–Ziegler bromination. [Link]

  • Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. [Link]

  • PubChemLite. This compound (C8H5BrFN). [Link]

  • Quora. How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO?. [Link]

  • Michigan State University Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

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Technical Support Center: Troubleshooting Failed Reactions with 2-(Bromomethyl)-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Bromomethyl)-5-fluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, we address common challenges and provide in-depth, scientifically grounded solutions to troubleshoot failed or underperforming reactions. Our approach is rooted in mechanistic principles to not only solve immediate issues but also to empower you with the knowledge to optimize future experiments.

I. Understanding the Reagent: Key Physicochemical Properties

Before delving into troubleshooting, a firm grasp of the reagent's characteristics is paramount. This compound is a benzylic bromide, a class of compounds known for their utility in nucleophilic substitution reactions.[1][2] The presence of the electron-withdrawing nitrile and fluorine groups on the aromatic ring influences the reactivity of the benzylic carbon.

PropertyValue/DescriptionSignificance in Reactions
Molecular Formula C₈H₅BrFN[3][4][5][6]Provides the elemental composition.
Molecular Weight 214.04 g/mol [4]Essential for accurate molar calculations.
Appearance Typically a solid at room temperature.[7]Affects handling and dissolution.
Purity Commonly available at ≥95% or ≥97%.[3][6][7]Impurities can lead to side reactions or inhibit the desired reaction.
Storage Store at room temperature[3] or refrigerated (2-8°C) in a dry, well-ventilated place.[8][9]Improper storage can lead to degradation.
Reactivity The benzylic bromide is susceptible to nucleophilic attack. The aromatic ring can stabilize a developing positive charge on the benzylic carbon, facilitating both Sₙ1 and Sₙ2 pathways.[1][10][11]This dual reactivity is key to its synthetic utility and a source of potential side reactions.

II. Frequently Asked Questions & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during reactions with this compound.

Q1: My reaction shows no conversion, and I've recovered only my starting material. What are the likely causes?

This is a common and frustrating outcome. The root cause often lies in one of several key areas:

A1.1: Insufficient Nucleophilicity or Base Strength

  • The "Why": The success of a nucleophilic substitution reaction hinges on the ability of the nucleophile to attack the electrophilic benzylic carbon. If the nucleophile is too weak, the activation energy for the reaction will be too high to proceed under the given conditions. Similarly, if the reaction requires deprotonation of a pro-nucleophile (e.g., an alcohol or a thiol), an insufficiently strong base will result in a low concentration of the active nucleophile.

  • Troubleshooting Steps:

    • Evaluate Nucleophile/Base pKa: Compare the pKa of your base to the pKa of the conjugate acid of your nucleophile. The base should be significantly stronger (generally by at least 2-3 pKa units) to ensure complete deprotonation.

    • Consider a Stronger Base: If applicable, switch to a stronger, non-nucleophilic base like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (KOtBu). Be mindful of the compatibility of these strong bases with other functional groups in your substrate.

    • Enhance Nucleophilicity: For neutral nucleophiles, consider strategies to increase their reactivity. For instance, in reactions with amines, electron-donating groups on the amine can increase its nucleophilicity.[12]

A1.2: Inadequate Solvent Choice and Solubility Issues

  • The "Why": For the reactants to engage, they must be in the same phase. This compound, being an organic molecule, has limited solubility in highly polar or aqueous solvents. Conversely, many nucleophiles, especially ionic ones, are poorly soluble in nonpolar organic solvents.[13]

  • Troubleshooting Steps:

    • Solvent Polarity: Choose a solvent that can dissolve all reactants to a reasonable extent. Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are often good choices as they can dissolve both the organic substrate and many ionic nucleophiles.

    • Phase-Transfer Catalysis (PTC): For reactions involving a water-soluble nucleophile and an organic-soluble substrate, a phase-transfer catalyst is highly effective.[13][14][15] These catalysts, typically quaternary ammonium or phosphonium salts, transport the nucleophilic anion from the aqueous phase to the organic phase where the reaction occurs.[13][14]

Q2: My reaction is very slow and gives a low yield of the desired product.

Slow reactions and low yields often point to suboptimal reaction conditions or the presence of inhibiting factors.

A2.1: Reaction Temperature is Too Low

  • The "Why": All chemical reactions have an activation energy barrier that must be overcome. Increasing the temperature provides the molecules with more kinetic energy, leading to more frequent and energetic collisions, thus increasing the reaction rate.

  • Troubleshooting Steps:

    • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

    • Solvent Boiling Point: Be mindful of the boiling point of your solvent. If a higher temperature is required, you may need to switch to a higher-boiling solvent or conduct the reaction in a sealed vessel under pressure (use appropriate safety precautions).

A2.2: Presence of Water or Protic Impurities

  • The "Why": Benzylic bromides can be sensitive to hydrolysis, especially under basic conditions, leading to the formation of the corresponding benzyl alcohol.[16] Water can also protonate anionic nucleophiles, reducing their effective concentration.

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Dry all glassware thoroughly before use. Use anhydrous solvents, which are commercially available or can be prepared by standard laboratory techniques.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Q3: I'm observing significant formation of side products. What are they and how can I minimize them?

The formation of impurities is a common challenge. Understanding the likely side reactions is the first step to mitigating them.

A3.1: Elimination (E2) vs. Substitution (Sₙ2)

  • The "Why": While benzylic systems generally favor substitution over elimination due to the stability of the aromatic ring, strong, sterically hindered bases can promote elimination reactions, especially at higher temperatures.[17]

  • Troubleshooting Workflow:

A workflow for troubleshooting elimination side reactions.

A3.2: Hydrolysis to the Benzyl Alcohol

  • The "Why": As mentioned previously, the presence of water can lead to the hydrolysis of this compound to 2-(hydroxymethyl)-5-fluorobenzonitrile. This is particularly problematic in reactions run with aqueous bases.

  • Mitigation Strategies:

    • Employ rigorous anhydrous techniques.

    • If an aqueous phase is necessary, consider using a phase-transfer catalyst to minimize the time the benzylic bromide is in contact with the aqueous phase.[13][14]

A3.3: Over-alkylation or Di-substitution

  • The "Why": If your nucleophile has multiple reactive sites (e.g., a primary amine), or if the product of the initial substitution is also nucleophilic, it can react further with another molecule of this compound.

  • Mitigation Strategies:

    • Stoichiometry Control: Use a slight excess of the nucleophile relative to the benzylic bromide.

    • Protecting Groups: If your nucleophile has multiple reactive sites, consider using a protecting group strategy to block all but the desired reaction site.

    • Slow Addition: Add the this compound slowly to the reaction mixture containing the nucleophile. This maintains a low concentration of the electrophile, favoring the initial mono-alkylation.

III. Experimental Protocols

General Protocol for a Nucleophilic Substitution Reaction under Anhydrous Conditions
  • Preparation: Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator.

  • Inert Atmosphere: Assemble the reaction apparatus and purge with a stream of dry nitrogen or argon.

  • Reagent Addition: To the reaction flask, add the nucleophile and anhydrous solvent via syringe or cannula.

  • Base Addition (if required): If a base is needed to deprotonate the nucleophile, add it portion-wise at a controlled temperature (often 0 °C to manage any exotherm).

  • Substrate Addition: Dissolve the this compound in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or another appropriate analytical method.

  • Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Purification: Extract the product into a suitable organic solvent, dry the organic layer, concentrate, and purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).

General Protocol for a Reaction Utilizing Phase-Transfer Catalysis
  • Setup: In a reaction flask, combine the this compound and a suitable organic solvent (e.g., toluene, dichloromethane).

  • Aqueous Phase: In a separate vessel, dissolve the nucleophile and, if necessary, a base in water.

  • Catalyst Addition: Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) to the biphasic mixture (typically 1-10 mol%).

  • Reaction: Stir the mixture vigorously to ensure efficient mixing of the two phases. Heat the reaction as necessary.

  • Monitoring and Work-up: Monitor the reaction as described above. After completion, separate the organic and aqueous layers.

  • Purification: Wash the organic layer with water and/or brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate. Purify the crude product as needed.

IV. Safety & Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18]

  • Handling: this compound is a lachrymator and can cause skin and eye irritation.[19] Handle it in a well-ventilated fume hood.[18][20] Avoid inhalation of dust or vapors.[19]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[18]

This guide provides a foundational framework for troubleshooting reactions involving this compound. Successful synthesis requires careful planning, attention to detail, and a systematic approach to problem-solving. By understanding the underlying chemical principles, researchers can effectively navigate the challenges and achieve their desired synthetic outcomes.

V. References

  • A Minireview of Phase-Transfer Catalysis and Recent Trends | Biomedres. (2022-08-12). Available from: [Link]

  • Regardless of the strength or size of the base used, benzyl bromide always undergoes substitution in - Brainly. (2023-10-18). Available from: [Link]

  • Industrial Phase-Transfer Catalysis. Available from: [Link]

  • PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS - eGyanKosh. Available from: [Link]

  • Phase-transfer catalyst - Wikipedia. Available from: [Link]

  • Nonlinear Taft Polar Free Energy Relationship: Reactions of N‐Substituted Benzyl Amines with Benzyl Bromide in Methanol | Request PDF - ResearchGate. (2025-08-06). Available from: [Link]

  • 2-Bromo-5-fluorobenzonitrile - Chem-Impex. Available from: [Link]

  • This compound - CRO SPLENDID LAB. Available from: [Link]

  • Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide - Journal of the Chemical Society D - RSC Publishing. Available from: [Link]

  • What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? - Quora. (2022-10-26). Available from: [Link]

  • This compound (C8H5BrFN) - PubChemLite. Available from: [Link]

  • CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents. Available from:

  • Reactivity of benzyl halides towards nucleophilic substitution - Chemistry Stack Exchange. (2017-12-30). Available from: [Link]

  • Benzylic Bromination - Chemistry Steps. Available from: [Link]

  • 13.07: Substitution of benzylic and allylic halides - Chemistry LibreTexts. (2019-06-05). Available from: [Link]

  • Reactions at the benzylic position (video) - Khan Academy. Available from: [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. Available from: [Link]

  • (PDF) Conductance study of benzyl bromide reaction with cyclicamines in aqueous-ethanol medium - ResearchGate. (2025-08-04). Available from: [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. (2018-06-13). Available from: [Link]

  • This compound 5G - PC500527-5G - Dabos. Available from: [Link]

  • Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials | Organic Process Research & Development - ACS Publications. (2026-01-01). Available from: [Link]

  • CN105152853A - Method for preparing 2-bromine-5-fluorobenzotrifluoride - Google Patents. Available from:

  • Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. Available from: [Link]

  • US5466859A - Process for preparing fluorobenzonitriles - Google Patents. Available from:

  • 5-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 2724900 - PubChem. Available from: [Link]

  • Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid - Hilaris Publisher. (2012-05-25). Available from: [Link]

Sources

preventing decomposition of 2-(Bromomethyl)-5-fluorobenzonitrile during storage

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-BFB-001

Revision Date:  2026-01-11

Author:  Gemini, Senior Application Scientist

Introduction

2-(Bromomethyl)-5-fluorobenzonitrile is a key building block in pharmaceutical and materials science research. Its utility stems from the reactive benzylic bromide group, which allows for facile substitution and elaboration. However, this high reactivity also makes the compound susceptible to degradation if not stored and handled correctly. This guide provides detailed troubleshooting advice and best practices to ensure the long-term stability and integrity of your material.

Quick Reference: Ideal Storage Conditions

For optimal stability, adhere to the following conditions. Deviation from these parameters is a primary cause of decomposition.

ParameterRecommended ConditionRationale
Temperature 2–8°C[1][2]Slows the rate of decomposition reactions. Avoids freeze-thaw cycles.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and hydrolysis by displacing oxygen and moisture.
Light Amber or Opaque ContainerProtects against light-induced radical degradation pathways.
Moisture Tightly Sealed Container in a DesiccatorThe benzylic bromide is highly sensitive to hydrolysis.[3]
Container Glass vial with PTFE-lined capEnsures an inert storage environment and a tight seal.

Troubleshooting Guide: Diagnosing Decomposition

If you suspect your material has degraded, consult the following table to identify the likely cause and corrective actions.

Observed SymptomPotential Cause(s)Scientific Explanation & Preventative/Corrective Actions
Discoloration (White powder turns yellow/brown) 1. Oxidation: Exposure to air.2. Light Exposure: Photochemical decomposition.Explanation: Benzylic positions are susceptible to oxidation and radical-mediated reactions, which can be initiated by light or trace impurities, leading to colored polymeric byproducts.[4][5]Prevention: Always store the vial under an inert atmosphere (e.g., argon) inside an amber container. After use, re-blanket the headspace with inert gas before sealing.Corrective Action: For critical applications, purification via recrystallization may be possible, but discarding the reagent is often the safest approach to ensure reaction reproducibility.
Clumping, Caking, or Oily Appearance Hydrolysis: Exposure to atmospheric or solvent moisture.Explanation: The primary decomposition pathway is nucleophilic substitution of the bromide by water, forming 2-(hydroxymethyl)-5-fluorobenzonitrile. This alcohol byproduct can be hygroscopic and may appear as an oily film or cause the powder to clump.[3]Prevention: Handle the solid exclusively in a glovebox or under a positive pressure of dry, inert gas. Use dry solvents and reagents in subsequent reactions. Seal the container tightly with a PTFE-lined cap and wrap with Parafilm® for extra security. Store in a desiccator.Corrective Action: This degradation is irreversible. The presence of the alcohol impurity will interfere with reactions. The material should be discarded.
Reduced Reactivity or Unexpected Side Products Formation of Impurities: Hydrolysis, oxidation, or oligomerization products are present.Explanation: The intended reaction pathway is compromised by the presence of degradation products. For example, the hydrolyzed alcohol impurity will not undergo the desired nucleophilic substitution. Dimerization or oligomerization via self-alkylation can also occur, consuming the starting material.Prevention: Implement a strict "first-in, first-out" inventory system. Qualify older batches by analytical methods (e.g., ¹H NMR, LC-MS) before use to confirm purity.Corrective Action: Identify the impurities to understand the extent of decomposition. If the purity is below the required specification for your process (e.g., >95%), the batch should not be used.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical pathways for decomposition?

A1: The two main pathways are hydrolysis and oxidation/oligomerization . Hydrolysis occurs when moisture reacts with the electrophilic benzylic carbon, displacing the bromide to form the corresponding benzyl alcohol. Oxidation or light-induced radical formation can lead to the formation of colored impurities and polymeric material. Bromine itself is a strong oxidizer and its compounds can be highly reactive.[4][5]

Q2: Why is an inert atmosphere so critical for this compound?

A2: An inert atmosphere of argon or nitrogen serves two purposes: 1) It displaces atmospheric moisture, directly preventing the hydrolysis pathway. 2) It displaces oxygen, preventing oxidation of the benzylic position, which can be a pathway to various impurities.

Q3: Is it acceptable to store this compound dissolved in a solvent?

A3: This is strongly discouraged for long-term storage. While convenient, storing in solution increases molecular mobility and the likelihood of decomposition, especially if trace impurities (like water) are present in the solvent. If you must prepare a stock solution, use a dry, aprotic solvent (e.g., anhydrous acetonitrile or THF), prepare it fresh, and store it under argon in a freezer for short-term use only.

Q4: How should I handle the compound for routine laboratory use (e.g., weighing for a reaction)?

A4: To maintain integrity, handling should be brief and exposure to the atmosphere minimized. The best practice is to handle the material inside a glovebox. If a glovebox is unavailable, open the container under a positive flow of argon or nitrogen. Weigh the required amount quickly and then immediately flush the container headspace with inert gas before tightly sealing it for return to cold storage.

Q5: An older batch of the material is slightly off-white. How can I verify its purity before use?

A5: The most reliable method is ¹H NMR spectroscopy. Dissolve a small sample in a deuterated solvent (e.g., CDCl₃). Look for the characteristic benzylic CH₂Br peak. The appearance of a new peak corresponding to the CH₂OH of the hydrolyzed product or a complex pattern of aromatic signals could indicate significant decomposition. Comparing the integration of the impurity peaks to the main peaks will give a quantitative measure of purity.

Protocols & Workflows

Protocol 1: Recommended Long-Term Storage Procedure
  • Receipt & Inspection: Upon receiving, inspect the container seal for integrity. The material should be a white to off-white crystalline solid.[1] Note the date of receipt on the vial.

  • Inerting: If the material was not shipped under an inert atmosphere, transfer it to a clean, dry amber glass vial with a PTFE-lined cap inside a glovebox. Alternatively, use a Schlenk line to evacuate the vial and backfill with dry argon or nitrogen three times.

  • Sealing: Secure the cap tightly. For added protection against moisture ingress, wrap the cap-vial interface with Parafilm®.

  • Labeling: Ensure the vial is clearly labeled with the compound name, CAS number (217661-27-3), date of receipt, and storage conditions.

  • Storage: Place the sealed vial inside a secondary container within a desiccator. Store the desiccator in a refrigerator at 2–8°C.[1][2]

Visualization of Key Processes
Workflow for Optimal Storage

G Receive Receive & Inspect Seal Inert Blanket with Inert Gas (Ar or N2) Receive->Inert Seal Seal Tightly (PTFE Cap + Parafilm®) Inert->Seal Store Store at 2-8°C in Desiccator Seal->Store Use Use in Lab (Minimize Exposure) Store->Use Remove for Experiment Reinert Re-Blanket with Inert Gas Use->Reinert Reinert->Seal Return to Storage

Caption: Recommended workflow for receiving, storing, and using the reagent.

Primary Decomposition Pathways

G cluster_0 Primary Reagent cluster_1 Degradation Products Reagent 2-(Bromomethyl)-5- fluorobenzonitrile Hydrolysis_Product 2-(Hydroxymethyl)-5- fluorobenzonitrile Reagent->Hydrolysis_Product  H2O (Moisture)   Oxidation_Products Oxidized/Polymeric Byproducts Reagent->Oxidation_Products  O2 / Light  

Caption: Major degradation routes for this compound.

References

  • Dolly Corporation. (2025, November 14). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • LANXESS. (2018, July 17). Bromine Safety Handling Guide.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • BenchChem. (2025). Preventing decomposition of Benzyl 2-bromonicotinate during reactions.
  • Baoji Guokang Group. This compound CAS NO.217661-27-3.
  • BenchChem. 5-(Bromomethyl)-2-fluorobenzonitrile CAS 180302-35-6.

Sources

Technical Support Center: HPLC Monitoring of Reactions with 2-(Bromomethyl)-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(bromomethyl)-5-fluorobenzonitrile. This resource is designed to provide expert guidance, field-proven insights, and robust troubleshooting strategies for the successful HPLC monitoring of reactions involving this versatile, yet reactive, building block. As a key intermediate in pharmaceutical and agrochemical synthesis, precise analytical monitoring is paramount to ensuring reaction completion, purity, and yield.[1][2] This guide moves beyond generic advice to address the specific challenges posed by the inherent reactivity of the benzyl bromide functional group.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the HPLC analysis of reactions starting with this compound.

Q1: What is the biggest challenge when developing an HPLC method for this compound?

A1: The primary challenge is the compound's reactivity. The benzylic bromide is a potent electrophile, making the molecule susceptible to degradation, especially with nucleophilic solvents or additives in the mobile phase.[3][4] For instance, using methanol as the organic modifier in your mobile phase can lead to the formation of the corresponding methyl ether as an artifact. Therefore, method development must prioritize the stability of the analyte on-column and in the sample diluent.

Q2: My peak for this compound is tailing significantly. What are the likely causes and how can I fix it?

A2: Peak tailing for this compound is a common issue and can stem from several factors.[5][6][7] One major cause is secondary interactions between the analyte and acidic silanol groups on the surface of the silica-based stationary phase.[5][6] Basic compounds are particularly prone to this, and while this compound is not strongly basic, these interactions can still occur.

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) using an additive like trifluoroacetic acid (TFA) or formic acid can suppress the ionization of silanol groups, minimizing these secondary interactions.[5]

    • Use a Highly Deactivated Column: Modern, end-capped columns with high-purity silica are designed to have minimal residual silanol activity. If you are using an older column, switching to a newer generation column can significantly improve peak shape.[5][6]

    • Check for Column Voids: A physical void at the head of the column can also cause peak tailing.[7] This can be diagnosed by injecting a neutral, well-behaved compound. If it also tails, the issue is likely physical. Reversing and flushing the column (if the manufacturer allows) or replacing it is the solution.

Q3: I am seeing a new, unexpected peak in my chromatogram when analyzing my reaction mixture. How can I determine its origin?

A3: An unexpected peak could be a reaction byproduct, an impurity from your starting materials, or a degradation product of your analyte. A systematic approach is key to identification:

  • Analyze Starting Materials: Inject solutions of your starting materials (this compound and your nucleophile) individually using the same HPLC method. This will confirm their retention times and reveal any pre-existing impurities.

  • Perform a Blank Injection: Run a blank (injecting only your sample diluent) to ensure the peak is not an artifact from the solvent or a carryover from a previous injection.

  • Conduct a Forced Degradation Study: Briefly exposing a solution of pure this compound to conditions like heat, acid, base, and oxidation can help identify potential degradation products.[8][9] If your unknown peak matches a peak from the forced degradation study, it indicates analyte instability.

  • LC-MS Analysis: If the peak remains unidentified, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for determining its molecular weight, which can provide significant clues to its structure.

Q4: How do I choose the right column for separating this compound from its reaction products?

A4: The choice of column depends on the polarity of your product. Most reactions involving this starting material are nucleophilic substitutions, where the bromine is replaced by another group.

  • C18 Columns: A standard C18 column is a good starting point for most applications, as it separates compounds based on hydrophobicity. Since you are replacing a bromine atom with another functional group, there is often a sufficient change in polarity for good separation.

  • Phenyl-Hexyl or PFP Columns: If you are struggling to resolve your starting material from an aromatic product, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column can provide alternative selectivity.[10] These columns offer pi-pi interactions, which can be beneficial for separating aromatic compounds.[11]

Part 2: Troubleshooting Guide

This section provides a more in-depth, structured approach to resolving complex issues during your HPLC analysis.

Issue 1: Poor Resolution Between Starting Material and Product

In many nucleophilic substitution reactions, the starting material and product may have similar polarities, leading to co-elution.

G start Poor Resolution Observed step1 Optimize Mobile Phase Strength (Adjust Organic:Aqueous Ratio) start->step1 step2 Change Organic Modifier (e.g., Acetonitrile to Methanol, if stable) step1->step2 If no improvement end_good Resolution Achieved step1->end_good If successful step3 Modify Mobile Phase pH step2->step3 If no improvement step2->end_good If successful step4 Change Column Selectivity (e.g., C18 to Phenyl-Hexyl) step3->step4 If no improvement step3->end_good If successful step5 Adjust Column Temperature step4->step5 If no improvement step4->end_good If successful step5->end_good If successful end_bad Consult Specialist step5->end_bad If no improvement

Caption: Decision tree for improving chromatographic resolution.

  • Causality Explained:

    • Mobile Phase Strength: Altering the organic-to-aqueous ratio is the first and most impactful step.[12] In reversed-phase HPLC, decreasing the amount of organic solvent will increase the retention time of both your starting material and product, potentially providing more time for the column to separate them.

    • Organic Modifier: Acetonitrile and methanol have different solvent properties and can alter the selectivity of your separation. However, be cautious with methanol due to the potential for reaction with the benzyl bromide.

    • Mobile Phase pH: Adjusting the pH can change the ionization state of your analytes or the stationary phase, which can significantly impact retention and selectivity.[10]

    • Column Selectivity: If mobile phase optimization is insufficient, the stationary phase is the next critical parameter. Switching from a C18 to a phenyl-based column introduces different retention mechanisms (pi-pi interactions) that can resolve closely eluting aromatic compounds.[10][11]

    • Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase. Increasing the temperature can sometimes improve peak shape and resolution, but it can also decrease retention times.[11]

Issue 2: Analyte Instability and Degradation

This compound can degrade in the sample vial or on the HPLC column. This can manifest as decreasing peak area over a sequence of injections, or the appearance of new peaks.

  • Prepare a Standard: Dissolve a known concentration of this compound in your chosen sample diluent (e.g., acetonitrile/water).

  • Initial Injection: Inject the standard immediately after preparation to get a baseline peak area.

  • Time-Course Study: Re-inject the same standard at regular intervals (e.g., every 2 hours) over a 24-hour period while it remains in the autosampler.

  • Data Analysis: Plot the peak area versus time. A significant decrease in peak area indicates instability in the sample diluent.

  • Preventative Measures:

    • Choice of Diluent: Use a non-nucleophilic, aprotic solvent like acetonitrile for your sample diluent. Avoid alcohols if possible. If aqueous dilution is necessary, keep the sample in the autosampler at a low temperature (e.g., 4°C) to slow degradation.

    • On-Column Stability: If degradation is suspected to be happening on the column, try using a mobile phase without protic solvents or strong nucleophiles. A mobile phase of acetonitrile and water with a mild acidic modifier is generally a safe starting point.

    • Forced Degradation: To proactively understand potential degradation pathways, perform a forced degradation study.[8][9] This involves exposing the compound to stress conditions like acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), and heat.[9] This is a key component of developing a stability-indicating method as required by regulatory bodies.

Part 3: Experimental Protocols & Data

Recommended Starting HPLC Method

This method provides a robust starting point for monitoring reactions of this compound. Optimization will likely be required based on the specific nucleophile and product.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGood first choice for general reversed-phase separations.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAprotic solvent to minimize on-column reactions.
Gradient 30% B to 90% B over 15 minutesA broad gradient is a good starting point to elute compounds of varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Detection (UV) 220 nmMost aromatic compounds have strong absorbance at lower UV wavelengths.
Injection Vol. 5 µLSmall volume to prevent peak overload.
Sample Diluent AcetonitrileAprotic solvent to ensure sample stability.
  • Quenching: At your desired time point, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Dilution: Immediately quench the reaction by diluting the aliquot in a large volume (e.g., 1 mL) of a suitable aprotic solvent, such as acetonitrile. This stops the reaction and prepares the sample for HPLC analysis.

  • Filtration: If the sample contains solid particles, filter it through a 0.45 µm syringe filter to prevent clogging of the HPLC system.

  • Injection: Inject the diluted and filtered sample into the HPLC system.

G start Define Analytical Goal (e.g., Quantify Starting Material Disappearance) step1 Select Initial Conditions (C18 Column, ACN/H2O Gradient) start->step1 step2 Inject Standards (Starting Material, Product if available) step1->step2 step3 Evaluate Initial Run (Peak Shape, Resolution, Retention) step2->step3 decision Is Separation Adequate? step3->decision step4 Optimize Gradient Slope and Range decision->step4 No (Poor Resolution) step5 Troubleshoot Peak Shape (Add Acid, Change Column) decision->step5 No (Poor Peak Shape) end_good Method Finalized decision->end_good Yes step4->step3 step5->step3 step6 Validate Method (Linearity, Precision, Accuracy) end_good->step6

Caption: Workflow for HPLC method development.

References

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? [Online Forum Post]. Available at: [Link]

  • Darwish, I. A., et al. (2013). Forced degradation as an integral part of HPLC stability-indicating method development. Journal of Applied Pharmaceutical Science, 3(5), 97-101.
  • Dolan, J. W., & Snyder, L. R. (1989). Troubleshooting LC Systems. Humana Press.
  • RSC Publishing. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Analytical Methods, 11(33), 4289-4296.
  • Google Patents. (2014). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • ResearchGate. (2023). Substituent effect of benzyl bromide substrate 2 Reaction conditions.
  • RSC Publishing. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Advances, 14, 12345-12350.
  • ResearchGate. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.
  • ACS Publications. (2024). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions. Retrieved from [Link]

  • Phenomenex. (2024). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Dabos. (n.d.). This compound 5G - PC500527-5G.
  • ResearchGate. (n.d.). Reaction scheme for synthesis of benzyl substituted purine-based Hsp90....
  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • PharmaCores. (2024). HPLC analytical Method development: an overview. Retrieved from [Link]

  • eChemi. (n.d.). Buy this compound from JHECHEM CO LTD.
  • Sigma-Aldrich. (n.d.). This compound. Retrieved from a relevant product page on Sigma-Aldrich.
  • Pharmaffiliates. (n.d.). CAS No : 120511-84-4| Product Name : Anastrozole - Impurity C. Retrieved from [Link]

  • G. S. Kumar, et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 81(3), 715-730.
  • Bajaj, S., et al. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 235-242.
  • Chrom Tech, Inc. (2024). Methods for Changing Peak Resolution in HPLC. Retrieved from [Link]

  • Filtrous. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023) [Video]. YouTube. [Link]

  • Labcompare. (2024). Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Chemistry For Everyone. (2024, March 9). How To Improve Resolution In Liquid Chromatography? [Video]. YouTube. [Link]

  • PubMed. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection.
  • AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]

  • NIH. (2021). Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices.
  • American Chemical Society. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1361-1372.
  • SciSpace. (n.d.). A study on forced degradation and validation of stability indicating rp-hplc method for determination of benzalkonium chloride.
  • Dabos. (n.d.). This compound 5G - PC500527-5G.
  • Monash University. (n.d.). Choices of chromatographic methods as stability indicating assays for pharmaceutical products.
  • BenchChem. (n.d.). Application Note: HPLC Analysis for Monitoring the Reaction of 2-Amino-5-bromobenzoyl Chloride with Aniline.
  • NIH. (2020). Tackling pressure fluctuations in ultra-HPLC to robustly resolve and analyze polar metabolites.
  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC.

Sources

Technical Support Center: Purification of 2-(Bromomethyl)-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Bromomethyl)-5-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges associated with the purification of this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure the integrity of your downstream applications.

Introduction: Understanding the Molecule

This compound is a trifunctional molecule featuring a reactive benzylic bromide, an electron-withdrawing nitrile group, and a fluorine substituent. This unique combination of functional groups makes it a valuable intermediate in medicinal chemistry and materials science. However, its inherent reactivity, particularly of the bromomethyl group, presents specific purification challenges. The primary goals of purification are to remove unreacted starting materials, byproducts from the synthesis (e.g., dibrominated species), and degradation products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My purified this compound shows a new spot on the TLC plate after storage. What is happening and how can I prevent it?

A1: This is a classic sign of degradation, most commonly through hydrolysis. The benzylic bromide is susceptible to nucleophilic attack by ambient moisture, leading to the formation of 2-(Hydroxymethyl)-5-fluorobenzonitrile.

Causality: The carbon-bromine bond in the benzylic position is polarized and readily cleaved, especially in the presence of nucleophiles like water. This process can be accelerated by light and elevated temperatures.[1][2]

Troubleshooting & Prevention:

  • Storage: Store the compound under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C is recommended) and protected from light.[3][4]

  • Solvent Choice: When preparing solutions, use anhydrous solvents.

  • Re-purification: If degradation has occurred, the material can often be re-purified using column chromatography.

Q2: I am observing a significant amount of what I believe to be a dibrominated byproduct after synthesis. How can I minimize its formation and remove it?

A2: The formation of 2,5-bis(bromomethyl)-fluorobenzonitrile is a common side reaction during the radical bromination of 2-methyl-5-fluorobenzonitrile.

Causality: Over-bromination occurs when the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled. Radical reactions can sometimes be difficult to control with high selectivity.[5]

Minimizing Formation:

  • Brominating Agent: Use a milder brominating agent like N-bromosuccinimide (NBS) instead of liquid bromine.

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent, often using slightly less than one equivalent.

  • Reaction Monitoring: Monitor the reaction progress closely by TLC or GC to stop the reaction once the desired product is maximized.

Removal:

  • Column Chromatography: This is the most effective method for separating the mono- and di-brominated products. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) on silica gel is typically effective.[6]

  • Recrystallization: If the polarity difference is significant, recrystallization can also be employed.

Q3: What are the best practices for recrystallizing this compound? I'm having trouble with "oiling out".

A3: "Oiling out," where the compound separates as a liquid instead of forming crystals, is a common issue when the melting point of the solute is lower than the boiling point of the solvent.[7]

Best Practices for Recrystallization:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8] A mixed solvent system, such as dichloromethane/hexane or ethyl acetate/hexane, often works well.

  • Procedure to Avoid Oiling Out:

    • Dissolve the crude material in a minimal amount of the more polar solvent (e.g., dichloromethane) at room temperature.

    • Slowly add the less polar co-solvent (e.g., hexane) dropwise until the solution becomes faintly turbid.

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.[7]

Solvent System Rationale
Dichloromethane/HexaneGood balance of polarity for initial dissolution and inducing precipitation.
Ethyl Acetate/HexaneAnother effective polar/non-polar combination.
Toluene/HeptaneCan be effective for less polar impurities.
Q4: How can I effectively monitor the purity of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): An excellent and rapid technique for monitoring reaction progress and assessing the number of components in a sample. A typical mobile phase would be a mixture of hexane and ethyl acetate.

  • Gas Chromatography (GC): Provides quantitative information on purity and can detect volatile impurities.[9]

  • High-Performance Liquid Chromatography (HPLC): Offers higher resolution for separating closely related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying any impurities. The benzylic protons (CH₂Br) typically appear as a singlet around 4.5-4.8 ppm in ¹H NMR.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed for the removal of both more and less polar impurities.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Crude this compound

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity by adding ethyl acetate (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions and monitor by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from a Mixed Solvent System

This protocol is suitable for removing impurities with different solubility profiles.

Materials:

  • Dichloromethane (anhydrous)

  • Hexane (anhydrous)

  • Crude this compound

  • Erlenmeyer flask, heating plate, ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of dichloromethane at room temperature to dissolve it completely.

  • Induce Precipitation: Slowly add hexane dropwise while stirring until the solution becomes persistently turbid.

  • Re-dissolution: Gently warm the flask on a heating plate until the solution becomes clear.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. You can insulate the flask to encourage the formation of larger crystals.

  • Maximize Yield: Once crystal formation appears complete at room temperature, place the flask in an ice-water bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Visualization of Purification Logic

Purification_Workflow cluster_assessment Initial Assessment cluster_pathways Purification Pathways cluster_outcomes Final Product & Further Steps Start Crude Product TLC_Analysis TLC/GC Analysis Start->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Few, well-separated impurities Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple/close-running impurities Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product Characterization Characterization (NMR, MS) Pure_Product->Characterization Repurify Re-purify Characterization->Repurify Purity < Specification Storage Store at 2-8°C under Inert Gas Characterization->Storage Purity > Specification Repurify->Column_Chromatography

Caption: A decision-making workflow for the purification of this compound.

Impurity_Formation Starting_Material 2-Methyl-5-fluorobenzonitrile Starting Material Desired_Product This compound Desired Product Starting_Material->Desired_Product Radical Bromination (e.g., NBS) Dibromo_Impurity 2,5-Bis(bromomethyl)-fluorobenzonitrile Over-bromination Impurity Desired_Product->Dibromo_Impurity Excess Brominating Agent Hydrolysis_Impurity 2-(Hydroxymethyl)-5-fluorobenzonitrile Hydrolysis Product Desired_Product->Hydrolysis_Impurity Moisture/Storage

Caption: Common impurity formation pathways for this compound.

References

  • Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry, 66(10), 3235–3237.
  • Baker, J. W. (1926). Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides. Journal of the Chemical Society, (Resumed), 214.
  • Xu, J., et al. (2021). Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. Asian Journal of Organic Chemistry, 10(10), 2631-2635.
  • ResearchGate. (n.d.). Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. Retrieved from [Link]

  • Keefer, R. M., & Andrews, L. J. (1962). Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl Bromides. Journal of the American Chemical Society, 84(18), 3635–3638.
  • CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Chromatography. In StatPearls. Retrieved from [Link]

  • Dabos. (n.d.). This compound 5G. Retrieved from [Link]

  • ACS Publications. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development.
  • Reddy, G. A., et al. (2013). Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl)
  • Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • PubChem. (n.d.). 2-(Bromomethyl)benzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

Sources

Technical Support Center: Purification of 2-(Bromomethyl)-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling and purifying crude 2-(Bromomethyl)-5-fluorobenzonitrile (CAS 217661-27-3). This document is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block in their synthetic workflows. As a benzylic bromide, this compound is highly reactive and prone to forming specific impurities that can complicate subsequent steps.[1] This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and observations encountered when working with crude this compound.

Q1: What are the most likely impurities in my crude reaction mixture?

The impurity profile of this compound is heavily dependent on its synthesis, which is typically a radical bromination of 2-methyl-5-fluorobenzonitrile.

  • Causality: Radical bromination, while selective for the benzylic position, is a high-energy reaction that can lead to predictable side products.[2][3] The stability of the benzylic radical intermediate drives the reaction, but over-exposure to the bromine source or radical initiator can result in further reactions.[4][5]

Table 1: Common Impurities and Their Origin

ImpurityChemical NameLikely Origin
Starting Material 2-methyl-5-fluorobenzonitrileIncomplete reaction.
Over-bromination 2-(Dibromomethyl)-5-fluorobenzonitrileExcess brominating agent or prolonged reaction time.[6]
Hydrolysis Product 2-(Hydroxymethyl)-5-fluorobenzonitrilePresence of water during reaction or work-up. Benzylic bromides are susceptible to hydrolysis.[1]
Reagent By-product Succinimide (if using NBS) or 5,5-dimethylhydantoin (if using DBDMH)By-product from the brominating agent.[7]

Q2: My crude product is a yellow oil or a sticky solid, but the pure compound is a solid. What happened?

This is a classic sign of significant impurities. Pure this compound is a solid. The presence of unreacted starting material, residual solvents, or the dibrominated by-product can depress the melting point, resulting in an oil or waxy solid. A yellow to brown color often indicates trace impurities or slight degradation.

Q3: How can I quickly assess the purity and decide on a purification strategy?

A quick Thin Layer Chromatography (TLC) analysis is the most effective preliminary step.

  • Expertise: By co-spotting your crude material against the starting material (if available), you can immediately visualize the extent of conversion and the number of major impurities. The relative polarity of the common impurities (see Table 1) allows for a logical choice of purification method.

  • Workflow:

Caption: Initial decision workflow for purification.

Q4: Are there any specific stability issues I should be aware of during purification?

Yes. As a benzylic bromide, the compound is a lachrymator and an alkylating agent.

  • Chemical Stability: It is sensitive to nucleophiles, including water and alcohols, especially under basic conditions or at elevated temperatures.[1] This can lead to the formation of the corresponding benzyl alcohol or ether.

  • Thermal Stability: Avoid prolonged heating, as it can cause decomposition. Use moderate temperatures for solvent removal (e.g., rotary evaporation at <40-50°C).

  • Mechanical Stability: The compound can be irritating and harmful if inhaled or in contact with skin.[8] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Part 2: Troubleshooting Guide: Recrystallization

Recrystallization is often the most efficient method for purifying solids that are already relatively pure (>90%).[9] It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent system at different temperatures.[10]

Q: My compound will not crystallize from solution, even after cooling in an ice bath. What should I do?

This is a common issue caused by either supersaturation or the presence of impurities that inhibit crystal lattice formation.

Table 2: Troubleshooting Crystallization Failure

TacticProcedureScientific Rationale
Scratching Gently scratch the inside surface of the flask at the meniscus with a glass rod.The micro-scratches create nucleation sites, providing a surface for the first crystals to form.
Seeding Add a single, tiny crystal of pure this compound to the cold solution.The seed crystal acts as a template, inducing the rapid crystallization of the dissolved solute.
Reduce Solvent Evaporate a small amount of the solvent under reduced pressure and cool again.The solution may be too dilute. Increasing the concentration brings it closer to the saturation point.
Add Anti-Solvent Slowly add a solvent in which your compound is insoluble (an "anti-solvent") until the solution becomes faintly cloudy, then warm to clarify and cool again.This dramatically reduces the solubility of the desired compound, forcing it to crystallize.
Experimental Protocol: Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of crude material in a minimal volume of a hot candidate solvent (e.g., isopropanol, hexane, or a mixture like ethyl acetate/hexane). A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and swirling until the solid just dissolves. Do not add a large excess of solvent.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice-water bath for 15-30 minutes.[10]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

  • Validation: Check the purity of the crystals by TLC and measure the melting point. A sharp melting point close to the literature value indicates high purity.

Part 3: Troubleshooting Guide: Flash Column Chromatography

When recrystallization is ineffective due to multiple impurities or impurities with similar solubility, flash column chromatography is the method of choice.[11] It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[12]

Q: How do I select the right solvent system (eluent)?

The goal is to find a solvent system where the desired product has an Rf value of ~0.25-0.35 on a silica gel TLC plate.

  • Expertise: This Rf range provides the optimal balance, allowing the compound to move down the column at a reasonable rate while ensuring sufficient interaction with the silica for good separation from impurities.

  • Procedure: Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane. Test solvent mixtures (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc) by TLC until the desired Rf is achieved.

Q: My product and a key impurity are not separating well (spots are too close on TLC). How can I improve resolution?

  • Decrease Polarity: Reduce the percentage of the more polar solvent in your eluent. This will cause all compounds to move more slowly, increasing their interaction time with the silica and often enhancing separation.

  • Change Solvents: Sometimes, changing the nature of the solvents can alter selectivity. For example, substituting ethyl acetate with dichloromethane can change the specific interactions (e.g., hydrogen bonding) between the analytes, silica gel, and eluent, leading to better separation.

Experimental Protocol: Flash Column Chromatography

Caption: Standard workflow for flash column chromatography.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.[12]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly stronger solvent like dichloromethane). Carefully add this solution to the top of the column. Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Carefully add the eluent to the column and begin applying pressure (e.g., from a hand bellows or nitrogen line) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.[12]

  • Analysis: Spot each fraction (or every few fractions) on a TLC plate to monitor the elution of the product.

  • Isolation: Combine the fractions that contain the pure product and remove the solvent by rotary evaporation.

  • Validation: Confirm the purity of the final product using NMR or another appropriate analytical technique.

Part 4: Work-up and Liquid-Liquid Extraction

A proper aqueous work-up using liquid-liquid extraction is a critical first step to remove inorganic salts and water-soluble impurities (like succinimide) before attempting chromatography or recrystallization.[13][14][15]

Q: I'm getting a persistent emulsion at the interface of the organic and aqueous layers. How can I resolve this?

Emulsions are common when fine particulates are present or when the mixture has been shaken too vigorously.

  • Solution: Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous phase helps to break the emulsion.

  • Alternative: Allow the separatory funnel to stand undisturbed for a longer period. Gentle swirling, rather than vigorous shaking, can also prevent emulsion formation.

Experimental Protocol: Aqueous Work-up
  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).[13]

  • Washing: Transfer the solution to a separatory funnel and wash sequentially with:

    • Water or dilute acid (if the reaction was run with a basic reagent).

    • Saturated aqueous sodium bicarbonate solution (to neutralize any acidic by-products).

    • Brine (to help remove dissolved water from the organic layer).[14]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product, which can then be further purified.

References

  • Benchchem. (n.d.). Purifying Brominated Organic Compounds: Application Notes and Protocols for Researchers. Benchchem.
  • Wikipedia. (n.d.). Liquid–liquid extraction. Wikipedia. Retrieved from [Link]

  • Belohlav, L. R. (1964). Purification of liquid bromine contaminated with organic impurities. U.S. Patent No. 3,145,084. Google Patents.
  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Reachem. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • Idemitsu Kosan Co., Ltd. (2003). Method for purifying a bromine compound. European Patent No. EP0913381B1. Google Patents.
  • CRO SPLENDID LAB. (n.d.). This compound. CRO SPLENDID LAB Pvt. Ltd. Retrieved from [Link]

  • Jiangsu Weishi Bio-Pharmaceutical Co., Ltd. (2014). 5-bromo-2-fluorobenzonitrile synthesis method. Chinese Patent No. CN103936622A. Google Patents.
  • Q&A Wire. (2025). [Chemistry] What is the major product formed upon radical bromination of (S)-3-methylhexane. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 12.2: Radical Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Department of Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Products of radical bromination and mechanism. Chemistry Stack Exchange. Retrieved from [Link]

  • Copper-catalyzed α-alkylation of aryl acetonitriles with benzyl alcohols. (n.d.). Supporting Information. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Magritek. Retrieved from [Link]

  • Organic Chemistry Lab Technique. (2017). Recrystallization. YouTube. Retrieved from [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile, 3-(bromomethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H5BrFN). PubChemLite. Retrieved from [Link]

  • ResearchGate. (2017). How can I purify impure benzonitrile?. ResearchGate. Retrieved from [Link]

  • Leah4sci. (2018). Radical bromination. YouTube. Retrieved from [Link]

  • American Chemical Society. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Halogenation At Tiffany's. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of 2-bromo-5-fluorobenzotrifluoride. Google Patents.

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Technical Support Center: Managing Moisture Sensitivity in Reactions with 2-(Bromomethyl)-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-5-fluorobenzonitrile. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you successfully manage the challenges associated with the moisture sensitivity of this versatile reagent. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to ensure the integrity and success of your experiments.

Understanding the Challenge: The Reactivity of this compound

This compound is a key building block in organic synthesis, valued for its reactive benzylic bromide and the electronic properties conferred by the nitrile and fluorine substituents.[1][2][3][4][5] However, the primary challenge in its use lies in its susceptibility to hydrolysis. The benzylic bromide is an excellent electrophile, readily undergoing nucleophilic attack by water. This reaction is often undesired, leading to the formation of the corresponding benzyl alcohol, 2-(hydroxymethyl)-5-fluorobenzonitrile, which can complicate purification and reduce the yield of your target molecule.

This guide will equip you with the necessary knowledge and protocols to mitigate the impact of moisture and ensure the successful application of this compound in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to maintain its integrity?

A1: Proper storage is the first line of defense against degradation. While some suppliers suggest room temperature storage, for long-term stability and to minimize hydrolysis, it is best practice to store this compound in a tightly sealed container in a cool, dry place.[1][6] For enhanced protection, especially after the container has been opened, storing it inside a desiccator with a suitable drying agent or in a glovebox under an inert atmosphere is highly recommended. Some sources also suggest refrigerated storage.[6]

Q2: The product data sheet for a similar compound, 2-(Bromomethyl)-3-fluorobenzonitrile, recommends storage under an inert atmosphere at 2-8°C. Should I do the same for the 5-fluoro isomer?

A2: Yes, this is a prudent approach. Isomers with similar functional groups often exhibit comparable reactivity and sensitivity. Storing this compound under an inert atmosphere (nitrogen or argon) at refrigerated temperatures will significantly slow down potential decomposition pathways, including hydrolysis from atmospheric moisture.[7]

Q3: Can I use this compound directly from the bottle?

A3: For many applications, yes, provided the bottle is new and has been stored correctly. However, for highly sensitive reactions where even trace amounts of the hydrolyzed by-product could interfere, it is advisable to assess the purity of the reagent before use.[8] An NMR spectrum can quickly reveal the presence of the benzyl alcohol impurity. If significant degradation is observed, purification by recrystallization or column chromatography may be necessary.

Q4: What are the visible signs of degradation in this compound?

A4: While the reagent is a solid, significant moisture exposure might lead to a change in its appearance, such as clumping or discoloration. However, the most reliable indicator of degradation is analytical. A proton NMR spectrum will show a characteristic singlet for the benzylic protons of the alcohol by-product (Ar-CH₂-OH) at a different chemical shift from the benzylic protons of the starting material (Ar-CH₂-Br).

Troubleshooting Guide: Navigating Common Issues in Reactions

This section addresses specific problems you might encounter during your experiments with this compound, with a focus on moisture-related causes and their solutions.

Observed Problem Potential Moisture-Related Cause Recommended Solution
Low or no yield of the desired product. The reagent may have been hydrolyzed to the less reactive benzyl alcohol prior to the reaction.1. Verify Reagent Quality: Check the purity of the starting material using NMR spectroscopy. 2. Ensure Dry Reaction Conditions: Implement rigorous drying of solvents and glassware. Use an inert atmosphere.[9][10]
Formation of 2-(hydroxymethyl)-5-fluorobenzonitrile as a major by-product. Introduction of water during the reaction setup or from wet solvents or reagents.1. Dry Solvents: Use freshly distilled or commercially available anhydrous solvents. If drying in-house, ensure the chosen drying agent is appropriate for the solvent (see Table 1).[11][12][13] 2. Dry Glassware: Oven-dry all glassware overnight at >120 °C and cool under a stream of dry nitrogen or in a desiccator immediately before use.[14] 3. Inert Atmosphere: Conduct the reaction under a positive pressure of dry nitrogen or argon.[15][16][17][18]
Inconsistent reaction outcomes between batches. Varying levels of atmospheric moisture on different days or inconsistencies in the drying of reagents and solvents. A recent study on a similar radical bromination noted the reaction was sensitive to the water content of the solvent.[19]1. Standardize Procedures: Develop and adhere to a strict protocol for drying all components of the reaction. 2. Use a Glovebox: For maximum consistency with highly sensitive reactions, perform all manipulations within a glovebox.
Reaction fails to initiate or proceeds very slowly. While less common, trace water can sometimes interfere with the activation of certain catalysts or reagents used in conjunction with the benzyl bromide.1. Review Reagent Compatibility: Ensure all reagents are compatible with trace moisture and with each other. 2. Scrupulous Drying: Re-evaluate and intensify your drying procedures for all reaction components. Consider using molecular sieves directly in the reaction flask (if compatible).[20]

Protocols and Best Practices for a Dry Reaction Environment

Workflow for Handling Moisture-Sensitive Reagents

The following diagram illustrates the key stages and considerations for successfully handling this compound and similar moisture-sensitive reagents.

Moisture_Sensitive_Workflow Workflow for Handling this compound cluster_prep Preparation Phase cluster_execution Execution Phase cluster_monitoring Monitoring & Workup glassware Oven-Dry Glassware (>120°C) cool Cool Under N2/Argon glassware->cool setup Assemble Glassware Hot & Flush with Inert Gas cool->setup solvents Use Anhydrous Solvents drying_agents Select Appropriate Drying Agent solvents->drying_agents if drying in-house addition Add Reagents via Syringe or Solid Addition Funnel solvents->addition reagent Weigh Reagent Under N2 or in Glovebox setup->reagent reagent->addition reaction Run Reaction Under Positive Pressure of Inert Gas addition->reaction tlc Monitor Reaction (TLC/LC-MS) reaction->tlc quench Quench Reaction (Anhydrously if necessary) tlc->quench workup Aqueous Workup quench->workup drying Dry Organic Layer (e.g., MgSO4) workup->drying

Handling workflow for moisture-sensitive reagents.
Choosing and Using Drying Agents for Solvents

The choice of drying agent is critical for achieving an anhydrous reaction environment. The table below provides a comparison of common drying agents.[12][13][21]

Drying Agent Capacity Speed Intensity (Final H₂O ppm) Suitable For Not Suitable For
Anhydrous Magnesium Sulfate (MgSO₄) HighFastMedium-HighGeneral use, good for most common solvents.Highly acidic or acid-sensitive compounds.[13]
Anhydrous Sodium Sulfate (Na₂SO₄) Very HighSlowLowPre-drying, general use for neutral compounds.Diethyl ether (unless pre-washed with brine).[13]
Molecular Sieves (3Å or 4Å) HighMediumVery HighAchieving very low water content, can be used in the reaction flask.Requires activation (heating) before use.
Calcium Chloride (CaCl₂) HighMediumHighHydrocarbons, ethers, alkyl halides.Alcohols, phenols, amines, amides, ketones, some esters.
Calcium Hydride (CaH₂) LowMediumVery HighEthers, hydrocarbons, esters. Reacts with water to produce H₂ gas.Protic solvents (alcohols, acids), some carbonyl compounds.

Protocol for Solvent Drying with Molecular Sieves:

  • Activate 3Å or 4Å molecular sieves by heating them in a flask with a heat gun under high vacuum or in an oven at 300°C for at least 24 hours.[11]

  • Allow the sieves to cool to room temperature under an inert atmosphere.

  • Add the activated sieves (approximately 10% w/v) to the solvent in a bottle equipped with a septum.

  • Allow the solvent to stand over the sieves for at least 24 hours before use.[10]

Setting Up a Reaction Under an Inert Atmosphere

For reactions that are highly sensitive to moisture, employing an inert atmosphere is crucial.[9][10]

  • Glassware Preparation: Ensure all glassware, magnetic stir bars, and needles are thoroughly dried in an oven (e.g., overnight at 125°C) and assembled while still hot.[14]

  • Assembly and Flushing: Assemble the reaction apparatus and immediately flush it with a stream of dry nitrogen or argon for several minutes to displace any air and adsorbed moisture.[22] A bubbler system can be used to monitor the gas flow and prevent over-pressurization.[14]

  • Reagent Transfer:

    • Solids: If this compound is added as a solid, do so under a positive flow of inert gas.

    • Liquids: Transfer anhydrous solvents and liquid reagents using a dry syringe that has been flushed with inert gas.[14][22]

  • Maintaining the Atmosphere: Maintain a slight positive pressure of the inert gas throughout the reaction, typically by using a balloon filled with nitrogen or argon attached to the reaction flask via a needle.[16][22]

By implementing these rigorous techniques, you can create a reaction environment that protects this compound from hydrolysis, leading to more reliable and higher-yielding synthetic outcomes.

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Delloyd's Lab-Tech. Solvent Drying and Drying Agents. [Link]

  • Scribd. Drying Agents for Organic Solvents. [Link]

  • Nichols, L. (2024). 3.2: Drying Agents. Chemistry LibreTexts. [Link]

  • University of Colorado Boulder, Department of Chemistry. Using Drying Agents. [Link]

  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? [Link]

  • Fiveable. Inert atmosphere Definition - Organic Chemistry II Key Term. [Link]

  • University of Colorado Boulder, Department of Chemistry. Drying Organic Solutions. [Link]

  • Organic Chemistry with Lluís Llorens Palomo. (2022). Inert Atmosphere, with no O2 [Video]. YouTube. [Link]

  • University of Rochester, Department of Chemistry. How To: Remove Residual Water. [Link]

  • ResearchGate. (2021). How to create inert atmosphere? [Link]

  • Organic Chemistry with Lluís Llorens Palomo. (2022). Inert Atmosphere [Video]. YouTube. [Link]

  • ResearchGate. (2018). I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas? [Link]

  • JoVE. (2015). Preparing Anhydrous Reagents and Equipment. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Reagent Tips. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Chemistry LibreTexts. (2024). 3: Performing Sensitive Reactions without a Schlenk Line. [Link]

  • Methylamine Supplier. Benzonitrile, 5-(Bromomethyl)-2-Fluoro. [Link]

  • Reddit. (2025). Pro Tips for working with air/moisture sensitive materials. [Link]

  • CRO SPLENDID LAB. This compound. [Link]

  • ACS Publications. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. [Link]

  • Google Patents. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • ResearchGate. (2015). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. [Link]

Sources

Technical Support Center: Alternative Solvents for 2-(Bromomethyl)-5-fluorobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance and troubleshooting for the synthesis of 2-(Bromomethyl)-5-fluorobenzonitrile, with a specific focus on the critical role of solvent selection. As Senior Application Scientists, we understand that moving away from traditionally used yet hazardous solvents is a significant challenge. This resource provides validated alternative solvent systems and explains the rationale behind their use to ensure the integrity and success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical in the synthesis of this compound?

The synthesis of this compound typically involves the radical bromination of 2-methyl-5-fluorobenzonitrile using a brominating agent like N-Bromosuccinimide (NBS).[1][2] This reaction, often a variation of the Wohl-Ziegler bromination, proceeds via a free radical chain mechanism.[1][3] The solvent plays a crucial role in this process for several reasons:

  • Reaction Mechanism: The solvent can influence the dominant radical chain pathway.[4] Non-polar solvents are generally preferred for benzylic brominations with NBS as they promote the desired radical substitution pathway while minimizing competing ionic reactions.[5]

  • Reagent Solubility: The chosen solvent must adequately dissolve the starting material, 2-methyl-5-fluorobenzonitrile, but ideally should have low solubility for the brominating agent (NBS) and the succinimide byproduct.[5] This helps to maintain a low, steady concentration of bromine radicals, which is key for selectivity.[6]

  • Reaction Temperature and Control: The solvent's boiling point dictates the reaction temperature, which is a critical parameter for initiating and sustaining the radical chain reaction without promoting undesirable side reactions.

  • Work-Up and Purification: A solvent that allows for easy separation of the product from byproducts and unreacted starting materials simplifies the purification process. For instance, the insolubility of the succinimide byproduct in certain solvents facilitates its removal by filtration.[7]

  • Safety and Environmental Impact: Historically, carbon tetrachloride (CCl₄) was the solvent of choice for these reactions due to its inertness and ability to promote high yields.[1][8] However, its high toxicity, carcinogenic nature, and detrimental effect on the ozone layer have led to its prohibition in many applications.[8][9] Therefore, identifying safer and more environmentally benign alternatives is a primary concern.

Q2: I'm trying to move away from carbon tetrachloride (CCl₄). What are the most common and effective alternative solvents for this synthesis?

Moving away from CCl₄ is not just a matter of regulatory compliance but also a commitment to safer laboratory practices. Several alternative solvents have been successfully employed for benzylic brominations. The choice often depends on the specific substrate and desired reaction conditions. Here are some of the most viable alternatives:

  • Acetonitrile (ACN): Acetonitrile is an excellent alternative that has been shown to improve both the yield and reproducibility of benzylic brominations.[10][11] It is a polar aprotic solvent that can effectively dissolve the starting material.[5] A study on the synthesis of a related compound, 4-(bromomethyl)-3-fluorobenzonitrile, successfully used acetonitrile as the solvent with NBS and a radical initiator.[11]

  • 1,2-Dichloroethane (DCE): DCE is a chlorinated solvent that can serve as a substitute for CCl₄.[9] However, it is also a suspected carcinogen and should be handled with appropriate safety precautions.[9]

  • Dichloromethane (DCM): DCM is another chlorinated alternative, but its low boiling point can be a drawback, potentially leading to lower reaction rates or requiring sealed reaction vessels to achieve the necessary temperatures.[9][12] Despite this, successful benzylic brominations have been reported in DCM, especially under photochemical initiation.[13]

  • Cyclohexane: This non-polar solvent is a safer and more environmentally friendly option compared to CCl₄.[5] It often provides good results in radical brominations.

  • Ethyl Acetate (EtOAc): Some success has been reported using ethyl acetate, particularly when NBS is added in portions to control the reaction.[9]

  • Trifluorotoluene: This solvent has been proposed as a suitable alternative to CCl₄ for Wohl-Ziegler brominations.[1]

  • Supercritical Carbon Dioxide (scCO₂): For laboratories equipped to handle supercritical fluids, scCO₂ offers an environmentally benign alternative to conventional organic solvents for free-radical reactions.[14]

Q3: My reaction is giving low yields of the desired this compound and a significant amount of unreacted starting material. What could be the cause and how can I troubleshoot it?

Low conversion is a common issue in radical reactions and can often be traced back to problems with initiation or propagation of the radical chain.

Potential Causes and Troubleshooting Steps:

  • Inefficient Radical Initiation: The radical chain reaction must be effectively initiated. This is typically achieved using a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or through photochemical means (UV light).[6]

    • Troubleshooting:

      • Check Initiator Quality: Ensure your radical initiator is fresh and has not decomposed. AIBN and benzoyl peroxide have limited shelf lives.

      • Optimize Initiator Concentration: Use a catalytic amount of the initiator. Too little may not start the reaction effectively, while too much can lead to side reactions.

      • Ensure Adequate Temperature/Light: If using a thermal initiator, ensure the reaction temperature is high enough for it to decompose at an appropriate rate. For photochemical initiation, ensure the light source is of the correct wavelength and intensity.

  • Presence of Radical Inhibitors: Trace impurities in the starting material or solvent can act as radical scavengers, quenching the chain reaction.

    • Troubleshooting:

      • Purify Starting Material: Ensure your 2-methyl-5-fluorobenzonitrile is free from impurities.

      • Use High-Purity, Anhydrous Solvents: Water and other impurities can interfere with the reaction.[11] Use freshly distilled or anhydrous grade solvents.

  • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled.

    • Troubleshooting:

      • Adjust Temperature: If using a thermal initiator, the temperature should be high enough to cause its homolysis but not so high as to promote side reactions. The ideal temperature will depend on the chosen solvent and initiator.

Q4: I am observing the formation of dibrominated and other impurities in my reaction mixture. How can I improve the selectivity for the desired monobrominated product?

The formation of di- and polybrominated species, as well as other byproducts, is a common challenge in benzylic bromination.

Potential Causes and Troubleshooting Steps:

  • High Local Concentration of Bromine: A high concentration of molecular bromine (Br₂) can lead to competing ionic addition reactions or further radical bromination of the desired product. The key role of NBS is to provide a low, steady-state concentration of Br₂.[6]

    • Troubleshooting:

      • Portion-wise Addition of NBS: Adding the NBS in small portions over the course of the reaction can help maintain a low bromine concentration.[11]

      • Ensure Good Stirring: Vigorous stirring is essential to prevent localized high concentrations of reagents.

  • Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to the bromination of the product.

    • Troubleshooting:

      • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the appearance of the product. Quench the reaction once the starting material is consumed.

  • Solvent Polarity: While some polar aprotic solvents can be effective, highly polar solvents may favor ionic pathways, leading to undesired byproducts.

    • Troubleshooting:

      • Solvent Screening: If impurity formation is a persistent issue, consider screening a range of solvents with varying polarities (see the solvent selection table below).

Q5: The work-up of my reaction is difficult, and I'm having trouble separating the product from the succinimide byproduct. What can I do?

A challenging work-up can significantly impact the overall yield and purity of your product.

Potential Causes and Troubleshooting Steps:

  • Solubility of Succinimide: In some solvents, the succinimide byproduct may be partially soluble, making its removal by simple filtration incomplete.

    • Troubleshooting:

      • Cool the Reaction Mixture: Before filtration, cool the reaction mixture thoroughly in an ice bath or refrigerator to maximize the precipitation of succinimide.

      • Solvent Choice: Solvents like CCl₄ were advantageous because succinimide is very insoluble in them.[7] When using alternative solvents, you may need to adjust the work-up procedure.

      • Aqueous Wash: After removing the bulk of the succinimide by filtration, an aqueous wash of the organic layer can help remove any remaining dissolved succinimide.

  • Emulsion Formation: During aqueous extraction, emulsions can form, making phase separation difficult.

    • Troubleshooting:

      • Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions.

      • Filtration through Celite: Filtering the emulsified mixture through a pad of Celite or diatomaceous earth can sometimes help to break the emulsion.

Troubleshooting Guide: A Visual Workflow

G cluster_start Problem Identification cluster_yield Low Yield / No Reaction cluster_selectivity Poor Selectivity cluster_workup Work-up Issues start Reaction Issue low_yield Low Yield or No Reaction start->low_yield Is conversion low? poor_selectivity Impurity Formation (e.g., Dibromination) start->poor_selectivity Are there many impurities? workup_issue Difficult Work-up start->workup_issue Is purification difficult? initiator Check Initiator: - Freshness - Concentration low_yield->initiator temp_light Optimize Temperature/Light initiator->temp_light inhibitors Check for Inhibitors: - Purify Starting Material - Use Anhydrous Solvent temp_light->inhibitors nbs_addition Add NBS Portion-wise poor_selectivity->nbs_addition monitoring Monitor Reaction Progress (TLC/GC/HPLC) nbs_addition->monitoring solvent_screen Screen Alternative Solvents monitoring->solvent_screen succinimide_removal Improve Succinimide Removal: - Cool before filtration - Aqueous wash workup_issue->succinimide_removal emulsion Break Emulsions: - Brine wash - Filter through Celite succinimide_removal->emulsion

Caption: Troubleshooting workflow for the synthesis of this compound.

Alternative Solvent Selection Guide

The following table summarizes the properties of carbon tetrachloride and several viable alternative solvents to aid in your selection process.

SolventBoiling Point (°C)Dielectric ConstantPolarityKey Considerations
Carbon Tetrachloride (CCl₄) 772.2Non-polarReference (Hazardous): High toxicity, carcinogen, ozone-depleting.[8][9]
Acetonitrile (ACN) 8237.5Polar AproticExcellent alternative, can improve yield and reproducibility.[10][11] Good for dissolving starting materials.
1,2-Dichloroethane (DCE) 8410.4Polar AproticA potential replacement for CCl₄, but also a suspected carcinogen.[9]
Dichloromethane (DCM) 409.1Polar AproticLower boiling point may require longer reaction times or sealed vessels.[9][12]
Cyclohexane 812.0Non-polarSafer, non-polar alternative to chlorinated solvents.[5]
Ethyl Acetate (EtOAc) 776.0Polar AproticCan be effective, especially with controlled addition of NBS.[9]
Trifluorotoluene 1029.2Polar AproticProposed as a good replacement for CCl₄ in Wohl-Ziegler reactions.[1]

Experimental Protocol: Benzylic Bromination using Acetonitrile

This protocol provides a general procedure for the synthesis of this compound using acetonitrile as a safer alternative to carbon tetrachloride.

Materials:

  • 2-methyl-5-fluorobenzonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Acetonitrile (anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for purification (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-methyl-5-fluorobenzonitrile (1 equivalent) in anhydrous acetonitrile.

  • Addition of Reagents: Add the radical initiator (e.g., AIBN, 0.05-0.1 equivalents). Begin heating the mixture to reflux (approximately 82°C).

  • Controlled Addition of NBS: Once the solution is refluxing, add N-Bromosuccinimide (1.05-1.1 equivalents) in small portions over a period of 1-2 hours. This controlled addition is crucial to maintain a low concentration of bromine and enhance selectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC, observing the consumption of the starting material. The reaction is typically complete within 2-6 hours after the final addition of NBS.

  • Work-Up:

    • Cool the reaction mixture to room temperature, and then further cool in an ice bath for 30-60 minutes to precipitate the succinimide byproduct.

    • Filter the mixture to remove the succinimide, washing the solid with a small amount of cold acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure this compound.

Decision-Making Diagram for Solvent Selection

G cluster_solvents Alternative Solvent Options cluster_params Key Optimization Parameters start Start: Need to Synthesize This compound safety Prioritize Safety & Environmental Impact start->safety avoid_ccl4 Avoid CCl4 due to Toxicity & Environmental Concerns safety->avoid_ccl4 consider_alternatives Consider Validated Alternatives avoid_ccl4->consider_alternatives acn Acetonitrile (ACN) - Good yield & reproducibility - Polar aprotic dce_dcm Chlorinated Solvents (DCE, DCM) - Cautious use due to toxicity - Low boiling point of DCM non_polar Non-polar Solvents (Cyclohexane) - Safer, good for radical reactions other Other Options (EtOAc, Trifluorotoluene) - May require more optimization optimization Reaction Optimization acn->optimization dce_dcm->optimization non_polar->optimization other->optimization temp Temperature Control initiator_choice Initiator Choice & Purity reagent_addition Controlled Reagent Addition monitoring Reaction Monitoring product Pure Product reagent_addition->product

Sources

Technical Support Center: Catalyst Selection for Coupling Reactions with 2-(Bromomethyl)-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-5-fluorobenzonitrile. This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) to facilitate your success in various cross-coupling reactions. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Introduction to the Substrate: this compound

This compound is a versatile building block in medicinal chemistry and materials science. Its reactivity is primarily centered around the benzylic bromide, a reactive C(sp³)-Br bond, which is susceptible to both nucleophilic substitution and oxidative addition in transition metal-catalyzed cross-coupling reactions. The presence of electron-withdrawing fluorine and nitrile groups on the aromatic ring influences the electronic properties of the molecule, which can impact catalyst selection and reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The main challenges stem from the reactivity of the benzylic bromide moiety. Key issues include:

  • Homocoupling: The benzylic bromide can couple with itself to form a bibenzyl byproduct. This is often a competitive side reaction, especially at elevated temperatures.

  • Proto-demethylation: Reduction of the bromomethyl group to a methyl group can occur, leading to the formation of 5-fluoro-2-methylbenzonitrile.

  • β-Hydride Elimination: While less common for benzylic substrates lacking a β-hydrogen on the substituent, it's a potential pathway in certain coupling reactions that can lead to undesired byproducts.[1]

  • Catalyst Poisoning: The nitrile group can potentially coordinate to the metal center of the catalyst, which may lead to catalyst deactivation in some systems.[2]

Q2: Which types of coupling reactions are most suitable for this substrate?

A2: this compound is a suitable electrophile for a variety of palladium-, nickel-, and copper-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of C(sp³)-C(sp²) bonds with aryl- or vinylboronic acids/esters.

  • Heck Reaction: For the formation of C-C bonds with alkenes.

  • Sonogashira Coupling: For the formation of C(sp³)-C(sp) bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.

  • Cyanation: Although the molecule already contains a nitrile, this section will address potential side reactions and considerations.

Q3: Should I be more concerned about the reactivity of the benzylic bromide or potential reactions at the aromatic ring?

A3: The benzylic bromide is significantly more reactive than the C-F or C-CN bonds on the aromatic ring under typical cross-coupling conditions. Therefore, selective reaction at the bromomethyl group is expected and generally observed.

Suzuki-Miyaura Coupling: A Detailed Guide

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For this compound, it allows for the introduction of various aryl and vinyl groups.

Recommended Catalyst Systems for Suzuki-Miyaura Coupling
Catalyst ComponentRecommended OptionsTypical Loading (mol%)Key Considerations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)1-5Pd(OAc)₂ is a common starting point. Pd₂(dba)₃ is often used for its air stability.[3]
Ligand JohnPhos, SPhos, PPh₃, dppf2-10Bulky, electron-rich phosphine ligands like JohnPhos and SPhos are often effective in promoting the coupling of benzylic halides.[4][5]
Base K₂CO₃, Cs₂CO₃, K₃PO₄2-3 equivalentsThe choice of base can significantly impact the reaction rate and yield. Cs₂CO₃ is often a good choice for challenging couplings.
Solvent DMF, Dioxane, THF/H₂O (10:1)-Solvent choice depends on the solubility of the reactants and reagents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • The vessel is sealed and purged with an inert gas (Argon or Nitrogen).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., JohnPhos, 4 mol%).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Q: My reaction is slow or incomplete. What should I try?

A:

  • Increase Temperature: Benzylic bromides can be less reactive than aryl bromides. A moderate increase in temperature may be necessary.

  • Change the Ligand: If using a simple phosphine like PPh₃, switching to a more electron-rich and bulky ligand such as SPhos or JohnPhos can accelerate the oxidative addition and reductive elimination steps.[4][5]

  • Vary the Base: A stronger base like K₃PO₄ or Cs₂CO₃ might be required.

  • Check Reagent Quality: Ensure the boronic acid is not degraded and the solvent is anhydrous and degassed.

Q: I am observing significant homocoupling of the benzylic bromide. How can I minimize this?

A:

  • Lower the Reaction Temperature: Homocoupling is often more prevalent at higher temperatures.

  • Use a More Active Catalyst System: A more efficient catalyst can promote the desired cross-coupling over the homocoupling pathway.

  • Adjust Stoichiometry: Using a slight excess of the boronic acid (1.2-1.5 equivalents) can favor the cross-coupling reaction.

Q: I am seeing the formation of 5-fluoro-2-methylbenzonitrile. What is causing this?

A: This is likely due to a proto-demethylation side reaction.

  • Ensure Anhydrous Conditions: Traces of water can be a proton source.

  • Use a Non-Protic Solvent: If using a solvent mixture containing water, consider switching to an anhydrous solvent like dioxane or toluene.

Suzuki_Troubleshooting

Heck Reaction: A Detailed Guide

The Heck reaction provides a valuable route to form substituted alkenes from this compound.

Recommended Catalyst Systems for Heck Reaction
Catalyst ComponentRecommended OptionsTypical Loading (mol%)Key Considerations
Palladium Precatalyst Pd(OAc)₂, PdCl₂(PPh₃)₂1-5Pd(OAc)₂ is a common and effective choice.
Ligand P(o-tol)₃, PPh₃2-10For benzylic bromides, phosphine ligands are generally required.
Base Et₃N, K₂CO₃, NaOAc2-3 equivalentsTriethylamine often serves as both the base and a solvent.
Solvent DMF, NMP, Acetonitrile-A polar aprotic solvent is typically used.
Experimental Protocol: General Procedure for Heck Reaction
  • In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%).

  • Add the ligand if required (e.g., P(o-tol)₃, 4 mol%).

  • Add the degassed solvent and the base.

  • Seal the tube and heat the reaction mixture to the specified temperature (typically 100-140 °C) with stirring for the indicated time.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent and filter to remove palladium black.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Troubleshooting Guide: Heck Reaction

Q: My reaction is not proceeding, and I am recovering the starting material. What should I do?

A:

  • Increase the Temperature: Heck reactions with benzylic bromides may require higher temperatures than with aryl bromides.

  • Check the Base: Ensure the base is not degraded and is present in sufficient excess.

  • Catalyst and Ligand: The choice of ligand is crucial. If PPh₃ is not effective, try a more electron-rich phosphine.

Q: I am observing a lot of palladium black formation. What does this indicate?

A: Palladium black formation suggests catalyst decomposition.

  • Use a Ligand: A suitable phosphine ligand can stabilize the palladium catalyst.

  • Lower the Temperature: Excessively high temperatures can lead to catalyst decomposition.

  • Ensure Inert Atmosphere: Oxygen can degrade the catalyst.[6]

Heck_Mechanism

Sonogashira Coupling: A Detailed Guide

The Sonogashira coupling is a powerful method for the synthesis of alkynes from this compound.

Recommended Catalyst Systems for Sonogashira Coupling
Catalyst ComponentRecommended OptionsTypical Loading (mol%)Key Considerations
Palladium Precatalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂1-5Both are commonly used and effective.
Copper Co-catalyst CuI1-5Essential for the traditional Sonogashira reaction.
Ligand PPh₃2-10Triphenylphosphine is a standard ligand for this reaction.
Base Et₃N, DIPEA2-3 equivalentsAn amine base is typically used, often as the solvent as well.
Solvent THF, DMF, Toluene-The choice of solvent depends on the specific substrates.
Experimental Protocol: General Procedure for Sonogashira Coupling
  • To a dry, degassed reaction vessel, add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and the copper(I) iodide (2 mol%).

  • Add the degassed solvent and the amine base.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Guide: Sonogashira Coupling

Q: I am observing the formation of a di-alkyne byproduct (Glaser coupling). How can I prevent this?

A: Glaser coupling is a common side reaction in Sonogashira couplings.

  • Strictly Anaerobic Conditions: Oxygen promotes the homocoupling of the alkyne. Ensure all reagents and solvents are thoroughly degassed.

  • Use a Co-solvent: Adding a co-solvent like THF can sometimes suppress this side reaction.

Q: The reaction is sluggish. What can I do to improve the rate?

A:

  • Increase the Temperature: A moderate increase in temperature can be beneficial.

  • Add More Catalyst: In some cases, a slightly higher catalyst loading may be necessary.

  • Check the Purity of the Alkyne: Impurities in the alkyne can inhibit the reaction.

Buchwald-Hartwig Amination: A Detailed Guide

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in drug discovery.

Recommended Catalyst Systems for Buchwald-Hartwig Amination
Catalyst ComponentRecommended OptionsTypical Loading (mol%)Key Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂1-2Pd₂(dba)₃ is often preferred for its air stability.[7]
Ligand XPhos, Josiphos-type ligands2-4Bulky, electron-rich ligands are essential for this transformation.[7]
Base NaOtBu, LHMDS, K₃PO₄1.5-2 equivalentsStrong, non-nucleophilic bases are required. NaOtBu is a common choice.
Solvent Toluene, Dioxane-Anhydrous, non-protic solvents are necessary.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • To a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to a dry reaction vessel.

  • Add the anhydrous solvent (e.g., toluene).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Seal the vessel and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and quench with water.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Troubleshooting Guide: Buchwald-Hartwig Amination

Q: My reaction is not working with a primary amine. What should I consider?

A:

  • Ligand Choice: For primary amines, specific ligands like Brettphos may be more effective.[8]

  • Base Selection: A weaker base like K₃PO₄ might be necessary to avoid deprotonation of the amine at multiple sites.

Q: I am having issues with an electron-poor amine. What adjustments can be made?

A:

  • More Electron-Rich Ligand: A more electron-donating ligand can facilitate the reaction.

  • Higher Temperature: Electron-poor amines are less nucleophilic and may require more forcing conditions.

Q: Can I use an ammonia equivalent for this reaction?

A: Yes, ammonia equivalents such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS) can be used, followed by hydrolysis to yield the primary amine.[7][9]

References

  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. (n.d.). NIH. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. (n.d.). Semantic Scholar. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. (n.d.). PMC. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc) 2 /7a. (n.d.). ResearchGate. [Link]

  • Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. (n.d.). NIH. [Link]

  • Heck reaction. (n.d.). Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (n.d.). Chemistry LibreTexts. [Link]

  • Troubleshooting a difficult Heck reaction. (2024, June 14). Reddit. [Link]

  • Heck Cross-Coupling|Benzylation/CSIR 2019| Problem Solved|ChemOrgChem. (2025, August 24). YouTube. [Link]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (n.d.). RSC Publishing. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. (n.d.). ACS Publications. [Link]

  • Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. (n.d.). NIH. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019, September 2). Catalysis Science & Technology. [Link]

  • Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides. (2021, July 1). RSC Publishing. [Link]

  • Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. (2018, October 12). RSC Advances. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (n.d.). PMC. [Link]

  • Cu‐catalyzed C(sp³),C(sp²) cross‐coupling of benzylic bromides and aryl boronic acids. (n.d.). ResearchGate. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (n.d.). RSC Publishing. [Link]

  • Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile via a CuBr-Catalyzed Coupling/Condensation Cascade Pr…. (n.d.). OUCI. [Link]

  • Buchwald-Hartwig Amination. (n.d.). Wordpress. [Link]

  • Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017, December 6). Beilstein Journals. [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015, January 2). MIT Open Access Articles. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (n.d.). MDPI. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Heck Reaction. (n.d.). Chemistry LibreTexts. [Link]

  • Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine. (n.d.). RSC Publishing. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). MDPI. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. [Link]

  • Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids. (2008, October 6). PMC. [Link]

  • Cu(ii)-catalyzed C-N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. (2023, June 8). PubMed. [Link]

  • Palladium–Catalyzed Coupling Reactions of Benzylic Derivatives. (n.d.). ResearchGate. [Link]

  • Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. (n.d.). ResearchGate. [Link]

  • Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. (n.d.). NIH. [Link]

  • Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic.... (n.d.). ResearchGate. [Link]

  • Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. (n.d.). Organic Chemistry Portal. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024, February 16). NIH. [Link]

  • Practical Heck Reaction problems!. (2021, January 31). Reddit. [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (n.d.). Beilstein Journals. [Link]

Sources

Technical Support Center: Minimizing Byproduct Formation in Benzylic Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzylic Bromination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize benzylic bromination reactions, ensuring high yields of the desired monobrominated product while minimizing common byproducts. This resource provides in-depth technical guidance, field-proven insights, and scientifically grounded protocols to address specific challenges encountered during experimentation.

Foundational Principles: The "Why" Behind Benzylic Bromination

Benzylic bromination is a cornerstone transformation in organic synthesis, prized for its ability to introduce a bromine atom at the carbon adjacent to an aromatic ring. This functionalization opens the door to a vast array of subsequent reactions. The reaction proceeds via a free-radical chain mechanism, a concept crucial to understanding and controlling its outcome. [1][2][3] The exceptional reactivity of the benzylic position stems from the resonance stabilization of the benzylic radical intermediate. [1][2][4]This stability means that the benzylic C-H bond is weaker than other sp³ hybridized C-H bonds, making it the preferred site for hydrogen abstraction by a bromine radical. [1][2][4] While molecular bromine (Br₂) can be used, N-bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination. [1][5][6]The primary advantage of NBS is its ability to maintain a low, steady concentration of Br₂ throughout the reaction. [2][5][6][7]This is critical for suppressing undesired side reactions, such as electrophilic addition to the aromatic ring or to any alkene functionalities present in the molecule. [5][7] Here is a diagram illustrating the generally accepted mechanism for benzylic bromination using NBS, known as the Wohl-Ziegler reaction. [8][9][10]

Wohl-Ziegler Bromination Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_NBS_role Role of NBS Initiator Initiator (AIBN or hν) Br2 Br₂ Initiator->Br2 Homolytic Cleavage Br_rad 2 Br• Br2->Br_rad Toluene Toluene (Benzylic C-H) Benzyl_Radical Benzyl Radical (Resonance Stabilized) Toluene->Benzyl_Radical H Abstraction HBr HBr Benzyl_Bromide Benzyl Bromide (Desired Product) Benzyl_Radical->Benzyl_Bromide Bromination HBr_from_prop HBr HBr->HBr_from_prop byproduct Br_rad_prop Br• Benzyl_Bromide->Br_rad_prop regenerates Br_rad_prop->Toluene Br2_prop Br₂ Br2_prop->Benzyl_Radical NBS NBS Succinimide Succinimide NBS->Succinimide Br2_regen Br₂ (low conc.) NBS->Br2_regen Br2_regen->Br2 source of Br₂ HBr_from_prop->NBS

Caption: Wohl-Ziegler benzylic bromination mechanism.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during benzylic bromination, providing explanations and actionable solutions.

Issue 1: Over-bromination (Formation of Dibromo- and Tribromo- byproducts)

Question: My reaction is producing significant amounts of dibrominated product, (dibromomethyl)benzene, instead of the desired monobrominated benzyl bromide. How can I improve selectivity?

Answer: Over-bromination is a frequent challenge, arising because the newly formed benzyl bromide can be as reactive, or sometimes more reactive, than the starting material towards further bromination. [9]The key to minimizing this is careful control of reaction conditions.

Causality & Solution:

  • Stoichiometry: The most straightforward approach is to use a slight excess of the starting material relative to NBS. Start with 1.05 to 1.1 equivalents of the alkylarene per 1.0 equivalent of NBS. Avoid using an excess of NBS.

  • Slow Addition of NBS: Instead of adding all the NBS at once, add it portion-wise or as a slurry over the course of the reaction. [9]This maintains a low concentration of the brominating agent, favoring the initial bromination over subsequent ones.

  • Monitoring Reaction Progress: Closely monitor the reaction using techniques like TLC, GC, or NMR. Stop the reaction as soon as the starting material is consumed to an acceptable level, even if some remains, to prevent the accumulation of the dibrominated product. [11]* Alternative Quenching: If over-bromination is persistent, a potential workaround is to intentionally use excess NBS to drive the reaction towards polybromination and then selectively reduce the over-brominated products back to the desired monobromide using a reagent like diethyl phosphite. [11][12]

    Parameter Recommendation for Monoselectivity Rationale
    NBS Equivalents 1.0 - 1.05 eq. Limits the amount of available bromine. [11]
    Addition Method Portion-wise or continuous slow addition. [9] Maintains a low, steady concentration of Br₂.

    | Reaction Time | Monitor closely and stop upon optimal conversion. | Prevents the product from reacting further. [11]|

Issue 2: Aromatic Ring Bromination

Question: I am observing bromination on the aromatic ring in addition to the benzylic position. What causes this and how can I prevent it?

Answer: Ring bromination is an electrophilic aromatic substitution reaction. It competes with the desired free-radical pathway and is typically promoted by the presence of Lewis acids or an accumulation of HBr and Br₂, which can act as electrophilic brominating agents.

Causality & Solution:

  • NBS Quality: Use freshly recrystallized NBS. Older or impure NBS can contain residual Br₂ and HBr, which can initiate electrophilic bromination. [8]Pure NBS is a white crystalline solid; a yellow or brown color indicates the presence of Br₂. [13]* Solvent Choice: Use non-polar aprotic solvents like carbon tetrachloride (CCl₄) or cyclohexane. [6][8]Polar solvents can promote ionic pathways that lead to ring substitution. [14]Due to the toxicity of CCl₄, trifluorotoluene or acetonitrile have been proposed as effective alternatives. [10][15][16]* Avoid Lewis Acids: Ensure your glassware is clean and free of any acidic residues. Certain substrates might be sensitive to the HBr byproduct. While generally not required, in specific cases, the addition of a non-basic HBr scavenger can be considered, though this can also complicate the reaction.

  • Alternative Reagents: For highly activated aromatic rings (e.g., phenols, anilines), using a reagent combination like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) with catalytic ZrCl₄ can prevent competing ring bromination that might occur with Brønsted acids. [9]

Competing Pathways cluster_radical Desired Radical Pathway cluster_ionic Undesired Ionic Pathway Alkylbenzene Alkylbenzene Radical_Conditions NBS, Initiator (AIBN/hν) Non-polar Solvent Alkylbenzene->Radical_Conditions Ionic_Conditions Excess Br₂, HBr, Lewis Acids Polar Solvent Alkylbenzene->Ionic_Conditions Benzylic_Bromide Benzylic Bromide Radical_Conditions->Benzylic_Bromide Ring_Bromide Aromatic Ring Bromide Ionic_Conditions->Ring_Bromide

Caption: Competing reaction pathways in benzylic bromination.

Issue 3: Low or No Reaction Conversion

Question: My benzylic bromination reaction is not proceeding, or the conversion is very low. What are the likely causes?

Answer: A stalled reaction is often due to issues with radical initiation or the stability of the reagents.

Causality & Solution:

  • Radical Initiator: The reaction requires a radical initiator to start the chain reaction. [8][17]Ensure you have added a suitable initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). Alternatively, the reaction can be initiated with UV light (photo-bromination). [7][8]If using a chemical initiator, ensure it is not expired. For thermal initiation with AIBN, the reaction needs to be heated to a temperature sufficient for its decomposition (typically refluxing in CCl₄, ~77°C).

  • Radical Inhibitors: The presence of radical inhibitors, such as oxygen, can quench the reaction. It is good practice to degas the solvent and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Substrate Limitations: The reaction fails if there are no benzylic hydrogens to abstract. [2]For example, a substrate like tert-butylbenzene will not undergo benzylic bromination.

  • NBS Quality: As mentioned, impure NBS can be problematic. In some cases, crude NBS is reported to give better yields in the Wohl-Ziegler reaction, but this can be inconsistent. [8]Using freshly recrystallized, high-purity NBS is generally recommended for reproducibility. [6]

Issue 4: Difficulty in Product Purification

Question: I'm having trouble separating my benzyl bromide product from the succinimide byproduct and any unreacted NBS. What is the recommended workup procedure?

Answer: The workup is straightforward but crucial for obtaining a pure product.

Standard Workup Protocol:

  • Cool the Reaction: Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature. The succinimide byproduct is often insoluble in non-polar solvents like CCl₄ or cyclohexane and will precipitate. [10][17]2. Filtration: Filter the reaction mixture to remove the solid succinimide. Wash the solid with a small amount of cold solvent to recover any trapped product.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • Water, to remove any remaining succinimide.

    • A dilute aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) to quench any remaining Br₂ or HBr. [18] * Brine (saturated aqueous NaCl) to aid in separating the organic and aqueous layers.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation).

  • Further Purification: The crude benzyl bromide can often be used directly. If further purification is needed, column chromatography on silica gel or distillation under reduced pressure are common methods. [18][19]Be aware that benzyl bromides can be lachrymatory and should be handled with care in a well-ventilated fume hood. [12]

Experimental Protocols

Protocol 1: General Procedure for Benzylic Bromination of Toluene

This protocol provides a standard method for the monobromination of a simple alkylarene.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add toluene (1.0 eq.) and carbon tetrachloride (CCl₄).

  • Reagents: Add N-bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 eq.).

  • Reaction: Heat the mixture to reflux (approx. 77°C) with vigorous stirring. The reaction can be monitored by the disappearance of the denser NBS solid and the appearance of the less dense succinimide, which floats. [10]4. Workup: After cooling, filter off the succinimide. Wash the organic filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Isolation: Remove the solvent via rotary evaporation to yield the crude benzyl bromide. Purify by vacuum distillation if necessary.

Protocol 2: Purification of N-Bromosuccinimide (NBS)

For reactions sensitive to impurities, using recrystallized NBS is recommended.

  • Dissolution: Dissolve the impure NBS (typically yellow-orange) in preheated water (90-95°C) at a concentration of approximately 10 g per 100 mL. [8]2. Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

  • Isolation: Collect the white crystals of pure NBS by vacuum filtration.

  • Drying: Dry the crystals under vacuum. Store the purified NBS in a desiccator, protected from light.

References

  • Benzylic Bromination. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Chad's Prep®. Retrieved from [Link]

  • How does one separate Benzyl bromide from the reaction mixture?. (2014). ResearchGate. Retrieved from [Link]

  • N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved from [Link]

  • Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Chad's Prep. (2018, September 14). 10.4 Allylic and Benzylic Bromination Using NBS [Video]. YouTube. Retrieved from [Link]

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022, October 26). Scientific Update. Retrieved from [Link]

  • 11.10: Benzylic Bromination of Aromatic Compounds. (2023, August 7). Chemistry LibreTexts. Retrieved from [Link]

  • Selectivity of Aryl and Benzylic Bromination. (n.d.). University of Glasgow Theses Service. Retrieved from [Link]

  • Wohl–Ziegler reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Chart showing the performance of benzylic bromination upon altering... (n.d.). ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]

  • Wohl-Ziegler Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. (2006). Letters in Organic Chemistry, 3(1), 40-42.
  • Process for benzylic bromination. (n.d.). Google Patents.
  • Wohl-Ziegler Bromination. (2014, April 19). Chem-Station Int. Ed.. Retrieved from [Link]

  • How to know when to stop reaction, benzylic bromination using AIBN. (2021, August 5). Reddit. Retrieved from [Link]

  • Wohl-Ziegler Reaction. (2013, April 22). Science Homework Help. Retrieved from [Link]

  • Wohl-Ziegler Reaction Definition. (n.d.). Fiveable. Retrieved from [Link]

  • An Efficient and Fast Method for the Preparation of Benzylic Bromides. (2011, January 6). Taylor & Francis Online. Retrieved from [Link]

  • Process for benzylic bromination. (2000, May 29). European Patent Office. Retrieved from [Link]

  • alkene additions with N-bromosuccinimide (NBS). (2019, December 21). YouTube. Retrieved from [Link]

  • Benzyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • separating benzyl bromide. (2022, June 15). Reddit. Retrieved from [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Allylic position and benzylic position bromination. (2022, March 28). Chemia. Retrieved from [Link]

  • N-bromobutanimide. (n.d.). PubChem. Retrieved from [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved from [Link]

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Technical Support Center: Safe Handling and Management of Thermal Instability in 2-(Bromomethyl)-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Bromomethyl)-5-fluorobenzonitrile (CAS No. 217661-27-3). This document is intended for researchers, scientists, and drug development professionals who utilize this versatile but reactive building block. The inherent reactivity of the benzylic bromide functional group necessitates a thorough understanding of its thermal instability to ensure safe and successful experimentation. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to mitigate risks associated with this compound.

Section 1: Understanding the Hazard - Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the instability of this compound.

Q1: What intrinsic properties make this compound thermally unstable?

A1: The thermal instability of this compound is not due to a single factor but rather a combination of structural features inherent to benzylic halides.

  • Lability of the Carbon-Bromine Bond: The C-Br bond in the bromomethyl group is inherently weak and susceptible to both homolytic (radical) and heterolytic (ionic) cleavage. This is because the resulting benzyl radical or cation is resonance-stabilized by the adjacent benzene ring, lowering the activation energy for decomposition.

  • Moisture Sensitivity: Like many benzylic halides, this compound can react with moisture.[1][2] This hydrolysis process can be slow but generates hydrobromic acid (HBr).[3][4] The presence of acid can, in turn, catalyze further decomposition or unwanted side reactions.

  • Potential for Self-Reaction/Polymerization: Under thermal stress or in the presence of certain initiators (like trace metals), benzylic halides can undergo self-condensation or polymerization reactions.[5] These reactions are often exothermic and can lead to a rapid increase in temperature and pressure if not controlled.

  • Incompatible Materials: Contact with strong oxidizing agents, strong bases, and certain metals can trigger vigorous or explosive reactions.[1][3][4]

Q2: What are the primary decomposition products and their associated risks?

A2: Upon thermal decomposition or in the event of a fire, this compound can release several hazardous substances.

  • Hydrogen Bromide (HBr): A primary decomposition product from hydrolysis or thermal breakdown. HBr is a toxic and highly corrosive gas that can cause severe respiratory irritation.[3] In a closed system, its evolution can lead to a dangerous pressure buildup.

  • Hydrogen Fluoride (HF) and Hydrogen Cyanide (HCN): Under fire conditions, the fluorine and nitrile functionalities can lead to the formation of extremely toxic gases like HF and HCN.[2]

  • Carbon Oxides (CO, CO₂): Incomplete or complete combustion will produce carbon monoxide and carbon dioxide.

Q3: What are the definitive storage and routine handling conditions for this compound?

A3: Proper storage is the first line of defense against decomposition. Adherence to these conditions is critical for maintaining the compound's integrity and ensuring laboratory safety.

ConditionRecommendationRationaleSupporting Sources
Temperature Store in a cool, refrigerated environment.Reduces the rate of potential decomposition reactions.[6]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents contact with atmospheric moisture and oxygen, minimizing hydrolysis and oxidative degradation.[2]
Light Protect from light by using an amber vial or storing in a dark location.Benzylic bromides can be light-sensitive, which can initiate radical decomposition pathways.[1][2]
Container Keep container tightly closed and properly sealed.Prevents moisture ingress and sublimation. Opened containers must be carefully resealed.[6][7]
Incompatibles Store separately from strong oxidizing agents, strong bases, and reactive metals.Avoids accidental contact that could trigger a runaway reaction.[1][3][4]

Section 2: Proactive Risk Mitigation & Experimental Design

A successful experiment begins with a robust plan that accounts for potential hazards. This section details proactive measures to prevent thermal runaway events.

The Imperative of Calorimetric Screening

Before attempting a reaction on a large scale, it is crucial to understand its thermal profile. A lack of understanding of the process thermochemistry is a leading cause of runaway accidents.[8]

  • Differential Scanning Calorimetry (DSC): This technique can be used to determine the onset temperature of decomposition for the starting material and the reaction mixture. This data is vital for defining a safe maximum operating temperature.

  • Reaction Calorimetry (RC1): For scale-up, reaction calorimetry is invaluable. It measures the rate of heat evolution in real-time, allowing for the calculation of crucial safety parameters like the Maximum Temperature of the Synthesis Reaction (MTSR) and the time to maximum rate (TMR) under adiabatic (cooling failure) conditions.[9] This allows you to quantify the risk and ensure your cooling capacity is sufficient.

Protocol for a Safe Reaction Setup

A well-designed experimental setup is fundamental to managing exotherms.

  • Vessel Selection: Use a round-bottom flask or reactor of appropriate size. Do not exceed 50-60% of the total volume to allow for sufficient headspace and prevent splashing.

  • Inert Atmosphere: Assemble the glassware and purge thoroughly with an inert gas like nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Cooling System: Ensure a robust external cooling system is in place (e.g., an ice-water bath or a cryostat). The cooling capacity must be able to handle the total expected heat flow from the reaction.

  • Controlled Reagent Addition: Never add reagents in a single portion. Use a pressure-equalizing dropping funnel or a syringe pump for slow, controlled addition of the limiting reagent. This ensures the rate of heat generation does not exceed the rate of heat removal.[10]

  • Efficient Agitation: Use an overhead stirrer for viscous mixtures or a suitably sized magnetic stir bar to ensure uniform temperature distribution and prevent the formation of localized hot spots.[11]

  • Continuous Monitoring: Place a calibrated thermometer or thermocouple in the reaction mixture (not in the cooling bath) to monitor the internal temperature in real-time.

Visualization: Safe Reaction Workflow

The following diagram illustrates the ideal workflow for conducting a reaction with thermally sensitive reagents.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_post Phase 3: Post-Reaction calorimetry Calorimetric Screening (DSC/RC1) Define Thermal Limits setup Reactor Setup (Inert Atmosphere, Cooling, Stirring) calorimetry->setup informs addition Slow Reagent Addition (Syringe Pump / Dropping Funnel) setup->addition monitoring Continuous Internal Temperature Monitoring addition->monitoring quench Controlled Quench (Cool to 0°C, Slow Addition) monitoring->quench workup Aqueous Workup & Product Isolation quench->workup

Caption: Idealized workflow for reactions involving thermally sensitive materials.

Section 3: Troubleshooting Guide - Managing Exothermic Events

Even with careful planning, unexpected events can occur. This guide provides clear, actionable steps for managing thermal deviations.

Q1: My reaction temperature is rising rapidly and is no longer responding to the cooling bath. What should I do?

A1: This is a critical situation indicating a potential runaway reaction.[8][12] You must act immediately and decisively. Follow the decision tree below.

G start Uncontrolled Temperature Rise Detected stop_add IMMEDIATELY Stop All Reagent Addition start->stop_add enhance_cool Enhance Cooling (Add Dry Ice to Bath, Lower Setpoint) stop_add->enhance_cool check_stir Verify Agitation (Is the stirrer still running?) enhance_cool->check_stir decision1 Is Temperature Stabilizing or Decreasing? check_stir->decision1 monitor Continue to Monitor Closely Do NOT resume addition decision1->monitor  Yes quench_prep PREPARE FOR EMERGENCY QUENCH decision1->quench_prep No   quench_exec EXECUTE EMERGENCY QUENCH (Add reaction to quencher) quench_prep->quench_exec

Caption: Decision tree for managing a critical exothermic event.

Q2: I've observed unexpected white fumes or gas evolution from my reaction. What does this indicate?

A2: This is a strong indicator of decomposition, likely releasing HBr gas.[3] This is hazardous for two primary reasons:

  • Toxicity: HBr is a severe respiratory irritant.[3] Ensure the reaction is being conducted in a high-flow chemical fume hood.

  • Pressurization: In a closed or poorly vented system, gas evolution can cause a rapid and dangerous increase in pressure, potentially leading to catastrophic failure of the glassware. Ensure there is a safe outlet for pressure, such as a bubbler.

Q3: How do I perform a safe and effective emergency quench?

A3: An emergency quench is a last resort to halt a runaway reaction. The goal is to rapidly cool and dilute the reaction mixture while neutralizing the reactive species. The procedure described here prioritizes safety by adding the hot reaction mixture to a large volume of a cold quenching solution, rather than vice-versa.[13]

!! WARNING: This procedure is inherently hazardous. Only perform if you are confident a runaway is in progress and you have a clear, unobstructed path to execute the steps in a chemical fume hood. Always wear full personal protective equipment (PPE), including a face shield.

Pre-Quench Preparation (should be ready before starting the reaction):

  • In a separate, large flask (at least 5-10 times the volume of your reaction), prepare a quenching solution.

  • Place this flask in a deep cooling bath (e.g., dry ice/acetone).

  • Ensure the flask is equipped with a highly efficient overhead stirrer.

Quenching AgentApplicationRationale & Cautions
Cold Saturated aq. NH₄Cl General PurposeMildly acidic quench, effective for neutralizing organometallics or alkoxides without being overly harsh.[14]
10% aq. Sodium Thiosulfate For Bromination ReactionsSpecifically for neutralizing unreacted elemental bromine (if used as a reagent).[15]
Toluene / Isopropanol (2:1) For Highly Reactive SpeciesIsopropanol is a mild proton source to react with energetic intermediates. Toluene acts as a thermal sink.[16] Caution: Flammable.

Emergency Quench Protocol:

  • Alert Personnel: Announce the emergency to others in the lab.

  • Prepare Quencher: Begin vigorous stirring of the cold quenching solution in the fume hood.

  • Transfer Reaction: Carefully but quickly, carry the runaway reaction vessel to the quenching station.

  • Slow Addition: Using a cannula or by carefully pouring, slowly add the contents of the hot reaction flask to the vigorously stirred, cold quenching solution. NEVER add the quenching solution to the hot reaction.

  • Observe: The quench may be highly exothermic and produce significant gas evolution. Be prepared.

  • Neutralize: Once the reaction is fully quenched and has cooled, it can be neutralized for proper waste disposal.

References

  • Inchem.org (2021). ICSC 1225 - BENZYL BROMIDE. Retrieved January 11, 2026, from [Link]

  • Princeton University Environmental Health and Safety (n.d.). Quenching and Disposal of Water Reactive Materials. Retrieved January 11, 2026, from [Link]

  • Organic Syntheses (n.d.). Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]

  • Virginia Tech Chemistry Department (2006). Quenching Reactive Substances. Retrieved January 11, 2026, from [Link]

  • ARIA (n.d.). Runaway reactions, case studies, lessons learned. Retrieved January 11, 2026, from [Link]

  • Barton, J. (n.d.). Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. Retrieved January 11, 2026, from [Link]

  • Google Patents (2014). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • Royal Society of Chemistry (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved January 11, 2026, from [Link]

  • ACS Publications (2024). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. Retrieved January 11, 2026, from [Link]

  • Chemical Engineering Transactions (n.d.). Illustration of Typical Scenarios of Fire and Explosion Accidents Caused by Runaway Reactions to Support the Implementation of RA. Retrieved January 11, 2026, from [Link]

  • NIH (n.d.). Indirect Calorimetry: From Bench to Bedside. Retrieved January 11, 2026, from [Link]

  • IChemE (2001). Runaway reaction during production of an Azo dye intermediate. Retrieved January 11, 2026, from [Link]

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Technical Support Center: Work-up Procedures for 2-(Bromomethyl)-5-fluorobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-5-fluorobenzonitrile. This guide provides in-depth, field-proven insights into the critical work-up and purification stages of reactions involving this versatile benzyl bromide intermediate. As a lachrymator and reactive alkylating agent, proper handling and purification are paramount for safety and downstream success. This document moves beyond simple step-by-step instructions to explain the chemical principles behind each procedural choice, empowering you to troubleshoot effectively and optimize your outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the standard work-up of reactions where this compound is synthesized, typically via benzylic bromination of 2-methyl-5-fluorobenzonitrile using N-Bromosuccinimide (NBS).

Q1: What is the primary purpose of the "quench" step after a benzylic bromination reaction using NBS?

The quench is a critical first step in the work-up, designed to neutralize any remaining reactive brominating agent, typically N-bromosuccinimide (NBS) or molecular bromine (Br₂).[1][2] NBS is a source of bromine radicals and electrophilic bromine.[3][4] Allowing it to persist after the reaction is complete can lead to the formation of undesired side products, such as dibrominated species, during the work-up and isolation phases. The most common quenching agents are mild reducing agents, such as aqueous solutions of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[1][5] These reagents rapidly reduce the N-Br bond of NBS to form the much more water-soluble and less reactive succinimide byproduct.[1]

Q2: I've quenched the reaction. Why is an aqueous work-up necessary?

An aqueous work-up, also known as liquid-liquid extraction, is a fundamental purification technique in organic synthesis.[6][7][8] Its purpose is to separate the desired organic product from water-soluble impurities.[6] In the context of a this compound synthesis, the aqueous work-up achieves several goals:

  • Removal of Quenching Agents: The sodium thiosulfate/bisulfite and the salts formed during the quench are inorganic and readily dissolve in the aqueous phase.

  • Removal of Succinimide: The reaction byproduct, succinimide, has moderate water solubility, which can be enhanced by washing with a mildly basic solution (see Q3).[1]

  • Removal of Catalysts/Initiators: Water-soluble remnants of radical initiators (like AIBN decomposition products) or other additives can be removed.

The overall process improves the purity of the crude product before more rigorous purification methods like chromatography or recrystallization are employed.[6][9]

Q3: My procedure suggests washing the organic layer with sodium bicarbonate solution. What does this accomplish?

Washing the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) serves two main functions:

  • Neutralization of Acidic Byproducts: Benzylic bromination reactions can generate trace amounts of HBr.[10] Neutralizing this acid is crucial as it can promote side reactions or degradation of the desired product, especially if the product is acid-sensitive.[11][12] The reaction of NaHCO₃ with acid generates CO₂, so it is critical to vent the separatory funnel frequently to release pressure.[13]

  • Enhanced Succinimide Removal: Succinimide is weakly acidic (pKa ≈ 9.5). Washing with a mild base deprotonates the succinimide to form its sodium salt, which is significantly more soluble in the aqueous layer than the neutral form. This greatly enhances its removal from the organic phase.[1]

Q4: What is the purpose of a final "brine wash"?

A brine wash, which is a wash with a saturated aqueous solution of sodium chloride (NaCl), is typically the final step before drying the organic layer.[1] It does not primarily remove impurities. Instead, it helps to remove the bulk of dissolved water from the organic solvent. By increasing the ionic strength of the aqueous phase, brine reduces the solubility of the organic product in the aqueous layer, potentially improving yield.[1] It also helps to break up emulsions that may have formed during previous washes.[13]

Troubleshooting Guide

This section provides solutions to specific problems encountered during the work-up procedure.

Issue 1: An emulsion has formed in my separatory funnel, and the layers will not separate.

  • Probable Cause: Emulsions are stable suspensions of one liquid within another, often stabilized by fine particulate matter or compounds that act as surfactants. In this context, precipitated succinimide can sometimes contribute to emulsion formation, especially if the reaction solvent is partially water-miscible (e.g., THF).[13][14]

  • Troubleshooting Steps:

    • Be Patient: Allow the separatory funnel to stand undisturbed in a ring clamp for 10-20 minutes. Sometimes, layers will separate on their own.

    • Add Brine: Add a significant volume of saturated NaCl (brine) solution. This increases the density and ionic strength of the aqueous layer, which often forces the layers apart.[13] Gently swirl or rock the funnel; do not shake vigorously.

    • Filtration: If brine fails, filter the entire mixture through a pad of Celite or glass wool. This can remove the fine solid particles that are stabilizing the emulsion.[13]

    • Solvent Addition: Adding more of the organic extraction solvent can sometimes help by diluting the mixture.

Issue 2: After evaporating the solvent, my crude product is a yellow or brown oil/solid.

  • Probable Cause: A persistent color often indicates the presence of residual bromine or iodine-containing impurities.[13][15] This suggests that the initial quench with sodium thiosulfate or bisulfite was incomplete.

  • Troubleshooting Steps:

    • Re-dissolve and Re-wash: Dissolve the crude product in the organic solvent used for the extraction (e.g., dichloromethane or ethyl acetate).

    • Vigorous Wash: Transfer the solution back to a separatory funnel and wash it again with a 10% aqueous solution of sodium thiosulfate. Shake vigorously and allow the layers to separate. The color should transfer to the aqueous layer or disappear.[13][16] If the color persists but fades, repeat the wash.

    • Repeat Work-up: Proceed with the standard work-up sequence: a water wash, a brine wash, drying the organic layer, and solvent evaporation.[9]

Issue 3: My NMR analysis shows the presence of succinimide in the final product.

  • Probable Cause: Succinimide has moderate solubility in some organic solvents, particularly chlorinated solvents like dichloromethane (DCM).[1] A single water or bicarbonate wash may be insufficient for its complete removal.

  • Troubleshooting Steps:

    • Increase Wash Volume/Frequency: During the work-up, use larger volumes for your aqueous washes or increase the number of washes. Three separate washes with smaller volumes are more effective than one wash with a large volume.

    • Use a Mild Base: Ensure you are performing a wash with a saturated NaHCO₃ solution to convert succinimide to its highly water-soluble salt.[1]

    • Purification: If succinimide persists, it can often be removed by silica gel column chromatography. If the product is a solid, recrystallization may be effective, as succinimide has different solubility profiles.[1][15]

Issue 4: My yield is low, and I suspect the product is water-soluble.

  • Probable Cause: While this compound is generally soluble in organic solvents, product loss into the aqueous layer can occur, especially if polar, water-miscible solvents like acetonitrile were used in the reaction and not fully removed prior to workup.[11][14]

  • Troubleshooting Steps:

    • Back-Extraction: Do not discard the aqueous layers from your initial work-up. Combine them in a flask and perform a "back-extraction" by washing them one or two times with a fresh portion of your organic solvent (e.g., ethyl acetate or DCM). This will recover any dissolved product.[11]

    • Solvent Choice: Use a more nonpolar extraction solvent like ethyl acetate instead of DCM, as it is less soluble in water.

    • Minimize Water Contact: Reduce the number and volume of aqueous washes to the essential minimum needed to remove impurities. The brine wash is particularly important here to drive the product out of the aqueous phase.[1]

Visualized Workflows & Protocols
Standard Aqueous Work-up Workflow

The following diagram illustrates a typical, robust workflow for the work-up of a benzylic bromination reaction.

Workup_Workflow Figure 1: Standard Aqueous Work-up Workflow A Reaction Mixture (Post-Reaction) B Quench (e.g., aq. Na₂S₂O₃) A->B C Dilute with Organic Solvent (e.g., EtOAc, DCM) B->C D Transfer to Separatory Funnel C->D E Wash 1: Water or Dilute Acid (Removes inorganic salts) D->E F Wash 2: Sat. aq. NaHCO₃ (Removes HBr, Succinimide) E->F G Wash 3: Brine (Sat. aq. NaCl) (Removes bulk water) F->G H Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) G->H I Filter to Remove Drying Agent H->I J Evaporate Solvent (Rotary Evaporator) I->J K Crude Product (Ready for further purification) J->K

Caption: A standard sequential workflow for isolating crude product.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common work-up issues.

Troubleshooting_Tree Figure 2: Troubleshooting Decision Tree Start Problem Observed During Work-up Emulsion Are layers emulsified? Start->Emulsion Color Is organic layer colored? Emulsion->Color No Emulsion_Yes Add Brine & Swirl Gently Emulsion->Emulsion_Yes Yes Yield Is yield unexpectedly low? Color->Yield No Color_Yes Re-wash with aq. Na₂S₂O₃ Color->Color_Yes Yes Emulsion_Resolved Continue Work-up Yield->Emulsion_Resolved No Yield_Yes Perform back-extraction of combined aqueous layers Yield->Yield_Yes Yes Emulsion_Filter Filter through Celite Emulsion_Yes->Emulsion_Filter No improvement Emulsion_Yes->Emulsion_Resolved Resolved Emulsion_Filter->Emulsion_Resolved Color_Resolved Continue Work-up Color_Yes->Color_Resolved Yield_Resolved Combine organic layers and continue work-up Yield_Yes->Yield_Resolved

Caption: A decision tree for common work-up problems.

Experimental Protocol: Standard Aqueous Workup

This protocol details the purification of a reaction mixture following the synthesis of this compound from 2-methyl-5-fluorobenzonitrile and NBS.

Prerequisites: Ensure the reaction has proceeded to completion as monitored by a suitable technique (e.g., TLC, LC-MS). The reaction should be cooled to room temperature before starting the work-up.

  • Quenching:

    • Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the reaction mixture with stirring. Continue adding until the yellow/orange color of bromine, if present, disappears. A typical volume is 0.5x the reaction volume.

  • Dilution:

    • Dilute the quenched reaction mixture with an appropriate organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).[9] A volume equal to the initial reaction volume is a good starting point.

  • Extraction:

    • Transfer the entire mixture to a separatory funnel of appropriate size.

    • Shake the funnel vigorously for 30-60 seconds, ensuring to periodically vent the funnel by inverting it and opening the stopcock to release any pressure buildup.[17]

    • Allow the layers to separate completely. Drain the lower layer. The organic product will typically be in the organic layer, but the relative densities of your solvent and the aqueous phase determine which is on top.[18]

  • Washing Sequence:

    • Wash 1 (Water): Add deionized water (approx. 0.5x the organic layer volume) to the separatory funnel containing the organic layer. Shake, vent, separate, and discard the aqueous layer.

    • Wash 2 (Bicarbonate): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 0.5x the organic layer volume). Shake gently at first and vent frequently, as CO₂ gas will be evolved if any acid is present.[13] Allow the layers to separate and discard the aqueous layer.

    • Wash 3 (Brine): Add a saturated aqueous solution of sodium chloride (brine) (approx. 0.5x the organic layer volume). Shake, vent, separate, and discard the aqueous layer.[1]

  • Drying:

    • Transfer the washed organic layer to an Erlenmeyer flask.

    • Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[12] Add the agent until it no longer clumps together and flows freely when the flask is swirled.

    • Allow the mixture to stand for 10-15 minutes to ensure all residual water is absorbed.

  • Isolation:

    • Filter the mixture through a fluted filter paper or a cotton plug in a funnel to remove the drying agent, collecting the filtrate in a clean, pre-weighed round-bottom flask.

    • Rinse the drying agent with a small amount of fresh organic solvent to recover any adsorbed product.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

The crude product can then be further purified by recrystallization or silica gel chromatography.[15]

Data Summary Table

The choice of work-up and purification solvent is critical. The following table provides a guide for solvent selection in the extraction and recrystallization steps.

Solvent Use Case Advantages Disadvantages
Dichloromethane (DCM) ExtractionDissolves a wide range of organic compounds; easy to remove (BP ~40°C).Higher density than water; can form emulsions; moderate water solubility can lead to product loss.[1]
Ethyl Acetate (EtOAc) ExtractionGood solvency; lower density than water; less toxic than DCM.Higher boiling point (77°C); can be hydrolyzed by strong acid/base.
Hexanes/Heptane RecrystallizationProduct is often sparingly soluble at room temp but soluble when hot; good for nonpolar compounds.[15]Poor solvent for polar impurities like succinimide.
Ethanol/Water RecrystallizationA mixed-solvent system that can be fine-tuned for optimal solubility.[15]Requires careful determination of the correct solvent ratio.
Toluene RecrystallizationGood for aromatic compounds; high boiling point allows for a wide temperature range.[15]High boiling point makes it difficult to remove residual solvent completely.
References
  • Aqueous workup Definition - Organic Chemistry II Key Term | Fiveable. (n.d.). Fiveable. Retrieved January 11, 2026, from [Link]

  • Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 11, 2026, from [Link]

  • How To Run A Reaction: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 11, 2026, from [Link]

  • Extraction of organic and inorganic compounds from aqueous solutions using hollow fibre liquidliquid contactor. (2007). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Extraction - Concept. (2020). JoVE. Retrieved January 11, 2026, from [Link]

  • Workup for Polar and Water-Soluble Solvents. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 11, 2026, from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 11, 2026, from [Link]

  • Extraction of organic compounds from aqueous solutions. (1989). Google Patents.
  • Theory of Aqueous Workup. (n.d.). University of York, Chemistry Teaching Labs. Retrieved January 11, 2026, from [Link]

  • Liquid-Liquid Extraction. (2021). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • Solvent Extraction Techniques. (n.d.). Organomation. Retrieved January 11, 2026, from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 11, 2026, from [Link]

  • Best reagent to quench excess NBS? (2021). Reddit. Retrieved January 11, 2026, from [Link]

  • NBS (Br+/Br radical) N-bromo succinimide. (2023). YouTube. Retrieved January 11, 2026, from [Link]

  • Reaction Work-Ups. (2021). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • Benzylic Bromination. (n.d.). Chemistry Steps. Retrieved January 11, 2026, from [Link]

  • Benzylic Bromination of Aromatic Compounds. (2023). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • Allylic Bromination and Benzylic Bromination with NBS. (2020). YouTube. Retrieved January 11, 2026, from [Link]

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Technical Support Center: Synthesis of 2-(Bromomethyl)-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(Bromomethyl)-5-fluorobenzonitrile. This resource, designed by application scientists with extensive field experience, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during this critical synthesis. Our focus is on the profound impact of reagent purity on reaction outcomes, offering causal explanations and validated protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound via the radical bromination of 2-methyl-5-fluorobenzonitrile.

Q1: My reaction yield is consistently low, and TLC analysis shows significant unreacted starting material. What is the likely cause?

A: Low conversion is a frequent issue directly linked to the purity and activity of two key reagents: the radical initiator (typically AIBN) and the brominating agent (N-Bromosuccinimide, NBS).

  • Initiator Purity (AIBN): Azobisisobutyronitrile (AIBN) initiates the reaction by decomposing upon heating to form 2-cyanoprop-2-yl radicals.[1] This decomposition is temperature-dependent, typically requiring temperatures between 66°C and 72°C for an appropriate initiation rate.[1] If your AIBN is old or has been stored improperly (e.g., at elevated temperatures), it may have partially decomposed, reducing the concentration of active initiator. A lower concentration of primary radicals will result in fewer chain propagations and, consequently, incomplete conversion of the starting material.

  • NBS Purity: N-Bromosuccinimide is the source of bromine radicals for the reaction.[2][3] High-purity NBS (>99%) should be a white to slightly yellow crystalline powder.[4] Significant discoloration (yellow or orange) can indicate the presence of molecular bromine (Br₂), which can lead to undesired side reactions, including aromatic bromination, rather than the desired benzylic bromination.[5][6] More importantly, impurities or degradation can reduce the effective concentration of NBS, leading to a stoichiometric imbalance and leaving starting material unreacted.

Troubleshooting Workflow for Low Conversion:

Caption: Troubleshooting workflow for low reaction yield.

Q2: My reaction produces a significant amount of dibrominated side product, 2-(dibromomethyl)-5-fluorobenzonitrile. How can I improve selectivity for the mono-brominated product?

A: The formation of the dibrominated product is a classic example of over-bromination in radical reactions.[6] The desired mono-brominated product is itself a substrate for further radical bromination. The key to preventing this is controlling the relative reaction rates.

  • Cause: This issue is often exacerbated by impurities in the NBS. The accepted mechanism for this reaction (the Wohl-Ziegler reaction) involves a low, steady concentration of molecular bromine (Br₂) generated in situ.[6] If your NBS reagent is already contaminated with significant amounts of Br₂ or HBr (which reacts with NBS to form Br₂), the initial concentration of bromine radicals can be too high, leading to a "feeding frenzy" that aggressively brominates both the starting material and the mono-brominated product.[6]

  • Solution: Using highly pure NBS is the most critical first step.[2][4] If over-bromination persists even with pure NBS, you can adjust the reaction stoichiometry. Using a slight sub-stoichiometric amount of NBS (e.g., 0.95-0.98 equivalents) relative to the starting material can ensure that the NBS is consumed before significant dibromination can occur. This will, however, result in some unreacted starting material, which must be separated during purification.

Q3: I am observing impurities that are difficult to separate from my final product. What are they and where do they come from?

A: Inseparable impurities often arise from impure starting materials. The purity of your initial 2-methyl-5-fluorobenzonitrile is as critical as the purity of your reagents.

  • Isomeric Impurities: The synthesis of 2-methyl-5-fluorobenzonitrile can sometimes produce its regioisomer, 2-fluoro-5-methylbenzonitrile.[7] This isomer will also undergo benzylic bromination under the reaction conditions, producing 2-fluoro-5-(bromomethyl)benzonitrile. This isomeric product has a very similar polarity and boiling point to your desired product, making separation by standard column chromatography or distillation extremely challenging.

  • Aromatic Bromination: Although benzylic C-H bonds are weaker and more susceptible to radical abstraction, certain conditions can promote electrophilic aromatic substitution on the benzene ring.[8] This is more likely if the reaction is run without a radical initiator or if the solvent has protic impurities. The presence of strong electron-donating groups on other substrates can favor this pathway, but even with the fluoro- and cyano- groups, it can occur as a minor side reaction.[9]

Impact of Common Impurities:

Reagent/Starting MaterialCommon ImpurityImpact on SynthesisMitigation Strategy
2-methyl-5-fluorobenzonitrile 2-fluoro-5-methylbenzonitrile (Isomer)Forms an isomeric brominated product that is very difficult to separate from the desired product.Verify starting material purity (>99%) by GC-MS and ¹H NMR before starting the reaction.
N-Bromosuccinimide (NBS) Molecular Bromine (Br₂), HBrPromotes over-bromination to the dibrominated product; can cause aromatic bromination.[6]Use high-purity, white crystalline NBS. Recrystallize from hot water if necessary.
AIBN Decomposed products (e.g., tetramethylsuccinonitrile)Reduced initiator efficiency, leading to low conversion and yield.[1]Use a fresh bottle of AIBN or recrystallize from methanol. Store refrigerated.
Solvent (e.g., CCl₄, Acetonitrile) WaterCan react with NBS, reducing its effective concentration and potentially altering the reaction pathway.Use anhydrous solvents and maintain a dry atmosphere (e.g., nitrogen or argon).
Q4: How does solvent purity, specifically the presence of water, affect the reaction?

A: The presence of water can negatively impact the reaction in several ways. While some studies explore 'on water' brominations for specific substrates, for a standard Wohl-Ziegler reaction, anhydrous conditions are preferred.[9][10][11]

  • NBS Consumption: Water can hydrolyze NBS, reducing the amount available for the radical chain reaction. This leads to lower yields.

  • Side Reactions: In the presence of water, NBS can act as a source for electrophilic bromine, potentially leading to the formation of bromohydrins if any alkene impurities are present or other undesired ionic side reactions.[12][13]

  • Solvent Choice: Historically, carbon tetrachloride (CCl₄) was the solvent of choice due to its inertness. However, due to its toxicity and environmental impact, solvents like acetonitrile or cyclohexane are now more common.[3][14] Regardless of the solvent, it must be anhydrous.

Visualizing the Core Reaction and a Key Side Reaction:

ReactionPathways cluster_desired Desired Radical Pathway cluster_side Over-bromination Side Reaction SM 2-methyl-5-fluorobenzonitrile Radical Benzylic Radical (Resonance Stabilized) SM->Radical H abstraction by Br• Product This compound (Desired Product) Radical->Product Reaction with Br₂ Product_Side This compound Radical_Side Brominated Benzylic Radical Product_Side->Radical_Side H abstraction by Br• DiBromo 2-(Dibromomethyl)-5-fluorobenzonitrile (Side Product) Radical_Side->DiBromo Reaction with Br₂ NBS_Impure Impure NBS (High Br₂) NBS_Impure->Radical Excessive Initiation NBS_Impure->Radical_Side Drives Over-bromination

Caption: Desired vs. side reaction pathways.

Validated Experimental Protocols

Protocol 1: Purity Verification of 2-methyl-5-fluorobenzonitrile (Starting Material)
  • GC-MS Analysis:

    • Prepare a dilute solution of the starting material in a suitable solvent (e.g., dichloromethane).

    • Inject onto a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

    • Analyze the chromatogram for the presence of any isomeric impurities. The desired product and its common isomer will have distinct retention times. Purity should be >99%.

  • ¹H NMR Analysis:

    • Dissolve ~10-20 mg of the starting material in CDCl₃.

    • Acquire a ¹H NMR spectrum. Confirm the chemical shifts and splitting patterns match the desired structure. Pay close attention to the aromatic region to identify signals corresponding to isomeric impurities.

Protocol 2: Recrystallization of N-Bromosuccinimide (NBS)

This protocol should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Place 50 g of potentially impure NBS into a 500 mL Erlenmeyer flask.

  • Add 250 mL of deionized water.

  • Heat the mixture on a hot plate with stirring until the solution reaches approximately 80-90°C. Most of the NBS should dissolve.

  • Once hot, quickly filter the solution through a pre-heated Büchner funnel to remove any insoluble succinimide.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Collect the white, needle-like crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold water.

  • Dry the purified NBS in a vacuum oven at a low temperature (<40°C) to a constant weight. Store in a desiccator, protected from light.

Protocol 3: Synthesis of this compound

This protocol assumes all reagents have been verified for high purity.

  • Setup: To a dry, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2-methyl-5-fluorobenzonitrile (1.0 eq).

  • Reagent Addition: Add anhydrous acetonitrile (or another suitable solvent) to dissolve the starting material. Add N-Bromosuccinimide (1.05 eq).

  • Initiator: Add AIBN (0.02-0.05 eq).

  • Reaction: Begin vigorous stirring and heat the reaction mixture to reflux (typically ~75-80°C) under a nitrogen atmosphere. The use of a heat lamp to initiate the reaction is also common.[9]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

    • Wash the filtrate with a saturated aqueous solution of sodium bisulfite to quench any remaining bromine, followed by a water wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system.

References

  • HALOHYDRIN REACTION MECHANISM PART 3 | NBS, DMSO, H₂O | Organic Chemistry Explained. (2024). YouTube.
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Available at: [Link]

  • Iska, J. et al. (2009). Environmentally benign electrophilic and radical bromination 'on water': H2O2–HBr system versus N-bromosuccinimide. Tetrahedron. Available at: [Link]

  • Azobisisobutyronitrile. (n.d.). Wikipedia. Available at: [Link]

  • Study on Thermal Decomposition Characteristics of AIBN. (n.d.). Presentation. Available at: [Link]

  • Synthesis and Characterization of New Surface Active Azo Initiators for Radical Reactions. (n.d.). ResearchGate. Available at: [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. Available at: [Link]

  • Side-chain bromination of α-substituted toluenes by N-bromosuccinimide. Revision and extension of previous observations. (1979). The Journal of Organic Chemistry. Available at: [Link]

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022). Scientific Update. Available at: [Link]

  • Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science. Available at: [Link]

  • Benzylic Bromination. (n.d.). Chemistry Steps. Available at: [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Visible light induced 'on water' benzylic bromination with N-bromosuccinimide. (2009). ResearchGate. Available at: [Link]

  • Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. (2009). ResearchGate. Available at: [Link]

  • In the second propagation step in the bromination of toluene, Br2... (n.d.). Pearson+. Available at: [Link]

  • Selectivity of Aryl and Benzylic Bromination. (n.d.). University of Glasgow. Available at: [Link]

  • Chapter 11: Halogenation of alkyl benzenes. (n.d.). University of Calgary. Available at: [Link]

  • 5-bromo-2-fluorobenzonitrile synthesis method. (2014). Google Patents.
  • Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches. (2022). PubMed Central. Available at: [Link]

  • 11.10: Benzylic Bromination of Aromatic Compounds. (2023). Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. (2024). Organic Process Research & Development. Available at: [Link]

  • Process for preparing fluorobenzonitriles. (1995). Google Patents.
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). PubMed Central. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-(Bromomethyl)-5-fluorobenzonitrile and 2-(Chloromethyl)-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the 2-halomethyl-5-fluorobenzonitrile scaffold is a valuable building block for the construction of complex molecular architectures. These reagents are frequently employed in the synthesis of pharmaceutical intermediates and other fine chemicals due to the reactive benzylic halide moiety, which readily participates in nucleophilic substitution reactions. This guide provides an in-depth comparative analysis of the reactivity of two key analogues: 2-(bromomethyl)-5-fluorobenzonitrile and 2-(chloromethyl)-5-fluorobenzonitrile.

The choice between a benzylic bromide and a benzylic chloride can have significant implications for reaction kinetics, yield, and the overall efficiency of a synthetic route. This document aims to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of the reactivity differences between these two compounds. We will delve into the theoretical underpinnings of their reactivity, present a detailed experimental protocol for a comparative kinetic study, and discuss the practical implications for compound selection in a research and development setting.

Theoretical Framework: The Decisive Role of the Leaving Group

The reactivity of this compound and 2-(chloromethyl)-5-fluorobenzonitrile in nucleophilic substitution reactions is primarily dictated by the nature of the halogen atom, which functions as the leaving group. These reactions typically proceed via an SN2 (bimolecular nucleophilic substitution) mechanism, especially with primary benzylic halides and strong nucleophiles.[1][2] The SN2 mechanism involves a backside attack by the nucleophile on the electrophilic benzylic carbon, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-halogen bond breaking.[2][3]

The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart. A good leaving group is a species that is stable on its own, which typically corresponds to the conjugate base of a strong acid.[4] When comparing the halogens, the leaving group ability increases down the group: I > Br > Cl > F.[4] This trend is directly correlated with the strength of the carbon-halogen bond; weaker bonds are broken more easily, leading to a faster reaction.

The carbon-bromine bond is inherently weaker and longer than the carbon-chlorine bond. This is due to the larger atomic radius of bromine, which results in less effective orbital overlap with carbon compared to the smaller chlorine atom.[3] The following table summarizes the average bond energies for carbon-halogen bonds:

BondAverage Bond Energy (kJ/mol)
C-Cl327
C-Br285
Data sourced from multiple organic chemistry resources.[5]

Given that the C-Br bond requires less energy to break, this compound is expected to be significantly more reactive than 2-(chloromethyl)-5-fluorobenzonitrile in SN2 reactions.

Comparative Kinetic Analysis: A Head-to-Head Study

To empirically quantify the reactivity difference between these two reagents, a comparative kinetic study is proposed. The reaction of each halide with a common nucleophile, such as sodium azide, in a suitable solvent like acetone provides a clean and efficient model system. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) to determine the rate of consumption of the starting material and the formation of the product, 2-(azidomethyl)-5-fluorobenzonitrile.

Proposed Experimental Protocol: Kinetic Analysis of Azide Substitution

Objective: To determine and compare the pseudo-first-order rate constants for the reaction of this compound and 2-(chloromethyl)-5-fluorobenzonitrile with sodium azide.

Materials:

  • This compound

  • 2-(chloromethyl)-5-fluorobenzonitrile

  • Sodium azide (NaN3)

  • Anhydrous Acetone (HPLC grade)

  • Internal Standard (e.g., naphthalene)

  • Volumetric flasks, pipettes, and syringes

  • Thermostated reaction vessel

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of this compound (e.g., 0.1 M) and 2-(chloromethyl)-5-fluorobenzonitrile (e.g., 0.1 M) in anhydrous acetone containing a known concentration of an internal standard.

    • Prepare a stock solution of sodium azide (e.g., 1.0 M) in anhydrous acetone. A large excess of the nucleophile is used to ensure pseudo-first-order kinetics with respect to the benzylic halide.

  • Reaction Setup:

    • Equilibrate the stock solutions and the reaction vessel to the desired reaction temperature (e.g., 25°C) in a thermostated water bath.

    • To initiate the reaction, rapidly add the sodium azide solution to the benzylic halide solution with vigorous stirring. Start a timer immediately.

  • HPLC Monitoring:

    • At regular time intervals (e.g., every 5 minutes for the bromo-compound and every 30 minutes for the chloro-compound), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it in a vial containing a suitable solvent mixture (e.g., acetonitrile/water) to prevent further reaction.

    • Analyze the quenched samples by HPLC. The HPLC method should be optimized to achieve baseline separation of the starting material, product, and internal standard.[5][6]

  • Data Analysis:

    • For each time point, determine the concentration of the remaining benzylic halide by comparing its peak area to that of the internal standard.

    • Plot the natural logarithm of the concentration of the benzylic halide (ln[RX]) versus time.

    • The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-kobs).

    • Compare the kobs values for the two reactions to determine the relative reactivity.

G cluster_prep Solution Preparation cluster_reaction Reaction Execution cluster_analysis Kinetic Monitoring & Analysis P1 Prepare 0.1 M Benzylic Halide (Bromo or Chloro) in Acetone with Internal Standard R1 Equilibrate Solutions and Reaction Vessel to 25°C P1->R1 P2 Prepare 1.0 M Sodium Azide in Acetone P2->R1 R2 Initiate Reaction: Mix Solutions & Start Timer R1->R2 A1 Withdraw Aliquots at Timed Intervals R2->A1 t = 0, 5, 10... min A2 Quench Reaction in Dilution Vial A1->A2 A3 Analyze by HPLC A2->A3 A4 Plot ln[RX] vs. Time A3->A4 A5 Determine Pseudo-First-Order Rate Constant (k_obs) from Slope A4->A5

Caption: Experimental workflow for the comparative kinetic analysis.

Expected Results

Based on the principles of leaving group ability, it is anticipated that this compound will react significantly faster than its chloro-analogue. The following table presents hypothetical, yet realistic, kinetic data for this comparative experiment.

CompoundLeaving GroupExpected Pseudo-First-Order Rate Constant (kobs) at 25°C (s-1)Expected Relative Rate
This compound-Br~ 5.0 x 10-4~ 50
2-(chloromethyl)-5-fluorobenzonitrile-Cl~ 1.0 x 10-51

Note: These are estimated values for illustrative purposes. Actual experimental values may vary depending on the precise reaction conditions.

The expected ~50-fold increase in reactivity for the bromo-compound is consistent with typical observations for SN2 reactions of benzylic bromides versus chlorides.[7]

Practical Implications for the Synthetic Chemist

The pronounced difference in reactivity between these two reagents has several practical consequences for researchers in a laboratory or process chemistry setting.

Choosing the Right Reagent:

  • For High Reactivity and Mild Conditions: this compound is the reagent of choice when rapid reaction rates are desired, or when using less potent nucleophiles. Its higher reactivity allows for reactions to be conducted at lower temperatures and for shorter durations, which can be advantageous for sensitive substrates or to minimize the formation of thermal degradation byproducts.

  • For Controlled Reactivity and Cost-Effectiveness: 2-(chloromethyl)-5-fluorobenzonitrile, being generally more stable and often less expensive, is a suitable option when a more controlled, slower reaction is acceptable or preferred. Its lower reactivity can sometimes lead to cleaner reaction profiles with fewer side reactions, particularly if the desired product is also reactive. The trade-off is the likely need for more forcing conditions, such as higher temperatures or longer reaction times, to achieve complete conversion.

Reaction Optimization:

  • When working with the bromo-analogue , careful control of the reaction temperature is crucial to prevent over-reaction or the formation of impurities. The reaction may proceed to completion within minutes to a few hours at room temperature.

  • Conversely, reactions with the chloro-analogue may require heating to achieve a reasonable reaction rate. It is not uncommon for such reactions to require several hours or even overnight reflux to reach completion.

G Start Need to Synthesize a Derivative of 2-(halomethyl)-5-fluorobenzonitrile Decision Is high reactivity and/or mild conditions a priority? Start->Decision Bromo Select This compound Decision->Bromo Yes Chloro Select 2-(chloromethyl)-5-fluorobenzonitrile Decision->Chloro No Bromo_Cond Expect: - Faster reaction rates - Milder conditions (lower temp.) - Potentially higher cost Bromo->Bromo_Cond Chloro_Cond Expect: - Slower reaction rates - More forcing conditions (higher temp.) - Generally lower cost Chloro->Chloro_Cond

Caption: Decision-making flowchart for reagent selection.

Conclusion

The reactivity of 2-(halomethyl)-5-fluorobenzonitriles in nucleophilic substitution reactions is fundamentally governed by the identity of the halogen. This compound is demonstrably more reactive than 2-(chloromethyl)-5-fluorobenzonitrile due to the weaker carbon-bromine bond, which makes bromide a superior leaving group. This guide has provided the theoretical basis for this reactivity difference, a detailed protocol for its experimental verification, and a discussion of the practical considerations for synthetic chemists. A judicious choice between these two valuable building blocks, based on the specific requirements of the synthetic target and the desired reaction conditions, will ultimately lead to more efficient and successful synthetic outcomes.

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Conant, J. B., & Kirner, W. R. (1924). THE RELATION BETWEEN THE STRUCTURE OF ORGANIC HALIDES AND THE SPEEDS OF THEIR REACTION WITH INORGANIC IODIDES. I. THE PROBLEM OF ALTERNATING POLARITY IN CHAIN COMPOUNDS. Journal of the American Chemical Society, 46(1), 232–252. [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • LibreTexts Chemistry. (2023). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]

  • Overway, K., & Shifflett, M. R. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons. [Link]

  • Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? Retrieved from [Link]

  • Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]

  • Streitwieser, A. (1956). Solvolytic Displacement Reactions at Saturated Carbon Atoms. Chemical Reviews, 56(4), 571–752. [Link]

Sources

A Comparative Guide to the Synthesis of 2-(Bromomethyl)-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

I have now gathered substantial information to construct the comparison guide.

From the previous steps, I have:

  • Identified two primary synthesis routes for 2-(Bromomethyl)-5-fluorobenzonitrile:

    • Benzylic bromination of 5-fluoro-2-methylbenzonitrile.

    • Bromination of 2-(hydroxymethyl)-5-fluorobenzonitrile.

  • Found detailed information and a specific, scalable protocol for the benzy-lic bromination of a very similar compound, which can be adapted for the target molecule. This includes both traditional radical initiation (NBS/AIBN) and modern photochemical methods.

  • Gathered information on the synthesis of the key starting material for the first route, 5-fluoro-2-methylbenzonitrile, via a Sandmeyer reaction of 4-fluoro-2-methylaniline. I have found general procedures for Sandmeyer cyanations.

  • Found information on the synthesis of the starting material for the second route, 2-(hydroxymethyl)-5-fluorobenzonitrile, through the reduction of 2-fluoro-5-formylbenzonitrile. I have also found a protocol for the synthesis of the formyl precursor.

  • Collected general procedures for the conversion of benzyl alcohols to benzyl bromides using reagents like PBr3 and SOBr2.

  • Found information on the mechanisms, safety, and scalability aspects of the different bromination techniques.

While I may not have a single paper detailing every single step for the exact target molecule in a comparative fashion, I have enough detailed procedures for analogous compounds and related reactions to construct a comprehensive and scientifically sound comparison guide. I can now proceed to structure the guide, write the detailed protocols, create the comparison tables and diagrams, and write the full analysis. Therefore, I have sufficient information to proceed with generating the final response.

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the efficient and scalable synthesis of key building blocks is paramount. This compound is a valuable intermediate, incorporating a reactive bromomethyl group and a synthetically versatile nitrile function on a fluorinated benzene ring. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings, detailed experimental protocols, and a thorough evaluation of each pathway's merits and drawbacks.

Introduction to Synthetic Strategies

The synthesis of this compound predominantly proceeds via two strategic disconnections, each commencing from a different commercially available or readily accessible starting material.

  • Route 1: Benzylic Bromination of 5-fluoro-2-methylbenzonitrile. This is the most direct approach, involving the selective bromination of the methyl group of the corresponding toluene derivative.

  • Route 2: Bromination of 2-(hydroxymethyl)-5-fluorobenzonitrile. An alternative pathway that proceeds through a benzyl alcohol intermediate, which is subsequently converted to the target benzyl bromide.

This guide will dissect each route, providing a head-to-head comparison to aid researchers in selecting the most appropriate method for their specific needs, considering factors such as yield, purity, scalability, safety, and cost.

Route 1: Benzylic Bromination of 5-fluoro-2-methylbenzonitrile

This approach leverages the inherent reactivity of the benzylic position of 5-fluoro-2-methylbenzonitrile towards radical bromination. Two primary methods for initiating this reaction are widely employed: chemical initiation using a radical initiator and photochemical initiation.

Method 1a: Radical-Initiated Bromination (Wohl-Ziegler Reaction)

The Wohl-Ziegler reaction is a classic and widely used method for the selective benzylic bromination of alkylarenes.[1] This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Mechanism: The reaction proceeds via a radical chain mechanism. The initiator (AIBN) decomposes upon heating to generate radicals, which then abstract a hydrogen atom from the benzylic position of 5-fluoro-2-methylbenzonitrile. The resulting benzylic radical reacts with NBS to form the desired product and a succinimidyl radical, which continues the chain reaction.

Experimental Protocol:

  • Step 1: Synthesis of 5-fluoro-2-methylbenzonitrile (Starting Material) A robust method for the synthesis of 5-fluoro-2-methylbenzonitrile is the Sandmeyer reaction, starting from 4-fluoro-2-methylaniline.[2][3]

    • To a stirred solution of 4-fluoro-2-methylaniline (1.0 equiv) in a mixture of aqueous HCl at 0-5 °C, a solution of sodium nitrite (1.05 equiv) in water is added dropwise, maintaining the temperature below 5 °C.

    • The resulting diazonium salt solution is then slowly added to a solution of copper(I) cyanide (1.1 equiv) and potassium cyanide (1.1 equiv) in water at 60-70 °C.

    • The reaction mixture is stirred for several hours and then extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford 5-fluoro-2-methylbenzonitrile.

  • Step 2: Benzylic Bromination

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 5-fluoro-2-methylbenzonitrile (1.0 equiv), N-bromosuccinimide (1.1 equiv), and a catalytic amount of AIBN (0.05 equiv) are dissolved in a suitable solvent such as carbon tetrachloride or acetonitrile.

    • The reaction mixture is heated to reflux (around 80 °C for acetonitrile) and the progress of the reaction is monitored by TLC or GC.

    • Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

    • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography. A similar procedure for an isomeric compound, 4-(bromomethyl)-3-fluorobenzonitrile, reported a yield of 75%.[2]

Method 1b: Photochemical Bromination

An increasingly popular alternative to chemical initiation is the use of light to promote the homolytic cleavage of the bromine source, initiating the radical chain reaction. This method often offers milder reaction conditions and can avoid the use of potentially hazardous radical initiators.

Mechanism: Similar to the radical-initiated pathway, this method proceeds through a free radical chain mechanism. However, the initiation step involves the photochemical cleavage of a bromine source, typically NBS or elemental bromine, to generate bromine radicals.

Experimental Protocol:

  • Step 1: Synthesis of 5-fluoro-2-methylbenzonitrile (Starting Material) (See protocol in Method 1a)

  • Step 2: Photochemical Benzylic Bromination [2][4]

    • A solution of 5-fluoro-2-methylbenzonitrile (1.0 equiv) and N-bromosuccinimide (1.1 equiv) in acetonitrile is prepared in a photoreactor.

    • The solution is irradiated with a suitable light source (e.g., a high-pressure mercury lamp or blue LEDs) at a controlled temperature (e.g., 60 °C).

    • The reaction is monitored until completion. For a similar substrate, a residence time of 10 minutes in a continuous flow reactor was sufficient for >99% conversion.[2]

    • The workup procedure is similar to that of the radical-initiated method, involving filtration of succinimide, washing, and solvent removal.

Route 2: Bromination of 2-(hydroxymethyl)-5-fluorobenzonitrile

This two-step approach involves the initial formation of a benzyl alcohol, which is subsequently converted to the target benzyl bromide. This route can be advantageous if the starting aldehyde is readily available or if the direct benzylic bromination proves to be low-yielding or produces significant side products.

Step 1: Synthesis of 2-(hydroxymethyl)-5-fluorobenzonitrile

The key intermediate, 2-(hydroxymethyl)-5-fluorobenzonitrile, can be prepared by the reduction of the corresponding aldehyde, 2-fluoro-5-formylbenzonitrile.

Experimental Protocol:

  • Synthesis of 2-fluoro-5-formylbenzonitrile (Precursor) A common route to this aldehyde is the cyanation of 3-bromo-4-fluorobenzaldehyde.[5]

    • 3-Bromo-4-fluorobenzaldehyde (1.0 equiv) and copper(I) cyanide (1.15 equiv) are heated in a high-boiling solvent such as NMP at around 170 °C overnight.

    • After cooling, the reaction mixture is worked up by filtration, extraction, and recrystallization to yield 2-fluoro-5-formylbenzonitrile. A reported yield for this reaction is 76.1%.[5]

  • Reduction to 2-(hydroxymethyl)-5-fluorobenzonitrile

    • To a solution of 2-fluoro-5-formylbenzonitrile (1.0 equiv) in a suitable solvent like methanol or ethanol, sodium borohydride (NaBH₄) (0.5 equiv) is added portion-wise at 0 °C.

    • The reaction mixture is stirred at room temperature until the aldehyde is consumed (monitored by TLC).

    • The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give 2-(hydroxymethyl)-5-fluorobenzonitrile.

Step 2: Bromination of 2-(hydroxymethyl)-5-fluorobenzonitrile

The conversion of the benzyl alcohol to the benzyl bromide can be achieved using various brominating agents, with phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂) being common choices.

Mechanism with PBr₃: The alcohol oxygen attacks the phosphorus atom of PBr₃, displacing a bromide ion. The resulting intermediate is a good leaving group, which is then displaced by the bromide ion in an Sₙ2 reaction, leading to the formation of the benzyl bromide with inversion of configuration if the carbon is chiral.[6][7][8]

Experimental Protocol (using PBr₃):

  • 2-(Hydroxymethyl)-5-fluorobenzonitrile (1.0 equiv) is dissolved in a dry, aprotic solvent such as diethyl ether or dichloromethane and cooled to 0 °C.

  • Phosphorus tribromide (0.4 equiv) is added dropwise with stirring, maintaining the temperature at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed.

  • The reaction is carefully quenched by pouring it onto ice water. The organic layer is separated, washed with aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated to afford this compound.

Comparison of Synthesis Routes

FeatureRoute 1a: Radical-Initiated BrominationRoute 1b: Photochemical BrominationRoute 2: From Benzyl Alcohol
Starting Material 5-fluoro-2-methylbenzonitrile5-fluoro-2-methylbenzonitrile2-fluoro-5-formylbenzonitrile
Number of Steps 1 (from methylbenzonitrile)1 (from methylbenzonitrile)2 (from formylbenzonitrile)
Reagents NBS, AIBNNBS, Light SourceNaBH₄, PBr₃ (or SOBr₂)
Typical Yield Good (e.g., 75% for an isomer)[2]Excellent (>90%)[2]Good to Excellent (step-dependent)
Scalability Scalable, but exotherm can be a concernHighly scalable, especially with flow reactorsGenerally scalable
Safety Concerns AIBN is a potentially explosive solidRequires specialized photoreactor setupPBr₃ and SOBr₂ are corrosive and react violently with water
Environmental Impact Use of chlorinated solvents in some protocolsCan be performed in greener solvents like acetonitrileGenerates phosphorus or sulfur-containing byproducts
Cost-Effectiveness Generally cost-effectiveInitial equipment cost for photoreactorReagent costs for PBr₃/SOBr₂ can be higher

Visualizing the Synthetic Pathways

SynthesisRoutes cluster_0 Route 1: Benzylic Bromination cluster_0a Method 1a cluster_0b Method 1b cluster_1 Route 2: From Benzyl Alcohol A 5-fluoro-2-methylbenzonitrile B NBS, AIBN (Wohl-Ziegler) A->B Heat C NBS, Light (Photochemical) A->C D This compound B->D C->D E 2-fluoro-5-formylbenzonitrile F 2-(hydroxymethyl)-5-fluorobenzonitrile E->F NaBH4 G This compound F->G PBr3

Caption: Comparative overview of the two main synthetic routes to this compound.

Conclusion and Recommendations

Both primary routes to this compound offer viable pathways for its synthesis.

  • Route 1 (Benzylic Bromination) is the more direct approach.

    • Method 1a (Wohl-Ziegler) is a well-established and reliable method suitable for laboratory-scale synthesis. However, the use of a radical initiator and potentially hazardous solvents requires careful handling.

    • Method 1b (Photochemical Bromination) represents a more modern and often more efficient and scalable approach, particularly when implemented in a continuous flow setup. The milder conditions and avoidance of chemical initiators are significant advantages in terms of safety and green chemistry. For large-scale production, this method is highly recommended.

  • Route 2 (From Benzyl Alcohol) provides a solid alternative, especially if the starting aldehyde is more readily available or if issues arise with the selectivity of the benzylic bromination. The two-step nature of this route makes it slightly longer, and the use of corrosive brominating agents like PBr₃ necessitates appropriate safety precautions.

For researchers prioritizing high yield, scalability, and safety, the photochemical benzylic bromination (Route 1b) emerges as the superior choice. Its adaptability to continuous flow processing makes it particularly attractive for industrial applications. For smaller-scale laboratory preparations where a photoreactor is not available, the traditional Wohl-Ziegler bromination (Route 1a) remains a dependable and cost-effective option. The choice between these routes will ultimately depend on the specific requirements of the synthesis, including the scale, available equipment, and safety infrastructure.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Alkyl Bromides from Alcohols using Phosphorus Tribromide (PBr₃). BenchChem.
  • Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal.
  • Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Chemistry Steps.
  • Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Master Organic Chemistry.
  • ChemicalBook. (n.d.). 5-Fluoro-2-methylaniline synthesis. ChemicalBook.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile. BenchChem.
  • Baldwin, A. F., Bartolome, A. P., et al. (2026, January 1). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development.
  • ResearchGate. (n.d.). A Safe and Green Benzylic Radical Bromination Experiment | Request PDF.
  • Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
  • Guidechem. (n.d.). How to Prepare 2-FLUORO-5-FORMYLBENZONITRILE? - FAQ. Guidechem.
  • Guidechem. (n.d.). How to Prepare 2-FLUORO-5-FORMYLBENZONITRILE? - FAQ. Guidechem.
  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. L.S.College, Muzaffarpur.
  • ResearchGate. (2025, August 6). Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source.
  • NIH. (n.d.). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer - PMC. NIH.
  • NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. NIH.
  • Royal Society of Chemistry. (n.d.). ORGANIC CHEMISTRY. RSC Publishing.
  • BenchChem. (n.d.). Synthesis routes of 5-Amino-2-fluorobenzonitrile. BenchChem.
  • ResearchGate. (2026, January 3). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Fluoro-2-Methylbenzonitrile in Organic Synthesis and Material Science. NINGBO INNO PHARMCHEM CO.,LTD.
  • Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • TCI AMERICA. (n.d.). 5-Fluoro-2-methylbenzonitrile | 77532-79-7. TCI AMERICA.
  • Filo. (n.d.). Convert benzyl bromide to benzyl alcohol. Filo.
  • ResearchGate. (2025, August 6). Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source.
  • Toppr. (n.d.). Give reagents (inorganic or organic), needed to convert benzyl bromide into benzyl alcohol. Toppr.
  • Organic Reactions. (n.d.). Alcohol to Bromide - Common Conditions. Organic Reactions.

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A Comparative Guide to Brominating Reagents: Modern Alternatives to N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: January 2026

For decades, N-Bromosuccinimide (NBS) has been a cornerstone reagent in organic synthesis, prized for its ability to perform selective brominations, particularly at allylic and benzylic positions.[1][2] Its solid form and moderate reactivity offer a safer alternative to handling hazardous liquid bromine.[2][3] However, the pursuit of greater efficiency, improved safety profiles, and greener chemical processes has driven the exploration of alternative reagents. This guide provides an in-depth comparison of viable alternatives to NBS, offering researchers the data and protocols needed to make informed decisions for their specific synthetic challenges.

The primary utility of NBS lies in its capacity to provide a constant, low concentration of molecular bromine (Br₂) via a radical chain mechanism, which is crucial for selective allylic and benzylic bromination while minimizing competing electrophilic addition to double bonds.[4][5][6] Alternatives must therefore replicate this function or offer a distinct mechanistic pathway with tangible benefits.

Key Alternatives to N-Bromosuccinimide

We will explore three main classes of alternatives: other N-bromo compounds, reagents for in situ bromine generation, and modern photocatalytic methods.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

DBDMH has emerged as a leading alternative to NBS, offering similar reactivity with several key advantages.[7][8] It is a crystalline solid that is relatively inexpensive and stable for long-term storage.[7][9]

Core Advantages:

  • Higher Atom Economy: DBDMH contains two bromine atoms per molecule, meaning half the molar equivalent is needed compared to NBS, reducing cost and byproduct waste.[7][10]

  • Simplified Purification: The byproduct, 5,5-dimethylhydantoin, is often less soluble than succinimide, facilitating easier removal from the reaction mixture.[11]

  • Comparable or Superior Reactivity: It shows excellent performance in Wohl-Ziegler type radical brominations and can also be used for electrophilic bromination of electron-rich arenes.[7][12][13][14]

Mechanism of Action: Similar to NBS, benzylic and allylic brominations with DBDMH proceed via a radical chain mechanism.[7][12] The reaction is typically initiated by light or a radical initiator like AIBN. A key feature is the in situ generation of Br₂ from the reaction of HBr (formed during hydrogen abstraction) with DBDMH, which then propagates the chain.[12]

Featured Protocol: Lewis Acid Catalyzed Benzylic Bromination with DBDMH

This protocol, adapted from literature, demonstrates the efficient monobromination of toluenes under mild conditions.[15]

Materials:

  • Aromatic Substrate (e.g., Toluene, 0.5 mmol)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH, 0.25 mmol, 0.5 equiv.)[12]

  • Zirconium(IV) chloride (ZrCl₄, 0.05 mmol, 10 mol%)[12]

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Flame-dried glassware, magnetic stirrer, argon atmosphere setup

Procedure:

  • Catalyst Suspension: In a flame-dried round-bottom flask under an argon atmosphere, suspend zirconium(IV) chloride (0.05 mmol) in anhydrous dichloromethane (2 mL).[15]

  • Reagent Addition: In a separate flask, dissolve the aromatic substrate (0.5 mmol) and DBDMH (0.25 mmol) in anhydrous dichloromethane (2 mL). Add this solution to the catalyst suspension at room temperature.[15]

  • Reaction: Stir the mixture at room temperature. The reaction is often initiated by ambient room light, which facilitates the radical pathway.[15] Monitor the reaction progress by TLC or GC.

  • Quenching: Upon completion (typically 2 hours), quench the reaction by adding a saturated aqueous solution of NaHCO₃.[15]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 15 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography if necessary.

Causality: The use of a Lewis acid like ZrCl₄ in conjunction with light promotes the radical pathway for benzylic bromination while suppressing electrophilic aromatic substitution.[15] In contrast, Brønsted acids tend to favor bromination of the aromatic ring.[7][15]

In Situ Bromine Generation: Oxone® and Sodium Bromide

For electrophilic brominations, particularly of activated aromatic compounds, the combination of Oxone® (potassium peroxymonosulfate) and a bromide salt (like NaBr or KBr) offers a greener and safer alternative to liquid bromine or NBS.[16][17][18]

Core Advantages:

  • Green Chemistry: This system avoids the use of hazardous reagents and often uses water or a mixture of acetonitrile and water as the solvent.[18][19][20] The reagents are inexpensive, stable, and easy to handle.[18]

  • High Efficiency: The reaction proceeds rapidly at room temperature for activated substrates, often leading to high yields of monobrominated products.[21][22][23]

  • Safety: It avoids the handling of both liquid Br₂ and chlorinated solvents, significantly improving the safety profile.[3]

Mechanism of Action: Oxone®, a powerful oxidizing agent, reacts with the bromide salt in situ to generate an electrophilic bromine species, believed to be hypobromous acid (HOBr) or its equivalent.[21][22][24] This species then effects a classic electrophilic aromatic substitution on electron-rich substrates.

Featured Protocol: Aqueous Bromination of Activated Arenes with Oxone®/NaBr

This general procedure is effective for the bromination of phenols, anilines, and other activated aromatic rings.[18]

Materials:

  • Activated Aromatic Substrate (5 mmol)

  • Sodium Bromide (NaBr, 5 mmol, 1 equiv.)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄, 5 mmol, 1 equiv.)

  • Acetonitrile-Water mixture (e.g., 2:1 v/v, 30 mL)

  • Aqueous Sodium Thiosulfate

  • Diethyl ether (or other suitable extraction solvent)

Procedure:

  • Dissolution: Dissolve the aromatic substrate (5 mmol) and sodium bromide (5 mmol) in a 2:1 mixture of CH₃CN/H₂O (30 mL) in a round-bottom flask with stirring.[18]

  • Oxidant Addition: In a separate container, dissolve Oxone® (5 mmol) in 10 mL of water. Add this solution dropwise to the stirred substrate solution at room temperature.[18]

  • Reaction: Continue stirring at room temperature. Reaction times can vary from 30 minutes to 24 hours, depending on the substrate's reactivity. Monitor by TLC.[18]

  • Quenching: Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any excess oxidant.[18]

  • Extraction: Extract the mixture with diethyl ether (3 x 30 mL).[18]

  • Work-up: Combine the organic layers, wash with water, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[18]

  • Purification: The resulting product can be purified by crystallization or silica gel chromatography.[18]

Modern Photocatalytic Methods

Visible-light photoredox catalysis represents a cutting-edge approach to bromination, offering mild conditions and unique reactivity.[25] These methods can generate bromine radicals or enhance the electrophilicity of a bromine source under gentle irradiation.[26][27]

Core Advantages:

  • Mild Conditions: Reactions are typically run at room temperature using visible light (e.g., blue LEDs), avoiding the need for heat or harsh initiators.[26]

  • High Selectivity: Photocatalysis can offer high chemo- and regioselectivity that may be difficult to achieve with traditional methods.[26][27]

  • Sustainability: These methods align with green chemistry principles by using light as a traceless reagent and often employing catalytic amounts of a photosensitizer.[27]

One approach involves using a photocatalyst like Ru(bpy)₃Cl₂ to generate bromine in situ from the oxidation of Br⁻.[26] Another strategy uses an organic dye to activate NBS itself, increasing its electrophilicity and diverting reactions from radical pathways toward electrophilic substitution, even for benzylic systems.[28]

Comparative Analysis & Data

To facilitate reagent selection, the following tables summarize the key properties and performance of NBS and its alternatives.

Table 1: General Properties of Brominating Reagents

ReagentAbbreviationFormulaMW ( g/mol )Active Br (%)ByproductKey Advantages
N-BromosuccinimideNBSC₄H₄BrNO₂178.044.9SuccinimideWell-established, good selectivity
1,3-Dibromo-5,5-dimethylhydantoinDBDMHC₅H₆Br₂N₂O₂285.955.95,5-DimethylhydantoinHigh atom economy, low cost, easy byproduct removal[7][10][11]
Oxone® / Sodium BromideOxone®/NaBrKHSO₅/NaBrVariousVariableNa₂SO₄, KHSO₄Green, safe, inexpensive, aqueous conditions[16][18]
Molecular BromineBr₂Br₂159.8100.0HBrHigh atom economy

Table 2: Performance Comparison in Benzylic Bromination of Toluene

ReagentInitiator/CatalystSolventTemp.Time (h)Yield (%)Reference
NBS (1.0 eq)ZrCl₄ (10 mol%)CH₂Cl₂RT234[15]
DBDMH (0.5 eq) ZrCl₄ (10 mol%) CH₂Cl₂ RT 2 86 [15]
NBS (1.1 eq)AIBNCCl₄Reflux164N/A (Typical)
Br₂ (1.0 eq)LightCCl₄Reflux-~60N/A (Typical)

Note: Yields are highly substrate and condition-dependent. This table serves as a representative comparison.

Visualization of Mechanisms and Workflows

To further clarify the processes described, the following diagrams illustrate the core mechanistic pathways and a general experimental workflow.

Radical Bromination Mechanism

This pathway is central to the action of NBS and DBDMH in allylic and benzylic brominations.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat/Light p1 Allylic/Benzylic C-H R• R• Br• Br• R•->Br• from N-Br Source R-R R-R R•->R-R + R• Br₂ Br₂ Br•->Br₂ + Br• p2 Allylic/Benzylic Radical p1->p2 + Br•, - HBr p4 Product C-Br p2->p4 + Br₂ p3 Br₂ p3->Br• from p2 HBr HBr (from step 1) HBr->p3 + NBS/DBDMH NBS_DBDMH NBS / DBDMH

Caption: Generalized radical chain mechanism for allylic/benzylic bromination.

Electrophilic Bromination Workflow

This diagram outlines the typical steps for the bromination of an activated aromatic compound using an in situ generation method.

G start Start: Setup Reaction dissolve 1. Dissolve Substrate & NaBr in Solvent start->dissolve add_oxone 2. Add Aqueous Oxone® Solution dissolve->add_oxone react 3. Stir at Room Temp (Monitor by TLC) add_oxone->react quench 4. Quench with Sodium Thiosulfate react->quench extract 5. Extract with Organic Solvent quench->extract workup 6. Wash, Dry, & Concentrate Organic Layers extract->workup purify 7. Purify Product (Crystallization/Chromatography) workup->purify end End: Pure Product purify->end

Caption: Standard workflow for electrophilic bromination using Oxone®/NaBr.

Conclusion and Future Outlook

While NBS remains a reliable and effective reagent, its alternatives offer significant advantages that align with the modern demands of chemical synthesis. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) stands out as a direct replacement for NBS in radical brominations, providing superior atom economy and simplified purification.[7][11] For electrophilic brominations of activated systems, the Oxone®/NaBr system is an excellent choice, championing the principles of green chemistry through its safety and use of aqueous media.[16][19] Finally, photocatalytic methods are paving the way for novel, highly selective transformations under exceptionally mild conditions, representing the future of sustainable halogenation chemistry.[25][27]

The selection of a brominating agent should be a deliberate choice based on the specific transformation, substrate, and desired process characteristics, including yield, selectivity, cost, safety, and environmental impact. By considering these modern alternatives, researchers can optimize their synthetic routes, leading to more efficient, economical, and sustainable chemical manufacturing.

References

  • Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Chemistry LibreTexts. [Link]

  • Allylic Bromination by NBS with Practice Problems. Chemistry Steps. [Link]

  • Allylic and Benzylic Bromination with NBS. Chad's Prep. [Link]

  • Radical halogenation of allylic systems. University of Calgary. [Link]

  • Benzylic brominations/aromatic ring brominations: DBDMH bromination reactions. Chemia. [Link]

  • What is Allylic Bromination? Master Organic Chemistry. [Link]

  • Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journal of Organic Chemistry via PMC. [Link]

  • Greening the lab: Using sodium perborate and oxone as oxidants for brominations and epoxidations. ACS Publications. [Link]

  • Selective photocatalytic bromination. RSC Blogs. [Link]

  • Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. ACS. [Link]

  • Eco-friendly and versatile brominating reagent prepared from a liquid bromine precursor. Green Chemistry (RSC Publishing). [Link]

  • Modern Approaches to Green Bromination for a Sustainable Future. Engineered Science Publisher. [Link]

  • Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients. Chemia. [Link]

  • Solvent-free bromination reactions with sodium bromide and oxone promoted by mechanical milling. Green Chemistry (RSC Publishing). [Link]

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). Connect Chemicals. [Link]

  • 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Organic Chemistry Portal. [Link]

  • Lewis Acid Catalyzed Benzylic Bromination. Organic Letters via PMC. [Link]

  • Bromination of Activated Arenes by Oxone® and Sodium Bromide. Bulletin of the Korean Chemical Society via SciSpace. [Link]

  • Bromination Reagent Guide. ACS GCI Pharmaceutical Roundtable. [Link]

  • DBDMH. Wikipedia. [Link]

  • Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst. MDPI. [Link]

  • Wohl–Ziegler bromination. Wikipedia. [Link]

  • Aqueous Electrophilic Aromatic Bromination using KBr and Oxone. Journal of Chemical Education via ResearchGate. [Link]

  • Bromination - Common Conditions. Common Organic Chemistry. [Link]

  • Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Omega. [Link]

  • Radical bromination using photocatalysis. Morressier. [Link]

  • Bromination of Aromatic Compounds Using Ammonium Bromide and Oxone. Synthesis. [Link]

  • How green is your bromination reaction? The Green Chemistry Initiative Blog. [Link]

  • Bromination with NaBr and Oxone. The Hive via Erowid. [Link]

  • Bromine handling and safety. Slideshare. [Link]

  • Bromination of Activated Arenes by Oxone® and Sodium Bromide. ResearchGate. [Link]

  • Bromination safety. YouTube. [Link]

  • Bromine Safety & Standard Operating Procedures. University of California, Santa Cruz. [Link]

  • Bromine Safety Handbook. ICL Group. [Link]

  • A Green Bromination Method for the Synthesis of Benzylic Dibromides. ChemInform via ResearchGate. [Link]

  • Mild and regioselective oxidative bromination of aromatic compounds using ammonium bromide and oxone. Royal Society of Chemistry. [Link]

  • Fast and Efficient Bromination of Aromatic Compounds with Ammonium Bromide and Oxone. ResearchGate. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Bromination Solvent Alternative? Reddit. [Link]

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A Comparative Spectroscopic Guide to the Structural Validation of 2-(Bromomethyl)-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of chemical intermediates is a cornerstone of robust research and development. 2-(Bromomethyl)-5-fluorobenzonitrile is a key building block, valued for its reactive bromomethyl group and the influence of its electron-withdrawing nitrile and fluoro substituents. This guide provides an in-depth validation of its structure through a multi-pronged spectroscopic approach, comparing its expected spectral features with the experimentally determined data of a closely related analogue, 2-(bromomethyl)benzonitrile. By understanding the subtle yet significant shifts and patterns in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently verify the identity and purity of this critical reagent.

The Logic of Spectroscopic Validation

The validation of a molecular structure is a process of accumulating corroborating evidence from multiple independent techniques. Each spectroscopic method probes different aspects of the molecule's constitution, and together, they provide a comprehensive and self-validating picture.

cluster_0 Spectroscopic Techniques cluster_1 Structural Information 1H_NMR ¹H NMR Proton_Environment Proton Environment & Connectivity 1H_NMR->Proton_Environment Probes 13C_NMR ¹³C NMR Carbon_Backbone Carbon Framework 13C_NMR->Carbon_Backbone Reveals IR IR Spectroscopy Functional_Groups Functional Groups IR->Functional_Groups Identifies MS Mass Spectrometry Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Determines Structure_Validation Structure_Validation Proton_Environment->Structure_Validation Contributes to Carbon_Backbone->Structure_Validation Contributes to Functional_Groups->Structure_Validation Contributes to Molecular_Weight->Structure_Validation Contributes to

Caption: Workflow for Spectroscopic Structure Validation.

Comparative Spectroscopic Analysis

To validate the structure of this compound, we will analyze the expected data from four key spectroscopic techniques and compare them with the known experimental data for 2-(bromomethyl)benzonitrile. This comparative approach allows for a deeper understanding of the influence of the fluorine substituent on the spectral properties.

Spectroscopic TechniqueThis compound (Predicted)2-(bromomethyl)benzonitrile (Experimental)[1]
¹H NMR (CDCl₃, 400 MHz) ~4.7 ppm (s, 2H, -CH₂Br), 7.4-7.8 ppm (m, 3H, Ar-H)4.62 ppm (s, 2H, -CH₂Br), 7.2-7.8 ppm (m, 4H, Ar-H)
¹³C NMR (CDCl₃, 100 MHz) ~30 ppm (-CH₂Br), ~115 ppm (Ar-C), ~118 ppm (-CN), ~130-140 ppm (Ar-C), ~162 ppm (d, ¹JCF, Ar-C-F)31.9 ppm (-CH₂Br), 117.8 ppm (-CN), 128.2, 129.5, 133.0, 133.2, 139.2 ppm (Ar-C)
IR (ATR) ~2230 cm⁻¹ (C≡N stretch), ~1250 cm⁻¹ (C-F stretch), ~1220 cm⁻¹ (CH₂ wag)2238 cm⁻¹ (C≡N stretch), 1215 cm⁻¹ (CH₂ wag)
Mass Spec. (EI) M⁺ peaks at m/z 213/215 (approx. 1:1 ratio), base peak at m/z 134M⁺ peaks at m/z 195/197 (approx. 1:1 ratio), base peak at m/z 116
¹H NMR Spectroscopy: Unveiling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.

Analysis of 2-(Bromomethyl)benzonitrile (Experimental Data): The ¹H NMR spectrum of 2-(bromomethyl)benzonitrile shows a characteristic singlet at approximately 4.62 ppm, which corresponds to the two protons of the bromomethyl (-CH₂Br) group.[1] The downfield shift of this signal is due to the deshielding effect of the adjacent electronegative bromine atom and the aromatic ring. The aromatic protons appear as a multiplet in the region of 7.2-7.8 ppm.[1]

Predicted Spectrum of this compound: For this compound, we anticipate a similar singlet for the -CH₂Br protons, likely around 4.7 ppm. The presence of the electron-withdrawing fluorine atom at the 5-position is expected to cause a slight downfield shift of the aromatic protons. Furthermore, we would expect to see coupling between the fluorine atom and the aromatic protons, leading to more complex splitting patterns (doublets and triplets of doublets) in the aromatic region. Specifically, the proton at the 6-position will show a doublet due to coupling with the proton at the 4-position, and further splitting due to coupling with the fluorine atom.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Analysis of 2-(Bromomethyl)benzonitrile (Experimental Data): The ¹³C NMR spectrum of 2-(bromomethyl)benzonitrile displays a signal for the bromomethyl carbon at approximately 31.9 ppm.[1] The nitrile carbon appears around 117.8 ppm, and the aromatic carbons are observed in the 128-140 ppm region.[1]

Predicted Spectrum of this compound: In the predicted ¹³C NMR spectrum of this compound, the bromomethyl carbon should appear at a similar chemical shift, around 30 ppm. The nitrile carbon is also expected in a similar region, around 118 ppm. The most significant difference will be the signal for the carbon atom directly bonded to the fluorine atom. This carbon will appear as a doublet with a large coupling constant (¹JCF) of approximately 250 Hz, a characteristic feature of carbon-fluorine bonds. The other aromatic carbons will also show smaller C-F couplings.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Analysis of 2-(Bromomethyl)benzonitrile (Experimental Data): The IR spectrum of 2-(bromomethyl)benzonitrile exhibits a strong, sharp absorption band around 2238 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration.[1] Another notable peak is the wagging vibration of the CH₂ group in the bromomethyl moiety, which appears around 1215 cm⁻¹.[1]

Predicted Spectrum of this compound: For this compound, the C≡N stretching frequency is expected to be in a similar region, around 2230 cm⁻¹. The presence of the fluorine atom introduces a C-F stretching vibration, which typically appears in the range of 1000-1400 cm⁻¹. We would predict a strong absorption band around 1250 cm⁻¹ corresponding to the C-F stretch. The CH₂ wagging vibration should also be present around 1220 cm⁻¹.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) MS is a common method that involves bombarding the sample with high-energy electrons, causing ionization and fragmentation of the molecule.

Analysis of 2-(Bromomethyl)benzonitrile (Experimental Data): The mass spectrum of 2-(bromomethyl)benzonitrile shows a molecular ion (M⁺) peak with a characteristic isotopic pattern for bromine. Since bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the molecular ion appears as two peaks of almost equal intensity at m/z 195 and 197.[1] The base peak (the most intense peak) is observed at m/z 116, which corresponds to the loss of the bromine radical to form the stable cyanobenzyl cation.[1]

Predicted Spectrum of this compound: The mass spectrum of this compound will also exhibit the characteristic 1:1 isotopic pattern for bromine in its molecular ion peak, which will appear at m/z 213 and 215. The most likely fragmentation pathway is the loss of the bromine radical, leading to the formation of the 5-fluoro-2-cyanobenzyl cation. This would result in a base peak at m/z 134.

Molecule This compound (m/z 213/215) Loss_Br Loss of Br• Molecule->Loss_Br Fragment 5-fluoro-2-cyanobenzyl cation (m/z 134) Loss_Br->Fragment

Caption: Predicted Mass Spectrometry Fragmentation.

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reproducible and reliable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • NMR spectrometer (e.g., 400 MHz)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Sample: this compound

  • Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in an NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to a few thousand scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of the sample.

Materials:

  • FTIR spectrometer with an ATR accessory (e.g., diamond crystal)

  • Sample: this compound

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol.

Electron Ionization-Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the sample.

Materials:

  • Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system.

  • Sample: this compound

  • Solvent (if using GC-MS, e.g., dichloromethane)

Procedure (Direct Insertion Probe):

  • Sample Preparation: Place a small amount of the sample in a capillary tube.

  • Instrument Setup:

    • Insert the probe into the ion source.

    • Set the ion source temperature (e.g., 200 °C) and electron energy (typically 70 eV).

  • Data Acquisition:

    • Slowly heat the probe to volatilize the sample into the ion source.

    • Acquire mass spectra over the desired mass range (e.g., m/z 40-300).

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Identify the base peak and other significant fragment ions.

    • Propose fragmentation pathways consistent with the observed spectrum.

Conclusion

The structural validation of this compound is a clear demonstration of the power of synergistic spectroscopic analysis. While ¹H and ¹³C NMR confirm the connectivity of the proton and carbon frameworks, the characteristic C-F coupling provides undeniable evidence for the presence and position of the fluorine substituent. IR spectroscopy offers a rapid and straightforward method to identify the key nitrile and bromomethyl functional groups. Finally, mass spectrometry provides the definitive molecular weight and reveals fragmentation patterns that are consistent with the proposed structure. By comparing these expected spectral features with the known data of related compounds, researchers can build a robust and defensible case for the structural integrity of this important synthetic intermediate.

References

  • PubChem. 5-(bromomethyl)-2-fluorobenzonitrile. [Link].

  • PubChem. 2-(Bromomethyl)benzonitrile. [Link].

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A Senior Application Scientist's Guide to the Purity Assessment of 2-(Bromomethyl)-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and application of 2-(Bromomethyl)-5-fluorobenzonitrile.

Introduction: The Criticality of Purity in a Key Synthetic Building Block

This compound is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its benzylic bromide moiety provides a reactive handle for nucleophilic substitution, while the nitrile and fluoro groups modulate the electronic properties and metabolic stability of the target compounds. In any synthetic workflow, the purity of such a starting material is not merely a quality metric; it is a fundamental prerequisite for ensuring the reproducibility of subsequent reactions, the safety of the final active pharmaceutical ingredient (API), and the integrity of biological data.

Impurities, which can include unreacted starting materials, by-products from side reactions, intermediates, and degradation products, can have significant downstream consequences.[1][2] They may carry their own toxicity, react in unintended ways in subsequent steps leading to new, unidentified impurities, or suppress the desired reaction, resulting in lower yields and complex purification challenges. Therefore, a robust, multi-faceted analytical strategy to accurately assess the purity of synthesized this compound is indispensable.

This guide provides an in-depth comparison of the primary analytical techniques for this purpose, grounded in established regulatory frameworks such as the International Council for Harmonisation (ICH) Q3A(R2) guidelines, which set thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1][3][4]

Chapter 1: The Orthogonal Approach to Purity Verification

No single analytical technique is sufficient to declare a compound "pure." A comprehensive purity assessment relies on an orthogonal approach, employing multiple methods that measure different physicochemical properties of the molecule and its potential contaminants. For this compound, the primary recommended techniques are High-Performance Liquid Chromatography (HPLC) for non-volatile organic impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and residual solvents, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an absolute purity determination and structural confirmation.

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Caption: Orthogonal workflow for purity assessment.

Chapter 2: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Organic Impurities

HPLC is the cornerstone for quantifying non-volatile organic impurities in pharmaceutical intermediates. Its ability to separate compounds with subtle structural differences makes it ideal for resolving this compound from its process-related impurities, such as starting materials or isomeric by-products.

Causality Behind the Method: We choose a reversed-phase (RP-HPLC) method, typically with a C18 column, because the target analyte is a moderately polar organic molecule.[5] The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (the C18 column) and a polar mobile phase. A UV detector is selected due to the presence of a chromophore (the benzene ring) in the target molecule, allowing for sensitive detection.

Self-Validating HPLC Protocol

This protocol is designed in accordance with USP <1225> guidelines for method validation, ensuring accuracy, precision, and specificity.[6][7]

1. Instrumentation and Materials:

  • HPLC System: A system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[5]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: HPLC-grade Acetonitrile (ACN) and formic acid; ultrapure water.

  • Reference Standard: A well-characterized standard of this compound (purity ≥99%).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% (v/v) Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.[8]

  • Injection Volume: 10 µL.

3. Solution Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Sample Solution: Accurately weigh and dissolve the synthesized compound in the diluent to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

  • Reference Solution: Prepare the reference standard in the same manner at the same concentration.

  • System Suitability Solution: Spike the reference solution with known potential impurities (if available) to confirm resolution.

4. Validation and Data Analysis:

  • Specificity: Analyze a blank (diluent), the reference standard, and the sample. The peak for this compound in the sample should have the same retention time as the reference standard. All impurity peaks should be well-resolved from the main peak.[9]

  • Quantification: Calculate the percentage of each impurity using the area normalization method, assuming a similar response factor for structurally related impurities.

    • % Impurity = (Area_impurity / Total_Area_all_peaks) * 100

  • Reporting: Report any impurity above the reporting threshold of 0.05% as per ICH Q3A guidelines.[1][4]

dot graph TD { bgcolor="#F1F3F4"; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end

Caption: Experimental workflow for HPLC analysis.

Chapter 3: Gas Chromatography-Mass Spectrometry (GC-MS) - Detecting the Unseen Volatiles

Residual solvents and volatile organic impurities are a critical class of impurities that must be controlled.[1] GC is the ideal technique for their separation due to their volatility. Coupling it with a Mass Spectrometer (MS) provides definitive identification based on mass-to-charge ratio and fragmentation patterns, offering higher confidence than other detectors.[10][11]

Causality Behind the Method: this compound itself is thermally labile, so direct GC analysis of the main component is not recommended. However, GC is perfectly suited for analyzing lower-boiling point impurities, such as solvents used in the synthesis (e.g., toluene, dichloromethane) or volatile by-products. A headspace injection technique is often preferred as it introduces only the volatile components onto the GC column, protecting it from non-volatile material.

Self-Validating Headspace GC-MS Protocol

1. Instrumentation and Materials:

  • GC-MS System: A Gas Chromatograph equipped with a Headspace Autosampler and a Mass Spectrometric detector.

  • Column: A low-to-mid polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Reagents: High-purity Dimethyl sulfoxide (DMSO) or another suitable high-boiling point solvent for sample dissolution.

  • Reference Standards: Certified standards of expected residual solvents.

2. GC-MS Conditions:

  • Headspace Sampler:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 20 min

  • GC:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Initial 40 °C for 5 min, ramp at 10 °C/min to 240 °C, hold for 5 min.

  • MS:

    • Ion Source Temperature: 230 °C

    • Scan Mode: Full Scan (m/z 35-350).

3. Solution Preparation:

  • Sample Solution: Accurately weigh approximately 100 mg of the synthesized compound into a 20 mL headspace vial. Add 5.0 mL of DMSO. Crimp the vial securely.

  • Reference Solution: Prepare a stock solution of all expected solvents in DMSO. Prepare a series of dilutions to create a calibration curve for quantification.

4. Validation and Data Analysis:

  • Identification: Identify peaks in the sample chromatogram by comparing their retention times and mass spectra to the reference standards and a library (e.g., NIST).

  • Quantification: Quantify each identified solvent using the external standard calibration curve.

  • Reporting: Compare solvent levels against the limits specified in the ICH Q3C guidelines.[3]

Chapter 4: Quantitative NMR (qNMR) - The Absolute Purity Arbiter

While chromatographic methods provide relative purity based on peak area, quantitative NMR (qNMR) offers a direct, primary method for determining absolute purity.[12] The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12][13] By comparing the integral of a known signal from the analyte to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated without needing reference standards for the impurities themselves.[14]

Causality Behind the Method: ¹H NMR is chosen for its high sensitivity and the presence of distinct, well-resolved protons in the this compound structure (e.g., the benzylic -CH₂Br protons). An internal standard is selected that is stable, has a simple spectrum with signals that do not overlap with the analyte, and is accurately weighable. Maleic acid or dimethyl sulfone are common choices.

Self-Validating qNMR Protocol

1. Instrumentation and Materials:

  • NMR Spectrometer: 400 MHz or higher for good signal dispersion.

  • Internal Standard (IS): Certified internal standard of high purity (e.g., Maleic Acid).

  • Deuterated Solvent: DMSO-d₆ (chosen for its ability to dissolve both the analyte and the polar internal standard).

2. Experimental Procedure:

  • Sample Preparation:

    • Accurately weigh ~15 mg of the internal standard (W_IS) into a vial.

    • Accurately weigh ~25 mg of the this compound sample (W_spl) into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Crucial Parameters: Ensure a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full magnetization recovery. A 90° pulse angle is typically used.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal from the analyte (e.g., the -CH₂Br singlet, 2 protons). Let this be I_spl.

    • Integrate a well-resolved signal from the internal standard (e.g., the two olefinic protons of maleic acid, a singlet). Let this be I_IS.

3. Purity Calculation: The purity of the sample (P_spl) is calculated using the following formula:

P_spl (%) = (I_spl / I_IS) * (N_IS / N_spl) * (M_spl / M_IS) * (W_IS / W_spl) * P_IS

Where:

  • N = Number of protons for the integrated signal (e.g., N_spl = 2 for -CH₂Br)

  • M = Molecular weight of the compound

  • W = Weight

  • P_IS = Purity of the internal standard (as a percentage)

dot graph TD { bgcolor="#F1F3F4"; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end

Caption: Workflow for qNMR-based absolute purity determination.

Chapter 5: Comparative Analysis of Purity Assessment Techniques

The choice of analytical method depends on the specific question being asked. HPLC excels at routine quality control for known impurities, GC-MS is essential for safety related to residual solvents, and qNMR provides an absolute benchmark for purity and is invaluable for characterizing reference standards.

FeatureHPLC-UV/DADGC-MSQuantitative NMR (qNMR)
Primary Application Quantification of non-volatile organic impurities.Identification & quantification of volatile impurities and residual solvents.Absolute purity determination; structural confirmation.
Principle Differential partitioning between mobile and stationary phases.Separation of volatile compounds in the gas phase.Measures magnetic properties of atomic nuclei.
Impurity ID Tentative, based on retention time. Requires standards for confirmation.Definitive, based on mass spectrum and fragmentation patterns.[10]Can often identify unknown impurities from their spectra.[15]
Quantification Relative (Area %). Requires standards for absolute quantification.Absolute, with calibration curves.Absolute, using a single internal standard.[13][14]
Sensitivity High (ppm levels).Very high (ppb levels for some compounds).Moderate (typically requires >0.1% impurity level).
Sample Prep Simple dissolution and filtration.Dissolution in a high-boiling solvent for headspace analysis.Simple dissolution, but requires very accurate weighing.
Key Advantage Robust, reproducible, and widely available for QC labs.Unmatched for volatile analysis and definitive identification.Universal detection and no need for specific impurity standards.
Key Limitation Requires impurity standards for positive ID and accurate quantification.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than chromatographic methods.

Conclusion: An Integrated Strategy for Confident Purity Assessment

Assessing the purity of a critical intermediate like this compound is a non-negotiable step in drug discovery and development. A single chromatographic result is insufficient. A robust and trustworthy assessment is built on an integrated, orthogonal strategy.

  • HPLC should be employed as the primary tool for routine analysis of batch-to-batch consistency and for quantifying known process-related organic impurities.

  • Headspace GC-MS analysis is mandatory to ensure that residual solvent levels are within the safe limits defined by regulatory guidelines.[1]

  • Quantitative NMR should be used to establish the absolute purity of the initial batch, to qualify in-house reference standards, and to investigate any discrepancies observed in other methods.

By combining the relative quantification power of HPLC, the specific identification capabilities of GC-MS, and the absolute purity determination of qNMR, researchers can ensure the quality, safety, and reliability of their synthesis, providing a solid foundation for the subsequent stages of drug development.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) . (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline . (2006). European Medicines Agency (EMA). [Link]

  • Impurity guidelines in drug development under ICH Q3 . AMSbiopharma. [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances . (1995). Food and Drug Administration. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances . ECA Academy. [Link]

  • Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection . (2015). Restek. [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds . (2010). National Institutes of Health. [Link]

  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory . (2012). Journal of Chemical Education. [Link]

  • Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments . (2004). USGS Publications Warehouse. [Link]

  • Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification . (2021). AZoM. [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products . (2014). New Food Magazine. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance . (2025). Patsnap Eureka. [Link]

  • USP <1225> Method Validation . BA Sciences. [Link]

  • GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After... . (1982). UNT Digital Library. [Link]

  • <1225> VALIDATION OF COMPENDIAL METHODS . General Chapters. [Link]

  • Analytical Method Validation: ICH and USP Perspectives . (2025). International Journal of Research and Review. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay . (2014). Journal of Medicinal Chemistry. [Link]

  • Validation of Impurity Methods, Part II . (2014). LCGC North America. [Link]

  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients . (2022). Chemistry LibreTexts. [Link]

  • Separation of 2-Amino-5-bromobenzonitrile on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • Method for analyzing and determining 2-(dibromomethyl)-4-fluorobenzonitrile in trelagliptin succinate.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug . (2020). National Institutes of Health. [Link]

  • HPLC Method for Analysis of Bromoform on Newcrom R1 Column . SIELC Technologies. [Link]

  • Derivative Spectrophotometric Methods for the Determination of Bendamustine Hydrochloride . (2012). Journal of Applied Pharmaceutical Science. [Link]

  • Anastrozole EP Impurity C | 120511-84-4 . SynZeal. [Link]

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comparison of 2-(Bromomethyl)-5-fluorobenzonitrile with other alkylating agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 2-(Bromomethyl)-5-fluorobenzonitrile and Other Alkylating Agents for Advanced Synthesis

For researchers, scientists, and professionals in drug development, the selection of a suitable alkylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides a comprehensive analysis of this compound, a functionally rich reagent, and objectively compares its performance and reactivity profile with other commonly employed benzylic alkylating agents. By integrating theoretical principles with practical, field-proven insights, this document serves as a technical resource for making informed decisions in complex synthetic challenges.

The Theoretical Framework: Understanding Reactivity in Benzyl Bromides

Benzyl bromides are a cornerstone class of alkylating agents, valued for their ability to introduce the benzyl group onto a wide range of nucleophiles. Their reactivity is primarily governed by their propensity to undergo nucleophilic substitution reactions, which can proceed through either an Sₙ1 or Sₙ2 mechanism.[1] The specific pathway and the reaction rate are profoundly influenced by the electronic nature of substituents on the aromatic ring.[1][2]

  • Sₙ1 Pathway: This mechanism involves the formation of a benzylic carbocation intermediate. Its stability is paramount, meaning electron-donating groups (EDGs) that stabilize the positive charge will accelerate the reaction.

  • Sₙ2 Pathway: This is a concerted mechanism where the nucleophile attacks the benzylic carbon as the bromide leaving group departs. The reaction rate is sensitive to both steric hindrance and the electrophilicity of the benzylic carbon. Electron-withdrawing groups (EWGs) can increase the carbon's electrophilicity but can also destabilize the transition state, which has some developing positive charge.[3]

The subject of this guide, This compound , features two distinct electron-withdrawing groups: a cyano (-CN) group and a fluoro (-F) group.

  • Cyano Group (-CN): This group exerts a powerful electron-withdrawing effect through both induction and resonance, significantly reducing the electron density of the aromatic ring.[2][4] This effect destabilizes any potential benzylic carbocation, making an Sₙ1 pathway highly unfavorable.[5] Consequently, the presence of a cyano group retards the overall reaction rate compared to unsubstituted benzyl bromide.[4]

  • Fluoro Group (-F): Fluorine is the most electronegative element and strongly withdraws electron density via induction. While it can donate electron density through resonance, its inductive effect dominates, making it a deactivating group.

The cumulative effect of these two EWGs renders the benzylic carbon of this compound significantly less reactive than that of its unsubstituted or electron-rich counterparts.

G start Start: Dissolve Phenol in Polar Aprotic Solvent (DMF) base Add Base (e.g., K₂CO₃) Stir to form Phenoxide Anion start->base add_alkyl Add Alkylating Agent (e.g., this compound) base->add_alkyl react Heat Reaction Mixture (e.g., 70-90°C) Monitor by TLC add_alkyl->react workup Cool, Dilute with EtOAc Wash with Water & Brine react->workup purify Dry, Concentrate & Purify (Column Chromatography) workup->purify end End: Isolated Aryl Ether Product purify->end

Generalized Workflow for O-Alkylation.

Detailed Protocol:

  • Preparation: To a stirred solution of a substituted phenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.2 eq.) under an inert atmosphere (N₂ or Ar).

  • Phenoxide Formation: Stir the mixture at room temperature (or 0 °C for NaH) for 30 minutes to ensure complete deprotonation to the phenoxide anion.

  • Alkylation: Add this compound (1.1 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to a temperature between 70-90 °C. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting phenol is consumed.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water (3x) and brine (1x) to remove DMF and inorganic salts. [6]6. Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expected Performance Comparison for O-Alkylation of p-Cresol:

Alkylating AgentBaseSolventTemp (°C)Approx. Time (h)Expected Yield (%)
Benzyl bromideK₂CO₃AcetonitrileReflux4-6>90% [7]
This compound K₂CO₃DMF80-908-1675-90% (Estimated)
4-Nitrobenzyl bromideCs₂CO₃DMF90-10012-2470-85% (Estimated)

Justification for Estimates: The reduced reactivity of this compound necessitates more forcing conditions (higher temperature, longer reaction time) compared to the highly reactive benzyl bromide to achieve a comparable, high yield. [3]

N-Alkylation of Amines

N-alkylation is a critical reaction in the synthesis of pharmaceutical intermediates, allowing for the diversification of molecular scaffolds. [8]The protocol is similar to O-alkylation but may require different base/solvent combinations depending on the amine's nucleophilicity and basicity.

Detailed Protocol:

  • Preparation: Dissolve the primary or secondary amine (1.0 eq.) and a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 eq.) in a suitable solvent like acetonitrile or DMF.

  • Alkylation: Add this compound (1.05-1.1 eq.) to the stirred mixture at room temperature. [9]3. Reaction: Heat the reaction mixture to 50-80 °C and monitor its progress by TLC. [8]4. Work-up: Upon completion, cool the mixture and partition between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography or recrystallization.

Synthetic Utility and Strategic Advantages

The true value of this compound lies not just in its function as an alkylating agent, but in the synthetic handles it introduces.

  • Enhanced Selectivity: Its moderate reactivity can be exploited for selective alkylation of the most nucleophilic site in a complex molecule, leaving other, less reactive sites untouched—a task that is often challenging with highly reactive agents like benzyl bromide. [3]2. Platform for Diversification: The nitrile and fluoro substituents are valuable for downstream modifications. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring. The fluorine atom can significantly modulate the physicochemical properties of the final compound, such as metabolic stability and binding affinity, which is of paramount importance in drug design. [10]3. Intermediate in Bioactive Molecules: Fluorinated benzonitriles are key intermediates in the synthesis of a wide range of bioactive molecules, including kinase inhibitors and central nervous system (CNS) drugs. [11]

Safety and Handling

Like all benzyl bromides, this compound is a lachrymator and should be handled with care in a well-ventilated fume hood. It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. * Handling: Avoid breathing dust or vapors. Use only in a well-ventilated area. * Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C). [12]

Conclusion

This compound is a highly valuable, multifunctional alkylating agent. While it exhibits lower raw reactivity compared to unsubstituted benzyl bromide due to the strong electron-withdrawing nature of its cyano and fluoro substituents, this characteristic can be strategically leveraged to achieve higher chemoselectivity in complex syntheses. Its primary advantage lies in the introduction of a fluorobenzonitrile moiety, a versatile scaffold that opens numerous avenues for further molecular elaboration. For researchers in medicinal chemistry and materials science, it represents a powerful tool for building molecular complexity and fine-tuning the properties of target compounds.

References

  • Chart showing the performance of benzylic bromination upon altering... ResearchGate. Available at: [Link]

  • Selectivity of Aryl and Benzylic Bromination. University of Glasgow. Available at: [Link]

  • Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Study Mind. Available at: [Link]

  • Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. ResearchGate. Available at: [Link]

  • What is the effect of the electron withdrawing and releasing group on the benzene ring on the rate of reaction? Quora. Available at: [Link]

  • Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. Available at: [Link]

  • Effect of an electron withdrawing group in a benzyl cation. YouTube. Available at: [Link]

  • Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Journal of the American Chemical Society. Available at: [Link]

  • Alkylation of phenol: a mechanistic view. PubMed - NIH. Available at: [Link]

  • Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. MDPI. Available at: [Link]

  • Cu-catalysed alkylation of phenols with aryl malononitriles. ResearchGate. Available at: [Link]

  • Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Organic Chemistry Portal. Available at: [Link]

  • This compound (C8H5BrFN). PubChemLite. Available at: [Link]

  • Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI. Available at: [Link]

  • Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. PMC - NIH. Available at: [Link]

  • Ligand-Accelerated ortho-C–H Alkylation of Arylcarboxylic Acids Using Alkyl Boron Reagents. PMC - NIH. Available at: [Link]

  • 2-(Bromomethyl)-5-nitrobenzonitrile. MySkinRecipes. Available at: [Link]

  • Alkylboronic acids as alkylating agents: photoredox-catalyzed alkylation reactions assisted by K3PO4. Chemical Science (RSC Publishing). Available at: [Link]

Sources

The Synthetic Chemist's Compass: A Comparative Guide to 2-(Bromomethyl)-5-fluorobenzonitrile and its Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of medicinal chemistry, the selection of building blocks is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery program. Among the myriad of electrophilic reagents available for the introduction of substituted benzyl moieties, 2-(Bromomethyl)-5-fluorobenzonitrile has emerged as a versatile and highly valuable synthon. Its unique combination of a reactive benzylic bromide, an electron-withdrawing nitrile group, and a fluorine substituent offers a nuanced reactivity profile that can be strategically exploited in the synthesis of complex molecular architectures.

This guide provides an in-depth comparison of this compound with its common alternatives, supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices, offering insights to guide researchers in selecting the optimal reagent for their specific synthetic challenges.

Unveiling the Utility: Core Applications of this compound

The primary application of this compound lies in its role as an alkylating agent, specifically for the introduction of the 2-cyano-4-fluorobenzyl group. This moiety is of significant interest in medicinal chemistry due to the electronic properties conferred by the nitrile and fluorine substituents, which can modulate a molecule's polarity, metabolic stability, and binding affinity to biological targets.[1]

A prominent example of the application of a structurally related building block is in the synthesis of the antiepileptic drug Rufinamide . While the commercial synthesis of Rufinamide utilizes 2,6-difluorobenzyl bromide, the synthetic route serves as an excellent template to understand the utility of substituted benzyl halides like this compound.[2][3][4] The core of the synthesis involves the construction of a triazole ring, a privileged scaffold in medicinal chemistry, through a 1,3-dipolar cycloaddition reaction.

The key step where a substituted benzyl halide is employed is the alkylation of a triazole precursor. This highlights the importance of the benzylic halide as a reactive handle for forging crucial carbon-nitrogen bonds.

A Head-to-Head Comparison: this compound vs. The Alternatives

The choice of an alkylating agent is a multifactorial decision, balancing reactivity, selectivity, cost, and ease of handling. Here, we compare this compound with its most common alternatives.

ReagentLeaving GroupKey AdvantagesKey Disadvantages
This compound BromideHigh Reactivity: The C-Br bond is weaker than the C-Cl bond, leading to faster reaction rates.[5] Versatility: The nitrile and fluorine groups offer sites for further functionalization.Higher Cost: Generally more expensive than the corresponding chloride. Lower Stability: Can be more prone to degradation over long-term storage.
2-(Chloromethyl)-5-fluorobenzonitrile ChlorideLower Cost: Typically more economical for large-scale synthesis.[1] Higher Stability: More stable for long-term storage.Lower Reactivity: Requires harsher reaction conditions (higher temperatures, longer reaction times) which may not be suitable for sensitive substrates.
Benzyl Bromide BromideHigh Reactivity: A standard, highly reactive benzylating agent.Lacks Substituents: No inherent fluorine or nitrile groups, requiring additional synthetic steps to introduce these functionalities.
Reductive Amination (using 2-formyl-5-fluorobenzonitrile) N/A (forms C-N bond directly)Milder Conditions: Avoids the use of highly reactive halides. Good for Primary and Secondary Amines: A reliable method for N-alkylation.Requires a Reducing Agent: Adds an extra reagent to the reaction. Aldehyde can be Prone to Oxidation.
Microwave-Assisted Synthesis VariesRapid Reaction Times: Can significantly accelerate the rate of reaction.[6] Improved Yields: In some cases, can lead to higher product yields.Requires Specialized Equipment: Not all labs are equipped with a microwave reactor. Scale-up can be Challenging.

In the Lab: A Step-by-Step Protocol for N-Alkylation

The following protocol provides a general procedure for the N-alkylation of a primary or secondary amine using this compound. This method is a cornerstone of synthetic organic chemistry, relying on the nucleophilic attack of the amine on the electrophilic benzylic carbon.[7][8]

Reaction Scheme:

A general N-alkylation reaction.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.1 eq) and anhydrous DMF.

  • Addition of Base: Add potassium carbonate (2.0 eq) to the stirred solution. The base is crucial to deprotonate the amine, increasing its nucleophilicity.

  • Addition of Alkylating Agent: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature. The electron-withdrawing nitrile group enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The choice of temperature is a balance between achieving a reasonable reaction rate and minimizing potential side reactions.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate. The organic layer is then washed with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired N-alkylated product.

The Causality Behind Experimental Choices: A Deeper Dive

  • Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate most primary and secondary amines without causing unwanted side reactions like elimination. For less nucleophilic amines, a stronger base like sodium hydride might be necessary.

  • Choice of Solvent: DMF is a polar aprotic solvent that is excellent for Sₙ2 reactions. It effectively solvates the potassium cations, leaving the carbonate anion more "naked" and reactive. Acetonitrile is another suitable alternative.

  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere prevents the oxidation of sensitive starting materials and reagents.

Visualizing the Synthetic Pathway

The following diagram illustrates a simplified decision-making process for selecting an appropriate alkylating agent.

Reagent_Selection start Start: Need to introduce a substituted benzyl group substrate_sensitivity Is the substrate sensitive to harsh conditions? start->substrate_sensitivity cost_consideration Is cost a major factor for scale-up? substrate_sensitivity->cost_consideration No use_reductive_amination Consider Reductive Amination substrate_sensitivity->use_reductive_amination Yes use_microwave Consider Microwave-Assisted Synthesis for speed substrate_sensitivity->use_microwave If speed is critical reactivity_need Is high reactivity crucial for a difficult transformation? cost_consideration->reactivity_need No use_chloro Consider 2-(Chloromethyl)-5-fluorobenzonitrile cost_consideration->use_chloro Yes use_bromo Use this compound reactivity_need->use_bromo Yes reactivity_need->use_chloro No

Sources

A Senior Application Scientist's Guide to the Efficacy of 2-(Bromomethyl)-5-fluorobenzonitrile in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic campaign. This guide provides an in-depth technical comparison of 2-(Bromomethyl)-5-fluorobenzonitrile, a versatile reagent, against alternative synthetic strategies for accessing key pharmacophores. By examining its application in the synthesis of known active compounds, we aim to provide actionable insights and robust experimental data to inform your synthetic design.

Introduction to this compound: A Versatile Fluorinated Building Block

This compound is a bifunctional aromatic compound featuring a reactive bromomethyl group and a cyano moiety, further decorated with a fluorine atom. This unique combination of functional groups makes it a highly valuable synthon in medicinal chemistry. The bromomethyl group serves as a potent electrophile for alkylation reactions, while the nitrile can be elaborated into various nitrogen-containing heterocycles or other functional groups. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final active compound.

This guide will delve into the practical applications of this compound, with a focus on its efficacy in constructing complex molecular architectures found in known active pharmaceutical ingredients (APIs). We will provide a comparative analysis of reaction pathways, yields, and scalability against alternative synthetic approaches.

Core Application: Synthesis of Fluorinated Indazoles as Pharmacophores

A significant application of this compound lies in the synthesis of fluorinated indazoles. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive molecules, including kinase inhibitors and transient receptor potential ankyrin 1 (TRPA1) antagonists. The introduction of a fluorine atom onto the indazole core can modulate the compound's physicochemical properties, often leading to improved drug-like characteristics.

Proposed Synthetic Pathway to 3-Amino-6-fluoroindazole

A plausible and efficient route to a key intermediate, 3-amino-6-fluoroindazole, involves the reaction of this compound with hydrazine. This transformation is predicated on the established reactivity of ortho-halobenzonitriles with hydrazine to yield 3-aminoindazoles.

graph "Synthetic_Pathway_to_3-Amino-6-fluoroindazole" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=10];

reagent [label="2-(Bromomethyl)-5-\nfluorobenzonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; hydrazine [label="Hydrazine (NH2NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="3-Amino-6-fluoroindazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

reagent -> intermediate [label="Cyclization", fontname="Arial", fontsize=9, color="#34A853"]; hydrazine -> intermediate [color="#34A853"]; }

Synthetic pathway to 3-Amino-6-fluoroindazole.

This proposed one-pot cyclization offers a direct entry to the fluorinated indazole core. The reaction is typically carried out in a suitable solvent such as an alcohol, and the resulting 3-amino-6-fluoroindazole can be readily isolated and purified. This intermediate is a versatile precursor for a variety of active compounds.

Comparative Analysis: Synthesis of a TRPA1 Antagonist Core

Transient Receptor Potential Ankyrin 1 (TRPA1) is a well-validated target for the treatment of pain, inflammation, and respiratory diseases. Many potent TRPA1 antagonists feature a substituted indazole core. Here, we compare the proposed synthesis utilizing this compound with an alternative, established route to a similar fluorinated indazole scaffold.

Route A: Utilizing this compound

This approach leverages the direct cyclization of this compound with hydrazine to form 3-amino-6-fluoroindazole. This intermediate can then be further functionalized, for example, through a Sandmeyer reaction to introduce a bromine atom at the 3-position, followed by a Suzuki coupling to introduce the desired aryl or heteroaryl moiety.

graph "Route_A_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=filled, fontname="Arial", fontsize=10];

start [label="2-(Bromomethyl)-5-\nfluorobenzonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Cyclization with\nHydrazine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate1 [label="3-Amino-6-fluoroindazole", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Sandmeyer Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate2 [label="3-Bromo-6-fluoroindazole", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Suzuki Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="TRPA1 Antagonist Core", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1 -> intermediate1 -> step2 -> intermediate2 -> step3 -> product; }

Route A: Synthesis via this compound.

Advantages of Route A:

  • Convergence: This route offers a convergent approach, rapidly assembling the core heterocyclic structure.

  • Atom Economy: The initial cyclization step is highly atom-economical.

  • Availability: this compound is a commercially available starting material.

Route B: Alternative Synthesis from a Pre-formed Indazole

An alternative strategy often involves the modification of a commercially available, non-fluorinated indazole. This typically requires a multi-step sequence to introduce the fluorine atom and other necessary functionalities.

graph "Route_B_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=filled, fontname="Arial", fontsize=10];

start [label="6-Bromoindazole", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Nitration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate1 [label="6-Bromo-nitroindazole", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Fluorination (Balz-Schiemann)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate2 [label="6-Fluoro-nitroindazole", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Reduction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate3 [label="6-Fluoro-aminoindazole", fillcolor="#FBBC05", fontcolor="#202124"]; step4 [label="Further Functionalization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="TRPA1 Antagonist Core", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1 -> intermediate1 -> step2 -> intermediate2 -> step3 -> intermediate3 -> step4 -> product; }

Route B: Alternative multi-step synthesis.

Disadvantages of Route B:

  • Linear Synthesis: This is a more linear and often longer synthetic sequence.

  • Harsh Reagents: May involve harsh reagents for nitration and fluorination.

  • Yields: Overall yields can be lower due to the multiple steps involved.

FeatureRoute A (via this compound)Route B (from pre-formed indazole)
Starting Material This compound6-Bromoindazole
Number of Steps Fewer (more convergent)More (more linear)
Key Transformation Indazole formation from benzonitrileNitration, Fluorination, Reduction
Potential Yield Potentially higher overall yieldPotentially lower overall yield
Scalability Favorable due to fewer stepsMay present challenges in scaling up
Reagent Safety Hydrazine requires careful handlingNitrating and fluorinating agents can be hazardous

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-6-fluoroindazole from this compound (Proposed)

Disclaimer: This is a proposed protocol based on established chemical principles. Researchers should conduct their own risk assessment and optimization.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (2.0 eq)

  • Ethanol (or other suitable solvent)

Procedure:

  • To a solution of this compound in ethanol, add hydrazine hydrate dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 3-amino-6-fluoroindazole.

Self-Validation: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The purity should be assessed by HPLC.

Conclusion and Future Outlook

This compound demonstrates significant potential as a highly efficient building block for the synthesis of fluorinated indazoles, key components of numerous active pharmaceutical ingredients. The proposed synthetic route via direct cyclization with hydrazine offers a more convergent and potentially higher-yielding alternative to traditional multi-step linear syntheses. This approach aligns with the principles of modern synthetic chemistry, emphasizing efficiency and atom economy.

For researchers and drug development professionals, the strategic incorporation of this compound into synthetic planning can provide a competitive advantage in the rapid and cost-effective production of novel drug candidates. Further exploration of its reactivity and application in the synthesis of other heterocyclic systems is warranted and is expected to further solidify its position as a valuable tool in the medicinal chemist's arsenal.

References

  • A comprehensive list of peer-reviewed articles and patents will be compiled here to support all claims and protocols, with functional URLs.

comparative study of reaction kinetics of bromomethyl vs chloromethyl analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reaction Kinetics of Bromomethyl vs. Chloromethyl Analogs

For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that profoundly impacts reaction efficiency, yield, and scalability. Among the most common electrophilic synthons are the alkyl halides, with bromomethyl and chloromethyl compounds being workhorses in the synthesis of complex molecules. While structurally similar, their reactivity profiles in nucleophilic substitution reactions are markedly different.

This guide provides a comprehensive, data-supported comparison of the reaction kinetics of bromomethyl and chloromethyl analogs. We will delve into the fundamental physicochemical principles governing their reactivity, present detailed experimental protocols for their quantitative comparison, and discuss the practical implications for synthetic strategy.

Theoretical Foundation: Unpacking the Reactivity of Alkyl Halides

Nucleophilic substitution reactions, the cornerstone of C-C and C-heteroatom bond formation, are governed by several key factors, including the nature of the nucleophile, the structure of the substrate (electrophile), the solvent, and, critically, the identity of the leaving group.[1] For primary alkyl halides like bromomethyl and chloromethyl compounds, the bimolecular nucleophilic substitution (S(N)2) mechanism is typically dominant, especially when strong nucleophiles are employed in polar aprotic solvents.[2]

The rate of an S(N)2 reaction is described by the rate law: Rate = k[Alkyl Halide][Nucleophile] . The rate constant, k, is intrinsically linked to the activation energy of the reaction—the energy required to reach the transition state. The key to understanding the kinetic differences between bromomethyl and chloromethyl analogs lies in the factors that stabilize this transition state and facilitate the departure of the leaving group.

The Decisive Role of the Leaving Group

A good leaving group is one that is stable after it has departed with the electron pair from the C-X bond.[3] The stability of the halide anion (X⁻) is paramount. Experimental evidence consistently and unequivocally demonstrates that bromide is a superior leaving group compared to chloride.[4][5] This enhanced reactivity is attributed to three interconnected physicochemical properties:

  • Bond Strength (C-X): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[2][6] Breaking this bond is a central component of the activation energy for the reaction. A weaker bond requires less energy to break, thus lowering the activation barrier and accelerating the reaction rate.[6][7][8]

  • Anion Stability & Basicity: The stability of the leaving group as an anion is inversely related to its basicity.[3] Weaker bases are more stable and therefore make better leaving groups.[9] HBr is a stronger acid than HCl (pKa ~ -9.0 vs. ~ -7.0), meaning its conjugate base, Br⁻, is weaker and more stable than Cl⁻.[4] This greater stability allows bromide to accommodate the negative charge more effectively upon its departure.

  • Polarizability: Bromide is larger than chloride, and its electron cloud is more diffuse and easily distorted.[2][4][10] This higher polarizability helps to stabilize the developing negative charge in the S(_N)2 transition state, further lowering the activation energy.

The cumulative effect of these properties means that under identical conditions, a bromomethyl compound will react significantly faster than its corresponding chloromethyl analog.

Caption: Generalized S(_N)2 reaction mechanism.

Quantitative Data Comparison

The qualitative principles described above are borne out by quantitative data. The difference in reactivity can be substantial, often spanning one to two orders of magnitude depending on the specific substrates, nucleophile, and reaction conditions.

Table 1: Physicochemical Properties Influencing Leaving Group Ability

Property Chloride (Cl⁻) Bromide (Br⁻) Significance for Kinetic Performance
C-X Bond Enthalpy (kJ/mol) ~328[6] ~276[6] The weaker C-Br bond requires less energy to break, lowering the activation energy.[6][8]
pKa of Conjugate Acid (HX) ~ -7.0[4] ~ -9.0[4] A lower pKa indicates a stronger acid, meaning the conjugate base (Br⁻) is weaker, more stable, and a better leaving group.[3][4]
Ionic Radius (pm) 181 196 Larger size contributes to greater polarizability and charge dispersal.

| Relative S(N)2 Rate (vs. R-I) | ~0.005 - 0.01 | ~0.25 - 1 | Alkyl bromides react significantly faster than alkyl chlorides in typical S(_N)2 reactions.[7] |

Experimental Protocol: A Competition Study for Kinetic Analysis

To empirically determine the relative reactivity of bromomethyl and chloromethyl analogs, a competition experiment is a highly effective and elegant method.[11][5] In this setup, equimolar amounts of the two analogs are made to compete for a limited quantity of a nucleophile. The relative consumption of the starting materials directly reflects their relative reaction rates.[5][12]

The Finkelstein reaction, a halide exchange, serves as an excellent model system. Sodium iodide is used as the nucleophile in an acetone solvent. This choice is strategic: NaI is soluble in acetone, whereas the resulting NaCl and NaBr products are not, which can provide a visual indication of reaction progress, although quantitative analysis is preferred.[12][13]

Materials and Reagents
  • Bromomethyl-containing substrate (e.g., benzyl bromide)

  • Chloromethyl-containing substrate (e.g., benzyl chloride)

  • Internal Standard (e.g., dodecane, for GC analysis)

  • Sodium Iodide (NaI), dried

  • Acetone (anhydrous)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium thiosulfate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Gas Chromatograph (GC) with a suitable column (e.g., non-polar)

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately prepare a stock solution in a 25 mL volumetric flask containing equimolar amounts of the bromomethyl analog, the chloromethyl analog, and the internal standard in anhydrous acetone. For example, 1.0 mmol of each.

  • Preparation of Nucleophile Solution:

    • Prepare a separate solution of sodium iodide in anhydrous acetone (e.g., 0.5 M). Ensure the total moles of NaI to be used are sub-stoichiometric to the total moles of alkyl halides (e.g., a 1:2 ratio of nucleophile to total electrophiles). This ensures competition.[11][12]

  • Reaction Initiation and Monitoring:

    • In a clean, dry reaction vessel (e.g., a 50 mL round-bottom flask) equipped with a magnetic stir bar, add a defined volume of the alkyl halide stock solution.

    • Place the vessel in a thermostated water bath to maintain a constant temperature (e.g., 25°C or 40°C).

    • At time t=0, rapidly add the sodium iodide solution to initiate the reaction.

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot (~0.5 mL) of the reaction mixture.

  • Quenching and Workup:

    • Immediately quench each aliquot by adding it to a vial containing 2 mL of cold diethyl ether and 2 mL of a cold saturated sodium thiosulfate solution. The ether will extract the organic components, and the thiosulfate will react with any remaining iodine/iodide.

    • Vortex the vial, allow the layers to separate, and wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Quantitative Analysis:

    • Analyze the dried organic extract from each time point by Gas Chromatography (GC).[5][12]

    • The GC will separate the unreacted bromomethyl analog, the unreacted chloromethyl analog, the iodomethyl product, and the internal standard.

    • By comparing the peak areas of the two starting materials relative to the constant peak area of the internal standard, you can determine their concentrations over time.

Data Analysis

The relative rate constant (kBr/kCl) can be determined from the relative disappearance of the starting materials. By plotting the natural logarithm of the concentration (or relative peak area) of each alkyl halide versus time, the slope of the line will be proportional to the pseudo-first-order rate constant. The ratio of these slopes will give the ratio of the second-order rate constants.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Sample Processing cluster_analysis Analysis A Prepare equimolar stock solution: Bromomethyl analog + Chloromethyl analog + Internal Standard in Acetone C Combine solutions in thermostated vessel (t=0) A->C B Prepare NaI solution in Acetone (Sub-stoichiometric) B->C D Withdraw aliquots at timed intervals C->D E Quench aliquot in Ether/Thiosulfate D->E F Wash & Dry organic layer E->F G Inject sample into GC F->G H Determine relative peak areas vs. Internal Standard G->H I Calculate k_rel = k_Br / k_Cl H->I

Caption: Experimental workflow for a comparative kinetics study.

Conclusion and Implications for Synthesis

The kinetic advantage of bromomethyl analogs over their chloromethyl counterparts is a fundamental principle with significant practical implications for chemical synthesis and drug development.

  • Reaction Conditions: The higher reactivity of bromides allows for the use of milder reaction conditions (e.g., lower temperatures, weaker nucleophiles), which can be crucial for sensitive or complex substrates, improving functional group tolerance and reducing side product formation.

  • Efficiency and Throughput: Faster reaction rates translate directly to shorter production times, increasing laboratory and manufacturing throughput.

  • Reagent Selection: While bromides are more reactive, chlorides are often less expensive and more stable for long-term storage. The choice between a bromo- or chloro-analog is therefore a strategic one, balancing the need for reactivity against factors of cost, stability, and the specific demands of the synthetic route. In cases where reactivity is sluggish, switching from a chloride to a bromide is a common and effective troubleshooting strategy.

By understanding the kinetic principles laid out in this guide and employing robust experimental methods for their quantification, researchers can make more informed and strategic decisions, leading to the development of more efficient, robust, and successful synthetic protocols.

References

  • A Comparative Analysis of Leaving Group Ability: Chloride vs. Bromide in Pentyl Halides. Benchchem.
  • Alkyl Halides and Nucleophilic Substitution. Unknown Source.
  • Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps.
  • Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.
  • Other Factors that Affect SN2 Reactions. Chemistry LibreTexts.
  • A Data-Driven Comparison of (Bromomethyl)cyclohexane and (Chloromethyl)cyclohexane Reactivity in Nucleophilic Substitution. Benchchem.
  • A Comparative Study of Alkyl Halides in SN2 Reactions: A Guide for Researchers. Benchchem.
  • Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). Homework.Study.com.
  • Alkyl Halides: Leaving group features in substitution reactions. YouTube.
  • SN1 vs SN2. Organic Chemistry I - KPU Pressbooks.
  • Alkyl Halide Reactivity in SN2 Reactions: A Comparative Guide to 2-chloro-4-methylpentane and 2-bromo-4-methylpentane. Benchchem.
  • Video: Leaving Groups. JoVE.
  • What Makes A Good Leaving Group. Master Organic Chemistry.
  • Better Leaving Group: Bromide VS Chloride. Reddit.
  • What is the relationship between bond length and chemical reactivity?. Quora.
  • The order of bond strength among C-F, C-Cl, C-Br, C-1 is. Allen.
  • The SN2 Reaction Mechanism. Master Organic Chemistry.
  • Chem 251 - Reactivities of Alkyl Halides Lab. YouTube.
  • SN2 Competition Experiments, Part 1: Prelab Lecture. YouTube.

Sources

evaluating the regioselectivity of reactions with 2-(Bromomethyl)-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Regioselectivity of 2-(Bromomethyl)-5-fluorobenzonitrile in Synthetic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Regioselectivity

In the landscape of modern drug discovery and fine chemical synthesis, the ability to control reaction outcomes is paramount. Regioselectivity—the preferential reaction at one functional group or position over another—is a cornerstone of efficient and predictable synthesis. The reagent this compound is a versatile building block, prized for its unique electronic and steric properties that allow for the introduction of a fluorinated cyanobenzyl moiety into target molecules. This guide provides a comprehensive evaluation of the regioselectivity of this reagent, delving into the mechanistic principles that govern its reactivity, comparing it with viable alternatives, and presenting a practical, self-validating experimental protocol.

Dissecting the Molecule: Competing Reactive Sites and Their Electronic Drivers

The synthetic utility of this compound stems from two primary potential sites of nucleophilic attack: the benzylic carbon of the bromomethyl group and the aromatic ring itself. Understanding the inherent reactivity of each site is crucial for predicting and controlling reaction pathways.

The Dominant Pathway: Nucleophilic Substitution at the Benzylic Carbon

The bromomethyl group is the principal site of reactivity under typical nucleophilic substitution conditions. Benzylic halides are exceptionally reactive, a phenomenon often termed the "benzylic effect." This enhanced reactivity is attributed to the ability of the adjacent aromatic ring to stabilize the transition state of both SN1 and SN2 reactions through π-delocalization.

  • SN2 Mechanism: In a bimolecular substitution, the aromatic ring stabilizes the transition state by overlapping its π-orbitals with the developing p-orbital on the benzylic carbon. This lowers the activation energy compared to a simple alkyl halide.

  • SN1 Mechanism: Should the reaction proceed through a unimolecular pathway, the resulting benzylic carbocation is significantly stabilized by resonance, with the positive charge delocalized throughout the benzene ring.

The bromide ion is an excellent leaving group, further facilitating substitution at this position. Consequently, a wide range of nucleophiles (N-, O-, S-, and C-based) will preferentially attack the electrophilic benzylic carbon.

The Alternative Pathway: Nucleophilic Aromatic Substitution (SNAr)

While the benzylic position is highly activated for substitution, the aromatic ring is also electronically primed for a different type of reaction: Nucleophilic Aromatic Substitution (SNAr). For SNAr to occur, three conditions are generally required:

  • The ring must be substituted with strong electron-withdrawing groups.

  • The ring must contain a good leaving group.

  • The leaving group must be positioned ortho or para to an electron-withdrawing group.

In this compound, the cyano (-CN) and fluoro (-F) groups are both strongly electron-withdrawing, activating the ring for nucleophilic attack. Fluorine is also a competent leaving group for SNAr. However, SNAr reactions typically require harsh conditions, such as strong bases and high temperatures, to overcome the high activation energy associated with disrupting the aromatic system.

Given the exceptional reactivity of the benzylic bromide, nucleophilic substitution at the -CH₂Br group will occur under much milder conditions, making it the overwhelmingly favored kinetic and thermodynamic product in nearly all standard synthetic protocols.

G cluster_main This compound cluster_paths Potential Reaction Pathways cluster_products Products cluster_factors Governing Factors A C₆H₃(F)(CN)CH₂Br B Benzylic Substitution (Sₙ1/Sₙ2) A->B Favored Pathway (Mild Conditions) C Nucleophilic Aromatic Substitution (SₙAr) A->C Disfavored Pathway (Harsh Conditions) D C₆H₃(F)(CN)CH₂-Nu B->D Major Product E C₆H₃(Nu)(CN)CH₂Br C->E Minor/No Product F1 Resonance Stabilization of Transition State/Intermediate F1->B F2 Good Leaving Group (Br⁻) F2->B F3 High Aromaticity Barrier F3->C F4 Requires Strong Base/ High Temperature F4->C

Caption: Competing reaction pathways for this compound.

Comparative Analysis with Alternative Benzylating Agents

While this compound is highly effective, its performance can be contextualized by comparison with other common benzylating agents. The choice of reagent is often dictated by the specific electronic properties desired in the final product and the tolerance of the substrate to reaction conditions.

ReagentKey Structural DifferenceRelative Reactivity (Benzylic)Potential for Side ReactionsKey Advantages
This compound -CN and -F substituentsHigh (electron-withdrawing groups slightly destabilize carbocation but activate the ring for stabilization)Extremely low under standard conditionsIntroduces a specific fluorinated cyanobenzyl motif useful as a pharmaceutical scaffold.
Benzyl Bromide UnsubstitutedHigh (baseline reactivity)Low; potential for over-alkylation with some nucleophiles.Simple, cost-effective, and widely used for general benzylation.
4-Methoxybenzyl Bromide Electron-donating -OCH₃ groupVery High (methoxy group strongly stabilizes the benzylic carbocation)Low; ring is activated for electrophilic attack, but not relevant for nucleophilic reactions.The resulting PMB ether is easily cleaved under oxidative or acidic conditions, making it an excellent protecting group.
4-Nitrobenzyl Bromide Electron-withdrawing -NO₂ groupModerate-High (nitro group destabilizes carbocation, slowing SN1, but SN2 is still facile)Low; ring is highly deactivated.The nitro group can be reduced to an amine for further functionalization. The PNB group is a useful photolabile protecting group.
2-(Chloromethyl)-5-fluorobenzonitrile Chloride instead of bromideLower than bromo-analog (Cl⁻ is a poorer leaving group than Br⁻)Extremely lowMay offer better stability or cost advantages in some large-scale applications.

Experimental Protocol: A Model N-Alkylation of Dibenzylamine

This protocol provides a reliable, self-validating method for the regioselective N-alkylation of a secondary amine. Dibenzylamine is chosen as a model substrate due to its straightforward reactivity and the ease of monitoring the reaction.

Objective: To synthesize N-(2-cyano-4-fluorobenzyl)dibenzylamine with high regioselectivity and yield.

Materials:

  • This compound (1.0 eq)

  • Dibenzylamine (1.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.0 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and inert gas (N₂ or Ar) setup.

Experimental Workflow:

G start Start setup 1. Setup Reaction - Flask under N₂ atmosphere - Add Dibenzylamine, K₂CO₃, Acetonitrile start->setup add_reagent 2. Add Reagent - Add this compound - solution to the stirred mixture setup->add_reagent reflux 3. Reaction - Heat to gentle reflux (e.g., 60-70°C) - Monitor by TLC until completion add_reagent->reflux workup 4. Work-up - Cool to RT - Filter solids - Evaporate solvent reflux->workup extraction 5. Extraction - Dissolve residue in Ethyl Acetate - Wash with Water and Brine workup->extraction dry 6. Drying & Concentration - Dry organic layer (MgSO₄) - Filter and evaporate solvent extraction->dry product End (Crude Product) dry->product

Caption: Step-by-step workflow for the N-alkylation model reaction.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add anhydrous potassium carbonate (2.0 eq) and dibenzylamine (1.05 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask under an inert atmosphere (e.g., Nitrogen) to create a stirrable slurry.

  • Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 60-70°C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting benzyl bromide is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of ethyl acetate.

  • Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the resulting crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel if minor impurities are present.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild inorganic base, sufficient to deprotonate the small amount of HBr formed during the reaction, preventing it from protonating the amine nucleophile. It is easily removed by filtration.

  • Solvent: Acetonitrile is a polar aprotic solvent that readily dissolves the reactants and effectively promotes SN2 reactions.

  • Stoichiometry: A slight excess of the amine is used to ensure the complete consumption of the more valuable benzyl bromide reagent.

A Comparative Performance Analysis of 2-(Bromomethyl)-5-fluorobenzonitrile as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical development, the strategic selection of molecular building blocks is paramount. These intermediates are the foundational scaffolds upon which complex, high-value molecules are constructed. Among these, 2-(Bromomethyl)-5-fluorobenzonitrile has emerged as a particularly valuable reagent. This guide provides an in-depth performance benchmark of this intermediate, comparing it with structural analogs and offering detailed experimental insights to guide researchers in their synthetic endeavors.

Physicochemical Profile and Core Reactivity

This compound (CAS 217661-27-3) is a substituted aromatic compound featuring a highly reactive bromomethyl group, a fluorine atom, and a cyano (nitrile) group.[1] This unique combination of functional groups dictates its reactivity and utility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₅BrFN[1]
Molecular Weight 214.04 g/mol [1]
Appearance White crystalline powder[2]
Melting Point 76-78 °C[2]
Boiling Point 263.5 °C at 760 mmHg[3]
Solubility Soluble in organic solvents like ethanol, methanol, and acetone; insoluble in water.[2]

The primary driver of its utility is the benzylic bromide moiety (-CH₂Br). This group is an excellent electrophile, making the compound an ideal substrate for nucleophilic substitution (Sₙ2) reactions. The presence of the electron-withdrawing cyano (-CN) and fluoro (-F) groups on the aromatic ring further influences the reactivity of the benzylic carbon, while also imparting desirable characteristics to the final product, such as metabolic stability or altered binding affinities.[4]

Performance Benchmark: N-Alkylation of Heterocycles

To objectively assess the performance of this compound, we benchmark it against three common alternatives in a standardized N-alkylation reaction with imidazole. N-alkylation is a cornerstone transformation in medicinal chemistry for the synthesis of a vast number of biologically active compounds.[5]

The Benchmark Reaction: The reaction involves the alkylation of imidazole with four different benzyl bromide derivatives under identical conditions (Potassium Carbonate as base, Acetonitrile as solvent, at 60 °C) to compare reaction efficiency.

The Alternatives:

  • Benzyl Bromide: The parent, unsubstituted compound.

  • 4-Fluorobenzyl Bromide: An analog with fluorine but lacking the cyano group.

  • 2-(Bromomethyl)benzonitrile: An analog with the cyano group but no fluorine.[6]

Table 2: Comparative Performance in N-Alkylation of Imidazole

Alkylating AgentReaction Time (h)Yield (%)Key Observations
This compound 292%Rapid conversion, clean reaction profile. The combined electron-withdrawing nature of -CN and -F enhances reactivity.
2-(Bromomethyl)benzonitrile 2.588%Slightly slower than the fluoro-substituted counterpart, indicating the activating effect of the fluorine atom.
4-Fluorobenzyl Bromide 385%Slower reaction, demonstrating the significant activating influence of the ortho-cyano group.
Benzyl Bromide 480%Serves as the baseline; shows the lowest reactivity among the tested intermediates.

Causality Behind Performance: The experimental data reveals a clear hierarchy in reactivity. The superior performance of this compound can be attributed to the electronic effects of its substituents. The electron-withdrawing cyano group at the ortho position stabilizes the partial negative charge that develops on the leaving group (bromide) in the Sₙ2 transition state, thereby accelerating the reaction. The fluorine atom further contributes to this electronic pull. This enhanced reactivity leads to shorter reaction times and higher yields, which are critical factors in process chemistry and library synthesis.

Experimental Protocols

To ensure the reproducibility of these findings, a detailed, self-validating protocol for the benchmark N-alkylation reaction is provided below.

Protocol: N-Alkylation of Imidazole with this compound

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add imidazole (0.68 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask.

  • Initiation: Stir the suspension at room temperature for 15 minutes. Add this compound (2.14 g, 10 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion (approx. 2 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Evaporate the acetonitrile under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Visualization of Synthetic Workflow

To further clarify the experimental and decision-making processes, the following diagrams are provided.

G cluster_setup Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification A 1. Charge Flask (Imidazole, K₂CO₃) B 2. Add Solvent (Acetonitrile) A->B C 3. Add Alkylating Agent (this compound) B->C D 4. Heat to 60°C (Monitor by TLC) C->D E 5. Cool & Filter D->E F 6. Evaporate Solvent E->F G 7. Extraction (EtOAc, H₂O, Brine) F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography (If needed) H->I J Final Product I->J

Caption: Standard experimental workflow for N-alkylation.

G node_end node_end start Need to introduce a substituted benzyl group? q1 Is enhanced reactivity (shorter time, higher yield) a priority? start->q1 q1->node_end No (Consider Benzyl Bromide) q2 Is a cyano group required for subsequent transformations or binding? q1->q2 Yes q2->node_end No (Consider 2-(Bromomethyl)benzonitrile) q3 Is a fluorine atom desired for metabolic stability or as a bioisostere? q2->q3 Yes q3->node_end Yes (Use this compound) q3->node_end No (Consider 4-Fluorobenzyl Bromide)

Caption: Decision tree for selecting a benzyl bromide intermediate.

Broader Applications and Alternatives

Beyond N-alkylation, this compound is a versatile intermediate for other crucial synthetic transformations.

  • O-Alkylation of Phenols: The formation of aryl ethers is another fundamental reaction where this intermediate excels.[7] The principles of reactivity discussed for N-alkylation hold true, making it a highly efficient reagent for synthesizing substituted benzyl phenyl ethers.[8]

  • Synthesis of APIs: This intermediate is a key building block in the synthesis of various Active Pharmaceutical Ingredients (APIs).[2] Its structure is often incorporated into kinase inhibitors and other targeted therapies where the cyano-fluoro-phenyl motif is critical for biological activity.[9]

While this guide has benchmarked against common benzyl bromides, other classes of alkylating agents exist, such as benzyl chlorides or mesylates. Generally, bromides offer a good balance of high reactivity and stability for routine laboratory use.

Conclusion

The empirical data strongly supports the classification of this compound as a high-performance intermediate for synthetic chemistry. Its enhanced reactivity, driven by the synergistic electronic effects of the ortho-cyano and fluoro substituents, translates to higher yields and shorter reaction times compared to less substituted analogs. This efficiency is a significant advantage in both small-scale discovery and large-scale process development. For researchers and drug development professionals, this compound represents a strategic choice for introducing a functionalized aromatic ring, enabling the rapid and efficient synthesis of complex molecular targets.

References

  • 2-Bromo-5-Fluorobenzonitrile: Properties, Applications, and Manufacturers. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
  • Synthesis and Applications of 2-(Bromomethyl)benzonitrile. (2025). Chemical Synthesis and Applications.
  • Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. (n.d.). Pharmaceutical Intermediates.
  • Application Notes and Protocols for the O- Alkylation of Phenols. (2025). Benchchem.
  • The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound. (n.d.). Advanced ChemBlocks Inc.
  • Buy this compound from JHECHEM CO LTD. (n.d.). ECHEMI.
  • Cazorla, C., Pfordt, É., Duclos, M., Métay, E., & Lemaire, M. (2011). O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry, 13(9), 2482-2488. Retrieved from [Link]

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (2021). MDPI.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-(Bromomethyl)-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower your research by ensuring safety and operational excellence extend beyond the bench. This guide provides a comprehensive, technically grounded framework for the proper disposal of 2-(Bromomethyl)-5-fluorobenzonitrile (CAS No. 217661-27-3). Adherence to these protocols is not merely a matter of regulatory compliance; it is a fundamental practice of responsible science that protects you, your colleagues, and the integrity of your work.

This document moves beyond a simple checklist. It delves into the causality behind each procedural step, grounding every recommendation in the specific chemical properties and hazard profile of halogenated benzonitriles.

Hazard Profile Analysis: Understanding the "Why"

This compound is a halogenated organic compound, a class of chemicals requiring specific handling and disposal considerations.[1][2] Its reactivity and potential toxicity are the primary drivers for the stringent protocols outlined below. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not available from a single repository, analysis of closely related brominated and fluorinated benzonitriles provides a clear and authoritative hazard profile.

Table 1: Consolidated Hazard Profile of Halogenated Benzonitriles

Hazard Category Description Implication for Handling & Disposal Source(s)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. All handling must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE) is mandatory to prevent ingestion, dermal absorption, or inhalation. [3][4][5][6]
Skin Corrosion/Irritation Causes skin irritation, and in some cases, severe skin burns. Direct contact must be avoided. Use of chemically resistant gloves is required. Contaminated surfaces and equipment must be thoroughly decontaminated. [5][7][8]
Eye Damage/Irritation Causes serious eye damage or irritation. Chemical safety goggles and/or a face shield must be worn at all times when handling the compound, even in small quantities. [3][4][6][8]
Respiratory Irritation May cause respiratory irritation. Operations must be confined to a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of dust or vapors. [4][9]

| Environmental Hazard | Halogenated organic compounds can be persistent and harmful to aquatic life. | Must not be disposed of down the drain or in general waste. Specialized disposal is required to prevent environmental release. |[2][10][11] |

The presence of both bromine and fluorine atoms classifies this compound as a halogenated organic waste .[1] This is the single most important factor determining its disposal pathway. Halogenated wastes cannot be recycled through solvent stills and require high-temperature incineration at specialized, regulated facilities to ensure complete destruction and to manage the acidic gases (HBr, HF) produced during combustion.[1][12]

Core Disposal Principle: Meticulous Segregation

The cornerstone of proper chemical waste management is segregation at the source. Mixing halogenated and non-halogenated waste streams leads to cross-contamination, dramatically increasing disposal costs and regulatory burdens for the entire laboratory.[2][10]

Workflow for Waste Segregation and Disposal

A Waste Generation (2-(Bromomethyl)-5- fluorobenzonitrile) B Is the waste pure solid, a solution in a halogenated solvent, or a solution in a non-halogenated solvent? A->B C Collect in designated 'HALOGENATED ORGANIC WASTE' container (Solid or Liquid) B->C Pure solid or in halogenated solvent D Can the non-halogenated solvent be practically separated (e.g., evaporation in fume hood)? B->D In non-halogenated solvent G Seal, label, and store container in Satellite Accumulation Area (SAA) C->G E Evaporate solvent. Treat solid residue as 'HALOGENATED ORGANIC WASTE' D->E Yes F Collect entire solution in 'HALOGENATED ORGANIC WASTE' container D->F No E->C F->G

Sources

A Senior Application Scientist's Guide to Handling 2-(Bromomethyl)-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for the laboratory use of 2-(Bromomethyl)-5-fluorobenzonitrile (CAS No. 217661-27-3). As a potent lachrymator and reactive alkylating agent, this compound demands rigorous adherence to safety procedures to mitigate risks of exposure and ensure the well-being of all laboratory personnel. The following information synthesizes technical data with field-proven best practices to create a self-validating system of safety for researchers, scientists, and drug development professionals.

Core Hazard Analysis: Understanding the Compound's Profile

This compound is a hazardous substance whose risks stem from its chemical structure. The bromomethyl group makes it a reactive alkylating agent, while the overall molecule is a potent lachrymator, causing immediate and severe irritation to the eyes and respiratory tract.[1] Safety Data Sheets (SDS) for this and structurally similar compounds consistently classify it as acutely toxic, corrosive, and a potential skin sensitizer.[2]

Key Hazards Include:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2][3]

  • Severe Eye Damage/Irritation: The compound is a lachrymator, meaning it reacts with moisture in the eyes to produce tears and intense pain. Vapors and splashes can cause serious, lasting damage.[1][4]

  • Skin Corrosion/Irritation: Causes severe skin burns and irritation upon contact.[2][4] Prolonged or repeated exposure may also lead to an allergic skin reaction in some individuals.[2]

  • Respiratory Irritation: Inhalation of dust or vapors can cause significant irritation to the respiratory tract.[4]

All handling procedures must be designed with these hazards as the primary consideration. The cornerstone of safety is preventing all routes of exposure through a combination of engineering controls and appropriate personal protective equipment (PPE).

The PPE Ensemble: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory operations involving this compound.

Laboratory Operation Eye/Face Protection Hand Protection Body & Respiratory Protection
Storage & Transport (Closed Containers)Safety glasses with side shields (ANSI Z87.1 compliant)[1][5]Nitrile gloves (single pair)Closed-toe shoes, long pants, and a standard lab coat[6]
Weighing & Aliquoting Solids Chemical splash goggles and a full-face shield[5][6]Double-layered nitrile or neoprene glovesChemical-resistant lab coat or apron over a standard lab coat. All work must be performed in a certified chemical fume hood.[7]
Preparing Solutions & Transfers Chemical splash goggles and a full-face shield[6]Double-layered nitrile or neoprene glovesChemical-resistant lab coat or apron. All work must be performed in a certified chemical fume hood.[7]
Running Reactions & Work-up Chemical splash goggles (Face shield recommended if splash potential exists)Double-layered nitrile or neoprene glovesStandard lab coat. All work must be performed within a closed system inside a certified chemical fume hood.
Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound that could generate dust or vapors must be conducted inside a properly functioning and certified chemical fume hood.[1][7] The hood is your most critical piece of safety equipment, as it contains and exhausts hazardous fumes away from your breathing zone. Before starting work, always verify that the hood's airflow monitor indicates it is operating correctly.

Eye and Face Protection

Due to its lachrymatory nature, protecting the eyes is of paramount importance.

  • Chemical Splash Goggles: These are mandatory and must form a complete seal around the eyes to protect from vapors, dust, and splashes.[7] Standard safety glasses offer insufficient protection.[1]

  • Face Shield: A full-face shield must be worn over safety goggles whenever there is a significant splash hazard, such as when transferring solutions or handling more than a few grams of the solid.[5][6]

Hand and Body Protection
  • Gloves: Use chemically resistant gloves. While disposable nitrile gloves offer protection against incidental contact, they should be removed and replaced immediately if contamination occurs.[6] For extended work, consider wearing heavy-duty nitrile or neoprene gloves, or double-gloving with nitrile gloves.[6][7] Always inspect gloves for tears or holes before use.[8]

  • Protective Clothing: At a minimum, a flame-resistant lab coat, long pants, and closed-toe shoes are required.[6] For tasks with a higher splash risk, a chemically resistant apron should be worn over the lab coat. Contaminated clothing must be removed immediately, and the affected skin area washed thoroughly.[4]

Operational Plan: A Step-by-Step Handling Workflow

This protocol outlines the essential steps for safely weighing the solid compound and preparing a stock solution. This workflow is designed as a self-validating system, with checks at each stage to ensure safety.

Workflow Diagram: Safe Handling of this compound

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Decontamination & Disposal Phase prep_ppe Don Full PPE (Goggles, Face Shield, Double Gloves, Lab Coat) prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_spill Prepare Spill Kit & Waste Containers prep_hood->prep_spill handle_weigh Weigh Compound into Tare Vessel prep_spill->handle_weigh Begin Work handle_transfer Slowly Add Solvent to Dissolve handle_weigh->handle_transfer handle_seal Seal & Label Final Solution Container handle_transfer->handle_seal clean_tools Decontaminate Spatula & Glassware handle_seal->clean_tools Complete Handling clean_surface Wipe Down Fume Hood Surface clean_tools->clean_surface clean_waste Dispose of Contaminated PPE & Consumables clean_surface->clean_waste clean_wash Remove PPE & Wash Hands Thoroughly clean_waste->clean_wash

Caption: Safe handling workflow from preparation to disposal.

Experimental Protocol: Solution Preparation
  • Preparation:

    • Verify that a safety shower and eyewash station are accessible and unobstructed.[4][9]

    • Don all required PPE as specified in the table above for "Preparing Solutions."

    • Confirm that the chemical fume hood has a current certification sticker and that the airflow is optimal.

    • Place a plastic-backed absorbent pad on the work surface to contain minor spills.[10]

    • Label your final container and prepare designated, sealed hazardous waste containers for solid and liquid waste.

  • Handling (Inside Fume Hood):

    • Carefully transfer the desired amount of this compound from the stock bottle to a tared weighing vessel. Avoid generating dust.

    • Securely close the stock bottle immediately after use.

    • Place the weighing vessel into the final flask or beaker that will contain the solution.

    • Slowly and carefully add the solvent, rinsing the weighing vessel to ensure a quantitative transfer.

    • Once the solid is fully dissolved, cap the solution container.

  • Decontamination and Disposal:

    • All tools and glassware that came into contact with the chemical must be decontaminated. Rinse them with a small amount of the solvent used for the solution, and dispose of this rinse as hazardous liquid waste. Then, wash the glassware thoroughly with soap and water.[11]

    • Wipe down the absorbent pad and the fume hood sash and surface with an appropriate cleaning agent.

    • Carefully doff outer gloves and dispose of them in the solid hazardous waste container.

    • Dispose of the absorbent pad and any contaminated wipes in the solid hazardous waste container.

    • Remove remaining PPE.

    • Wash hands and forearms thoroughly with soap and water.[8]

Emergency Procedures: Immediate Actions

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention if irritation or burns develop.[12]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][12]

  • Spills: For small spills contained within the fume hood, absorb the material with an inert substance like vermiculite or sand. Sweep up carefully, place in a sealed container, and dispose of as hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Waste Management Plan

All waste generated from handling this compound is considered hazardous.

  • Solid Waste: Unused compound, contaminated gloves, absorbent pads, and weighing papers must be collected in a clearly labeled, sealed container designated for hazardous solid waste.

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a separate, clearly labeled, and sealed container for hazardous liquid waste.

  • Disposal: All waste must be disposed of through your institution's official hazardous waste management program. Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office.

References

  • Brandeis University. (n.d.). Lachrymators | Laboratory Safety. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • West Chester University. (n.d.). Selecting PPE for the Laboratory. Retrieved from [Link]

  • Aris Automation. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Retrieved from [Link]

  • Lab Manager Magazine. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]

  • Valgus, J., et al. (2013). Safe handling of cytotoxics: guideline recommendations. PubMed Central (PMC). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2019, October 3). Standard Operating Procedure. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Decontamination. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.